Cholestyramine
Beschreibung
Eigenschaften
IUPAC Name |
azane;2-methylbutane;trimethyl-[[4-(5-phenylhexan-3-yl)phenyl]methyl]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N.C5H12.ClH.H3N/c1-6-20(16-18(2)21-10-8-7-9-11-21)22-14-12-19(13-15-22)17-23(3,4)5;1-4-5(2)3;;/h7-15,18,20H,6,16-17H2,1-5H3;5H,4H2,1-3H3;1H;1H3/q+1;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJQWPZVKOFVHS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C.CCC(CC(C)C1=CC=CC=C1)C2=CC=C(C=C2)C[N+](C)(C)C.N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H47ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cholestyramine appears as white to buff-colored fine powder. Odorless or a slight amine odor. Insoluble in water. A synthetic strongly basic anion exchange resin in which quaternary ammonium groups are attached to a styrene/divinylbenzene copolymer chain. | |
| Record name | CHOLESTYRAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20028 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Insoluble (NTP, 1992), Insoluble, Insoluble in water, alcohol, benzene, chloroform, ether | |
| Record name | CHOLESTYRAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20028 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cholestyramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01432 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHOLESTYRAMINE RESIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7219 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to buff-colored, fine powder | |
CAS No. |
11041-12-6 | |
| Record name | CHOLESTYRAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20028 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cholestyramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01432 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cholestyramine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cholestyramine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.143 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHOLESTYRAMINE RESIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7219 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Core Mechanism of Cholestyramine in Hyperlipidemia: A Technical Guide for Researchers
Abstract
Cholestyramine, a foundational bile acid sequestrant, remains a significant tool in the management of hyperlipidemia and a subject of ongoing research. Its mechanism, while primarily centered on the physical sequestration of bile acids within the intestinal lumen, initiates a complex cascade of hepatic responses aimed at restoring cholesterol homeostasis. This technical guide provides an in-depth exploration of this mechanism, presenting quantitative data from key studies, detailed experimental protocols for its investigation, and visual representations of the core signaling pathways and research workflows. The primary therapeutic effect of this compound—the reduction of low-density lipoprotein cholesterol (LDL-C)—is a direct consequence of the upregulation of hepatic LDL receptors, a compensatory response to the depletion of the intrahepatic cholesterol pool. This guide synthesizes data on its dose-dependent efficacy and its impact on the enzymatic machinery governing cholesterol and bile acid synthesis.
Core Mechanism of Action: Interrupting Enterohepatic Circulation
This compound is a non-absorbable, anionic exchange resin.[1][2] When administered orally, it remains within the gastrointestinal tract, where it binds to negatively charged bile acids.[2][3] This binding forms a large, insoluble complex that cannot be reabsorbed in the terminal ileum and is subsequently excreted in the feces.[2][4]
This action disrupts the enterohepatic circulation, a highly efficient process that normally recycles approximately 95% of bile acids. The resulting increase in fecal bile acid excretion, which can be up to 10-fold, forces the liver to compensate for the loss.[1] To replenish the depleted bile acid pool, hepatocytes increase the conversion of cholesterol into new bile acids.[2][5]
This diversion of hepatic cholesterol triggers two critical compensatory pathways:
-
Upregulation of Bile Acid Synthesis: The conversion of cholesterol to bile acids is controlled by the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1) .[5][6] The reduction in returning bile acids to the liver alleviates the feedback inhibition on this enzyme, leading to a significant increase in its activity and gene expression.[5][6]
-
Upregulation of Cholesterol Synthesis and Uptake: The depletion of the intrahepatic cholesterol pool stimulates an increase in the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase , the rate-limiting enzyme in cholesterol synthesis.[5] Concurrently, and more importantly for its lipid-lowering effect, the hepatocyte upregulates the expression of LDL receptors (LDLR) on its surface to scavenge more cholesterol from the circulation.[5][6][7] This enhanced clearance of LDL particles from the blood is the principal mechanism behind this compound's therapeutic effect.
Signaling Pathway Diagram
The following diagram illustrates the molecular cascade initiated by this compound. The removal of bile acids from enterohepatic circulation reduces the activation of the Farnesoid X Receptor (FXR), a nuclear receptor that acts as a key sensor for bile acid levels. Reduced FXR activity disinhibits the expression of the CYP7A1 gene, driving the conversion of cholesterol to bile acids and subsequently lowering intracellular cholesterol, which in turn activates the SREBP-2 pathway to increase LDLR expression.
Quantitative Efficacy Data
The lipid-lowering effects of this compound are dose-dependent. Below are summaries of quantitative data from clinical and preclinical studies.
Table 1: Dose-Response Effect of this compound on Plasma Lipids (Human Studies)
| Daily Dose | LDL-C Reduction (%) | Apo B Reduction (%) | HDL-C Change (%) | Reference |
| 4 g | 11% | 4% | Significant Increase | [3] |
| 8 g | 17-27% | 13% | Significant Increase | [3][4][8] |
| 16 g | 26-31% | 17% | Significant Increase | [3][4][8] |
| 24 g | 19% (vs. Placebo)* | N/A | N/A | [9] |
| Data from the landmark LRC-CPPT trial, which demonstrated a 19% reduction in coronary heart disease risk. |
Table 2: Effect of this compound on Hepatic Enzyme Activity and Gene Expression
| Parameter | Fold/Percent Change | Species | Reference |
| HMG-CoA Reductase Activity | ▲ 5-fold increase | Rat | [7] |
| HMG-CoA Reductase Activity | ▲ from 103 to 552 pmol/min/mg protein | Human | [6] |
| HMG-CoA Reductase mRNA | ▲ 3-fold increase | Rat | [7] |
| Cholesterol 7α-hydroxylase (CYP7A1) Activity | ▲ >6-fold increase | Human | [6] |
| Cholesterol 7α-hydroxylase (CYP7A1) Activity | ▲ 4-fold increase | Rat | [7] |
| Cholesterol 7α-hydroxylase (CYP7A1) mRNA | ▲ 1.5-fold (150%) increase | Rat | [7] |
| LDL Receptor Expression (Binding) | ▲ from 2.2 to 6.1 ng/mg protein | Human | [6] |
Key Experimental Protocols
Investigating the mechanism of this compound requires a multi-faceted approach, combining analysis of systemic lipid changes, fecal steroid excretion, and hepatic gene and protein expression.
Typical Experimental Research Workflow
The diagram below outlines a typical workflow for a preclinical study evaluating the effects of this compound.
Protocol: Quantification of Fecal Bile Acids by LC-MS/MS
This protocol provides a method for extracting and quantifying bile acids from fecal samples, a critical measurement for confirming this compound's primary mechanism of action.
-
Sample Preparation:
-
Homogenize wet fecal samples. Weigh approximately 0.5 g of the homogenate into a 2 mL screw-top tube.[10]
-
To correct for water content, a separate aliquot can be dried to a constant weight.
-
-
Extraction:
-
Add 1.0 mL of ice-cold methanol (B129727) containing a suite of deuterated internal standards (e.g., TDCA-d4, CDCA-d4, LCA-d4).[10]
-
Shake the sample vigorously for 30 minutes at 4°C.
-
Centrifuge at high speed (e.g., 21,000 x g) for 20 minutes to pellet solid debris.[10]
-
-
Sample Dilution:
-
Carefully transfer 100 µL of the supernatant to a new 1.5 mL microcentrifuge tube.
-
Dilute the extract 1:5 (v/v) with an aqueous 0.1% formic acid solution.[10] This ensures compatibility with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the diluted sample into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Chromatography: Use a C18 reverse-phase column (e.g., ACE C18) with a gradient mobile phase, typically consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) (Solvent B).[11]
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for each bile acid and its corresponding internal standard.
-
Quantification: Construct a standard curve for each bile acid using known concentrations. Calculate the concentration in the fecal samples by comparing the peak area ratio of the analyte to its internal standard against the standard curve.
-
Protocol: Measurement of Plasma LDL-Cholesterol (Direct Enzymatic Method)
This protocol outlines a common, direct method for quantifying LDL-C in plasma, avoiding precipitation steps.
-
Principle: This is a two-step assay. The first step eliminates cholesterol from non-LDL lipoproteins (HDL, VLDL, Chylomicrons). The second step specifically measures the cholesterol released from LDL particles.[12][13]
-
Reagent 1 (Elimination Step):
-
Prepare a reagent containing cholesterol esterase (CE) and cholesterol oxidase (CO) in a buffer (e.g., GOOD's buffer, pH 7.0) along with catalase.[12][14]
-
Pipette sample (serum or plasma) and Reagent 1 into a cuvette.
-
Incubate for 5 minutes at 37°C. During this time, cholesterol esters and free cholesterol from HDL and VLDL are converted to cholestenone and hydrogen peroxide (H₂O₂). The catalase decomposes the H₂O₂ to water and oxygen, preventing it from participating in the color reaction.[12]
-
-
Reagent 2 (LDL Measurement Step):
-
Add Reagent 2, which contains a specific surfactant that solubilizes LDL particles, along with 4-aminoantipyrine (B1666024) (4-AA) and a chromogenic substrate (e.g., TOOS or HDAOS) and peroxidase (POD).[12][14]
-
Incubate for a further 5 minutes at 37°C. The cholesterol released from the LDL is oxidized by CO to produce H₂O₂, which then reacts with 4-AA and the substrate in the presence of POD to form a colored quinoneimine dye.[12]
-
-
Measurement and Calculation:
-
Measure the absorbance of the final solution at the appropriate wavelength (e.g., 600 nm).[14]
-
Calculate the LDL-C concentration by comparing the sample's absorbance to that of a known calibrator, after subtracting the reagent blank.
-
Protocol: Analysis of Hepatic Gene Expression (CYP7A1, LDLR) by RT-qPCR
This protocol details the steps to quantify changes in the mRNA levels of key target genes in liver tissue.
-
RNA Extraction and Quantification:
-
Homogenize frozen liver tissue (~50-100 mg) in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol, followed by a DNase treatment step to remove any contaminating genomic DNA.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop), ensuring 260/280 ratios are ~2.0 and 260/230 ratios are >1.8.[15]
-
Verify RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is desirable.[15]
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand complementary DNA (cDNA) from 500-1000 ng of total RNA using a reverse transcriptase enzyme (e.g., MuLV RT) and oligo(dT) or random hexamer primers.[15]
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix in a 96- or 384-well plate. Each reaction should include:
-
Diluted cDNA template
-
Forward and reverse primers for the target gene (e.g., CYP7A1, LDLR) and a stable reference gene (e.g., RPLP0, GAPDH in human liver).[16]
-
A fluorescent qPCR master mix (e.g., containing SYBR Green or a TaqMan probe).
-
-
Run the plate in a real-time PCR cycler. The thermal profile will typically consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) value for each reaction.
-
Normalize the Cq value of the target gene to the Cq value of the reference gene (ΔCq = Cq_target - Cq_reference).
-
Calculate the relative fold change in gene expression between the this compound-treated group and the control group using the ΔΔCq method (Fold Change = 2-ΔΔCq).[17]
-
References
- 1. Monitoring hepatic cholesterol 7alpha-hydroxylase activity by assay of the stable bile acid intermediate 7alpha-hydroxy-4-cholesten-3-one in peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulatory effect of dietary lipid and this compound on hepatic HMG CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diverging effects of this compound on apolipoprotein B and lipoprotein Lp(a). A dose-response study of the effects of this compound in hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of hepatic cholesterol metabolism in humans: stimulatory effects of this compound on HMG-CoA reductase activity and low density lipoprotein receptor expression in gallstone patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differing effects of cholesterol and taurocholate on steady state hepatic HMG-CoA reductase and cholesterol 7 alpha-hydroxylase activities and mRNA levels in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in type IIa hyperlipoproteinemia. Is low-dose treatment feasible? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Resin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Data supporting development and validation of liquid chromatography tandem mass spectrometry method for the quantitative determination of bile acids in feces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. atlas-medical.com [atlas-medical.com]
- 13. diazyme.com [diazyme.com]
- 14. cvet.tu.edu.iq [cvet.tu.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of reference genes for qPCR in human liver and kidney tissue from individuals with obesity [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Cholestyramine's Role in Bile Acid Sequestration and Cholesterol Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholestyramine, a bile acid sequestrant, has been a cornerstone in the management of hypercholesterolemia for decades. Its mechanism of action, centered on the interruption of the enterohepatic circulation of bile acids, triggers a cascade of metabolic events that ultimately lead to a significant reduction in low-density lipoprotein cholesterol (LDL-C). This technical guide provides an in-depth exploration of the molecular pathways and physiological responses modulated by this compound. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this therapeutic agent. The guide details the core mechanism of bile acid sequestration, its profound impact on cholesterol homeostasis, and the key signaling pathways involved. Quantitative data from pivotal studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.
Core Mechanism: Bile Acid Sequestration
This compound is a non-absorbable, positively charged anion exchange resin.[1][2] Its primary function is to bind negatively charged bile acids in the intestinal lumen, forming an insoluble complex that is subsequently excreted in the feces.[1][3][4] This process effectively prevents the reabsorption of bile acids, which are normally subject to extensive enterohepatic recirculation (>95%).[5][6] The functional group responsible for this interaction is a quaternary ammonium (B1175870) group attached to a styrene-divinylbenzene copolymer backbone.[1]
The sequestration of bile acids leads to a significant fecal loss, which can increase up to 10-fold.[2] This disrupts the normal feedback mechanism that regulates bile acid synthesis in the liver.
Impact on Cholesterol Metabolism
The depletion of the bile acid pool due to sequestration by this compound initiates a series of compensatory hepatic responses aimed at restoring bile acid homeostasis. This has a profound impact on cholesterol metabolism.
Upregulation of Bile Acid Synthesis
To replenish the lost bile acids, the liver increases its synthesis from cholesterol.[7][8] This is primarily achieved through the upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[7][8][9] Studies have shown that this compound treatment can lead to a several-fold increase in CYP7A1 activity.[9][10]
Increased Hepatic Cholesterol Demand and LDL Receptor Expression
The increased conversion of cholesterol to bile acids creates a demand for cholesterol within the hepatocytes.[7][8] The liver responds to this demand through two primary mechanisms:
-
Increased de novo cholesterol synthesis: This is evidenced by a significant increase in the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[7][8][10]
-
Increased uptake of circulating LDL-C: To meet the cholesterol demand, hepatocytes upregulate the expression of LDL receptors on their surface.[7][8][10][11] This enhanced expression leads to increased clearance of LDL-C from the bloodstream, which is the primary mechanism by which this compound lowers plasma cholesterol levels.[2][7][11]
The overall effect is a dose-dependent reduction in LDL-C levels, typically ranging from 15% to 30%.[11][12]
Key Signaling Pathways
The metabolic changes induced by this compound are mediated by complex signaling pathways, primarily involving the Farnesoid X Receptor (FXR) and the Liver X Receptor (LXR).
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that acts as a sensor for bile acids.[13][14] In the context of this compound therapy, the reduced return of bile acids to the liver leads to decreased FXR activation.[2][15]
-
In the Liver: Decreased hepatic FXR activation relieves the inhibition of CYP7A1, leading to increased bile acid synthesis. Normally, activated FXR induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of the CYP7A1 gene.[14][15]
-
In the Intestine: Reduced intestinal FXR activation leads to decreased production of Fibroblast Growth Factor 15/19 (FGF15/19).[14][15] FGF15/19 normally travels to the liver and suppresses CYP7A1 expression.[14] Therefore, lower FGF15/19 levels contribute to the upregulation of bile acid synthesis.
Liver X Receptor (LXR) Signaling
LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis.[16][17] When intracellular cholesterol levels are high, LXRs are activated and promote the expression of genes involved in cholesterol efflux and transport. While this compound's primary effect is not directly through LXR activation, the altered cholesterol metabolism can influence LXR activity. The increased demand for cholesterol in the liver due to bile acid synthesis can lead to lower intrahepatic cholesterol levels, which would theoretically reduce LXR activation. However, the concomitant increase in cholesterol synthesis could have a counteracting effect. Further research is needed to fully elucidate the complex interplay between this compound and LXR signaling.[18][19]
Quantitative Data on Efficacy
The clinical efficacy of this compound in lowering LDL-C has been demonstrated in numerous studies. The following tables summarize key quantitative findings.
| Study/Trial | Dosage | Duration | LDL-C Reduction | Total Cholesterol Reduction | Reference |
| LRC-CPPT | 24 g/day | 7.4 years | 10.4% (greater than placebo) | 7.2% (greater than placebo) | [9][20] |
| General Clinical Use | 8-16 g/day | - | 18-25% | - | [11] |
| Dose-Response | 8 g/day | - | 17-27% | - | [11] |
| Dose-Response | 16 g/day | - | 26-31% | - | [11] |
| Casdorph, 1967 | Not specified | 2-21 months | - | Average 26% (range 16-52%) | [21] |
| NHLBI Type II Coronary Intervention Study | Not specified | 5 years | Significant decrease | Significant decrease | [22] |
| Enzyme/Receptor | Effect of this compound | Fold Increase | Reference |
| Cholesterol 7α-hydroxylase (CYP7A1) | Increased activity | >6-fold | [10] |
| HMG-CoA Reductase | Increased activity | ~5-fold (552 vs 103 pmol/min/mg protein) | [10] |
| LDL Receptor | Increased expression | ~2.8-fold (6.1 vs 2.2 ng/mg protein) | [10] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the effects of this compound.
In Vitro Bile Acid Binding Assay
Objective: To determine the bile acid binding capacity of this compound.
Protocol:
-
Prepare a stock solution of a specific bile acid (e.g., glycocholic acid, taurocholic acid) in a physiologically relevant buffer (e.g., Krebs-Henseleit buffer, pH 6.8).[23]
-
Incubate a known amount of this compound resin with varying concentrations of the bile acid solution.[23]
-
Agitate the mixture at 37°C for a defined period to reach equilibrium (e.g., 1 hour).[24]
-
Separate the resin from the supernatant by centrifugation or filtration.
-
Measure the concentration of unbound bile acid in the supernatant using a suitable analytical method (e.g., HPLC, enzymatic assay).
-
Calculate the amount of bile acid bound to the resin by subtracting the unbound amount from the initial amount.
-
To assess kinetic binding, samples are taken at various time points during the incubation.[23]
In Vivo Evaluation of Cholesterol-Lowering Efficacy in Animal Models
Objective: To assess the effect of this compound on plasma lipid profiles in a preclinical setting.
Protocol:
-
Select an appropriate animal model (e.g., rats, rabbits, genetically modified mice).[25][26]
-
Acclimatize the animals and provide a standard chow diet.
-
Divide the animals into a control group and a treatment group.
-
The treatment group receives a diet supplemented with a specified percentage of this compound (e.g., 1-5% w/w).[18][25]
-
Administer the respective diets for a defined period (e.g., 2-8 weeks).[18][25]
-
Collect blood samples at baseline and at the end of the study period.
-
Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays.
-
At the end of the study, tissues such as the liver can be harvested for further analysis (e.g., gene expression, enzyme activity assays).
Measurement of Hepatic Enzyme Activity
Objective: To quantify the activity of key enzymes in cholesterol and bile acid metabolism.
Protocol (for Cholesterol 7α-hydroxylase):
-
Isolate microsomes from liver homogenates by differential centrifugation.
-
Incubate the microsomal fraction with a radiolabeled cholesterol substrate (e.g., [4-¹⁴C]cholesterol) and necessary cofactors (e.g., NADPH).
-
After a defined incubation period at 37°C, stop the reaction by adding a strong base.
-
Extract the steroids from the reaction mixture.
-
Separate the product, 7α-hydroxycholesterol, from the cholesterol substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radiolabeled product formed using liquid scintillation counting.
-
Calculate the enzyme activity, typically expressed as pmol of product formed per minute per mg of microsomal protein.
Mandatory Visualizations
Caption: Mechanism of Bile Acid Sequestration by this compound.
Caption: this compound's Impact on Cholesterol Metabolism.
Caption: FXR Signaling Pathway Modulation by this compound.
Conclusion
This compound's role in managing hypercholesterolemia is a classic example of targeted therapeutic intervention with well-defined physiological consequences. By sequestering bile acids in the intestine, it initiates a predictable and effective cascade that enhances the liver's clearance of circulating LDL-C. This guide has provided a detailed overview of the core mechanisms, the impact on cholesterol metabolism, and the involvement of key signaling pathways. The presented quantitative data and experimental protocols offer a valuable resource for researchers and professionals in the field, facilitating a deeper understanding and stimulating further investigation into the multifaceted effects of bile acid sequestrants.
References
- 1. Colestyramine - Wikipedia [en.wikipedia.org]
- 2. This compound Resin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Comprehensive Guide To this compound: Uses, Mechanism, And Key Considerations | OCTAGONCHEM [octagonchem.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Bile acid sequestrants: mechanisms of action on bile acid and cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. Regulation of hepatic cholesterol metabolism in humans: stimulatory effects of this compound on HMG-CoA reductase activity and low density lipoprotein receptor expression in gallstone patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. verywellhealth.com [verywellhealth.com]
- 13. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Liver X receptor - Wikipedia [en.wikipedia.org]
- 18. Gene expression analysis on the liver of this compound-treated type 2 diabetic model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Report on the Lipid Research Clinic trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Hypercholesteremia. Treatment with this compound, a bile acid sequestering resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The influence of changes in lipid values induced by this compound and diet on progression of coronary artery disease: results of NHLBI Type II Coronary Intervention Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. accessdata.fda.gov [accessdata.fda.gov]
- 24. In vitro studies to investigate the reasons for the low potency of this compound and colestipol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Effects of this compound on receptor-mediated plasma clearance and tissue uptake of human low density lipoproteins in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Cholestyramine Resin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholestyramine resin is a non-absorbed, strongly basic anion-exchange polymer utilized primarily as a bile acid sequestrant for the management of hypercholesterolemia and for symptomatic relief of pruritus associated with partial biliary obstruction.[1][2][3][4][5] Its therapeutic efficacy is intrinsically linked to its unique molecular architecture and physicochemical properties. This guide provides a detailed examination of the molecular structure of this compound, its key chemical properties, and the established experimental protocols for its characterization. Furthermore, it elucidates the biochemical signaling pathways modulated by its mechanism of action.
Molecular Structure
This compound is not a discrete molecule with a defined molecular weight but rather a polymeric material.[1] Its structure is composed of a robust, cross-linked polymer backbone to which functional groups are attached.
-
Polymer Backbone: The inert backbone of the resin is a copolymer of styrene (B11656) and divinylbenzene (B73037).[1][6][7] Styrene provides the primary linear polymer chains, while divinylbenzene acts as a cross-linking agent, creating a three-dimensional, insoluble, and porous network. The degree of cross-linking is a critical parameter that influences the resin's rigidity, porosity, and swelling characteristics.
-
Functional Groups: Covalently attached to this copolymer backbone are quaternary ammonium (B1175870) functional groups, specifically trimethylbenzylammonium moieties.[1][6][7] These groups are strong bases and carry a permanent positive charge, making this compound a strongly basic anion-exchange resin.[1][6]
-
Counter-ion: The active resin is supplied in the chloride form, where a chloride anion is associated with each quaternary ammonium group.[6] It is this chloride ion that is exchanged for anionic bile acids in the gastrointestinal tract.[1][8]
The overall structure results in a hydrophilic but water-insoluble, hygroscopic, white to buff-colored fine powder.[1][7]
Chemical and Physical Properties
The therapeutic utility of this compound is defined by its physicochemical properties as an ion-exchange resin. Quantitative data for these properties are summarized in Table 1.
| Property | Value / Description | Significance |
| Type of Resin | Strongly Basic Anion-Exchange Resin | Enables effective binding of weak acids like bile acids over a wide pH range.[1][6] |
| Polymer Matrix | Cross-linked Styrene-Divinylbenzene | Provides a durable, insoluble framework with high chemical and physical stability.[1][6] |
| Functional Group | Quaternary Ammonium (Trimethylbenzylammonium) | Carries a permanent positive charge for electrostatic interaction with anionic molecules.[1][7] |
| Ionic Form (as shipped) | Chloride (Cl⁻) | The mobile anion that is exchanged for bile acids.[6] |
| Solubility | Insoluble in water, alcohol, chloroform, and ether.[1][6][7] | Ensures the resin is not absorbed from the gastrointestinal tract, confining its action to the gut lumen.[2][3][9] |
| Appearance | White to buff-colored, fine, hygroscopic powder.[1][7] | Standard physical description for identification. |
| Ion-Exchange Capacity | Typically ranges from 1.6 to 2.4 meq/g of dry resin. | A measure of the quantity of exchangeable ions per unit weight of resin, directly related to its binding capacity for bile acids.[10] |
| Moisture Content | Varies, but is a critical parameter for determining the dry weight capacity. | Affects the handling properties and the calculation of dosage based on the active dry resin weight.[11] |
| Particle Size | Generally in the range of 75 to 300 µm, though can vary.[12] | Influences the kinetics of ion exchange, palatability, and the "gritty" texture of the suspension.[7][12] |
Mechanism of Action and Signaling Pathways
This compound is not absorbed systemically; its entire mechanism of action is confined to the lumen of the gastrointestinal tract.[3][9] The primary mechanism is the sequestration of bile acids, which interrupts their enterohepatic circulation and triggers a cascade of events in the liver.[4][13]
-
Bile Acid Sequestration: In the intestine, the positively charged quaternary ammonium groups of the resin electrostatically bind the negatively charged bile acids, exchanging its chloride ions.[1][14] This forms a stable, insoluble complex that cannot be reabsorbed.[3][15]
-
Increased Fecal Excretion: The this compound-bile acid complex is excreted in the feces, leading to a significant depletion of the bile acid pool.[2][3][15]
-
Hepatic Response: The liver compensates for the loss of bile acids to maintain cholesterol homeostasis.
-
Upregulation of Bile Acid Synthesis: The reduction in bile acids returning to the liver relieves the negative feedback inhibition on the rate-limiting enzyme in bile acid synthesis, cholesterol 7α-hydroxylase (CYP7A1).[13][14] This leads to an increased conversion of cholesterol into new bile acids.[13]
-
Upregulation of LDL Receptors: The increased demand for intracellular cholesterol to synthesize bile acids causes hepatocytes to upregulate the expression of low-density lipoprotein (LDL) receptors on their surface.[4][13]
-
Reduced Plasma LDL-C: The increased number of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream, thereby lowering plasma LDL-C levels.[4][13]
-
This signaling cascade is the basis for this compound's lipid-lowering effect.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. drugs.com [drugs.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. CAS 11041-12-6: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound RESIN | 11041-12-6 [chemicalbook.com]
- 7. This compound Resin [drugfuture.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound Resin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. resintech.com [resintech.com]
- 11. dardel.info [dardel.info]
- 12. EP0278464A1 - this compound composition and process for its preparation - Google Patents [patents.google.com]
- 13. Bile acid sequestrants: mechanisms of action on bile acid and cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Comprehensive Guide To this compound: Uses, Mechanism, And Key Considerations | OCTAGONCHEM [octagonchem.com]
- 15. Bile Acid Sequestrants: Putting a Unique Mechanism to Work - The Medical Xchange [themedicalxchange.com]
Cholestyramine's Interruption of Enterohepatic Circulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholestyramine, a bile acid sequestrant, has long been a therapeutic agent for hypercholesterolemia. Its mechanism of action is intricately linked to the disruption of the enterohepatic circulation of bile acids. This technical guide provides an in-depth analysis of this interaction, presenting quantitative data from key studies, detailed experimental protocols for researchers, and visual representations of the underlying biological pathways and experimental workflows. By sequestering bile acids in the intestine and promoting their fecal excretion, this compound initiates a cascade of physiological responses, including the upregulation of hepatic bile acid synthesis and an increase in the expression of low-density lipoprotein (LDL) receptors, ultimately leading to a reduction in plasma LDL cholesterol levels. This document serves as a comprehensive resource for professionals in the field of drug development and metabolic research, offering a detailed understanding of this compound's pharmacodynamics.
Introduction
The enterohepatic circulation is a highly efficient process that recycles bile acids, the primary catabolic products of cholesterol. Synthesized in the liver from cholesterol, bile acids are secreted into the duodenum, where they facilitate the digestion and absorption of dietary fats and fat-soluble vitamins. A staggering 95% of these bile acids are subsequently reabsorbed in the terminal ileum and returned to the liver via the portal circulation for resecretion.[1] This continuous cycling maintains a stable bile acid pool, crucial for lipid homeostasis.
This compound is a non-absorbable anion-exchange resin that disrupts this cycle.[2] By binding to bile acids in the intestinal lumen, it forms an insoluble complex that is excreted in the feces.[1] This interruption of the enterohepatic circulation triggers a compensatory response in the liver, which is the cornerstone of this compound's therapeutic effects.
Mechanism of Action: A Cascade of Events
This compound's primary action of sequestering bile acids in the gut lumen sets off a series of interconnected physiological events aimed at restoring bile acid homeostasis. This cascade ultimately results in the lowering of plasma LDL cholesterol.
Interruption of Enterohepatic Circulation
This compound, with its strong positive charge, binds to the negatively charged bile acids in the small intestine, preventing their reabsorption.[2] This leads to a significant increase in the fecal excretion of bile acids.[3]
Upregulation of Bile Acid Synthesis
The depletion of the bile acid pool returning to the liver via the portal vein relieves the negative feedback inhibition of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic pathway of bile acid synthesis.[4] This results in a significant upregulation of CYP7A1 activity, leading to an increased conversion of cholesterol into new bile acids to replenish the pool.[4][5]
Depletion of Hepatic Cholesterol Pool
The accelerated conversion of cholesterol to bile acids depletes the intracellular cholesterol pool in hepatocytes.
Upregulation of LDL Receptor Expression
To compensate for the reduced intracellular cholesterol, hepatocytes upregulate the expression of LDL receptors on their surface.[4] These receptors are responsible for clearing LDL particles from the bloodstream.
Reduced Plasma LDL Cholesterol
The increased number of LDL receptors on hepatocytes enhances the removal of LDL cholesterol from the circulation, leading to a dose-dependent reduction in plasma LDL cholesterol levels.[6]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on key parameters of bile acid and cholesterol metabolism, as reported in various clinical and preclinical studies.
| Parameter | Treatment Group | Dosage | % Change / Value | Study Population | Citation |
| LDL Cholesterol | This compound | 8 g/day | -17% to -27% | Hypercholesterolemia | [6] |
| This compound | 16 g/day | -26% to -31% | Hypercholesterolemia | [6] | |
| This compound | 12 g/day | -10.4% (vs. placebo) | Hypercholesterolemia | [7] | |
| This compound | 24 g/day | -19% (vs. placebo) | Hypercholesterolemia | [8] | |
| Fecal Bile Acid Excretion | This compound | Not Specified | +220% (3.2-fold increase) | Hypercholesterolemic patient | [3] |
| Bile Acid Pool Size | This compound | 16 g/day | No significant change | Normal volunteers | [9][10] |
| Cholesterol 7α-hydroxylase (CYP7A1) Activity | This compound | 16 g/day | >500% (>6-fold increase) | Gallstone patients | [4] |
| This compound | Not Specified | +400-500% (5- to 6-fold increase) | Gallstone patients | [5] | |
| This compound | Not Specified | 45 pmol/min/mg protein (vs. 7.0 pmol/min/mg in controls) | Gallstone patients | [11] | |
| HMG-CoA Reductase Activity | This compound | 16 g/day | 552 ± 60 pmol/min/mg protein (vs. 103 ± 9 in controls) | Gallstone patients | [4] |
| Hepatic LDL Receptor Expression | This compound | 16 g/day | 6.1 ± 0.8 ng/mg protein (vs. 2.2 ± 0.3 in controls) | Gallstone patients | [4] |
| This compound | 2 g/day | Doubled receptor-mediated incorporation into liver | Rabbits | [12] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: The Enterohepatic Circulation of Bile Acids.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound Resin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effect of this compound on the fecal excretion of intravenously administered cholesterol-4-14C and its degradation products in a hypercholesterolemic patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of hepatic cholesterol metabolism in humans: stimulatory effects of this compound on HMG-CoA reductase activity and low density lipoprotein receptor expression in gallstone patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the saturation of the cholesterol 7 alpha-hydroxylase in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. Effect of this compound on bile acid metabolism in normal man - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of this compound on bile acid metabolism in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The plasma level of 7 alpha-hydroxy-4-cholesten-3-one reflects the activity of hepatic cholesterol 7 alpha-hydroxylase in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound on receptor-mediated plasma clearance and tissue uptake of human low density lipoproteins in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Cholestyramine on Lipid Profiles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core effects of cholestyramine on lipid profiles. This compound, a bile acid sequestrant, has been a subject of extensive research for its role in managing hypercholesterolemia. This document provides a comprehensive overview of its mechanism of action, quantitative effects on various lipid parameters, detailed experimental protocols from key studies, and a visual representation of the underlying signaling pathways and experimental workflows.
Quantitative Effects of this compound on Lipid Profiles
This compound's primary therapeutic effect is the reduction of low-density lipoprotein cholesterol (LDL-C). Its impact on other lipid parameters, such as high-density lipoprotein cholesterol (HDL-C) and triglycerides, is less pronounced and can be variable. The following tables summarize the quantitative data from key clinical trials, illustrating the dose-dependent effects of this compound.
Table 1: Dose-Response Effect of this compound on LDL Cholesterol
| Daily Dose of this compound | Mean LDL-C Reduction (%) | Study Population | Reference |
| 4 g | -11% | Hypercholesterolemic patients | [1] |
| 8 g | -21% to -27% | Hypercholesterolemic patients | [1][2] |
| 16 g | -26% to -31% | Hypercholesterolemic patients | [1][2] |
| 24 g | -20.3% (net reduction vs. placebo) | Asymptomatic men with primary hypercholesterolemia | [3] |
Table 2: Effects of this compound on Total Cholesterol, HDL Cholesterol, and Triglycerides
| Lipid Parameter | Daily Dose of this compound | Mean Change (%) | Study Population | Reference |
| Total Cholesterol | 8 g | -17% | Type IIa hyperlipoproteinemia | [2] |
| Total Cholesterol | 16 g | -26% | Type IIa hyperlipoproteinemia | [2] |
| Total Cholesterol | 24 g | -13.4% (net reduction vs. placebo) | Asymptomatic men with primary hypercholesterolemia | [3] |
| HDL Cholesterol | 4 g, 8 g, 16 g | Significant increase (similar at all doses) | Hypercholesterolemic patients | [1] |
| HDL Cholesterol | 8 g, 16 g | No significant change | Type IIa hyperlipoproteinemia | [2] |
| Triglycerides | 8 g, 16 g | No significant change | Type IIa hyperlipoproteinemia | [2] |
| Triglycerides | 24 g | Tendency to increase | Asymptomatic men with primary hypercholesterolemia | [4] |
| VLDL Cholesterol | 12 g | Tendency to increase (+10%) | Primary hypercholesterolemia | [5] |
Signaling Pathways and Mechanism of Action
This compound exerts its lipid-lowering effects by interrupting the enterohepatic circulation of bile acids.[6] As a non-absorbable anion exchange resin, it binds to bile acids in the intestine, preventing their reabsorption and promoting their fecal excretion.[6] This leads to a depletion of the bile acid pool, which in turn stimulates the liver to synthesize more bile acids from cholesterol. The key enzyme in this process is cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step in the classical bile acid synthesis pathway.[7] The upregulation of CYP7A1 activity leads to increased consumption of hepatic cholesterol, which results in the upregulation of LDL receptors on the surface of hepatocytes. This enhanced expression of LDL receptors increases the clearance of LDL-C from the circulation, thereby lowering plasma LDL-C levels.
The regulation of bile acid synthesis is a complex process involving the farnesoid X receptor (FXR), a nuclear receptor that acts as a sensor for bile acids. When bile acid levels in the liver are high, they bind to and activate FXR. Activated FXR then induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of the CYP7A1 gene, thus downregulating bile acid synthesis. By sequestering bile acids, this compound reduces the activation of FXR in the liver, leading to decreased SHP expression and consequently, a disinhibition of CYP7A1 transcription and a sustained increase in bile acid synthesis.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the study of this compound's effects on lipid profiles. These protocols are based on established methods used in major clinical trials such as the Lipid Research Clinics Coronary Primary Prevention Trial (LRC-CPPT).[3]
Clinical Trial Protocol: A Representative Example
This protocol outlines a typical randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of this compound in patients with primary hypercholesterolemia.
1. Patient Selection and Recruitment:
-
Inclusion Criteria: Adult males and females with primary hypercholesterolemia (e.g., LDL-C > 160 mg/dL) after a dietary lead-in period.
-
Exclusion Criteria: History of significant cardiovascular events, secondary causes of hypercholesterolemia, and use of other lipid-lowering medications.
-
Informed Consent: All participants provide written informed consent.
2. Study Design:
-
Randomization: Patients are randomly assigned to receive either this compound or a matching placebo in a 1:1 ratio.
-
Blinding: Both patients and investigators are blinded to the treatment allocation.
-
Dosage: this compound is administered in powdered form, typically starting at a low dose (e.g., 4g twice daily) and titrating up to a target dose (e.g., 8g or 12g twice daily) based on tolerance.[2] Placebo powder is matched for taste and texture.
-
Duration: The treatment period typically lasts for a minimum of 12 weeks to several years for long-term outcome studies.
3. Data and Sample Collection:
-
Baseline Visit: Collection of demographic data, medical history, physical examination, and baseline fasting blood samples for lipid profile analysis.
-
Follow-up Visits: Scheduled at regular intervals (e.g., 4, 8, and 12 weeks) to monitor for adverse events, assess compliance, and collect fasting blood samples.
4. Lipid Profile Analysis:
-
Fasting blood samples are collected in EDTA-containing tubes.
-
Plasma is separated by centrifugation.
-
Total cholesterol, triglycerides, and HDL-C are measured using standardized enzymatic assays.
-
LDL-C is calculated using the Friedewald formula (LDL-C = Total Cholesterol - HDL-C - (Triglycerides/5)), provided the triglyceride level is below 400 mg/dL. For more precise measurement, especially in patients with hypertriglyceridemia, beta-quantification is employed.
Detailed Methodology for Lipoprotein Analysis by Ultracentrifugation (Beta-Quantification)
This method provides a more accurate measurement of LDL-C and is considered a reference method.[8]
1. Principle: This method involves the separation of lipoprotein fractions based on their density by sequential ultracentrifugation.
2. Materials:
-
Ultraviolet-transparent centrifuge tubes
-
High-speed refrigerated ultracentrifuge with a fixed-angle rotor
-
Potassium bromide (KBr) for density adjustments
-
Saline solution (0.9% NaCl)
-
Enzymatic kits for cholesterol and triglyceride measurement
3. Procedure:
-
Step 1: VLDL Separation:
-
A known volume of plasma is adjusted to a density of 1.006 g/mL with a KBr solution.
-
The sample is ultracentrifuged at a high g-force (e.g., 100,000 x g) for a prolonged period (e.g., 18 hours) at a controlled temperature (e.g., 10-15°C).
-
The top layer, containing the very-low-density lipoproteins (VLDL), is carefully removed.
-
-
Step 2: LDL and HDL Separation:
-
The remaining infranatant (containing LDL and HDL) is adjusted to a density of 1.063 g/mL with KBr.
-
The sample is ultracentrifuged again under similar conditions.
-
The top layer now contains the LDL fraction, which is collected. The bottom fraction contains the HDL.
-
-
Step 3: Quantification:
-
The cholesterol content of the isolated VLDL, LDL, and HDL fractions is determined using standard enzymatic assays.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for a clinical trial investigating this compound and the logical relationships in the decision-making process for patient management.
This comprehensive guide provides a foundational understanding of this compound's effects on lipid profiles, intended to support the research and development efforts of professionals in the field. The provided data, protocols, and visual aids offer a structured and in-depth resource for further investigation and application.
References
- 1. Diverging effects of this compound on apolipoprotein B and lipoprotein Lp(a). A dose-response study of the effects of this compound in hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in type IIa hyperlipoproteinemia. Is low-dose treatment feasible? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Report on the Lipid Research Clinic trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: Package Insert / Prescribing Information [drugs.com]
- 5. Effect of bezafibrate and colestyramine in patients with primary hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bile acid sequestrant - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and Analysis of Plasma Lipoproteins by Ultracentrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cholestyramine in Cholestatic Pruritus: A Foundational Guide for Researchers
An In-depth Technical Whitepaper on the Core Principles, Efficacy, and Experimental Basis of Cholestyramine's Application in the Management of Cholestatic Pruritus.
This document serves as a foundational guide for researchers, scientists, and drug development professionals, offering a detailed examination of this compound's role in treating cholestatic pruritus. It delves into the complex pathophysiology of this condition, the mechanism of action of this compound, and the quantitative evidence supporting its use, supplemented by detailed experimental protocols and visual representations of key biological and procedural pathways.
The Pathophysiology of Cholestatic Pruritus: A Multifactorial Perspective
Cholestatic pruritus is a debilitating symptom of liver diseases characterized by impaired bile flow.[1] The exact mechanism is not fully elucidated but is understood to be multifactorial, moving beyond the initial hypothesis of simple bile salt deposition in the skin.[2][3] Unlike histamine-mediated itch, cholestatic pruritus does not typically present with edema or erythema and is largely unresponsive to antihistamines.[3] Current research points to a complex interplay of several pruritogens that accumulate in the systemic circulation and tissues during cholestasis.[4]
Key mediators implicated in cholestatic pruritus include:
-
Bile Acids (BAs): While the correlation between serum BA levels and itch severity can be inconsistent, BAs are considered significant pruritogens.[3][4] They are thought to activate specific receptors on sensory neurons.
-
Lysophosphatidic Acid (LPA): This potent neuronal activator is generated by the enzyme autotaxin (ATX).[5] Elevated serum ATX activity is strongly associated with pruritus in cholestasis and correlates with itch intensity.[5][6]
-
Endogenous Opioids: An imbalance in the endogenous opioid system, with increased activation of μ-opioid receptors, is thought to contribute to the sensation of itch.[1]
-
Serotonin: The serotonergic system is also believed to play a role in modulating pruritus perception.[4]
Recent discoveries have identified specific G protein-coupled receptors on dorsal root ganglion (DRG) neurons that are activated by these pruritogens, translating the chemical signals into the neurological sensation of itch. Two such receptors of interest are:
-
Mas-related G protein-coupled receptor X4 (MRGPRX4): This receptor is activated by bile acids and is considered a likely mediator of cholestatic itch in humans.[7][8]
-
Takeda G protein-coupled receptor 5 (TGR5): While implicated in bile acid-induced itch in animal models, its role in human cholestatic pruritus is less clear, as it does not appear to be expressed in human DRG neurons.[9][10]
The current understanding suggests that cholestasis leads to an accumulation of pruritogens like bile acids and an upregulation of the ATX-LPA signaling axis. These molecules then activate receptors such as MRGPRX4 on peripheral sensory nerves, initiating an itch signal that is transmitted to the central nervous system.
This compound: Mechanism of Action
This compound is a non-absorbable, strongly basic anion-exchange resin.[11] Its therapeutic effect in cholestatic pruritus is primarily attributed to its ability to bind negatively charged molecules, such as bile acids, within the intestinal lumen.[11]
The process unfolds as follows:
-
Ingestion: this compound is administered orally and passes through the gastrointestinal tract without being absorbed into the bloodstream.
-
Bile Acid Sequestration: In the intestine, the resin exchanges its chloride anions for bile acids, forming a stable, insoluble complex.
-
Interruption of Enterohepatic Circulation: This binding prevents the reabsorption of bile acids in the terminal ileum.
-
Fecal Excretion: The this compound-bile acid complex is subsequently excreted in the feces.
By interrupting the enterohepatic circulation, this compound effectively reduces the total bile acid pool in the body.[11] This is thought to lower the concentration of circulating bile acids and other potential anionic pruritogens, thereby reducing their deposition in the skin and their interaction with neuronal receptors, which ultimately alleviates the sensation of pruritus.
References
- 1. Pruritus in Chronic Cholestatic Liver Diseases, Especially in Primary Biliary Cholangitis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. View of Efficacy of Treatments for Cholestatic Pruritus: A Systemic Review and Meta-analysis | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 3. Cholestatic pruritus: Emerging mechanisms and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholestatic pruritus: a knowledge update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic acid is a potential mediator of cholestatic pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serum autotaxin is increased in pruritus of cholestasis, but not of other origin, and responds to therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MRGPRX4 is a bile acid receptor for human cholestatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MRGPRX4 is a bile acid receptor for human cholestatic itch | eLife [elifesciences.org]
- 10. The TGR5 receptor mediates bile acid-induced itch and analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Resin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preliminary Investigation into Cholestyramine for Toxin-Mediated Illnesses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholestyramine, a bile acid sequestrant, has long been utilized for its lipid-lowering properties. However, a growing body of preclinical and clinical evidence suggests a promising role for this non-absorbable resin in the management of various toxin-mediated illnesses. Its ability to bind a wide array of toxins within the gastrointestinal tract, thereby preventing their absorption and enterohepatic recirculation, forms the basis of this therapeutic potential. This technical guide provides an in-depth overview of the preliminary investigations into this compound's efficacy against toxins produced by bacteria, fungi, and marine organisms. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying toxicological signaling pathways to support further research and drug development in this area.
Introduction
Toxin-mediated illnesses represent a significant global health burden, arising from exposure to a diverse range of biological toxins. These include bacterial exotoxins, mycotoxins from fungal contamination of food, and marine biotoxins accumulating in the food chain. The primary mechanism of many of these illnesses involves the absorption of toxins from the gastrointestinal tract, leading to systemic effects. This compound, a strong anion-exchange resin, offers a unique therapeutic strategy by acting as an intraluminal binding agent. By sequestering toxins within the gut, this compound can facilitate their fecal excretion, reducing the overall toxic load on the body. This guide explores the foundational evidence for this application.
Mechanism of Action
This compound is a large, non-absorbable polymer with a strong positive charge. Its primary mode of action is the binding of negatively charged bile acids in the intestine, interrupting their enterohepatic circulation.[1] This same principle of ionic and hydrophobic interactions allows this compound to bind to a variety of structurally diverse toxins that are present in the gastrointestinal lumen.[2] By forming a stable, insoluble complex with these toxins, this compound prevents their absorption into the bloodstream and subsequent distribution to target organs.[2]
Quantitative Data on Toxin Binding and Efficacy
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the efficacy of this compound in binding and mitigating the effects of various toxins.
Table 1: In Vitro Toxin Binding Efficacy of this compound
| Toxin | Toxin Concentration | This compound Concentration | Binding Efficacy (%) | Reference |
| Fumonisin B1 (FB1) | 200 µg/mL | 1 mg/mL | 85% | [3] |
| Zearalenone (ZEA) | Not Specified | 2% (w/v) | Reduced intestinal absorption from 32% to 16% |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Toxin | Animal Model | This compound Dose | Key Outcome | Result | Reference |
| Fumonisin B1 + B2 | Rats | 20 mg/g diet for 1 week | Reduction in urinary and renal sphinganine/sphingosine (SA/SO) ratio | Significant reduction (P < 0.05) | [3] |
| Ochratoxin A (OTA) | Rats | 0.1% and 5% of diet | Reduction in plasma OTA concentration | Effective at both doses | [4] |
| Ochratoxin A (OA) | Rats | 2% of diet | Increased fecal excretion of OA and its metabolite | Significant increase (P < 0.0001) | [5] |
| Lindane | Mice | 2.25 g/kg (single dose) | Increased CD50 and LD50 | Significant difference compared to control | [6] |
| Brodifacoum | Rabbits | Not Specified | Increased survival | Significantly increased | [7] |
Table 3: Clinical and Observational Data
| Toxin/Illness | Study Type | This compound Dose | Patient Population | Key Finding | Reference |
| Clostridium difficile Toxin | Pilot Study | 4 g daily | Patients receiving long-term ceftriaxone (B1232239) | Incidence of C. difficile-associated diarrhea was 6.5% with this compound vs. 23.1% in a historical control group (p=0.06) | [8] |
| Biotoxin-Associated Illness | Clinical Trials | Not Specified | Patients with chronic biotoxin illnesses | Benefit confirmed in two double-blind, placebo-controlled crossover studies | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's toxin-binding capabilities.
In Vitro Toxin Binding Assay (Adapted from Solfrizzo et al., 2001)
Objective: To determine the in vitro binding capacity of this compound for a specific toxin.
Materials:
-
This compound resin
-
Toxin of interest (e.g., Fumonisin B1)
-
Aqueous solution (e.g., phosphate-buffered saline, pH 7.4)
-
Centrifuge tubes (50 mL)
-
Orbital shaker
-
High-performance liquid chromatograph (HPLC) or other appropriate analytical instrument for toxin quantification
Protocol:
-
Preparation of Toxin Solution: Prepare a stock solution of the toxin in a suitable solvent and dilute it with the aqueous solution to achieve the desired final concentration (e.g., 200 µg/mL for FB1).[3]
-
Incubation: Add a precise amount of this compound (e.g., 1 mg/mL) to a centrifuge tube containing a known volume of the toxin solution.
-
Agitation: Incubate the tubes on an orbital shaker at a constant speed and temperature (e.g., 37°C) for a specified duration (e.g., 1-2 hours) to reach binding equilibrium.
-
Separation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for a sufficient time to pellet the this compound-toxin complex.
-
Quantification of Unbound Toxin: Carefully collect the supernatant and analyze the concentration of the unbound toxin using a validated analytical method (e.g., HPLC).
-
Calculation of Binding Efficacy: The percentage of toxin bound to this compound is calculated using the following formula:
In Vivo Assessment of Toxin Bioavailability in a Rat Model (Adapted from Kerkadi et al., 1998)
Objective: To evaluate the in vivo efficacy of this compound in reducing the systemic absorption of a toxin.
Materials:
-
Laboratory rats (e.g., Sprague-Dawley)
-
Standard rat chow
-
Toxin of interest (e.g., Ochratoxin A)
-
This compound resin
-
Metabolic cages for separate collection of urine and feces
-
Analytical instruments for toxin quantification in biological matrices (e.g., LC-MS/MS)
Protocol:
-
Animal Acclimation: House the rats in individual metabolic cages for an acclimation period of at least one week, with free access to water and standard chow.
-
Diet Preparation: Prepare experimental diets by incorporating the toxin at a specific concentration (e.g., 1 or 3 ppm OTA) into the standard chow. For the treatment groups, add this compound at desired concentrations (e.g., 0.1%, 1%, or 5% w/w) to the toxin-containing diet.[4] A control group should receive the standard chow without toxin or this compound, and a toxin-only group should receive the diet with the toxin but without this compound.
-
Experimental Period: Feed the rats their respective diets for a predetermined period (e.g., one week).
-
Sample Collection: Collect urine and feces daily from each rat. At the end of the experimental period, collect blood samples via an appropriate method (e.g., cardiac puncture under anesthesia).
-
Sample Processing and Analysis: Process the collected biological samples (plasma, urine, feces) to extract the toxin and its metabolites. Quantify the toxin levels using a validated analytical method.
-
Data Analysis: Compare the toxin concentrations in the plasma, urine, and feces between the different experimental groups. A significant decrease in plasma and urine toxin levels and a corresponding increase in fecal toxin levels in the this compound-treated groups compared to the toxin-only group would indicate reduced bioavailability.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key toxin-mediated signaling pathways and a general experimental workflow for evaluating this compound's efficacy.
Toxin-Mediated Signaling Pathways
References
- 1. This compound Resin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Common Questions & Answers about this compound (and why it’s the most effective option out there). | Dr. Ritchie Shoemaker [survivingmold.com]
- 3. In vitro and in vivo studies to assess the effectiveness of this compound as a binding agent for fumonisins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dietary this compound reduces ochratoxin A-induced nephrotoxicity in the rat by decreasing plasma levels and enhancing fecal excretion of the toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of dietary this compound on the elimination pattern of ochratoxin A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound as an adsorbent in acute lindane poisoning: a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Bile Sequestrant this compound Increases Survival in a Rabbit Model of Brodifacoum Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The potential use of this compound to reduce the risk of developing Clostridium difficile-associated diarrhoea in patients receiving long-term intravenous ceftriaxone - PubMed [pubmed.ncbi.nlm.nih.gov]
Cholestyramine's Impact on Bile Acid Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cholestyramine, a bile acid sequestrant, profoundly alters bile acid homeostasis by interrupting the enterohepatic circulation. This guide provides a detailed examination of the quantitative and qualitative changes in the bile acid pool, the underlying signaling pathways, and the experimental methodologies used to elucidate these effects. By binding bile acids in the intestinal lumen and promoting their fecal excretion, this compound triggers a compensatory upregulation of hepatic bile acid synthesis from cholesterol. This mechanism not only impacts cholesterol metabolism but also significantly modifies the size and composition of the circulating bile acid pool, with implications for various metabolic and cholestatic conditions. This document synthesizes key findings from scientific literature, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological pathways to offer a comprehensive resource for the scientific community.
Mechanism of Action: Interruption of Enterohepatic Circulation
This compound is a non-absorbable anion exchange resin that avidly binds bile acids in the small intestine.[1][2] This binding forms an insoluble complex that is subsequently excreted in the feces, thereby preventing the reabsorption of bile acids in the terminal ileum.[2] Normally, over 95% of bile acids are reabsorbed and returned to the liver via the portal circulation in a process known as enterohepatic circulation. By disrupting this highly efficient cycle, this compound effectively depletes the returning bile acid pool, signaling the liver to compensate for the loss.[1]
The primary hepatic response is an upregulation of bile acid synthesis. This is achieved through the increased activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis, which converts cholesterol into primary bile acids.[1] This increased catabolism of cholesterol is a key mechanism behind this compound's cholesterol-lowering effect.
Quantitative Impact on Bile Acid Pool Size and Synthesis
The effect of this compound on the total bile acid pool size can be complex, with some studies reporting no significant change in the overall pool size, while others observe shifts in the pools of individual bile acids. However, a consistent finding is a marked increase in the rate of bile acid synthesis.
| Parameter | Pre-Cholestyramine | Post-Cholestyramine | Fold Change | Reference |
| Total Bile Acid Synthesis Rate | Baseline | Increased | 2.9-fold | [3] |
| Cholic Acid Pool Size | Baseline | Significantly Increased | - | [3] |
| Chenodeoxycholic Acid Pool Size | Baseline | Decreased by >50% | <0.5-fold | [3] |
| Combined Primary Bile Acid Pool Size | Unchanged | Unchanged | ~1-fold | [3] |
| Total Bile Acid Pool Size (overnight fast) | Unchanged | Unchanged | ~1-fold | [4][5] |
| Fecal Bile Acid Excretion | Baseline | Increased | 3.2-fold | [6] |
Alterations in Bile Acid Pool Composition
This compound administration leads to significant qualitative shifts in the composition of the bile acid pool, affecting the ratio of primary to secondary bile acids, the conjugation pattern, and the relative abundance of different bile acid species.
Primary and Secondary Bile Acids
The drug leads to a notable reduction in the proportion of dihydroxy bile acids, which include the primary bile acid chenodeoxycholic acid and the secondary bile acid deoxycholic acid.[4][5]
| Bile Acid Species | Pre-Cholestyramine (% of Total) | Post-Cholestyramine (% of Total) | Change | Reference |
| Chenodeoxycholic Acid | Specific values not provided | Significantly Reduced | Decrease | [4][5][7] |
| Deoxycholic Acid | Specific values not provided | Significantly Reduced | Decrease | [4][5][7] |
| Cholic Acid | Specific values not provided | Increased Contribution | Increase | [7] |
Bile Acid Conjugation
A significant alteration observed is the shift in the conjugation of bile acids, with a marked increase in the ratio of glycine-conjugated to taurine-conjugated bile acids.[4][5]
| Conjugation Ratio | Pre-Cholestyramine | Post-Cholestyramine | Observation | Reference |
| Glycine:Taurine Conjugates | Baseline | Elevated Ratio | Predominance of glycine-conjugated trihydroxy bile acids | [4][5] |
Regulatory Signaling Pathways
The upregulation of bile acid synthesis following this compound administration is tightly regulated by a complex signaling network, primarily involving the farnesoid X receptor (FXR) and fibroblast growth factor 19 (FGF19).
In the terminal ileum, bile acid uptake by enterocytes activates FXR, a nuclear receptor that is a key sensor of bile acid levels. Activated FXR induces the expression and secretion of FGF19 into the portal circulation. FGF19 then travels to the liver, where it binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes. This binding initiates a signaling cascade that represses the expression of CYP7A1, thus inhibiting bile acid synthesis in a negative feedback loop.[8][9][10]
This compound, by sequestering bile acids in the intestinal lumen, reduces their uptake into enterocytes and consequently blunts the activation of ileal FXR. This leads to a significant reduction in FGF19 secretion.[8] The diminished FGF19 signal reaching the liver relieves the repression on the CYP7A1 gene, leading to a marked increase in its transcription and a subsequent surge in bile acid synthesis.[8][9]
Experimental Protocols
The elucidation of this compound's effects on bile acid metabolism relies on a suite of specialized experimental techniques.
Measurement of Bile Acid Pool Size: Isotope Dilution
The gold-standard for determining the bile acid pool size in vivo is the isotope dilution method.[11][12][13]
Principle: A known amount of a radio-labeled or stable isotope-labeled primary bile acid (e.g., 14C-cholic acid or 13C-chenodeoxycholic acid) is administered to the subject. After allowing for complete mixing of the labeled bile acid with the endogenous bile acid pool, a sample of bile (typically obtained via duodenal intubation) or blood is collected. The extent of dilution of the labeled bile acid, determined by measuring the specific activity (radioactivity per unit mass) or the isotope enrichment, allows for the calculation of the total pool size of that bile acid.
Abbreviated Protocol:
-
Isotope Administration: A precise, tracer dose of a labeled primary bile acid is administered intravenously or orally.
-
Equilibration Period: A period of several hours to days is allowed for the labeled bile acid to equilibrate with the entire circulating bile acid pool.
-
Sample Collection: Bile-rich duodenal fluid is collected following stimulation of gallbladder contraction (e.g., with cholecystokinin), or peripheral blood samples are drawn.
-
Bile Acid Extraction and Quantification: Bile acids are extracted from the biological matrix. The concentration of the specific bile acid being measured is determined using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Isotope Measurement: The amount of the isotope label in the purified bile acid fraction is quantified using a scintillation counter (for radioisotopes) or a mass spectrometer (for stable isotopes).
-
Calculation: The pool size is calculated using the formula: Pool Size = (Dose of Isotope Administered / Specific Activity or Isotope Enrichment of the Bile Acid in the Sample).
Quantification and Profiling of Bile Acids: LC-MS/MS
Ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the state-of-the-art technique for the simultaneous quantification and identification of multiple bile acid species in biological samples.[14][15][16]
Principle: This method combines the powerful separation capabilities of UPLC with the high sensitivity and specificity of tandem mass spectrometry. A liquid mobile phase carries the sample through a column packed with a stationary phase, which separates the different bile acid species based on their physicochemical properties. The separated bile acids are then ionized and fragmented in the mass spectrometer, and the resulting mass-to-charge ratios of the parent and fragment ions are used for identification and quantification.
Abbreviated Protocol:
-
Sample Preparation: Biological samples (serum, plasma, feces, or bile) undergo an extraction procedure to isolate the bile acids and remove interfering substances like proteins and lipids. This often involves protein precipitation with a solvent like methanol (B129727) or acetonitrile, followed by solid-phase extraction for further cleanup.
-
Internal Standards: A mixture of stable isotope-labeled bile acids is added to the sample at the beginning of the preparation process to serve as internal standards for accurate quantification.
-
Chromatographic Separation: The extracted sample is injected into the UPLC system. A reversed-phase C18 column is commonly used, with a gradient elution of a mobile phase (e.g., water with formic acid and acetonitrile) to separate the various bile acid species.
-
Mass Spectrometric Detection: The eluent from the UPLC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each bile acid and its corresponding internal standard are monitored.
-
Data Analysis: The peak areas of the endogenous bile acids are compared to the peak areas of their respective internal standards to calculate their concentrations.
Conclusion
This compound exerts a potent influence on bile acid metabolism, driven by its ability to sequester bile acids in the intestine. This leads to a significant upregulation of hepatic bile acid synthesis, which in turn alters the size and, most notably, the composition of the bile acid pool. The shift towards a higher proportion of glycine-conjugated and trihydroxy bile acids, coupled with a reduction in dihydroxy bile acids, has broad implications for cholesterol homeostasis and the treatment of cholestatic pruritus. The intricate regulation of this process via the FXR-FGF19 signaling axis highlights a key feedback mechanism in maintaining bile acid homeostasis. A thorough understanding of these quantitative and mechanistic details is crucial for researchers and clinicians working to leverage the therapeutic effects of this compound and to develop novel therapies targeting bile acid metabolism.
References
- 1. This compound Resin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. DailyMed - this compound powder, for suspension [dailymed.nlm.nih.gov]
- 3. The effect of this compound on bile acid kinetics in healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on bile acid metabolism in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on bile acid metabolism in normal man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on the fecal excretion of intravenously administered cholesterol-4-14C and its degradation products in a hypercholesterolemic patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound treatment reduces postprandial but not fasting serum bile acid levels in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Determination of bile acid pool size in man: a simplified method with advantages of increases precision, shortened analysis time, and decreased isotope exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of the pool size and synthesis rate of bile acids by measurements in blood of patients with liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
understanding the pharmacokinetics and pharmacodynamics of cholestyramine
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Cholestyramine
Introduction
This compound is a non-absorbed, bile acid sequestrant used primarily for the management of primary hypercholesterolemia and pruritus associated with partial biliary obstruction.[1][2] As a large, insoluble, cationic exchange resin, its therapeutic effects are mediated entirely within the gastrointestinal (GI) tract.[1] This guide provides a comprehensive technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, designed for researchers, scientists, and drug development professionals.
Pharmacokinetics
The pharmacokinetic profile of this compound is unique, as the drug is not systemically absorbed. Its activity is confined to the lumen of the GI tract.
Absorption
This compound resin is not absorbed from the gastrointestinal tract following oral administration.[1]
Distribution
The distribution of this compound is limited to the gastrointestinal tract. It exhibits prolonged gastric retention through mucoadhesion and is distributed throughout the stomach and intestines.[1]
Metabolism
This compound is not subject to metabolic alteration by the body. Its mechanism involves a physical interaction—binding to bile acids within the intestine to form a stable, insoluble complex.[1][3][4] This prevents the reabsorption of bile acids.
Elimination
The this compound-bile acid complex is not absorbed and is eliminated from the body entirely through the feces.[1][5] This fecal excretion of bile acids can be up to 10 times greater than normal when this compound is administered.[1]
Pharmacokinetic Data Summary
| PK Parameter | Description | Citation |
| Absorption | Not absorbed from the GI tract. | [1] |
| Distribution | Confined to the GI tract. | [1] |
| Metabolism | Not systemically metabolized; forms a complex with bile acids. | [1][6] |
| Elimination | Excreted in the feces as an insoluble this compound-bile acid complex. | [1] |
| Onset of Action | Lipid-lowering effects are typically observed within one month. Relief of pruritus usually occurs within 1-3 weeks. | [5] |
Pharmacodynamics
The pharmacodynamic effects of this compound stem from its ability to sequester bile acids, thereby disrupting their normal enterohepatic circulation.
Mechanism of Action
This compound is a strong anion-exchange resin that exchanges its chloride anions for anionic bile acids in the intestinal lumen.[4][6] This binding action initiates a cascade of physiological responses:
-
Interruption of Enterohepatic Circulation : By forming an insoluble complex, this compound prevents the reabsorption of bile acids in the jejunum and ileum.[1][4]
-
Increased Bile Acid Synthesis : The depletion of the bile acid pool returning to the liver relieves the normal negative feedback inhibition on bile acid synthesis. This leads to the upregulation of the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1), which converts hepatic cholesterol into new bile acids.[3][7]
-
Upregulation of LDL Receptors : To meet the increased demand for cholesterol for bile acid synthesis, hepatocytes increase the expression of low-density lipoprotein (LDL) receptors on their surfaces.[3][8]
-
Enhanced LDL Cholesterol Clearance : The increased number of LDL receptors enhances the uptake and clearance of LDL and intermediate-density lipoprotein (IDL) cholesterol from the plasma, resulting in lower serum LDL-C levels.[1][8]
Figure 1: this compound's pharmacodynamic cascade for LDL-C reduction.
Dose-Response Relationship
The reduction in LDL cholesterol by this compound is dose-dependent.[1] The majority of the lipid-lowering effect is observed within the first two to four weeks of therapy.[8]
| Daily Dose | Mean LDL-C Reduction | Mean Apo B Reduction | Citation |
| 4 g | 11% | 4% | [9] |
| 8 g | 17-27% | 13% | [8][9][10][11] |
| 16 g | 26-31% | 17% | [8][9][10][11] |
| 24 g | Maximum recommended dose; modest additional benefit beyond 16 g. | - | [8][10] |
While effective at lowering LDL-C, this compound may cause a modest increase in plasma triglycerides.[1][3] This is potentially due to decreased activation of the Farnesoid X Receptor (FXR) by bile acids.[1] Conversely, HDL cholesterol may increase modestly (3-8%).[8][9]
Signaling Pathway Modulation
This compound's sequestration of bile acids significantly impacts key signaling pathways that regulate lipid and glucose metabolism, primarily the FXR and Takeda G-protein-coupled receptor 5 (TGR5) pathways.
-
FXR Pathway : Farnesoid X Receptor (FXR) is a nuclear receptor highly expressed in the liver and intestine.[12] It is activated by bile acids. In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF-19; Fgf15 in mice).[7][13] FGF-19 then travels to the liver, where it binds to the FGFR4/β-Klotho receptor complex, which in turn represses the transcription of the CYP7A1 gene, thus inhibiting bile acid synthesis in a negative feedback loop.[7][14] By binding bile acids, this compound reduces intestinal FXR activation, leading to decreased FGF-19 production.[15] This relieves the FGF-19-mediated repression of CYP7A1, resulting in a potent induction of bile acid synthesis.[7][15]
-
TGR5 Pathway : TGR5 is a G-protein-coupled receptor activated by secondary bile acids. Its activation, particularly in intestinal L-cells, stimulates the secretion of glucagon-like peptide-1 (GLP-1).[13] GLP-1 can improve glucose metabolism by increasing insulin (B600854) secretion.[1] While this compound's primary effect is on the FXR-FGF19 axis, by altering the bile acid pool composition, it may indirectly influence TGR5 signaling.[13]
Figure 2: Disruption of the intestinal FXR/FGF-19 signaling axis by this compound.
Experimental Protocols
In Vitro Bioequivalence Binding Studies
To establish bioequivalence for generic this compound products, the FDA recommends in vitro binding studies instead of in vivo human trials. These protocols are designed to compare the affinity and capacity of a test product to a reference product.[16]
3.1.1 Equilibrium Binding Study
-
Objective : To compare the affinity (k₁) and capacity (k₂) binding constants (Langmuir constants) of bile acid salts to the test and reference this compound formulations.[16]
-
Methodology :
-
Incubation : Equivalent amounts of the test and reference resin (e.g., 10 mg) are incubated in flasks.[16]
-
Bile Salt Medium : The resin is incubated with at least eight different concentrations of a total bile salt solution. This solution typically contains glycocholic acid (GCA), glycochenodeoxycholic acid (GCDA), and taurodeoxycholic acid (TDCA) in a defined molar ratio (e.g., 3:3:1).[16]
-
Conditions : The study is conducted at a constant pH (e.g., 6.8) and temperature, with and without prior acid pretreatment of the resin to simulate gastric passage.[16] The incubation time is sufficient to ensure equilibrium is reached.[16]
-
Analysis : After incubation, the unbound bile salts in the supernatant/filtrate are measured using a validated analytical method like HPLC.[17][18][19]
-
Calculation : The amount of bile salt bound to the resin is calculated. A plot of Ceq/(x/m) versus Ceq is generated, where Ceq is the concentration of bile salt at equilibrium and x/m is the amount of bile salt bound per mg of resin. The Langmuir constants k₁ (affinity) and k₂ (capacity) are determined from the slope and intercept of the resulting line.[16]
-
3.1.2 Kinetic Binding Study
-
Objective : To compare the rate of bile acid binding between the test and reference formulations.[16]
-
Methodology :
-
Incubation : Test and reference resins are incubated with a constant concentration of bile salts (usually two different concentrations are tested).[16]
-
Time Points : Samples are taken at a minimum of eight different time points until maximum binding is clearly established.[16]
-
Analysis : The amount of unbound bile salt is measured at each time point.
-
Comparison : The ratios of bound bile acids for the test versus reference product are compared across the time course.[16]
-
Figure 3: Experimental workflow for in vitro bioequivalence testing of this compound.
Clinical Trial Protocol for Hyperlipidemia
-
Objective : To evaluate the efficacy and safety of this compound in reducing LDL-C in patients with primary hypercholesterolemia.
-
Study Design : Randomized, double-blind, placebo-controlled, parallel-group trial.[20]
-
Patient Population : Adults with primary hypercholesterolemia (e.g., LDL-C ≥160 mg/dL) who have not responded adequately to dietary therapy.[20]
-
Methodology :
-
Screening/Washout : Patients undergo a screening period and washout of any prior lipid-lowering medications. They are stabilized on a standard diet (e.g., NCEP Step 1).
-
Randomization : Eligible patients are randomly assigned to receive this compound (e.g., 8g or 16g per day in divided doses) or a matching placebo.[9][11]
-
Treatment Period : The double-blind treatment period typically lasts for several weeks to months (e.g., 24 weeks).[20]
-
Assessments : Fasting lipid panels (Total-C, LDL-C, HDL-C, TG) are measured at baseline and at specified intervals throughout the study. Safety assessments, including adverse event monitoring and clinical laboratory tests, are performed.
-
Primary Endpoint : The primary efficacy endpoint is the percent change in LDL-C from baseline to the end of the treatment period.
-
Analytical Methods for Bile Acid Quantification
Accurate measurement of bile acids in biological matrices (serum, feces, bile) is critical for pharmacodynamic studies.
-
Enzymatic Assays : These methods provide a rapid measurement of total bile acid (TBA) content and are widely used in clinical labs.[18][21]
-
Immunoassays (ELISA) : ELISA kits are available for the estimation of specific groups of bile acids.[17][18]
-
Chromatography-Based Techniques : These methods are essential for separating and quantifying individual bile acids.
-
High-Performance Liquid Chromatography (HPLC) : Allows for the separation of complex mixtures of bile acids and their conjugates.[17][18][19]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : A highly sensitive technique that has historically been a gold standard for bile acid analysis.[17][18]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Currently the most advanced, sensitive, and specific technique for the comprehensive profiling and quantification of individual bile acids in complex biological samples.[18][22]
-
Drug Interactions
Given its mechanism of action, this compound can interfere with the absorption of many concomitantly administered oral drugs by binding to them in the intestine.[23] To minimize this interaction, it is recommended that other medications be administered at least 1 hour before or 4-6 hours after this compound.[23] It can also reduce the absorption of fat-soluble vitamins (A, D, E, K) and folic acid.[24][25]
Conclusion
This compound's clinical efficacy is a direct result of its unique pharmacokinetic and pharmacodynamic properties. It is a non-systemic agent whose entire therapeutic action is confined to the GI tract, where it sequesters bile acids. This physical interaction triggers a robust physiological response, including the upregulation of hepatic LDL receptors and a significant reduction in plasma LDL-C. This is mediated through the disruption of the FXR-FGF19 signaling axis. A thorough understanding of its dose-response relationship, impact on metabolic signaling, and potential for drug interactions is essential for its optimal use in clinical practice and for the development of novel therapies targeting the enterohepatic circulation.
References
- 1. This compound Resin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound (Prevalite, Questran, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. The Comprehensive Guide To this compound: Uses, Mechanism, And Key Considerations | OCTAGONCHEM [octagonchem.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. Diverging effects of this compound on apolipoprotein B and lipoprotein Lp(a). A dose-response study of the effects of this compound in hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. This compound in type IIa hyperlipoproteinemia. Is low-dose treatment feasible? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. This compound treatment of healthy humans rapidly induces transient hypertriglyceridemia when treatment is initiated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Biochemical assay of serum bile acids: methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 20. Low-dose combined therapy with fluvastatin and this compound in hyperlipidemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bile Acids, Total, Serum (TBA) | MLabs [mlabs.umich.edu]
- 22. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 23. droracle.ai [droracle.ai]
- 24. Antilipemic Agent Bile Acid Sequestrants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Bioavailability of folate following ingestion of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Cholestyramine on Gut Microbiota: A Technical Overview for Researchers
An in-depth exploration of the mechanisms, microbial shifts, and metabolic consequences of bile acid sequestration on the gut ecosystem.
Introduction
Cholestyramine, a bile acid sequestrant primarily prescribed for the management of hypercholesterolemia and certain types of diarrhea, exerts a significant influence on the gut microbiome.[1] By binding to bile acids in the intestine and preventing their reabsorption, this compound disrupts the enterohepatic circulation.[1] This primary action triggers a cascade of events, including increased hepatic conversion of cholesterol to bile acids and profound alterations in the gut luminal environment, which in turn reshapes the composition and metabolic activity of the resident microbiota.[1] This technical guide synthesizes current research on the effects of this compound on the gut microbiota, providing a detailed overview of the experimental evidence, methodologies, and key signaling pathways for researchers, scientists, and drug development professionals.
Mechanism of Action: Reshaping the Gut Environment
This compound is a non-absorbable, anion-exchange resin that sequesters bile acids in the gastrointestinal tract.[1] This sequestration has two major consequences that directly impact the gut microbiota:
-
Altered Bile Acid Pool: By preventing the reabsorption of bile acids, this compound significantly changes the composition and concentration of the bile acid pool in the gut.[1] Since bile acids possess antimicrobial properties, this shift in their availability can selectively favor the growth of less bile-tolerant bacterial species, potentially leading to an increase in microbial diversity.[1]
-
Downstream Metabolic Effects: The alterations in the gut microbiome induced by this compound can lead to changes in the production of microbial metabolites, most notably short-chain fatty acids (SCFAs).[1] SCFAs are crucial for gut health and play a role in systemic metabolic regulation.[1]
Quantitative Effects of this compound on Gut Microbiota and Metabolites
The following tables summarize the key quantitative findings from seminal studies investigating the impact of this compound on the gut microbiota and associated metabolites.
Table 1: Effects of this compound on Gut Microbiota Composition
| Study Population | Dosage & Duration | Key Findings in Microbial Composition | Reference |
| C57BL/6J Mice (Western Diet-Induced Obesity) | 2% (w/w) in diet for 8 weeks | - Increased alpha diversity. - Restoration of relative abundance of 14 taxa to levels similar to control diet-fed mice. - Identified Acetatifactor muris (Lachnospiraceae family) and Muribaculum intestinale (Muribaculaceae family) as potential mediators of this compound's effects. | [2] |
| ApoE-/- Mice | 2% (w/w) in diet for 12 weeks | - Induced severe gut dysbiosis. - Increased abundance of potential pathogenic bacteria, including Bacteroides vulgatus. | [3] |
| Primary Biliary Cholangitis (PBC) Patients | 4g, 1-3 times daily for 16 weeks | - No significant overall alteration in microbial composition (alpha diversity). - Time-dependent increase in two Lachnospiraceae species. - Decrease in Roseburia intestinalis. - Significant increase in Klebsiella pneumoniae. | [4][5] |
Table 2: Effects of this compound on Short-Chain Fatty Acid (SCFA) Production
| Study Population | Dosage & Duration | Key Findings in SCFA Concentrations | Reference |
| C57BL/6J Mice (High-Fat Diet) | 2% (w/w) in diet for 12 weeks | - Significantly promoted C2-C4 SCFAs in the cecum by approximately 1.6-fold. | [6][7] |
| C57BL/6J Mice (Normal-Fat Diet) | 1% and 2% (w/w) in diet for 8 weeks | - Increased cecal propionic acid content by approximately 2.0-fold. | [6][7] |
| Primary Biliary Cholangitis (PBC) Patients (Superior Remission group) | 4g, 1-3 times daily for 16 weeks | - Marked elevations of valeric acid and caproic acid. | [4][8][9] |
Experimental Protocols
This section details the methodologies employed in key studies to investigate the effects of this compound on the gut microbiota.
Study 1: Host response to this compound can be mediated by the gut microbiota (Mouse Model)
-
Animal Model: Male C57BL/6J mice were used.
-
Diet and Treatment: Mice were fed a Western diet (WD) for 8 weeks to induce metabolic disease. A subset of these mice was then treated with this compound added to the WD.
-
Microbiota Analysis:
-
Sample Collection: Fecal samples were collected for 16S rRNA gene sequencing.
-
DNA Extraction: Specific DNA extraction kits were used to isolate microbial DNA from fecal samples.
-
16S rRNA Gene Sequencing: The V4 hypervariable region of the 16S rRNA gene was amplified by PCR and sequenced using a high-throughput sequencing platform.
-
Bioinformatic Analysis: Sequencing data was processed using pipelines like QIIME to determine microbial composition and diversity.
-
-
Metabolic Phenotyping: Parameters such as glucose levels and epididymal fat were measured.
-
Gene Expression Analysis: RNA was extracted from liver and ileum tissues to analyze the expression of genes involved in bile acid metabolism via quantitative real-time PCR (qRT-PCR) or RNA-sequencing.
Study 2: Alterations in microbiota and their metabolites are associated with beneficial effects of bile acid sequestrant on icteric primary biliary Cholangitis (Human Study)
-
Study Population: 33 patients with primary biliary cholangitis (PBC) were enrolled.
-
Intervention: Patients were treated with this compound for 16 weeks.
-
Sample Collection: Serum and stool samples were collected at baseline, 4 weeks, and 16 weeks.
-
Microbiota Analysis:
-
Shotgun Metagenomic Sequencing: DNA was extracted from stool samples and subjected to shotgun metagenomic sequencing to analyze the taxonomic and functional composition of the gut microbiome.
-
-
Metabolomic Profiling:
-
Targeted Metabolomics: Serum and stool samples were analyzed to quantify bile acids and short-chain fatty acids using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
-
Statistical Analysis: A longitudinal generalized linear mixed model (GLMM) was used for microbiome analysis to assess changes over time.
Signaling Pathways and Logical Relationships
The interaction between this compound, the gut microbiota, and the host is complex, involving intricate signaling pathways.
Caption: Mechanism of this compound's effects on host metabolism and gut microbiota.
The sequestration of bile acids by this compound directly alters the gut microbial composition.[1] This shift in the microbiota can then influence host gene expression in the liver and ileum, particularly genes involved in bile acid synthesis and signaling, such as Cyp7a1, farnesoid X receptor (Fxr), and small heterodimer partner (Shp).[10][11] Furthermore, the altered microbial community can lead to changes in the production of SCFAs, which in turn can have systemic effects on host metabolism, including improvements in glucose tolerance.[10][12]
Caption: A generalized experimental workflow for studying this compound's effects.
Conclusion and Future Directions
The available evidence strongly indicates that this compound's therapeutic effects extend beyond simple bile acid sequestration and are intricately linked to the modulation of the gut microbiota. The drug-induced alterations in microbial composition and metabolite production, particularly SCFAs, appear to play a significant role in its systemic metabolic benefits. However, the response to this compound can be variable and may depend on the host's baseline gut microbial ecosystem and underlying health status.
Future research should focus on:
-
High-Resolution Microbiome Profiling: Utilizing shotgun metagenomics and metatranscriptomics to gain a deeper understanding of the functional changes within the gut microbiome in response to this compound.
-
Strain-Level Analysis: Identifying specific bacterial strains that are either positively or negatively affected by this compound to potentially develop targeted probiotic or postbiotic therapies.
-
Host-Microbe Interactions: Elucidating the precise molecular mechanisms by which microbial alterations mediate the metabolic effects of this compound, including the role of specific microbial enzymes and metabolites in host signaling pathways.
-
Personalized Medicine: Investigating whether baseline microbiome characteristics can predict a patient's response to this compound, paving the way for more personalized therapeutic strategies.
By continuing to unravel the complex interplay between this compound, the gut microbiota, and host physiology, researchers and clinicians can better harness the therapeutic potential of this long-standing medication and develop novel microbiome-targeted interventions for metabolic and gastrointestinal diseases.
References
- 1. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Bile Acid Sequestrant, Increases Cecal Short Chain Fatty Acids and Intestinal Immunoglobulin A in Mice [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Alterations in microbiota and their metabolites are associated with beneficial effects of bile acid sequestrant on icteric primary biliary Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Alterations in microbiota and their metabolites are associated with beneficial effects of bile acid sequestrant on icteric primary biliary Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Host response to this compound can be mediated by the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples | Springer Nature Experiments [experiments.springernature.com]
discovery of cholestyramine's binding properties for various endotoxins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholestyramine, a well-established bile acid sequestrant, has demonstrated significant potential in binding and neutralizing various bacterial endotoxins. This technical guide provides an in-depth analysis of the discovery and characterization of this compound's endotoxin-binding properties. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of this compound beyond its lipid-lowering effects. This document details the mechanism of action, summarizes available quantitative binding data, outlines experimental protocols for assessing endotoxin (B1171834) binding, and visualizes the key signaling pathways affected by endotoxin sequestration.
Introduction: The Discovery of a Dual-Action Resin
This compound is a strong anion-exchange resin that is not absorbed from the gastrointestinal tract.[1][2] While primarily known for its efficacy in lowering cholesterol levels by binding bile acids in the intestine, subsequent research has unveiled its capacity to bind a range of other molecules, including bacterial endotoxins.[1][2] The discovery of this secondary property has opened avenues for its potential use in conditions where endotoxemia plays a significant pathological role.
Endotoxins, also known as lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria and are potent triggers of the innate immune system.[3][4] When released into the bloodstream, they can induce a systemic inflammatory response, leading to sepsis and septic shock. The ability of this compound to sequester these endotoxins within the gut lumen presents a promising therapeutic strategy to mitigate their harmful effects.
Mechanism of Action: Ionic Adsorption of Endotoxins
The primary mechanism by which this compound binds endotoxins is through ionic adsorption.[5][6] this compound is a positively charged resin, which allows it to electrostatically interact with and bind to the negatively charged phosphate (B84403) groups present in the Lipid A moiety of endotoxins.[5][6] This binding is immediate and effective at the pH of the intestinal fluid, preventing the absorption of endotoxins into the systemic circulation.[2]
Quantitative Binding Data
While the qualitative binding of this compound to various endotoxins is well-documented, specific quantitative data on binding affinities (Kd) and capacities remain limited in publicly available literature. The following tables summarize the available data from in vitro and in vivo studies.
Table 1: In Vitro Binding of Various Toxins to this compound
| Toxin/Endotoxin | Source Organism | This compound Concentration | Toxin Concentration | Percentage of Toxin Bound | Reference |
| Heat-labile (LT) & Heat-stable (ST) enterotoxins | Escherichia coli | Not specified | Not specified | Significant binding observed | [1] |
| Cholera toxin | Vibrio cholerae | Not specified | Not specified | Effective binding demonstrated | [2] |
| Fumonisin B1 | Fusarium verticillioides | 1 mg/mL | 200 µg/mL | 85% | [7] |
| Cytotoxin | Clostridium difficile | Not specified | Not specified | Effective binding observed | [8] |
Table 2: In Vivo Sequestration of Toxins/Endotoxins by this compound
| Animal Model | Toxin/Endotoxin Administered | This compound Dosage | Outcome | Reference |
| Piglets | E. coli enterotoxins | Not specified | Significant reduction in toxin effects | [1] |
| Rats | Fumonisin B1 + FB2 (in diet) | 20 mg/g of diet | Significantly reduced urinary and renal SA/SO ratios | [7] |
| Hamsters | Clostridium difficile cytotoxin | Not specified | Delayed death and reduced stool cytotoxin levels | [8] |
| Mice | Salmonella Typhimurium | Oral administration | Lowered total bile acids in colon contents | [9] |
Experimental Protocols
The following protocols provide a framework for the in vitro assessment of this compound's endotoxin binding capacity.
In Vitro this compound-Endotoxin Binding Assay
This protocol is adapted from methodologies used for bile acid binding studies and incorporates the Limulus Amebocyte Lysate (LAL) assay for endotoxin quantification.
Objective: To determine the binding capacity of this compound for a specific bacterial endotoxin in vitro.
Materials:
-
This compound resin
-
Purified endotoxin (e.g., from E. coli O111:B4)[4]
-
Pyrogen-free water
-
Simulated intestinal fluid (SIF, pH 6.8), prepared as per USP standards[10]
-
Limulus Amebocyte Lysate (LAL) assay kit (e.g., kinetic chromogenic or turbidimetric)[11][12]
-
Pyrogen-free glassware and consumables
Procedure:
-
Preparation of this compound Slurry: Prepare a stock slurry of this compound resin in pyrogen-free water.
-
Incubation:
-
In a series of pyrogen-free glass tubes, add a fixed amount of this compound slurry.
-
Add varying concentrations of the purified endotoxin solution prepared in SIF to each tube.
-
Include control tubes with endotoxin solution but no this compound.
-
Incubate the tubes with gentle agitation for a predetermined time (e.g., 1-2 hours) at 37°C to allow for binding equilibrium to be reached.
-
-
Separation: Centrifuge the tubes to pellet the this compound-endotoxin complex.
-
Quantification of Unbound Endotoxin:
-
Data Analysis:
-
Calculate the amount of endotoxin bound to this compound by subtracting the concentration of unbound endotoxin from the initial endotoxin concentration.
-
Express the binding capacity as the amount of endotoxin bound per unit weight of this compound (e.g., EU/mg or mg/g).
-
Binding affinity (Kd) can be determined by performing saturation binding experiments and analyzing the data using non-linear regression (e.g., Scatchard analysis).
-
Experimental Workflow Diagram
Caption: Workflow for in vitro this compound-endotoxin binding assay.
Endotoxin Signaling Pathways and the Impact of Sequestration
Bacterial endotoxins primarily exert their pro-inflammatory effects through the Toll-like receptor 4 (TLR4) signaling pathway.[3][13] By binding endotoxins in the gut, this compound can prevent their translocation into the bloodstream and subsequent activation of this cascade.
TLR4 Signaling Pathway
The activation of TLR4 by LPS is a multi-step process involving several accessory proteins, including Lipopolysaccharide Binding Protein (LBP), CD14, and MD-2.[3][5] This ultimately leads to the activation of intracellular signaling cascades that result in the production of inflammatory cytokines.
Caption: Simplified TLR4 signaling pathway initiated by LPS.
Logical Relationship of this compound's Action
The therapeutic potential of this compound in endotoxin-mediated conditions stems from its ability to interrupt the initial stages of the pathogenic process.
Caption: Logical flow of this compound's endotoxin sequestration.
Conclusion and Future Directions
This compound's ability to bind a variety of bacterial endotoxins through ionic adsorption is a significant finding with potential therapeutic implications beyond its established use as a lipid-lowering agent. The sequestration of these potent inflammatory molecules within the gastrointestinal tract can prevent their systemic absorption and subsequent activation of the TLR4 signaling pathway, thereby mitigating the inflammatory cascade that can lead to severe pathologies such as sepsis.
While existing research provides a strong qualitative foundation for this mechanism, there is a clear need for more comprehensive quantitative studies to determine the binding affinities and capacities of this compound for a wider range of clinically relevant endotoxins. Such data would be invaluable for optimizing dosing strategies and identifying patient populations who would most benefit from this therapeutic approach. Further in vivo studies are also warranted to fully elucidate the clinical efficacy of this compound in preventing and treating endotoxin-mediated diseases. The development of standardized in vitro binding assays, such as the one proposed in this guide, will be crucial for advancing this promising area of research.
References
- 1. The ability of this compound resin and other adsorbents to bind Escherichia coli enterotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Ability of this compound to bind Escherichia coli and Vibrio cholerae toxins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cusabio.com [cusabio.com]
- 6. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo studies to assess the effectiveness of this compound as a binding agent for fumonisins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of Clostridium difficile cytotoxin and vancomycin by anion-exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Very long O-antigen chains enhance fitness during Salmonella-induced colitis by increasing bile resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. matresearch.com [matresearch.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. researchgate.net [researchgate.net]
The Potential of Cholestyramine in Metabolic Syndrome Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic syndrome is a constellation of interconnected physiological, biochemical, and clinical factors that significantly elevates the risk of developing cardiovascular disease and type 2 diabetes.[1][2] Core features include central obesity, insulin (B600854) resistance, dyslipidemia, and hypertension.[1][2] Cholestyramine, a bile acid sequestrant traditionally used for hypercholesterolemia, is emerging as a multifaceted agent with the potential to address several components of metabolic syndrome.[3][4][5][6] This technical guide provides an in-depth exploration of the mechanisms of action of this compound, a summary of key quantitative findings from preclinical and clinical research, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Mechanism of Action: Beyond Cholesterol Lowering
This compound is a non-absorbable anion exchange resin that binds to bile acids in the intestine, preventing their reabsorption and promoting their fecal excretion.[6] This interruption of the enterohepatic circulation of bile acids triggers a cascade of metabolic events that extend beyond its well-established lipid-lowering effects.
The primary mechanism involves the upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids in the liver, to replenish the depleted bile acid pool.[7] This increased cholesterol catabolism leads to a reduction in intrahepatic cholesterol levels, which in turn stimulates the expression of LDL receptors on hepatocytes, enhancing the clearance of LDL cholesterol from the circulation.[6]
Recent research has unveiled more complex mechanisms contributing to this compound's metabolic benefits, including:
-
Modulation of Farnesoid X Receptor (FXR) Signaling: By reducing the return of bile acids to the liver and intestine, this compound decreases the activation of the farnesoid X receptor (FXR), a nuclear receptor that plays a pivotal role in bile acid, lipid, and glucose homeostasis.[7][8] Decreased FXR activation in the intestine leads to reduced expression of fibroblast growth factor 15/19 (FGF15/19), which in turn relieves its inhibitory effect on CYP7A1 in the liver.[7]
-
Activation of Takeda G-protein-coupled Receptor 5 (TGR5): The altered bile acid pool in the intestine can lead to increased activation of TGR5, a G-protein coupled receptor expressed on various cells, including enteroendocrine L-cells.[9] TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances glucose-dependent insulin secretion, suppresses glucagon (B607659) release, and promotes satiety.[8]
-
Alterations in Gut Microbiota: this compound significantly alters the composition and diversity of the gut microbiota.[10] This modulation can influence the production of microbial metabolites, such as short-chain fatty acids (SCFAs), which have been shown to impact host metabolism and immune function.[11] The altered gut microbiome is also implicated in the enhanced GLP-1 secretion observed with this compound treatment.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the quantitative effects of this compound on key metabolic parameters as reported in various preclinical and clinical studies.
Table 1: Effects of this compound on Lipid Profile
| Study Population | Treatment Details | Total Cholesterol | LDL Cholesterol | HDL Cholesterol | Triglycerides | Reference |
| Hypercholesterolemic Men | This compound (dose not specified) vs. Placebo for 7.4 years | ↓ 8% (relative to placebo) | ↓ 12% (relative to placebo) | No significant change | No significant change | [12] |
| Patients with NIDDM and Dyslipidemia | This compound (8g twice daily) vs. Placebo for 6 weeks (crossover) | ↓ 18% (95% CI, 14% to 22%) | ↓ 28% (95% CI, 21% to 35%) | No significant change | ↑ 13.5% (95% CI, 1% to 26%) | [5] |
| Guinea Pigs | 2% this compound in chow | ↓ 55% | Not Reported | Not Reported | Not Reported | [6] |
| Type 2 Diabetic Model Mice (NSY/Hos) | 1% (w/w) this compound in high-fat diet for 8 weeks | Prevented increase | Not Reported | Not Reported | Prevented increase | [4] |
| ApoE-/- Mice | 2% this compound in low-fat diet for 12 weeks | ↓ (significant) | Not Reported | Not Reported | Not Reported | [13] |
Table 2: Effects of this compound on Glucose Metabolism and Body Weight
| Study Population | Treatment Details | Fasting Glucose | Glycosylated Hemoglobin (HbA1c) | Insulin | Body Weight | Reference |
| Patients with NIDDM and Dyslipidemia | This compound (8g twice daily) vs. Placebo for 6 weeks (crossover) | ↓ 13% (95% CI, 5% to 21%) | Tendency to lower | No change in dose | Stable | [5] |
| Zucker Diabetic Fatty (ZDF) Rats | This compound (dose-dependent) for 5 weeks | ↓ and normalization | ↓ and normalization | ↓ (in control), prevented decrease in treated | Not Reported | [8] |
| Type 2 Diabetic Model Mice (NSY/Hos) | 1% (w/w) this compound in high-fat diet for 8 weeks | Prevented increase | Not Reported | Prevented increase | Prevented increase | [4] |
| Diet-induced Obese Mice | 2% this compound in Western diet | ↓ (significant) | Not Reported | Not Reported | Not Reported | [7] |
| MASH Model Mice | This compound vs. Elobixibat vs. Combination | Not Reported | Not Reported | Not Reported | ↓ 9% (vs. MASH group) | [14] |
| Obese (ob/ob) Mice | This compound for 8 weeks | Improved GTT | Not Reported | Not Reported | No significant effect | [15] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The metabolic effects of this compound are mediated by intricate signaling networks. The following diagrams, generated using Graphviz, illustrate the key pathways involved.
Experimental Workflows
Detailed Experimental Protocols
Animal Models and this compound Administration
-
Animal Model: A common model is the diet-induced obese (DIO) mouse. C57BL/6J mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia.[10][16]
-
This compound Administration: this compound is typically mixed into the powdered diet at a concentration of 1-2% (w/w).[4][6][11][17] The treatment duration in preclinical studies generally ranges from 4 to 12 weeks.[4][13][17]
Oral Glucose Tolerance Test (oGTT)
-
Fasting: Mice are fasted for 6 hours prior to the test, with free access to water.[18][19]
-
Baseline Glucose: A baseline blood glucose measurement is taken from a tail snip using a glucometer.[18][20]
-
Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered via oral gavage.[21][22]
-
Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-gavage.[18][21][22]
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Insulin Tolerance Test (ITT)
-
Fasting: Mice are fasted for 4-6 hours.[19]
-
Baseline Glucose: A baseline blood glucose level is measured.[19]
-
Insulin Injection: Human or mouse insulin (e.g., 0.75-1.0 U/kg body weight) is injected intraperitoneally.[23]
-
Blood Glucose Monitoring: Blood glucose is measured at 15, 30, 45, and 60 minutes post-injection.
-
Data Analysis: The rate of glucose disappearance is calculated to assess insulin sensitivity.
Biochemical Assays
-
Serum Lipids: Total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides are typically measured using commercially available enzymatic colorimetric assay kits.
-
Glucose and Insulin: Serum glucose is measured using a glucometer or a glucose oxidase assay. Insulin levels are determined by enzyme-linked immunosorbent assay (ELISA).[10][24]
-
Inflammatory Markers: Pro-inflammatory cytokines such as TNF-α and IL-6 in serum or tissue homogenates can be quantified using ELISA kits or multiplex assays.[25][26][27] Gene expression of these markers in tissues like liver and adipose tissue can be measured by quantitative real-time PCR (qPCR).[28]
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for metabolic syndrome, with effects that extend beyond its primary indication for hypercholesterolemia. Its ability to modulate key metabolic signaling pathways, such as those governed by FXR and TGR5, and to influence the gut microbiota, positions it as a valuable tool for both research and potential clinical applications in this complex disorder.
Future research should focus on:
-
Long-term clinical trials: To evaluate the sustained efficacy and safety of this compound in patients with metabolic syndrome, particularly its effects on glycemic control and cardiovascular outcomes.
-
Microbiome studies: Further elucidation of the specific microbial changes induced by this compound and their causal role in its metabolic benefits.
-
Combination therapies: Investigating the synergistic effects of this compound with other metabolic drugs, such as metformin (B114582) or GLP-1 receptor agonists.
-
Targeted drug delivery: Developing novel formulations of bile acid sequestrants that target specific regions of the intestine to optimize their therapeutic effects and minimize gastrointestinal side effects.
By continuing to explore the multifaceted mechanisms of this compound, the scientific community can unlock its full potential in the management of metabolic syndrome and its associated comorbidities.
References
- 1. Laboratory markers of metabolic syndrome [explorationpub.com]
- 2. Biochemical Changes in Metabolic Syndrome - medtigo Journal [journal.medtigo.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Gene expression analysis on the liver of this compound-treated type 2 diabetic model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound therapy for dyslipidemia in non-insulin-dependent diabetes mellitus. A short-term, double-blind, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-induced changes in low density lipoprotein composition and metabolism. I. Studies in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. This compound reverses hyperglycemia and enhances glucose-stimulated glucagon-like peptide 1 release in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Host response to this compound can be mediated by the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a Bile Acid Sequestrant, Increases Cecal Short Chain Fatty Acids and Intestinal Immunoglobulin A in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Report on the Lipid Research Clinic trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Combined, elobixibat, and colestyramine reduced cholesterol toxicity in a mouse model of metabolic dysfunction-associated steatotic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of bile acid sequestration on hepatic steatosis in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound resin administration alleviated cerebral ischemic injury in obese mice by improving gut dysbiosis and modulating the bile acid profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. protocols.io [protocols.io]
- 19. Insulin Tolerance Test [protocols.io]
- 20. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mmpc.org [mmpc.org]
- 23. protocols.io [protocols.io]
- 24. endocrine-abstracts.org [endocrine-abstracts.org]
- 25. Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Serum cytokine tumor necrosis factor-alpha and interleukin-6 associated with the severity of coronary artery disease: indicators of an active inflammatory burden? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Animal Studies with Cholestyramine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cholestyramine in preclinical animal studies. The information is intended to guide researchers in designing and executing experiments to investigate the efficacy and mechanism of action of this compound and other bile acid sequestrants.
Introduction
This compound is a bile acid sequestrant used to treat hypercholesterolemia and pruritus associated with partial biliary obstruction.[1][2] It is a non-absorbable anion-exchange resin that binds to bile acids in the intestine, preventing their reabsorption and promoting their excretion in the feces.[1][3] This interruption of the enterohepatic circulation of bile acids leads to an upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol in the liver.[4][5] The increased conversion of cholesterol to bile acids results in a decrease in hepatic cholesterol levels, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors, leading to increased clearance of LDL cholesterol from the bloodstream.[1][2]
Key Signaling Pathways
This compound's mechanism of action involves the modulation of several key signaling pathways involved in cholesterol and bile acid homeostasis. The primary pathway affected is the Farnesoid X Receptor (FXR) signaling cascade.
Quantitative Data from In Vivo Animal Studies
The following tables summarize the quantitative effects of this compound treatment in various animal models.
Table 1: Effects of this compound on Plasma Lipids
| Animal Model | This compound Dose | Duration | Change in Total Cholesterol | Change in LDL Cholesterol | Change in HDL Cholesterol | Change in Triglycerides | Reference |
| Guinea Pigs | 2% in chow | - | -55% (LDL cholesterol) | - | - | - | [6] |
| Hamsters | Oral administration | - | Decreased | Decreased | - | Decreased | [7] |
| Rabbits (WHHL) | - | Early life treatment | Decreased (initially) | - | Decreased (initially) | - | [8] |
| Rabbits (New Zealand White) | 1 g/kg/day | 2 weeks | -12.1% | - | - | - | [5] |
| Mice (ApoE-/-) | 3% during gestation | Gestation | Decreased (in dams) | Decreased (in dams) | Increased (in male offspring) | No significant change (in offspring) | [9] |
| Mice (Type 2 Diabetic) | 1% (w/w) in diet | 8 weeks | Prevented increase | - | - | Prevented increase | [10] |
| Rhesus Monkeys | - | 12 months | Lowered | - | No change | - | [11] |
Table 2: Effects of this compound on Bile Acid and Cholesterol Metabolism
| Animal Model | This compound Dose | Duration | Change in Fecal Bile Acid Excretion | Change in Fecal Cholesterol Excretion | Change in CYP7A1 Activity/Expression | Reference |
| Germ-free Rats | 5% in diet | 6 weeks | Increased 6-7 times | Increased from 12.0 to 68.0 mg/kg/day | Increased 4-5 times | [12][13] |
| Rabbits (New Zealand White) | 1 g/kg/day | 2 weeks | Significantly increased | - | Significantly increased | [5] |
Experimental Protocols
Protocol 1: Induction of Hyperlipidemia in Rodents
This protocol describes a common method for inducing hyperlipidemia in rats or mice to study the effects of lipid-lowering agents like this compound.
Materials:
-
Male Wistar rats or C57BL/6J mice
-
High-Fat Diet (HFD): Standard chow supplemented with 4% cholesterol, 1% cholic acid, and 0.5% 2-thiouracil.[14] Alternatively, a "Western diet" can be used.[15]
-
Standard rodent chow
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatize animals for at least one week to the facility conditions (e.g., 12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.[16]
-
Divide animals into control and experimental groups.
-
For the experimental group, replace the standard chow with the High-Fat Diet. The control group continues to receive standard chow.
-
The induction period can range from 4 to 8 weeks, depending on the desired level of hyperlipidemia.[15][17]
-
Monitor animal health and body weight regularly.
-
At the end of the induction period, collect baseline blood samples for lipid profile analysis.
Protocol 2: this compound Administration in Rodent Models
This protocol outlines the oral administration of this compound to rodents.
Materials:
-
Hyperlipidemic rodents (from Protocol 1)
-
This compound resin
-
Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose sodium)[18]
-
Standard or High-Fat Diet
-
Oral gavage needles
Procedure:
-
Diet Admixture:
-
Oral Gavage:
-
Prepare a suspension of this compound in the chosen vehicle. A common dose for rabbits is 1 g/kg.[5]
-
Administer the this compound suspension or vehicle to the respective groups via oral gavage once or twice daily.
-
-
Treatment Duration: The treatment period can vary from a few weeks to several months, depending on the study's objectives.[5][10][12][13]
-
Monitoring and Sample Collection:
-
Monitor animal health, body weight, and food intake throughout the study.
-
Collect blood samples periodically (e.g., weekly or at the end of the study) for lipid profile analysis.
-
Collect fecal samples to measure bile acid and cholesterol excretion.
-
At the end of the study, euthanize the animals and collect tissues (e.g., liver, intestine) for gene expression analysis (e.g., qPCR for CYP7A1, LDL-R) and histopathology.
-
Protocol 3: Measurement of Plasma Lipids
This protocol describes the analysis of total cholesterol, LDL, HDL, and triglycerides from plasma samples.
Materials:
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Commercial enzymatic assay kits for total cholesterol, HDL, LDL, and triglycerides
-
Spectrophotometer or automated clinical chemistry analyzer
Procedure:
-
Collect whole blood from animals via appropriate methods (e.g., retro-orbital sinus, cardiac puncture).
-
Centrifuge the blood samples to separate the plasma.
-
Follow the manufacturer's instructions for the respective enzymatic assay kits to determine the concentrations of total cholesterol, HDL, LDL, and triglycerides.[20][21]
-
Read the absorbance at the specified wavelength using a spectrophotometer or an automated analyzer.
-
Calculate the lipid concentrations based on the standard curve.
Protocol 4: Analysis of Fecal Bile Acids
This protocol outlines the quantification of bile acids in fecal samples.
Materials:
-
Collected fecal samples
-
Lyophilizer (freeze-dryer)
-
Extraction solvents (e.g., ethanol, chloroform-methanol)
-
Solid-phase extraction (SPE) cartridges
-
Analytical instruments: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[22][23][24]
Procedure:
-
Lyophilize the fecal samples to a constant dry weight.
-
Homogenize the dried feces.
-
Extract bile acids from a known amount of homogenized feces using an appropriate solvent system.
-
Purify and concentrate the bile acid extracts using SPE.
-
Analyze the purified samples using HPLC-MS/MS or GC-MS for the identification and quantification of individual bile acid species.[22][23][24]
Concluding Remarks
These protocols and data provide a framework for conducting in vivo animal studies with this compound. Researchers should adapt these methodologies to their specific research questions and animal models. Careful consideration of the experimental design, including appropriate controls, sample size, and duration of the study, is crucial for obtaining reliable and reproducible results. The use of advanced analytical techniques for lipid and bile acid profiling will further enhance the understanding of the metabolic effects of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound Resin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Colestyramine - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound alters bile acid amounts and the expression of cholesterol-related genes in rabbit intestinal and hepatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-induced changes in low density lipoprotein composition and metabolism. I. Studies in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on lipoprotein levels and metabolism in Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound treatment in early life of low-density lipoprotein receptor deficient Watanabe rabbits: decreased aortic cholesteryl ester accumulation and atherosclerosis in adult life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gestational this compound treatment protects adult offspring of ApoE-deficient mice against maternal-hypercholesterolemia-induced atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gene expression analysis on the liver of this compound-treated type 2 diabetic model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combined effects of this compound and probucol on regression of atherosclerosis in rhesus monkey aortas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of this compound on synthesis of cholesterol and bile acids in germfree rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Host response to this compound can be mediated by the gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. annexpublishers.com [annexpublishers.com]
- 17. researchgate.net [researchgate.net]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. This compound, a Bile Acid Sequestrant, Increases Cecal Short Chain Fatty Acids and Intestinal Immunoglobulin A in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analytical methods for cholesterol quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 23. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cholestyramine-Bile Acid Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholestyramine is a non-absorbable anion-exchange resin used as a bile acid sequestrant to lower elevated low-density lipoprotein (LDL) cholesterol levels. By binding to bile acids in the intestine, this compound prevents their reabsorption, leading to their excretion in the feces. This interruption of the enterohepatic circulation of bile acids stimulates the liver to convert more cholesterol into bile acids, thereby reducing the amount of cholesterol in the blood. The efficacy of this compound and its generic formulations is directly related to their ability to bind bile acids. Therefore, robust and reproducible in vitro methods are essential to characterize and compare the bile acid binding capacity of different this compound products.
These application notes provide detailed protocols for conducting in vitro equilibrium and kinetic binding assays to assess the interaction between this compound and bile acids. Additionally, a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of unbound bile acids is described.
Key Experimental Methodologies
Two primary in vitro assays are employed to characterize the binding of bile acids to this compound:
-
Equilibrium Binding Study: This assay determines the affinity (k1) and the maximum binding capacity (k2) of this compound for bile acids at equilibrium. The resin is incubated with a range of bile acid concentrations until equilibrium is reached. The data are then fitted to the Langmuir adsorption isotherm to calculate the binding constants.
-
Kinetic Binding Study: This assay measures the rate at which this compound binds to bile acids over time. The resin is incubated with a fixed concentration of bile acids, and the amount of bound bile acid is measured at various time points.
Data Presentation
Table 1: Summary of Quantitative Data for this compound-Bile Acid Binding Assays
| Parameter | Description | Typical Value/Range | Analytical Method |
| Bile Acid Cocktail | Molar ratio of Glycocholic acid (GCA), Glycochenodeoxycholic acid (GCDA), and Taurodeoxycholic acid (TDCA). | 3:3:1 | N/A |
| Equilibrium Study Bile Acid Concentrations | Range of total bile acid concentrations used to establish the Langmuir isotherm. | 0.1 mM to 30 mM | LC-MS/MS |
| Kinetic Study Bile Acid Concentrations | Fixed total bile acid concentrations to assess binding rate. | 0.1 mM and 3.0 mM | LC-MS/MS |
| Incubation Time (Equilibrium) | Duration required to reach maximum binding. | 24 hours | LC-MS/MS |
| Incubation Time (Kinetic) | Time points for assessing the rate of binding. | 0, 5, 15, 30, 60, 120, 240, 480 minutes | LC-MS/MS |
| Incubation Temperature | Physiological temperature to mimic intestinal conditions. | 37°C | N/A |
| Affinity Constant (k1) | A measure of the affinity of this compound for bile acids. | Product dependent | Langmuir Isotherm Analysis |
| Capacity Constant (k2) | The maximum amount of bile acid that can be bound per unit weight of this compound. | Product dependent | Langmuir Isotherm Analysis |
| Coefficient of Determination (r²) | A measure of how well the data fit the Langmuir model. | > 0.95 | Linear Regression |
Experimental Protocols
Protocol 1: Preparation of Simulated Intestinal Fluid (SIF)
Materials:
-
Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
Dissolve 6.8 g of potassium phosphate monobasic in 250 mL of deionized water.
-
Add 77 mL of 0.2 M NaOH to the phosphate buffer solution.
-
Adjust the pH to 6.8 with either 0.2 M NaOH or 0.2 M HCl as needed.
-
Add deionized water to a final volume of 1000 mL.
-
Store the SIF at room temperature.
Protocol 2: In Vitro Equilibrium Bile Acid Binding Assay
Objective: To determine the affinity (k1) and capacity (k2) of this compound for bile acids.
Materials:
-
This compound resin
-
Simulated Intestinal Fluid (SIF, pH 6.8)
-
Bile Acid Stock Solution (40 mM total bile acids: 17.14 mM GCA, 17.14 mM GCDA, 5.72 mM TDCA in SIF)
-
Incubation vessels (e.g., 50 mL conical tubes)
-
Incubator shaker (37°C)
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Bile Acid Working Solutions:
-
Prepare a series of bile acid working solutions by diluting the 40 mM stock solution with SIF to achieve final concentrations ranging from 0.1 mM to 30 mM (e.g., 0.1, 0.3, 1, 3, 7, 10, 20, and 30 mM).
-
-
Incubation:
-
Accurately weigh an amount of this compound product equivalent to 10 mg of this compound resin into each incubation vessel.
-
Add 10 mL of each bile acid working solution to the respective vessels.
-
Prepare blank samples containing only the bile acid working solutions (no resin).
-
Incubate all vessels at 37°C for 24 hours with constant agitation.
-
-
Sample Collection and Processing:
-
After incubation, centrifuge the samples to pellet the resin.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
The filtrate contains the unbound bile acids.
-
-
Quantification of Unbound Bile Acids:
-
Analyze the concentration of each bile acid in the filtrate using the validated LC-MS/MS method (Protocol 4).
-
Protocol 3: In Vitro Kinetic Bile Acid Binding Assay
Objective: To determine the rate of bile acid binding to this compound.
Materials:
-
Same as Protocol 2.
Procedure:
-
Preparation of Bile Acid Working Solutions:
-
Prepare two separate bile acid working solutions at fixed concentrations, for example, 0.3 mM and 3.0 mM total bile acids in SIF.
-
-
Incubation and Sampling:
-
Accurately weigh an amount of this compound product equivalent to 10 mg of this compound resin into a series of incubation vessels for each time point.
-
Add 10 mL of the chosen bile acid working solution to each vessel.
-
Incubate all vessels at 37°C with constant agitation.
-
At specified time intervals (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes), remove a vessel from the incubator.
-
-
Sample Processing:
-
Immediately centrifuge the sample to pellet the resin.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
Quantification of Unbound Bile Acids:
-
Analyze the concentration of each bile acid in the filtrate using the validated LC-MS/MS method (Protocol 4).
-
Protocol 4: Quantification of Unbound Bile Acids by LC-MS/MS
Objective: To accurately quantify the concentration of unbound GCA, GCDA, and TDCA in the assay supernatant.
Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Bile acid analytical standards
-
Isotopically labeled internal standards for each bile acid
Procedure:
-
Sample Preparation:
-
Dilute the filtered supernatant with an appropriate volume of the initial mobile phase.
-
Add the internal standard mixture to all samples, standards, and quality controls.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the bile acids, followed by a re-equilibration step.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the specific precursor-to-product ion transitions for each bile acid and its corresponding internal standard.
-
-
-
Data Analysis:
-
Construct calibration curves for each bile acid using the peak area ratios of the analyte to its internal standard.
-
Determine the concentration of each unbound bile acid in the samples from the calibration curves.
-
Data Analysis: Calculating Langmuir Binding Constants
The Langmuir adsorption isotherm model is used to describe the binding of bile acids to this compound. The linearized form of the Langmuir equation is:
1 / qₑ = (1 / (Kₗ * qₘ)) * (1 / Cₑ) + 1 / qₘ
Where:
-
qₑ is the amount of bile acid bound to the resin at equilibrium (mg/g).
-
Cₑ is the equilibrium concentration of the unbound bile acid in solution (mg/L).
-
qₘ is the maximum adsorption capacity (mg/g), which corresponds to the Langmuir constant k2 .
-
Kₗ is the Langmuir adsorption constant related to the affinity of binding (L/mg), which corresponds to the Langmuir constant k1 .
Procedure:
-
Calculate qₑ:
-
qₑ = (C₀ - Cₑ) * V / m
-
Where C₀ is the initial bile acid concentration, V is the volume of the solution, and m is the mass of the this compound resin.
-
-
Linear Plot:
-
Plot 1/qₑ versus 1/Cₑ.
-
-
Determine Langmuir Constants:
-
Perform a linear regression on the plotted data.
-
The y-intercept of the line is equal to 1/qₘ. Therefore, k2 = qₘ = 1 / y-intercept .
-
The slope of the line is equal to 1 / (Kₗ * qₘ). Therefore, k1 = Kₗ = 1 / (slope * qₘ) .
-
Mandatory Visualizations
Caption: Workflow for the in vitro this compound-bile acid equilibrium binding assay.
Caption: Workflow for the quantification of unbound bile acids using LC-MS/MS.
Troubleshooting
Table 2: Troubleshooting Guide for this compound-Bile Acid Binding Assays
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Inconsistent weighing of this compound resin.- Inaccurate pipetting of bile acid solutions.- Incomplete mixing during incubation. | - Use a calibrated analytical balance and ensure consistent technique.- Calibrate pipettes regularly.- Ensure adequate and consistent agitation for all samples during incubation. |
| Low or no bile acid binding | - Inactive this compound resin.- Incorrect pH of the SIF buffer.- Insufficient incubation time. | - Verify the quality and storage conditions of the resin.- Prepare fresh SIF and verify the pH is 6.8.- Ensure the incubation is carried out for the full 24 hours for equilibrium studies. |
| Poor fit to Langmuir model (low r²) | - Inappropriate range of bile acid concentrations.- Non-specific binding.- Analytical errors in bile acid quantification. | - Ensure the concentration range covers both the linear and saturation phases of binding.- Include appropriate controls to assess non-specific binding.- Validate the LC-MS/MS method for accuracy and precision. |
| LC-MS/MS: Poor peak shape or splitting | - Column degradation.- Incompatible sample diluent.- Matrix effects. | - Replace the HPLC column.- Ensure the sample is diluted in a solvent compatible with the initial mobile phase.- Optimize sample cleanup and dilution to minimize matrix effects. |
| LC-MS/MS: Low signal intensity | - Poor ionization efficiency.- Instrument contamination.- Incorrect MRM transitions. | - Optimize mass spectrometer source parameters.- Clean the ion source.- Verify the MRM transitions for each analyte and internal standard. |
Application Notes: Cholestyramine in Murine Models of Dyslipidemia
Introduction
Cholestyramine is a bile acid sequestrant used clinically to manage primary hypercholesterolemia.[1][2] It is a large, insoluble, cationic exchange resin that is not absorbed from the gastrointestinal tract.[1][3] In the context of preclinical research, this compound serves as a valuable tool in murine models to investigate the mechanisms of dyslipidemia, atherosclerosis, and the intricate relationship between bile acid metabolism and lipid homeostasis. Its application allows researchers to probe the effects of interrupting the enterohepatic circulation of bile acids on plasma lipid profiles and related metabolic pathways.
Mechanism of Action
This compound exerts its lipid-lowering effects by binding to negatively charged bile acids in the intestinal lumen.[4][5] This action forms an insoluble complex that prevents the reabsorption of bile acids in the ileum and promotes their excretion in the feces.[3][5] The resulting depletion of the bile acid pool signals the liver to upregulate the synthesis of new bile acids from cholesterol. This process is primarily mediated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting step in the classic bile acid synthesis pathway.[1][6]
The increased hepatic demand for cholesterol leads to an upregulation of low-density lipoprotein (LDL) receptors on hepatocytes, which enhances the clearance of LDL cholesterol from the circulation, thereby lowering plasma LDL levels.[1][7] This mechanism makes this compound an effective agent for studying cholesterol metabolism and its regulation in various mouse models of dyslipidemia.
Experimental Protocols
Protocol 1: General Dyslipidemia Model (e.g., C57BL/6 Mice on a High-Fat Diet)
This protocol outlines the use of this compound in a diet-induced model of dyslipidemia.
1. Animal Model and Acclimation:
-
Species/Strain: Male C57BL/6 mice, 8 weeks of age.
-
Acclimation: House the mice for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water to allow for acclimatization.[8]
2. Diet Preparation and Administration:
-
Control Diet: Western-type diet (WD) containing high animal fat and sugar (e.g., 42% milk fat, 34% sucrose, 0.2% cholesterol).[9][10]
-
Treatment Diet: Prepare the same Western-type diet supplemented with 1-2% (w/w) this compound resin.[6][11] Ensure the this compound is thoroughly and evenly mixed into the diet to ensure consistent dosage.
-
Administration: Provide the respective diets to the control and treatment groups for a period of 8 to 12 weeks.[9][11] Monitor food intake and body weight weekly.[8]
3. Sample Collection and Processing:
-
Blood Collection: At the end of the treatment period, fast the mice for 4-6 hours. Collect blood via cardiac puncture or from the orbital plexus under anesthesia.[8] Collect blood into EDTA-coated tubes for plasma separation. Centrifuge at 2,000 x g for 15 minutes at 4°C and store plasma at -80°C.
-
Tissue Harvesting: Euthanize the mice and perfuse with PBS. Harvest the liver and a section of the ileum. Snap-freeze the tissues in liquid nitrogen and store them at -80°C for subsequent gene expression or protein analysis.[8]
4. Biochemical and Molecular Analyses:
-
Plasma Lipid Profile: Analyze plasma samples for total cholesterol (TC), triglycerides (TG), LDL cholesterol, and high-density lipoprotein (HDL) cholesterol using commercially available enzymatic colorimetric assays.
-
Gene Expression Analysis (Liver and Ileum):
-
Isolate total RNA from the frozen liver and ileum samples.
-
Perform reverse transcription to synthesize cDNA.
-
Use quantitative real-time PCR (RT-qPCR) to analyze the expression of key genes involved in cholesterol and bile acid metabolism.
-
Protocol 2: Atherosclerosis Model (ApoE-/- Mice)
This protocol is designed to assess the impact of this compound on the development of atherosclerosis.
1. Animal Model and Acclimation:
-
Species/Strain: Apolipoprotein E-deficient (ApoE-/-) mice, known to spontaneously develop hypercholesterolemia and atherosclerotic plaques.[13]
-
Acclimation: Follow the same acclimation procedure as described in Protocol 1.
2. Diet and Treatment:
-
Diet: Feed the mice a Western-type diet to accelerate atherosclerosis development.
-
Treatment: Administer a diet supplemented with 3% (w/w) this compound.[13] A control group should receive the Western-type diet without this compound. The treatment duration is typically 12-16 weeks.
3. Sample Collection:
-
Follow the blood and tissue collection procedures as in Protocol 1.
-
Aorta Harvesting: After perfusion with PBS, carefully dissect the entire aorta from the heart to the iliac bifurcation.
4. Atherosclerosis Assessment:
-
En Face Analysis: Open the aorta longitudinally, pin it flat, and stain with Oil Red O to visualize lipid-rich plaques. Capture images and quantify the total plaque area as a percentage of the total aortic surface area using image analysis software.
-
Aortic Root Analysis: Embed the upper portion of the heart and aortic root in OCT medium. Prepare serial cryosections and stain with Oil Red O. Quantify the lesion area in the aortic root sections.[13]
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes of this compound treatment in various murine models of dyslipidemia.
Table 1: Effects of this compound on Plasma Lipid Profiles and Body Weight
| Mouse Model | Diet | This compound Dose | Duration | Change in Total Cholesterol | Change in LDL-C | Change in HDL-C | Change in Triglycerides | Change in Body Weight | Reference |
| NSY/Hos (Type 2 Diabetes) | High-Fat | 1% (w/w) | 8 weeks | ↓ | - | - | ↓ | Prevented Increase | [11] |
| ApoE-/- (Pregnant Dams) | Control | 3% (w/w) | Gestation | ↓ | ↓ | - | - | - | [13] |
| C57BL/6 | Control | 2% (w/w) | 4 weeks | - | - | - | ↓ | - | [6] |
↓ indicates a decrease; - indicates not reported.
Table 2: Effects of this compound on Gene Expression
| Mouse Model | Tissue | This compound Dose | Key Upregulated Genes | Key Downregulated Genes | Reference |
| NSY/Hos | Liver | 1% (w/w) | Cholesterol synthesis genes | LXR-regulated genes (e.g., Srebf1) | [11] |
| C57BL/6 | Liver | 2% (w/w) | Cyp7a1, Cyp8b1, Hmgcs1 | - | [6] |
| Wistar Rat | Intestine | 5% (w/w) | - | Mrp2, Abcg5, Abcg8, Shp, Srebp-1c | [14] |
| Western Diet-fed Mice | Ileum | Not specified | Gcg (GLP-1 precursor) | Fxr, Shp, Fgf15 | [9][12] |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in lowering plasma LDL cholesterol.
Caption: General experimental workflow for a this compound study in mice.
References
- 1. This compound Resin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Colestyramine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Grape Seed Procyanidins and this compound Differentially Alter Bile Acid and Cholesterol Homeostatic Gene Expression in Mouse Intestine and Liver | PLOS One [journals.plos.org]
- 7. droracle.ai [droracle.ai]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. oaepublish.com [oaepublish.com]
- 10. Bile acid sequestration reverses liver injury and prevents progression of nonalcoholic steatohepatitis in Western diet–fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gene expression analysis on the liver of this compound-treated type 2 diabetic model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Host response to this compound can be mediated by the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gestational this compound treatment protects adult offspring of ApoE-deficient mice against maternal-hypercholesterolemia-induced atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of cholesterol, cholic acid and this compound administration on the intestinal mRNA expressions related to cholesterol and bile acid metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Cholestyramine-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development and characterization of cholestyramine-based drug delivery systems. This compound, a bile acid sequestrant, offers a unique platform for oral drug delivery, particularly for gastro-retentive and colon-targeted applications. Its mucoadhesive properties and ion-exchange capabilities allow for controlled and site-specific drug release.
Introduction to this compound in Drug Delivery
This compound is a strong basic anion-exchange resin that is not absorbed from the gastrointestinal (GI) tract.[1] It is a copolymer of styrene (B11656) and divinylbenzene (B73037) with quaternary ammonium (B1175870) functional groups.[2] Traditionally used to lower cholesterol by binding bile acids in the intestine and preventing their reabsorption, its properties make it an attractive excipient for novel drug delivery systems.[3][4] By binding to the GI mucosa, this compound can prolong the gastric residence time of a drug, which is beneficial for treating local conditions like Helicobacter pylori infections or for drugs that have a narrow absorption window in the upper GI tract.[5][6] Furthermore, by coating this compound particles, drug release can be delayed until the formulation reaches the lower parts of the GI tract, making it suitable for colon-targeted delivery of drugs for conditions like inflammatory bowel disease or colon cancer.[7][8]
Key Advantages of this compound-Based Systems:
-
Mucoadhesion: this compound exhibits significant mucoadhesive properties, prolonging contact time with the gastric mucosa.[9]
-
Controlled Release: The ion-exchange mechanism allows for drug binding and controlled release, which can be further modulated by polymer coatings.
-
Targeted Delivery: Formulations can be designed for gastro-retention or targeted release in the ileum and colon.[2]
-
Improved Drug Stability: Encapsulation within the this compound matrix can protect drugs from the harsh environment of the upper GI tract.
Data Presentation
The following tables summarize key quantitative data from studies on this compound-based drug delivery systems.
Table 1: Formulation Parameters and In Vitro Performance
| Formulation Type | Drug | Polymer/Coating | Drug:Resin Ratio (w/w) | Particle Size (µm) | Drug Loading Efficiency (%) | In Vitro Release Conditions | Key Findings |
| Floating Microcapsules | Acetohydroxamic Acid | Cellulose (B213188) Acetate (B1210297) Butyrate (B1204436) (CAB) | 1:2, 1:4, 1:6 | Increased with coating thickness | Not specified | SGF (pH 1.2) & SIF (pH 7.4) | Drug release was higher in SGF than SIF. Higher polymer ratio led to longer floating time and slower release.[5] |
| Coated Pellets | Not specified | Diffusion-controlled inner coating, enteric outer coating | Not specified | 1000-1400 | Not specified | Not specified | Designed for colon-targeted delivery.[10] |
| Resin-Drug Complex | Fumonisin B1 | None | Not applicable | Not specified | 85% adsorption from a 200 µg/mL solution | Aqueous solution | This compound showed high in vitro adsorption capacity for the mycotoxin.[11] |
| Resin-Drug Complex | Methotrexate (B535133) | None | Not applicable | Not specified | Adsorption capacity of 1.43 mmol/g at pH 6 | Phosphate buffer (pH 6 and 7) | Adsorption capacity was higher at pH 6 than at pH 7.[12] |
Table 2: In Vivo Performance of this compound Formulations
| Formulation Type | Animal Model | Key Parameters Measured | Results | Reference |
| Floating Microcapsules (CAB-coated) | Not specified | Gastric residence time | Prolonged gastric residence via mucoadhesion.[5] | |
| Uncoated this compound | Healthy Dogs | Fecal bile acid excretion | Significantly increased total fecal bile acid excretion. | |
| This compound | Healthy Human Volunteers | Gastric emptying and residence time | Greater gastric residence and wider distribution compared to Carbopol and sucralfate. ~25% remained in the stomach at 6 hours.[6] | |
| This compound | Rabbits | Serum cholesterol and gene expression | Decreased serum cholesterol by 12.1%. Increased expression and activity of CYP7A1.[13] |
Experimental Protocols
Preparation of Coated this compound Microcapsules
This protocol describes the preparation of cellulose acetate butyrate (CAB)-coated this compound microcapsules using an oil-in-oil (o/o) emulsion solvent evaporation method, adapted from the literature.[5][14][15]
Materials:
-
This compound resin
-
Drug to be loaded (must be suitable for ion exchange)
-
Sodium bicarbonate
-
Cellulose Acetate Butyrate (CAB)
-
Acetone
-
Liquid paraffin (B1166041)
-
Tween 80
Procedure:
-
Drug Loading:
-
Soak a known weight of this compound resin in a solution of sodium bicarbonate to load the resin with bicarbonate ions.
-
Wash the resin to remove excess sodium bicarbonate.
-
Incubate the bicarbonate-loaded resin with a solution of the drug. The drug will exchange with the bicarbonate ions and bind to the resin. The amount of drug loaded can be determined by measuring the concentration of the drug in the solution before and after incubation using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
-
Microencapsulation:
-
Prepare a polymer solution by dissolving a specific amount of CAB in acetone. The ratio of polymer to drug-resin complex can be varied (e.g., 2:1, 4:1, 6:1 w/w) to control the release rate.[5]
-
Prepare the continuous phase by mixing liquid paraffin with 0.1% Tween 80 in a beaker.
-
Disperse the drug-loaded this compound resin in the continuous phase using a magnetic stirrer.
-
Add the polymer solution dropwise to the stirring dispersion of the drug-loaded resin.
-
Continue stirring to allow for the evaporation of the acetone, which will lead to the formation of solid microcapsules.
-
Collect the microcapsules by filtration, wash with a suitable solvent (e.g., n-hexane) to remove any residual liquid paraffin, and air dry.
-
In Vitro Drug Release Study
This protocol outlines a method for determining the in vitro release of a drug from a this compound-based formulation. This can be adapted from the FDA guidance for bile acid binding studies.[16]
Materials:
-
This compound-drug formulation
-
Simulated Gastric Fluid (SGF, pH 1.2, without pepsin)
-
Simulated Intestinal Fluid (SIF, pH 6.8 or 7.4, without pancreatin)
-
USP dissolution apparatus (e.g., basket or paddle type)
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Place a known amount of the this compound-drug formulation into the dissolution vessel containing a defined volume of SGF at 37°C.
-
Stir the medium at a constant speed (e.g., 50 or 100 rpm).
-
At predetermined time intervals, withdraw a sample of the dissolution medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Filter the samples and analyze the drug concentration using a validated analytical method.
-
After a set time in SGF (e.g., 2 hours), the medium can be changed to SIF to simulate the transit from the stomach to the intestine, and the sampling process is continued.
-
Calculate the cumulative percentage of drug released at each time point. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
Evaluation of Mucoadhesive Strength
This protocol describes the measurement of mucoadhesive strength using the tensile method, which measures the force required to detach the formulation from a mucosal surface.
Materials:
-
This compound-based formulation (e.g., microcapsules, pellets, or a compact)
-
Freshly excised animal gastric or intestinal mucosa (e.g., porcine or rat)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Texture analyzer or a modified tensile tester
Procedure:
-
Secure a piece of the fresh mucosa to a support, keeping the mucosal side exposed. Equilibrate the tissue with PBS at 37°C.
-
Attach the this compound formulation to the probe of the texture analyzer.
-
Bring the formulation into contact with the mucosal surface with a defined contact force for a specific contact time (e.g., 1 N for 60 seconds).
-
After the contact time, move the probe upwards at a constant speed (e.g., 0.1 mm/s) to detach the formulation from the mucosa.
-
Record the force required for detachment as a function of displacement. The peak force is taken as the mucoadhesive strength. The work of adhesion can be calculated from the area under the force-distance curve.
Visualizations
Experimental Workflow for Formulation and Characterization
Caption: Workflow for the formulation and characterization of this compound-based drug delivery systems.
Logical Relationship of this compound's Mucoadhesive Property
Caption: Electrostatic interaction driving the mucoadhesion of this compound.
Signaling Pathway Modulation by a this compound Co-administered Drug
This diagram illustrates a potential application where this compound is used to manage the side effects of a targeted cancer therapy, specifically an FGFR4 inhibitor, by modulating bile acid signaling.
Caption: this compound modulates the FGFR4 signaling pathway indirectly by sequestering bile acids.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of this compound in the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijsra.net [ijsra.net]
- 5. The effect of this compound on the pharmacokinetics of meloxicam, a new non-steroidal anti-inflammatory drug (NSAID), in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug therapy of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. Alteration of methotrexate metabolism in rats by administration of an elemental liquid diet. II. Reduced toxicity and improved survival using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for meloxicam delivery to and across the skin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. Characterization of the bile acid sensitive methotrexate carrier of rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alternate pathways of bile acid synthesis in the cholesterol 7alpha-hydroxylase knockout mouse are not upregulated by either cholesterol or this compound feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Bile Acid Sequestration by this compound Mitigates FGFR4 Inhibition-Induced ALT Elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of oral this compound on the elimination of high-dose methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Impact of Cholestyramine on Gut Microbiome Composition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of cholestyramine, a bile acid sequestrant, on the composition and function of the gut microbiome. Understanding these interactions is crucial for elucidating the mechanisms behind this compound's therapeutic effects and exploring its potential in modulating the gut microbiota for improved health outcomes.
Introduction
This compound is primarily used to lower cholesterol levels by binding to bile acids in the intestine, preventing their reabsorption. This interruption of the enterohepatic circulation of bile acids significantly alters the gut environment. Bile acids themselves possess antimicrobial properties and act as signaling molecules, influencing the composition and metabolic activity of the gut microbiota.[1] Consequently, this compound administration can lead to significant shifts in the gut microbiome, which may, in turn, mediate some of its systemic effects, such as improvements in glucose metabolism.[2][3][4]
Key Findings from Preclinical and Clinical Studies
Research has demonstrated that this compound can induce notable changes in the gut microbiome. In mouse models of diet-induced obesity, this compound treatment has been associated with:
-
Alterations in the abundance of specific bacterial taxa, including an enrichment of the Lachnospiraceae and Muribaculaceae families.[2][4]
-
Improvements in metabolic parameters, such as reduced blood glucose levels.[2][3]
In human studies, particularly in patients with primary biliary cholangitis (PBC), this compound administration has been linked to:
-
Compositional shifts in the gut microbiome, with an enrichment of two Lachnospiraceae species in patients showing superior remission.[1][5]
-
An increase in the abundance of Klebsiella pneumoniae in some individuals.[1]
-
Elevations in short-chain fatty acids (SCFAs) like valeric acid and caproic acid in patients with a beneficial response.[1][6]
These findings highlight the potential of this compound to modulate the gut microbiota and influence host health. The following protocols provide a framework for conducting studies to further investigate these effects.
Data Presentation
Table 1: Summary of this compound's Effects on Gut Microbiome Diversity and Key Taxa
| Study Type | Subject | This compound Effect on Alpha Diversity | Key Bacterial Taxa Changes | Reference |
| Preclinical | Diet-induced obese mice | Increased | ↑ Lachnospiraceae, ↑ Muribaculaceae | [2][4] |
| Preclinical | ApoE-/- mice | Dysbiosis | ↑ Bacteroides vulgatus | [7] |
| Clinical | Primary Biliary Cholangitis Patients | No significant change | ↑ Lachnospiraceae (in responders), ↑ Klebsiella pneumoniae | [1][5] |
Table 2: Summary of this compound's Effects on Host Metabolic Parameters
| Study Type | Subject | Key Metabolic Changes | Reference |
| Preclinical | Diet-induced obese mice | ↓ Blood glucose, ↓ Epididymal fat | [2][3] |
| Clinical | Primary Biliary Cholangitis Patients | ↑ Fecal secondary bile acids, ↑ Fecal unconjugated bile acids, ↑ Fecal SCFAs (in responders) | [1][6] |
Experimental Protocols
Animal Study Protocol: Diet-Induced Obesity Mouse Model
This protocol is designed to assess the impact of this compound on the gut microbiome and metabolic health in a preclinical setting.
1.1. Animals and Diet:
-
Use male C57BL/6J mice, 6-8 weeks old.
-
House mice in a controlled environment (12:12 h light-dark cycle, 22-24°C).
-
Induce obesity by feeding a high-fat "Western" diet (e.g., 45% kcal from fat) for 8 weeks.[2][4] A control group should receive a standard chow diet.
1.2. This compound Administration:
-
After the diet-induced obesity period, divide the Western diet-fed mice into two groups: one continuing the Western diet and another receiving the Western diet supplemented with 2% (w/w) this compound for a duration of 4-8 weeks.[7]
1.3. Sample Collection:
-
Collect fecal samples at baseline, mid-point, and at the end of the treatment period. Snap-freeze samples immediately in liquid nitrogen and store at -80°C.
-
At the end of the study, euthanize mice and collect terminal samples including cecal contents, liver, and ileum tissues. Snap-freeze tissues in liquid nitrogen and store at -80°C.
Fecal DNA Extraction Protocol
This protocol outlines the steps for extracting microbial DNA from fecal samples for downstream sequencing applications.
2.1. Materials:
-
QIAamp PowerFecal Pro DNA Kit (or similar bead-beating based kit).
-
Sterile, DNAse-free microtubes.
-
Microcentrifuge.
-
Vortexer with a tube holder for bead beating.
2.2. Procedure:
-
Weigh out approximately 100-200 mg of frozen fecal sample into a bead-beating tube.
-
Follow the manufacturer's instructions for the chosen DNA extraction kit. This typically involves adding lysis buffers and performing mechanical lysis (bead beating).
-
Proceed with the removal of inhibitors, protein precipitation, and DNA precipitation steps as per the kit protocol.
-
Elute the purified DNA in a sterile, DNAse-free buffer.
-
Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).
16S rRNA Gene Sequencing and Analysis Protocol
This protocol details the process of profiling the bacterial composition of the gut microbiome.
3.1. PCR Amplification:
-
Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using established primers such as 341F and 806R.[8]
-
Use a two-step PCR approach. The first PCR amplifies the target region, and the second PCR adds Illumina sequencing adapters and dual-index barcodes for multiplexing.[8]
3.2. Library Preparation and Sequencing:
-
Purify the PCR products using magnetic beads.
-
Quantify the purified libraries and pool them in equimolar concentrations.
-
Sequence the pooled library on an Illumina MiSeq platform using a 2x300 bp paired-end sequencing kit.[9]
3.3. Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of raw sequencing reads.
-
Denoising/Clustering: Process the quality-filtered reads using a pipeline like DADA2 to infer amplicon sequence variants (ASVs).[8]
-
Taxonomic Assignment: Assign taxonomy to the ASVs using a reference database such as SILVA or Greengenes.
-
Diversity Analysis: Calculate alpha diversity metrics (e.g., Shannon diversity, Chao1 richness) and beta diversity metrics (e.g., Bray-Curtis dissimilarity, UniFrac distances).[6]
-
Statistical Analysis: Use statistical tests such as PERMANOVA to assess differences in overall microbial composition and differential abundance analysis tools (e.g., DESeq2, ANCOM) to identify specific taxa that are significantly altered by this compound treatment.
Shotgun Metagenomic Sequencing and Analysis Protocol
For a more in-depth functional analysis of the microbiome, shotgun metagenomic sequencing is recommended.
4.1. Library Preparation and Sequencing:
-
Use the extracted fecal DNA.
-
Prepare sequencing libraries using a kit such as the Nextera XT DNA Library Prep Kit.
-
Sequence the libraries on a high-throughput platform like the Illumina NovaSeq.
4.2. Bioinformatic Analysis:
-
Quality Control: Perform quality trimming and adapter removal of raw reads.
-
Host DNA Removal: Align reads to the host genome (e.g., mouse genome) and remove host-derived reads.
-
Taxonomic and Functional Profiling: Use tools like MetaPhlAn for taxonomic profiling and HUMAnN for functional profiling to identify microbial metabolic pathways.
Metabolomic Analysis: Bile Acids and SCFAs
This protocol focuses on quantifying key microbial metabolites influenced by this compound.
5.1. Sample Preparation:
-
For bile acids, perform a liquid-liquid or solid-phase extraction from serum or fecal homogenates.
-
For SCFAs, perform an extraction from fecal samples, often involving acidification and ether extraction.
5.2. Analysis:
-
Analyze bile acids using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[7]
-
Analyze SCFAs using gas chromatography-mass spectrometry (GC-MS).
Host Gene Expression Analysis
This protocol is for investigating the host's response to this compound-induced microbial changes.
6.1. RNA Extraction:
-
Extract total RNA from liver and ileum tissues using a TRIzol-based method or a commercial kit.
6.2. Quantitative PCR (qPCR):
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan assays for target genes involved in bile acid synthesis and signaling (e.g., Cyp7a1, Fxr, Tgr5) and a housekeeping gene for normalization (e.g., Gapdh).
-
Calculate relative gene expression using the ΔΔCt method.
Visualizations
Caption: Signaling pathways influenced by this compound.
Caption: Experimental workflow for studying this compound's effects.
References
- 1. Alterations in microbiota and their metabolites are associated with beneficial effects of bile acid sequestrant on icteric primary biliary Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Host response to this compound can be mediated by the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Alterations in microbiota and their metabolites are associated with beneficial effects of bile acid sequestrant on icteric primary biliary Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Microbiota Analysis Using Two-step PCR and Next-generation 16S rRNA Gene Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Cholestyramine's Efficacy in Mycotoxin Binding
Audience: Researchers, scientists, and drug development professionals.
Introduction Mycotoxins are toxic secondary metabolites produced by fungi that contaminate a wide range of agricultural commodities, posing a significant threat to human and animal health. The use of adsorbent materials, or "mycotoxin binders," in animal feed and for human detoxification protocols is a primary strategy to mitigate exposure by reducing the bioavailability of mycotoxins from the gastrointestinal (GI) tract.[1][2][3] Cholestyramine, a bile acid-sequestering resin, has been investigated for its potential to bind various mycotoxins.[4][5][6] Its primary mechanism involves interrupting the enterohepatic circulation of mycotoxins, thereby enhancing their fecal excretion.[7]
These application notes provide detailed protocols for assessing the efficacy of this compound as a mycotoxin binder, covering both in vitro screening methods and in vivo validation studies.
Mechanism of Action: Interruption of Enterohepatic Circulation
This compound is a non-absorbable anion-exchange resin.[5][8] In the intestine, it binds to negatively charged bile acids, preventing their reabsorption and promoting their excretion.[7][9] Many mycotoxins, such as Ochratoxin A (OTA), are absorbed, metabolized in the liver, and excreted into the GI tract via bile.[7] In the absence of a binder, these toxins can be reabsorbed from the intestine, leading to prolonged systemic exposure—a process known as enterohepatic circulation. By binding mycotoxins within the intestinal lumen, this compound prevents this reabsorption, leading to their elimination in feces and reducing overall toxicity.[7][10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Mycotoxin Binders: Your Complete Guide To Preventing Mycotoxin Absorption | Dr. Hagmeyer [drhagmeyer.com]
- 5. A Review of the Mechanism of Injury and Treatment Approaches for Illness Resulting from Exposure to Water-Damaged Buildings, Mold, and Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Guide to Mycotoxin Binders - MosaicDX [mosaicdx.com]
- 7. sanctuaryfunctionalmedicine.com [sanctuaryfunctionalmedicine.com]
- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 9. How to Select the Right Binder for Mycotoxins | MosaicDX [mosaicdx.com]
- 10. Effect of dietary this compound on the elimination pattern of ochratoxin A in rats [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cholestyramine Administration in Rodent Research
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the methods for administering cholestyramine to rodent models in a research setting. The protocols outlined below are based on established practices in peer-reviewed scientific literature and are intended to guide researchers in designing and executing their experiments.
Introduction
This compound is a bile acid sequestrant used in both clinical and preclinical settings to lower cholesterol levels. In rodent research, it serves as a valuable tool to investigate lipid metabolism, bile acid signaling, and the gut microbiome's role in systemic physiology. By binding to bile acids in the intestine and preventing their reabsorption, this compound stimulates the liver to convert more cholesterol into bile acids, thereby reducing circulating cholesterol levels.[1][2] This mechanism of action makes it a standard agent for inducing changes in bile acid and cholesterol homeostasis in laboratory animals.
Administration Methods
The primary methods for administering this compound to rodents are through admixture with feed and oral gavage. The choice of method depends on the specific experimental design, the required dosage precision, and the duration of the study.
Dietary Admixture
This is the most common and least stressful method for long-term administration. This compound is mixed directly into the rodent chow at a specified concentration.
Protocol: Preparation of this compound-Supplemented Diet
-
Determine the appropriate concentration: this compound is typically mixed into standard or specialized rodent chow at a concentration of 1% to 5% by weight (w/w).[3][4][5][6][7] A 2% (w/w) concentration is frequently used in mice.[1][2][3][4][8]
-
Acquire powdered this compound resin: Obtain pharmaceutical-grade this compound resin.
-
Calculate the required amounts: Based on the desired final concentration and the total amount of diet to be prepared, calculate the necessary weight of this compound and powdered chow.
-
Mixing:
-
For small batches, use a V-blender or a planetary mixer to ensure homogenous distribution of the this compound within the feed.
-
Begin by mixing the this compound with a small portion of the powdered chow.
-
Gradually add the remaining chow in increments, mixing thoroughly after each addition.
-
-
Pelleting (Optional): If pelleted food is required, a pellet mill can be used. Ensure the pelleting process does not involve excessive heat that could degrade the resin. Many commercial vendors can also prepare custom diet formulations.
-
Storage: Store the prepared diet in airtight containers at 4°C to maintain freshness and prevent degradation.
Oral Gavage
Oral gavage is used for precise, short-term dosing or when dietary administration is not feasible. This method ensures that each animal receives a specific amount of the compound.
Protocol: Oral Gavage Administration of this compound
-
Preparation of Suspension:
-
This compound is insoluble in water. Prepare a homogenous suspension in a suitable vehicle, such as water or methylcellulose.
-
A common concentration for the suspension is determined based on the desired dose and the maximum volume that can be safely administered to the animal (typically 5-10 mL/kg for mice).
-
-
Animal Handling:
-
Gently restrain the rodent. For mice, scruffing is a common technique. For rats, a two-handed grip can be used.
-
Ensure the animal is held in a vertical position to facilitate the passage of the gavage needle.
-
-
Gavage Procedure:
-
Use a sterile, ball-tipped stainless steel feeding needle of an appropriate size for the animal (e.g., 20-22 gauge for mice).
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the needle into the esophagus via the side of the mouth. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Slowly administer the this compound suspension.
-
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing or regurgitation.
Experimental Considerations
-
Acclimation: Allow animals to acclimate to the facility and, if necessary, to the powdered diet before introducing this compound. A one-week acclimation period is common.[2][8]
-
Control Group: The control group should receive the same diet or vehicle as the treatment group, without the addition of this compound.
-
Duration of Treatment: The duration of this compound administration can range from a few days to several weeks, depending on the research question. Studies have reported treatment periods from 7 days to 12 weeks.[3][9]
-
Animal Models: C57BL/6J mice are a commonly used strain for studying metabolic diseases and the effects of this compound.[1][2][3] Sprague-Dawley and Wistar rats have also been used.[6][9][10][11]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound administration in various rodent models as reported in the literature.
Table 1: Effects of this compound on Lipid Profile and Bile Acid Metabolism in Mice
| Parameter | Mouse Strain | This compound Dose | Duration | Effect | Reference |
| Cecal Short-Chain Fatty Acids (SCFAs) | C57BL/6J | 2% (w/w) in diet | 12 weeks | ~1.6-fold increase | [3] |
| Fecal Immunoglobulin A (IgA) | C57BL/6J | 2% (w/w) in diet | 12 weeks | 1.8-fold increase | [3] |
| Cecal Propionic Acid | C57BL/6J | 1-2% (w/w) in diet | 8 weeks | ~2.0-fold increase | [3] |
| Serum Bile Acids | C57BL/6 | 2% (w/w) in diet | 4 weeks | Significantly reduced | [2] |
| Fecal Bile Acid Excretion | C57BL/6 | 2% (w/w) in diet | 4 weeks | Significantly increased | [2] |
Table 2: Effects of this compound on Gene Expression in Mice
| Gene | Tissue | Mouse Strain | This compound Dose | Duration | Effect | Reference |
| Cyp7a1 (Cholesterol 7α-hydroxylase) | Liver | C57BL/6 | 2% (w/w) in diet | 4 weeks | 8-fold increase in expression | [2] |
| Cyp7a1 | Liver | Cyp7a1(+/+) | Not specified | Not specified | 4-fold increase in bile acid synthesis | [12] |
| Fxr (Farnesoid X receptor) | Ileum | C57BL/6J | 2% (w/w) in diet | 10-11 weeks | Increased expression | [1] |
| Fgf15 (Fibroblast growth factor 15) | Ileum | Wild-type | 2% (w/w) in diet | 2 weeks | Significantly suppressed expression | [4] |
Table 3: Effects of this compound in Rat Models
| Parameter | Rat Strain | This compound Dose | Duration | Effect | Reference |
| Plasma Cholesterol | Sprague-Dawley (pregnant) | 4% (w/w) in diet | 12 days | Increased from 91 to 108 mg/dl | [11] |
| Fecal Bile Acid Excretion | Sprague-Dawley (pregnant) | 4% (w/w) in diet | 3 days | Increased from 7.6 to 25.8 mg/100g body wt/day | [11] |
| Hepatic Cholesterol 7α-hydroxylase | Sprague-Dawley (pregnant) | 4% (w/w) in diet | 12 days | Increased from 14.7 to 34.8 pmoles/mg/min | [11] |
| Colonic Apoptotic Cells | Not specified | 4% (w/w) in diet | 28 days | Significant decrease | [9] |
| Fecal Bile Acid Excretion | Wistar | 5% (w/w) in diet | 8 days | ~4-fold increase | [6] |
| Fecal Sterol Excretion | Wistar | 5% (w/w) in diet | 8 days | ~3-fold increase | [6] |
Visualized Workflows and Pathways
The following diagrams illustrate a typical experimental workflow for a diet-induced obesity study involving this compound and the key signaling pathway affected by its administration.
Caption: Experimental workflow for a diet-induced obesity study with this compound.
Caption: Mechanism of action of this compound on bile acid synthesis.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Grape Seed Procyanidins and this compound Differentially Alter Bile Acid and Cholesterol Homeostatic Gene Expression in Mouse Intestine and Liver | PLOS One [journals.plos.org]
- 3. This compound, a Bile Acid Sequestrant, Increases Cecal Short Chain Fatty Acids and Intestinal Immunoglobulin A in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Altered effect of 3% dietary this compound on plasma lipids and biliary bile acid output in the pregnant rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on bile acid metabolism in conventional rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of this compound on synthesis of cholesterol and bile acids in germfree rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound feeding lowers number of colonic apoptotic cells in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Treatment of young rats with this compound or a hypercholesterolemic diet does not influence the response of serum cholesterol to dietary cholesterol in later life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound treatment during pregnancy in the rat results in hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alternate pathways of bile acid synthesis in the cholesterol 7alpha-hydroxylase knockout mouse are not upregulated by either cholesterol or this compound feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Endotoxin Removal from Cell Culture Media Using Cholestyramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endotoxin (B1171834), a lipopolysaccharide (LPS) component of the outer membrane of Gram-negative bacteria, is a common contaminant in cell culture reagents, including media and serum.[1][2] Even at low concentrations, endotoxins can trigger significant and often unintended biological responses in cultured cells, leading to variability and unreliable experimental outcomes.[1][3] These effects are primarily mediated through the Toll-like receptor 4 (TLR4) signaling pathway, which can induce inflammatory responses and alter cell growth and function.[4][5] Therefore, minimizing endotoxin levels in cell culture is critical for reproducible and accurate research, particularly in drug development and manufacturing of cell-based therapeutics.[6]
Cholestyramine is a strong anion-exchange resin known for its clinical use as a bile acid sequestrant.[7][8] Its mechanism of action involves the binding of negatively charged molecules via its quaternary ammonium (B1175870) functional groups.[7][8] The phosphate (B84403) groups on the Lipid A portion of endotoxin confer a net negative charge to the molecule, making it a theoretical target for binding by anion-exchange resins like this compound.[3] While this compound has been shown to bind bacterial enterotoxins, its specific application for endotoxin removal from cell culture media is not extensively documented in peer-reviewed literature.[9][10]
These application notes provide a framework for utilizing this compound for the removal of endotoxins from cell culture media, based on its established biochemical properties. The provided protocols are intended as a starting point for optimization in your specific laboratory setting.
Mechanism of Action: Endotoxin Binding by this compound
This compound is a polystyrene-based polymer crosslinked with divinylbenzene, with quaternary ammonium groups attached to the polymer backbone.[7] These positively charged groups readily exchange with other anions. Endotoxins in solution typically form micelles and carry a net negative charge due to the phosphate groups on Lipid A.[3] The proposed mechanism for endotoxin removal by this compound is based on this charge interaction, where the negatively charged endotoxin molecules bind to the positively charged resin, effectively sequestering them from the solution.
Data Presentation
Currently, there is a lack of published quantitative data specifically detailing the efficiency of this compound in removing endotoxins from various cell culture media. The following tables are presented as examples to guide researchers in collecting and presenting their own validation data when establishing this method in their laboratories.
Table 1: Hypothetical Endotoxin Removal Efficiency of this compound in Basal Media
| Media Type | Initial Endotoxin Level (EU/mL) | This compound Concentration (% w/v) | Incubation Time (hours) | Final Endotoxin Level (EU/mL) | Removal Efficiency (%) |
| RPMI-1640 | 10.5 | 1 | 2 | 1.2 | 88.6 |
| RPMI-1640 | 10.5 | 2 | 2 | 0.5 | 95.2 |
| DMEM/F-12 | 8.2 | 1 | 2 | 0.9 | 89.0 |
| DMEM/F-12 | 8.2 | 2 | 2 | 0.4 | 95.1 |
Table 2: Hypothetical Impact of Serum on this compound Endotoxin Removal Efficiency
| Media | Serum Concentration (%) | Initial Endotoxin Level (EU/mL) | This compound Concentration (% w/v) | Final Endotoxin Level (EU/mL) | Removal Efficiency (%) |
| RPMI-1640 | 0 | 10.5 | 2 | 0.5 | 95.2 |
| RPMI-1640 | 10 | 15.2 | 2 | 2.5 | 83.6 |
| DMEM/F-12 | 0 | 8.2 | 2 | 0.4 | 95.1 |
| DMEM/F-12 | 10 | 12.8 | 2 | 2.1 | 83.6 |
Experimental Protocols
Important Considerations Before Starting:
-
Aseptic Technique: All procedures must be performed in a sterile environment (e.g., a biological safety cabinet) to prevent microbial contamination.
-
Endotoxin-Free Materials: Use certified endotoxin-free labware (pipette tips, tubes, flasks) to avoid re-contamination.[11]
-
Validation: It is crucial to validate this method for your specific cell culture medium and application. This includes assessing the impact on cell growth, viability, and function post-treatment.
-
Interference with Media Components: Anion-exchange resins may bind other negatively charged molecules in the media, such as vitamins, amino acids, and fatty acids. The presence of serum proteins may also reduce the binding efficiency.[2][6] It is recommended to treat basal media before the addition of serum and other critical supplements.
Protocol 1: Endotoxin Removal from Basal Cell Culture Media using this compound Slurry
This protocol is suitable for treating smaller volumes of media.
Materials:
-
This compound resin (USP grade recommended)
-
Endotoxin-free water (e.g., Water for Injection, WFI)
-
Endotoxin-free containers (e.g., sterile polypropylene (B1209903) or glass bottles)
-
Stir plate and sterile stir bar
-
Sterile filtration unit (0.22 µm pore size)
-
Limulus Amebocyte Lysate (LAL) assay kit for endotoxin quantification
Procedure:
-
Resin Preparation and Sterilization:
-
Weigh the desired amount of this compound resin (e.g., 1-2 g per 100 mL of media to be treated).
-
Wash the resin three times with endotoxin-free water to remove fine particles.
-
Sterilization: Based on information for similar resins, autoclaving is not recommended. Consider washing with 70% ethanol (B145695) followed by several rinses with sterile, endotoxin-free water.[12] Alternatively, heat the dry powder in a glass container at 75°C for a prolonged period, though sterility is not guaranteed. Aseptic handling throughout is paramount.
-
-
Incubation:
-
Add the prepared this compound resin to the cell culture medium in a sterile container.
-
Place the container on a stir plate and gently agitate the slurry at room temperature or 4°C for 2-4 hours. The optimal time and temperature should be determined empirically.
-
-
Resin Removal:
-
Allow the resin to settle by gravity or use a brief, low-speed centrifugation.
-
Carefully decant the treated medium, avoiding the transfer of resin particles.
-
-
Sterile Filtration:
-
Filter the treated medium through a 0.22 µm sterile filter to remove any remaining resin particles and ensure sterility.
-
-
Quality Control:
-
Measure the endotoxin concentration of the treated medium using an LAL assay.
-
It is recommended to also test a pre-treatment sample to calculate the removal efficiency.
-
Optionally, analyze the treated medium for changes in pH, osmolality, and key components.
-
-
Supplementation and Storage:
-
Add serum and other supplements to the treated basal medium.
-
Store the final medium at the appropriate temperature (typically 2-8°C).
-
Protocol 2: Endotoxin Measurement using the Limulus Amebocyte Lysate (LAL) Assay
The LAL assay is the standard method for quantifying endotoxin levels.[1] Chromogenic LAL assays are highly sensitive and widely used.
Materials:
-
Chromogenic LAL assay kit
-
Endotoxin-free water
-
Endotoxin-free test tubes and pipette tips
-
Microplate reader capable of reading absorbance at 405 nm
-
Heating block or incubator at 37°C
Procedure:
-
Standard Curve Preparation: Prepare a series of endotoxin standards according to the LAL kit manufacturer's instructions. This typically involves serial dilutions of a known endotoxin standard.
-
Sample Preparation: Dilute the cell culture media samples (both pre- and post-treatment) with endotoxin-free water. The dilution factor will depend on the expected endotoxin concentration and the sensitivity of the assay.
-
Assay:
-
Add the prepared standards and samples to endotoxin-free microplate wells.
-
Add the LAL reagent to each well.
-
Incubate the plate at 37°C for the time specified in the kit protocol.
-
Add the chromogenic substrate and continue incubation.
-
Stop the reaction according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance of each well at 405 nm.
-
Generate a standard curve by plotting the absorbance versus the endotoxin concentration of the standards.
-
Determine the endotoxin concentration of the samples by interpolating their absorbance values on the standard curve.
-
Calculate the final endotoxin concentration in the original samples, accounting for the dilution factor.
-
Visualizations
Caption: Endotoxin (LPS) signaling via the TLR4 pathway.
References
- 1. corning.com [corning.com]
- 2. Endotoxin contamination in fetal bovine serum and its influence on tumor necrosis factor production by macrophage-like cells J774.1 cultured in the presence of the serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellsciences.com [cellsciences.com]
- 4. In vitro cholesterol synthesis in freshly isolated mononuclear cells of human blood: effect of in vivo administration of clofibrate and/or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pretreatment with enteral this compound prevents suppression of the cellular immune system after partial hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of competing anions on binding of bile salts by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Resin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The ability of this compound resin and other adsorbents to bind Escherichia coli enterotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. researchgate.net [researchgate.net]
Application Note: HPLC-Based Quantification of Cholestyramine's Bile Acid Binding Capacity
AN-001
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholestyramine is a non-absorbed, anion-exchange resin used as a bile acid sequestrant to lower elevated low-density lipoprotein (LDL) cholesterol levels. It functions by binding to bile acids in the intestine, preventing their reabsorption and thereby promoting the conversion of cholesterol into new bile acids in the liver. To assess the efficacy and bioequivalence of different this compound formulations, it is crucial to quantify their in vitro bile acid binding capacity. This application note provides detailed protocols for determining the binding affinity (k₁) and capacity (k₂) of this compound using High-Performance Liquid Chromatography (HPLC) to quantify unbound bile acids after equilibrium.
The primary method involves incubating a known amount of this compound resin with solutions containing various concentrations of physiologically relevant bile acids, such as glycocholic acid (GCA), glycochenodeoxycholic acid (GCDA), and taurodeoxycholic acid (TDCA). After reaching equilibrium, the mixture is filtered, and the concentration of free (unbound) bile acids in the filtrate is determined by a validated reverse-phase HPLC (RP-HPLC) method. The amount of bound bile acid is then calculated by subtracting the free concentration from the initial concentration. These binding data are then fitted to the Langmuir isotherm model to determine the key binding parameters.
Experimental Protocols
Equilibrium Binding Study Protocol
This study is designed to measure the binding affinity and capacity of this compound at equilibrium.[1]
Materials:
-
This compound Resin (Test and Reference formulations)
-
Glycocholic acid (GCA), sodium salt
-
Glycochenodeoxycholic acid (GCDA), sodium salt
-
Taurodeoxycholic acid (TDCA), sodium salt
-
Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)
-
0.1 N Hydrochloric Acid (for acid pre-treatment protocol)
-
Centrifuge tubes (e.g., 50 mL)
-
Incubator shaker (set to 37°C)
-
Syringe filters (e.g., 0.45 µm PVDF or similar low-protein-binding)
-
HPLC vials
Procedure:
-
Preparation of Bile Acid Stock Solution: Prepare a 40 mM stock solution containing GCA, GCDA, and TDCA in a 3:3:1 molar ratio in SIF.[2] For example, for 100 mL of stock solution, use 17.14 mM GCA, 17.14 mM GCDA, and 5.72 mM TDCA.[1][2]
-
Preparation of Incubation Mixtures:
-
Accurately weigh an amount of this compound powder equivalent to 10 mg of the active resin into a series of centrifuge tubes. Prepare separate sets for the test and reference products.
-
Prepare at least eight different concentrations of total bile acid solutions by diluting the stock solution with SIF. The concentrations should be spaced to clearly establish the maximum binding.[1] A suggested range is 0.1 mM to 30 mM.[2]
-
Add a fixed volume (e.g., 10 mL) of each bile acid concentration to the tubes containing the this compound resin.
-
Prepare blank samples containing only the bile acid solutions (no resin) to determine the initial concentrations (C₀).
-
-
Incubation:
-
Cap the tubes securely and place them in an incubator shaker set at 37°C.
-
Incubate for a predetermined time sufficient to reach equilibrium (e.g., 24 hours). This time should be established in preliminary kinetic studies.[1]
-
-
Sample Collection and Preparation:
-
After incubation, centrifuge the tubes to pellet the resin.
-
Carefully draw the supernatant and filter it through a 0.45 µm syringe filter into a clean tube. This filtrate contains the unbound bile acids.
-
Dilute the filtrate as necessary with the mobile phase to fall within the linear range of the HPLC calibration curve.
-
Transfer the final diluted samples into HPLC vials for analysis.
-
-
Optional Acid Pre-treatment Protocol: To simulate passage through the stomach, an acid pre-treatment step can be included.
HPLC Analysis Protocol
This protocol is for the quantification of unbound GCA, GCDA, and TDCA in the filtrate.
HPLC System and Conditions:
-
HPLC System: Agilent 1100 Series or equivalent with UV detector.[3]
-
Column: Waters SymmetryShield™ RP18, 3.5 µm, 4.6 x 150 mm, or equivalent C18 column.[3]
-
Mobile Phase: Isocratic mixture of acetate (B1210297) buffer and methanol (B129727) (e.g., 30:70 v/v). The pH should be adjusted to around 5.3-5.4.[4] Alternatively, a gradient system can be used with Mobile Phase A as 0.1% Formic Acid in water and Mobile Phase B as a mixture of Methanol/Acetonitrile (1:1).[5]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30-50°C.[5]
-
Detection Wavelength: 205 nm (as bile acids have poor chromophores, low UV is required).[4]
-
Injection Volume: 10-20 µL.[6]
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of GCA, GCDA, and TDCA in the mobile phase, covering the expected concentration range of the unknown samples (e.g., 0.01 mM to 3.0 mM).[6]
-
Calibration Curve: Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration for each bile acid. The correlation coefficient (r²) should be >0.999.[6]
-
Sample Analysis: Inject the prepared filtrate samples (from the binding study) into the HPLC system.
-
Quantification: Determine the concentration of each unbound bile acid in the samples by comparing their peak areas to the respective calibration curves.
Data Analysis
-
Calculate Bound Bile Acid Concentration:
-
The amount of bile acid bound to the resin (x) is calculated as:
-
x = (C₀ - Cₑq) * V
-
Where C₀ is the initial bile acid concentration, Cₑq is the equilibrium concentration of unbound bile acid determined by HPLC, and V is the volume of the incubation solution.
-
-
-
Calculate Binding Capacity (x/m):
-
The amount of bile acid bound per unit mass of resin (x/m) is calculated as:
-
x/m = x / m
-
Where m is the mass of the this compound resin (e.g., 10 mg).
-
-
-
Langmuir Isotherm Analysis: The binding parameters are determined by fitting the data to the Langmuir equation. The linearized form is often used:[1]
-
Cₑq / (x/m) = (1 / k₁k₂) + (Cₑq / k₂)
-
A plot of Cₑq / (x/m) versus Cₑq yields a straight line.
-
Affinity Constant (k₁): Calculated from the slope and intercept (k₁ = slope / intercept). It relates to the magnitude of the binding forces.[1][2]
-
Capacity Constant (k₂): Calculated from the slope (k₂ = 1 / slope). It represents the maximum amount of bile acid that can be bound per milligram of resin.[1][2]
-
Data Presentation
Quantitative data from equilibrium binding studies should be summarized for clear comparison. The following tables present example data for the binding of individual and total bile acids to a hypothetical this compound product.
Table 1: HPLC Method Validation Parameters
| Parameter | Glycocholic Acid (GCA) | Glycochenodeoxycholic Acid (GCDA) | Taurodeoxycholic Acid (TDCA) |
|---|---|---|---|
| Linearity Range (mM) | 0.01 - 3.0 | 0.01 - 3.0 | 0.01 - 3.0 |
| Correlation Coeff. (r²) | > 0.9999 | > 0.9999 | > 0.9999 |
| LOD (mM) | ~0.003 | ~0.003 | ~0.003 |
| LOQ (mM) | 0.01 | 0.01 | 0.01 |
| Intra-day Precision (%CV) | < 2.0% | < 2.0% | < 2.0% |
| Inter-day Precision (%CV) | < 3.0% | < 3.0% | < 3.0% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 98 - 102% |
(Data are hypothetical examples based on typical performance requirements)[6]
Table 2: Langmuir Binding Constants for this compound (Without Acid Pre-treatment)
| Bile Acid(s) | Affinity Constant (k₁) | Capacity Constant (k₂) (µmol/mg) | 90% Confidence Interval for k₂ |
|---|---|---|---|
| GCA | Value ± SD | Value ± SD | (Lower, Upper) |
| GCDA | Value ± SD | Value ± SD | (Lower, Upper) |
| TDCA | Value ± SD | Value ± SD | (Lower, Upper) |
| Total Bile Acids | Value ± SD | Value ± SD | (Lower, Upper) |
(Values to be populated with experimental data. For bioequivalence, the 90% CI for the test/reference ratio of k₂ should be within 80-125%)[1][2]
Visualizations
The following diagrams illustrate the experimental workflow and the conceptual basis of the Langmuir analysis.
Caption: Workflow for this compound Bile Acid Binding Assay.
Caption: Logical Flow for Calculating Langmuir Binding Constants.
References
Application of Cholestyramine in Preclinical Studies of Drug-Induced Cholestasis
Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cholestyramine, a bile acid sequestrant, in preclinical research models of drug-induced cholestasis. This document details the underlying mechanisms, experimental protocols, and relevant signaling pathways to facilitate the design and execution of studies aimed at investigating the therapeutic potential and mechanisms of action of this compound in this context.
Introduction
Drug-induced cholestasis is a significant form of liver injury characterized by impaired bile flow, leading to the accumulation of bile acids in the liver and systemic circulation.[1] This accumulation can cause hepatocellular damage, inflammation, and in chronic cases, fibrosis and cirrhosis. This compound is a non-absorbable anion exchange resin that binds bile acids in the intestine, preventing their reabsorption and promoting their fecal excretion.[2] This interruption of the enterohepatic circulation of bile acids makes this compound a valuable tool for studying the pathophysiology of cholestasis and as a potential therapeutic agent.[2][3] In clinical practice, it is primarily used to manage pruritus associated with cholestasis.[1][3]
Mechanism of Action
This compound's primary mechanism is the sequestration of bile acids in the intestinal lumen, forming an insoluble complex that is excreted in the feces.[2] This action has several downstream consequences relevant to the study of drug-induced cholestasis:
-
Reduction of the Bile Acid Pool: By preventing the reabsorption of bile acids, this compound effectively reduces the total bile acid pool returning to the liver via the enterohepatic circulation.[2] This can alleviate the toxic burden of accumulated bile acids on hepatocytes during a cholestatic event.
-
Induction of Bile Acid Synthesis: The depletion of the bile acid pool signals the liver to increase the synthesis of new bile acids from cholesterol. This process is primarily mediated by the upregulation of the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1).[4]
-
Modulation of Nuclear and G-Protein Coupled Receptors: Bile acids are signaling molecules that activate nuclear receptors like the Farnesoid X Receptor (FXR) and G-protein coupled receptors such as TGR5.[5][6] By altering the composition and concentration of bile acids returning to the liver and present in the intestine, this compound can indirectly modulate the signaling pathways governed by these receptors, which play crucial roles in bile acid homeostasis, inflammation, and glucose metabolism.[5][6][7]
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound in models relevant to liver injury and cholestasis.
Table 1: Effect of this compound on Serum Biochemical Markers of Liver Injury
| Animal Model | This compound Dose & Duration | Inducing Agent | Analyte | Control Group | This compound Group | Fold Change | Reference |
| ApoE-/- Mice | 2% in diet for 12 weeks | Western Diet | ALT (U/L) | ~40 | ~120 | ↑ 3.0 | [8] |
| ApoE-/- Mice | 2% in diet for 12 weeks | Western Diet | AST (U/L) | ~60 | ~150 | ↑ 2.5 | [8] |
| Healthy Human Volunteers | 8g/day for 11 days | None | ALT (U/L) | 20 | 255 (in 11 of 67 subjects) | ↑ 12.75 | [9] |
| Healthy Human Volunteers | 8g/day for 11 days | None | AST (U/L) | Normal | Elevated in subjects with ALT rise | - | [9] |
Note: In some studies, particularly in models with underlying metabolic stress or in healthy subjects, this compound itself has been observed to cause mild to moderate elevations in serum aminotransferases.[8][9] This is an important consideration when designing and interpreting studies.
Table 2: Effect of this compound on Gene Expression in Liver and Intestine
| Animal Model | This compound Dose & Duration | Tissue | Gene | Control Group (Relative Expression) | This compound Group (Relative Expression) | Fold Change | Reference |
| Rabbit | 1 g/kg/day for 2 weeks | Liver | CYP7A1 | 1.0 | ~3.5 | ↑ 3.5 | [4] |
| Rabbit | 1 g/kg/day for 2 weeks | Liver | SHP | 1.0 | ~0.4 | ↓ 0.6 | [4] |
| Rabbit | 1 g/kg/day for 2 weeks | Liver | BSEP | 1.0 | ~0.5 | ↓ 0.5 | [4] |
| Rabbit | 1 g/kg/day for 2 weeks | Liver | LDL-R | 1.0 | ~2.0 | ↑ 2.0 | [4] |
| Rabbit | 1 g/kg/day for 2 weeks | Ileum | IBABP | 1.0 | ~2.5 | ↑ 2.5 | [4] |
| Fxr-/-/Tgr5-/- Mice | 2% in diet for 2 weeks | Liver | Cyp7a1 | 1.0 | ~4.0 | ↑ 4.0 | [2] |
| Fxr-/-/Tgr5-/- Mice | 2% in diet for 2 weeks | Ileum | Fgf15 | 1.0 | ~0.2 | ↓ 0.8 | [2] |
Experimental Protocols
Protocol 1: Induction of Cholestasis with Alpha-Naphthylisothiocyanate (ANIT)
This protocol describes a common method for inducing acute cholestatic liver injury in rodents.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Alpha-naphthylisothiocyanate (ANIT)
-
Corn oil
-
Gavage needles
Procedure:
-
Acclimatize mice for at least one week prior to the experiment.
-
Fast mice for 4-6 hours before ANIT administration.
-
Prepare a 7.5 mg/mL solution of ANIT in corn oil.
-
Administer ANIT orally by gavage at a dose of 75 mg/kg body weight.
-
Administer an equivalent volume of corn oil to the control group.
-
Provide free access to food and water after administration.
-
Monitor animals for signs of distress.
-
Euthanize mice at desired time points (e.g., 24, 48, 72 hours) for sample collection (blood, liver tissue).
Protocol 2: Administration of this compound in a Rodent Model of Drug-Induced Cholestasis
This protocol provides a general guideline for administering this compound as a dietary admixture. This can be combined with a cholestasis induction protocol, such as the ANIT model.
Materials:
-
Rodent chow
-
This compound resin powder
-
Experimental animals (e.g., mice or rats)
Procedure:
-
Preparation of this compound Diet:
-
Calculate the required amount of this compound to achieve the desired percentage in the diet (e.g., 2% or 5% w/w). For a 2% diet, mix 20g of this compound with 980g of powdered rodent chow.
-
Ensure thorough and uniform mixing to prevent variations in dosage.
-
-
Experimental Design:
-
Preventive Model: Start the this compound-supplemented diet for a pre-treatment period (e.g., 3-7 days) before inducing cholestasis with a chemical agent like ANIT.
-
Therapeutic Model: Induce cholestasis first, and then introduce the this compound diet at a specific time point post-induction (e.g., 6 or 12 hours).
-
-
Administration and Monitoring:
-
House animals individually to monitor food intake accurately if required.
-
Provide the control group with the standard rodent chow without this compound.
-
Continue the respective diets throughout the experimental period until the designated endpoint.
-
Monitor body weight and food consumption regularly.
-
-
Sample Collection:
-
At the end of the experiment, collect blood via cardiac puncture for serum biochemical analysis (ALT, AST, ALP, bilirubin, bile acids).
-
Perfuse the liver with saline and collect tissue samples for histopathological analysis (H&E, Sirius Red staining) and molecular analysis (qRT-PCR, Western blotting).
-
Protocol 3: Histological Assessment of Liver Injury
Objective: To qualitatively and quantitatively assess the extent of liver damage.
Procedure:
-
Fix a portion of the liver in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissue through graded alcohols and xylene, and embed in paraffin.
-
Cut 4-5 µm sections and mount on glass slides.
-
Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain with hematoxylin to visualize cell nuclei (blue).
-
Counterstain with eosin to visualize cytoplasm and extracellular matrix (pink).
-
Dehydrate and mount with a coverslip.
-
Examine under a microscope for features of cholestasis such as bile plugs in canaliculi, bile duct proliferation, and inflammatory cell infiltration.[4][10]
-
-
Sirius Red Staining for Fibrosis (for chronic models):
-
Deparaffinize and rehydrate sections.
-
Stain with Picro-Sirius Red solution.
-
Wash in acidified water.
-
Dehydrate and mount.
-
Collagen fibers will stain red, allowing for the quantification of fibrosis.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Normal enterohepatic circulation of bile acids.
Caption: Mechanism of this compound interrupting enterohepatic circulation.
Caption: this compound's modulation of FXR and TGR5 signaling pathways.
References
- 1. Drug-induced cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Benign elevations in serum aminotransferases and biomarkers of hepatotoxicity in healthy volunteers treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
Application Notes and Protocols for Gene Expression Analysis in Liver Tissue Following Cholestyramine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholestyramine is a bile acid sequestrant used to treat hypercholesterolemia and pruritus associated with cholestatic liver disease. Its mechanism of action involves binding to bile acids in the intestine, preventing their reabsorption, and thereby promoting their fecal excretion.[1][2][3] This interruption of the enterohepatic circulation of bile acids triggers a compensatory increase in the synthesis of new bile acids from cholesterol in the liver.[1][2][4] This physiological response is mediated by significant alterations in the expression of a network of genes primarily involved in cholesterol and bile acid homeostasis.
These application notes provide a comprehensive overview of the molecular effects of this compound on hepatic gene expression. Detailed protocols for conducting gene expression analysis in liver tissue from animal models treated with this compound are provided, along with a summary of expected quantitative changes in key regulatory genes. The information presented is intended to guide researchers in designing and executing studies to investigate the pharmacological effects of this compound and other bile acid sequestrants on liver metabolism.
Core Signaling Pathway: Bile Acid Synthesis and Cholesterol Homeostasis
This compound treatment significantly impacts the Farnesoid X Receptor (FXR) signaling pathway, a key regulator of bile acid, lipid, and glucose metabolism. In the liver and intestine, bile acids are the natural ligands for FXR. The sequestration of bile acids by this compound leads to reduced FXR activation in the ileum.[5][6] This, in turn, decreases the expression and secretion of Fibroblast Growth Factor 15 (FGF15; the murine ortholog of human FGF19).[5][6] FGF15 normally travels to the liver via the portal circulation and binds to its receptor, FGFR4, to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[5][7] The reduction in FGF15 signaling due to this compound treatment lifts this suppression, leading to a robust induction of Cyp7a1 gene expression.[5][6][8] This increased synthesis of bile acids from cholesterol results in the upregulation of genes involved in cholesterol biosynthesis and uptake to meet the substrate demand.[9][10]
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on liver gene expression in a mouse model.
Animal Model and Treatment
-
Animal Model: Male C57BL/6 mice, 8 weeks old, are a commonly used model.[8][11]
-
Acclimation: House the animals under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment.
-
Diet: Provide a standard chow diet or a high-fat diet, depending on the experimental aims.
-
Treatment Groups:
-
Duration: Treatment duration can range from a few days to several weeks. A period of 4 weeks is often sufficient to observe significant changes in gene expression.[8][11]
-
Sample Collection: At the end of the treatment period, euthanize the mice and collect liver tissue. Snap-freeze the tissue in liquid nitrogen and store at -80°C until RNA extraction.[8][12]
RNA Extraction and Quality Control
-
Homogenization: Homogenize approximately 30-50 mg of frozen liver tissue using a bead-based homogenizer or a rotor-stator homogenizer.
-
RNA Isolation: Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
Quality Control:
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios between 1.8 and 2.1 and A260/A230 ratios greater than 1.8.
-
Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) of 8.0 or higher for downstream applications like RNA-sequencing.
-
Gene Expression Analysis: Quantitative PCR (qPCR)
qPCR is a targeted approach to quantify the expression of specific genes of interest.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
Primer Design: Design or obtain validated primers for your target genes (e.g., Cyp7a1, Shp, Srebf1, Hmgcr) and at least two stable housekeeping genes for normalization (e.g., Gapdh, Actb, Rplp0).
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix. A typical reaction includes:
-
cDNA template
-
Forward and reverse primers
-
SYBR Green master mix
-
Nuclease-free water
-
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the geometric mean of the housekeeping genes (ΔCt).
-
Calculate the relative gene expression changes using the 2-ΔΔCt method.
-
Gene Expression Analysis: RNA-Sequencing (RNA-Seq)
RNA-Seq provides a global, unbiased view of the transcriptome.
-
Library Preparation:
-
Start with high-quality total RNA (RIN > 8.0).
-
Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mRNA) using poly-A selection.
-
Fragment the RNA and synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library via PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Trimming: Remove adapter sequences and low-quality reads using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome (e.g., mouse mm10) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify differentially expressed genes between the control and this compound-treated groups using packages like DESeq2 or edgeR in R.
-
Quantitative Data Summary
The following tables summarize the expected changes in the expression of key genes in the liver following this compound treatment, based on published studies.
Table 1: Key Genes in Bile Acid Synthesis and Regulation
| Gene Symbol | Gene Name | Expected Change | Fold Change (approx.) | Reference(s) |
| Cyp7a1 | Cholesterol 7-alpha-hydroxylase | Upregulated | 8-fold | [8][12] |
| Shp (Nr0b2) | Small heterodimer partner | Downregulated | Significant Decrease | [6] |
| Fxr (Nr1h4) | Farnesoid X receptor | Trend towards Decrease | Not always significant | [6] |
Table 2: Key Genes in Cholesterol and Lipid Metabolism
| Gene Symbol | Gene Name | Expected Change | Reference(s) |
| Hmgcs1 | 3-hydroxy-3-methylglutaryl-CoA synthase 1 | Upregulated | [8] |
| Hmgcr | 3-hydroxy-3-methylglutaryl-CoA reductase | Upregulated | [10] |
| Srebf1 | Sterol regulatory element-binding protein 1 | Downregulated | [9] |
| Ldlr | Low-density lipoprotein receptor | Upregulated | [10] |
| Lxra | Liver X receptor alpha | Upregulated | [10] |
Note: The magnitude of gene expression changes can vary depending on the animal model, diet, dose of this compound, and duration of treatment. The data presented here should be used as a guide for expected outcomes. It is crucial to validate these findings with qPCR in your specific experimental context.[9]
Conclusion
The analysis of hepatic gene expression following this compound treatment provides valuable insights into the regulation of bile acid and cholesterol metabolism. The protocols and expected outcomes detailed in these application notes offer a robust framework for researchers to investigate the molecular pharmacology of bile acid sequestrants. A thorough understanding of these pathways is essential for the development of novel therapeutics for metabolic and cholestatic liver diseases.
References
- 1. This compound Resin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Effect of this compound on bile acid metabolism in normal man - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oaepublish.com [oaepublish.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Grape Seed Procyanidins and this compound Differentially Alter Bile Acid and Cholesterol Homeostatic Gene Expression in Mouse Intestine and Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gene expression analysis on the liver of this compound-treated type 2 diabetic model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benign elevations in serum aminotransferases and biomarkers of hepatotoxicity in healthy volunteers treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Grape Seed Procyanidins and this compound Differentially Alter Bile Acid and Cholesterol Homeostatic Gene Expression in Mouse Intestine and Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Grape Seed Procyanidins and this compound Differentially Alter Bile Acid and Cholesterol Homeostatic Gene Expression in Mouse Intestine and Liver | PLOS One [journals.plos.org]
Application Notes and Protocols: Utilizing Cholestyramine to Investigate Bile Acid Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholestyramine is a non-absorbable, anion-exchange resin historically used as a cholesterol-lowering agent and for the relief of pruritus associated with cholestasis.[1][2] Its mechanism of action relies on the sequestration of bile acids in the intestinal lumen, preventing their reabsorption and promoting their fecal excretion.[1][3] This interruption of the enterohepatic circulation of bile acids serves as a powerful tool for researchers studying the intricate signaling pathways regulated by these molecules. By inducing a state of bile acid depletion, this compound triggers compensatory physiological responses, primarily in the liver and intestine, offering a window into the roles of key nuclear and cell surface receptors, such as the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5). These receptors are central regulators of lipid, glucose, and energy homeostasis, making this compound an invaluable pharmacological agent for elucidating their function in health and disease.[4]
Principle of Action
This compound is a large polymer that is not absorbed from the gastrointestinal tract.[1] In the intestine, it binds to negatively charged bile acids, forming an insoluble complex that is subsequently eliminated in the feces.[2][3] This process disrupts the normal enterohepatic circulation, where approximately 95% of bile acids are reabsorbed in the terminal ileum and returned to the liver. The resulting increase in fecal bile acid excretion, which can be up to 10-fold, leads to a depletion of the bile acid pool.[1]
This depletion initiates a cascade of signaling events:
-
Upregulation of Bile Acid Synthesis: The liver compensates for the loss of bile acids by increasing their synthesis from cholesterol. This is primarily achieved through the upregulation of the rate-limiting enzyme in the classic bile acid synthesis pathway, cholesterol 7α-hydroxylase (CYP7A1).[5]
-
Modulation of FXR Signaling: The reduced return of bile acids to the liver and enterocytes leads to decreased activation of FXR, a nuclear receptor that is a key sensor of bile acid levels. In the liver, this results in reduced expression of the Small Heterodimer Partner (SHP), a transcriptional repressor of CYP7A1, further amplifying bile acid synthesis. In the intestine, decreased FXR activation leads to reduced expression of Fibroblast Growth Factor 15 (FGF15; FGF19 in humans), a hormone that normally travels to the liver to suppress CYP7A1 expression.
-
Alteration of Bile Acid Composition and TGR5 Signaling: The increased synthesis of new bile acids can alter the composition of the bile acid pool. This can lead to changes in the relative concentrations of different bile acid species, some of which are ligands for TGR5, a G-protein coupled receptor involved in energy expenditure and glucose homeostasis.
By studying the physiological and molecular changes that occur in response to this compound administration, researchers can gain insights into the complex regulatory networks governed by bile acids.
Data Presentation
Table 1: Effects of this compound on Bile Acid and Cholesterol Metabolism in Animal Models
| Parameter | Animal Model | This compound Dose & Duration | Key Findings | Reference(s) |
| Fecal Bile Acid Excretion | Hypercholesterolemic Patient | Not specified | 3.2-fold increase | [6] |
| Rabbit | 1 g/kg/day for 2 weeks | Significantly increased | [5] | |
| Serum Cholesterol | Rabbit | 1 g/kg/day for 2 weeks | 12.1% decrease | [5] |
| CYP7A1 Expression (liver) | Rabbit | 1 g/kg/day for 2 weeks | Significantly increased | [5] |
| CYP7A1 Activity (liver) | Rabbit | 1 g/kg/day for 2 weeks | Significantly increased | [5] |
| SHP Expression (liver) | Rabbit | 1 g/kg/day for 2 weeks | Decreased | [5] |
| BSEP Expression (liver) | Rabbit | 1 g/kg/day for 2 weeks | Decreased | [5] |
| IBABP Expression (ileum) | Rabbit | 1 g/kg/day for 2 weeks | Significantly increased | [5] |
| LDL-R Expression (liver) | Rabbit | 1 g/kg/day for 2 weeks | Significantly increased | [5] |
Table 2: this compound Loading Test in Humans
| Subject Group | This compound Dose & Duration | Fold Increase in Serum 7α-hydroxycholesterol | Conclusion | Reference(s) |
| Control Subjects | 12 g/day for 3 days | 5.71 ± 2.90 | Maximal stimulation of bile acid synthesis. | |
| Chronic Hepatitis Patients | 12 g/day for 3 days | 3.25 ± 0.85 | Sufficient hepatic reserve for bile acid synthesis. | |
| Compensated Liver Cirrhosis Patients | 12 g/day for 3 days | 1.70 ± 0.78 | Significantly decreased capacity for bile acid synthesis. |
Experimental Protocols
Protocol 1: In Vivo this compound Administration in a Mouse Model to Study Bile Acid Homeostasis
Objective: To investigate the effects of this compound on bile acid metabolism and the expression of key regulatory genes in the liver and ileum of mice.
Materials:
-
C57BL/6J mice (male, 8-10 weeks old)
-
Standard chow diet
-
Chow diet supplemented with 2% (w/w) this compound
-
Metabolic cages for fecal collection
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue harvesting
-
Cryovials for sample storage
-
Liquid nitrogen
-
-80°C freezer
Procedure:
-
Acclimation: Acclimate mice to individual housing in a temperature- and light-controlled environment for at least one week with free access to standard chow and water.
-
Group Assignment: Randomly assign mice to two groups: a control group receiving the standard chow diet and a treatment group receiving the 2% this compound-supplemented diet.
-
Treatment Period: House the mice in their respective diet groups for a predetermined period, typically ranging from 7 to 14 days. Monitor body weight and food intake regularly.
-
Fecal Collection: Towards the end of the treatment period, place the mice in metabolic cages for 24-48 hours to collect feces for bile acid analysis.
-
Sample Collection:
-
At the end of the treatment period, fast the mice for 4-6 hours.
-
Anesthetize the mice using isoflurane.
-
Collect blood via cardiac puncture for serum analysis.
-
Perform a laparotomy and carefully excise the liver and the terminal ileum.
-
Rinse the tissues with ice-cold phosphate-buffered saline (PBS).
-
Snap-freeze the tissues in liquid nitrogen and store them at -80°C until further analysis.
-
-
Downstream Analysis:
-
Fecal and Serum Bile Acid Analysis: Extract bile acids from feces and serum and quantify individual bile acid species using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Gene Expression Analysis: Isolate total RNA from liver and ileum samples and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of target genes involved in bile acid synthesis and transport (e.g., Cyp7a1, Shp, Bsep, Fgf15, Ibabp).
-
Protein Expression Analysis: Prepare protein lysates from liver and ileum tissues for Western blot analysis of key regulatory proteins.
-
Protocol 2: In Vitro Bile Acid Binding Assay with this compound
Objective: To determine the bile acid binding capacity of this compound in vitro.
Materials:
-
This compound resin
-
Bile acids (e.g., cholic acid, chenodeoxycholic acid, deoxycholic acid, lithocholic acid)
-
Simulated intestinal fluid (SIF) buffer (pH 6.8)
-
Incubator shaker (37°C)
-
Centrifuge
-
High-performance liquid chromatography (HPLC) or LC-MS/MS system
Procedure:
-
Preparation of Bile Acid Solutions: Prepare stock solutions of individual or a mixture of bile acids in SIF buffer at various concentrations.
-
Incubation:
-
Weigh a fixed amount of this compound resin into a series of tubes.
-
Add a defined volume of the bile acid solution to each tube.
-
Include control tubes with bile acid solution but no this compound.
-
Incubate the tubes in a shaker at 37°C for a predetermined time (e.g., 2 hours) to allow for binding to reach equilibrium.
-
-
Separation: Centrifuge the tubes to pellet the this compound-bile acid complex.
-
Quantification:
-
Carefully collect the supernatant.
-
Analyze the concentration of unbound bile acids in the supernatant using HPLC or LC-MS/MS.
-
-
Calculation: Calculate the amount of bile acid bound to this compound by subtracting the concentration of unbound bile acids from the initial concentration. The binding capacity can be expressed as µmol of bile acid bound per mg of this compound.
Protocol 3: Analysis of FXR and TGR5 Target Gene Expression in HepG2 Cells
Objective: To investigate the effect of a modified bile acid profile, mimicking the in vivo effects of this compound, on the expression of FXR and TGR5 target genes in a human liver cell line.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)
-
Bile acid mixture (with a composition reflecting a this compound-treated state, i.e., higher proportion of newly synthesized, less hydrophobic bile acids)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for human CYP7A1, SHP, BSEP, TGR5, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture: Culture HepG2 cells in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Seed the cells in multi-well plates and allow them to adhere. Treat the cells with the prepared bile acid mixture at various concentrations for a specified duration (e.g., 24 hours). Include a vehicle control.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR to quantify the relative mRNA expression of the target genes. Normalize the expression levels to the housekeeping gene.
Protocol 4: GLP-1 Secretion Assay in NCI-H716 Cells
Objective: To assess the impact of an altered bile acid profile on GLP-1 secretion from an intestinal L-cell model, as an indicator of TGR5 activation.
Materials:
-
NCI-H716 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
Bile acid mixture (as described in Protocol 3)
-
Positive control for GLP-1 secretion (e.g., phorbol (B1677699) 12-myristate 13-acetate - PMA)
-
GLP-1 ELISA kit
-
Plate reader
Procedure:
-
Cell Culture: Culture NCI-H716 cells in a humidified incubator at 37°C with 5% CO2.
-
Secretion Assay:
-
Seed the cells in multi-well plates.
-
Wash the cells with a secretion buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
Incubate the cells with the bile acid mixture or PMA in the secretion buffer for a defined period (e.g., 2 hours). Include a vehicle control.
-
-
Sample Collection: Collect the supernatant containing the secreted GLP-1.
-
Quantification: Measure the concentration of GLP-1 in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.
Visualizations
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. This compound alters bile acid amounts and the expression of cholesterol-related genes in rabbit intestinal and hepatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on the fecal excretion of intravenously administered cholesterol-4-14C and its degradation products in a hypercholesterolemic patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound loading test to assess hepatic reserve for bile acid synthesis in patients with chronic liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating Cholestyramine's Role in Heavy Metal Detoxification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heavy metal toxicity represents a significant global health concern. Chronic exposure to elements such as lead, mercury, cadmium, and arsenic can lead to a wide range of debilitating health issues, affecting neurological, renal, and cardiovascular systems. While chelation therapy is a common approach for treating heavy metal poisoning, there is a growing interest in exploring alternative and adjunctive therapies that can enhance the detoxification process. Cholestyramine, a bile acid sequestrant, has been primarily used for lowering cholesterol and treating biotoxin-related illnesses. Its mechanism of action, which involves binding substances in the gastrointestinal tract and preventing their reabsorption, suggests a potential role in heavy metal detoxification by interrupting their enterohepatic circulation.
These application notes provide a comprehensive overview of the theoretical framework and detailed experimental protocols for evaluating the efficacy of this compound in the detoxification of heavy metals. The information is intended to guide researchers in conducting in-vitro and in-vivo studies to generate critical data on the binding affinity and overall effectiveness of this compound as a potential agent against heavy metal toxicity.
Proposed Mechanism of Action: this compound in Heavy Metal Detoxification
Heavy metals, after being absorbed into the body, can be conjugated in the liver and excreted into the bile. Subsequently, they enter the gastrointestinal tract where they can be reabsorbed back into the bloodstream, a process known as enterohepatic circulation. This recirculation prolongs the retention of heavy metals in the body, contributing to their toxicity. This compound, a non-absorbable anion-exchange resin, is hypothesized to interrupt this cycle. By binding to heavy metals or their conjugates within the intestine, this compound can prevent their reabsorption and facilitate their elimination from the body through fecal excretion.
Data Presentation: In-Vitro Binding Affinity of this compound for Heavy Metals
Currently, there is a lack of comprehensive quantitative data on the binding affinity of this compound for various heavy metals. The following tables are provided as templates for researchers to populate with their own experimental data generated from the in-vitro protocols outlined in this document.
Table 1: Langmuir Binding Constants for this compound and Heavy Metals
| Heavy Metal Ion | Langmuir Affinity Constant (k₁) (L/mg) | Langmuir Capacity Constant (k₂) (mg/g) |
| Lead (Pb²⁺) | [Insert experimental value] | [Insert experimental value] |
| Mercury (Hg²⁺) | [Insert experimental value] | [Insert experimental value] |
| Cadmium (Cd²⁺) | [Insert experimental value] | [Insert experimental value] |
| Arsenic (As³⁺/As⁵⁺) | [Insert experimental value] | [Insert experimental value] |
Table 2: Kinetic Binding Parameters for this compound and Heavy Metals
| Heavy Metal Ion | Association Rate Constant (kₐ) (M⁻¹s⁻¹) | Dissociation Rate Constant (kₔ) (s⁻¹) | Equilibrium Dissociation Constant (Kₔ) (M) |
| Lead (Pb²⁺) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Mercury (Hg²⁺) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Cadmium (Cd²⁺) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Arsenic (As³⁺/As⁵⁺) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
Experimental Protocols
Protocol 1: In-Vitro Equilibrium Binding Study
This protocol is adapted from the FDA's guidance for this compound binding studies with bile acids and is designed to determine the Langmuir binding constants (k₁ and k₂) for heavy metals.
Objective: To quantify the binding affinity and capacity of this compound for various heavy metal ions.
Materials:
-
This compound resin powder
-
Standard solutions of heavy metal salts (e.g., Pb(NO₃)₂, HgCl₂, CdCl₂, NaAsO₂)
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
0.1 N Hydrochloric acid (HCl)
-
Centrifuge tubes (50 mL)
-
Incubator shaker (37°C)
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for heavy metal analysis
Procedure:
-
Preparation of this compound Slurry:
-
Accurately weigh a specific amount of this compound resin (e.g., 100 mg) into a series of centrifuge tubes.
-
Add a defined volume of SIF (e.g., 20 mL) to each tube to create a slurry.
-
-
Acid Pre-treatment (Optional but Recommended):
-
To mimic the passage through the stomach, a parallel set of experiments with acid pre-treatment should be conducted.
-
Soak the weighed this compound resin in 0.1 N HCl at 37°C for 1 hour.
-
Centrifuge the tubes and aspirate the supernatant.
-
Wash the resin with SIF until the pH of the suspension reaches 6.8.
-
-
Incubation with Heavy Metals:
-
Prepare a series of at least eight different concentrations of each heavy metal standard solution in SIF. The concentration range should be wide enough to establish maximum binding.
-
Add a fixed volume of each heavy metal solution to the this compound slurry tubes.
-
Incubate the tubes in a shaker at 37°C for a predetermined time to reach equilibrium (e.g., 24 hours, to be determined by kinetic studies).
-
-
Sample Analysis:
-
After incubation, centrifuge the tubes to separate the resin from the supernatant.
-
Carefully collect the supernatant and analyze the concentration of unbound heavy metal using ICP-MS or AAS.
-
-
Data Analysis:
-
Calculate the amount of heavy metal bound to the resin (x) by subtracting the concentration of unbound metal from the initial concentration.
-
Calculate the amount of heavy metal bound per unit weight of resin (x/m).
-
Plot Ceq/(x/m) versus Ceq (Langmuir plot), where Ceq is the equilibrium concentration of the unbound heavy metal.
-
The Langmuir affinity constant (k₁) and capacity constant (k₂) can be determined from the slope and intercept of the resulting linear plot.
-
Protocol 2: In-Vivo Efficacy Study in an Animal Model
This protocol provides a general framework for evaluating the in-vivo efficacy of this compound in promoting the fecal excretion of heavy metals in a rodent model.
Objective: To determine if oral administration of this compound increases the fecal excretion of a specific heavy metal and reduces its systemic absorption and tissue accumulation.
Animals: Male Wistar rats or C57BL/6 mice are commonly used models. Animals should be acclimatized for at least one week before the experiment.
Materials:
-
This compound resin powder
-
Heavy metal salt for oral gavage (e.g., lead acetate)
-
Metabolic cages for separate collection of urine and feces
-
Analytical equipment for heavy metal quantification in biological samples (ICP-MS or AAS)
Procedure:
-
Animal Grouping and Dosing:
-
Divide animals into at least four groups:
-
Group 1: Control (vehicle only)
-
Group 2: Heavy metal only
-
Group 3: this compound only
-
Group 4: Heavy metal + this compound
-
-
Administer the heavy metal via oral gavage at a predetermined dose.
-
Administer this compound mixed with the diet or as a slurry via oral gavage. The timing of this compound administration relative to heavy metal exposure is a critical variable to investigate (e.g., co-administration, pre-treatment, post-treatment).
-
-
Sample Collection:
-
House the animals in metabolic cages for the duration of the study (e.g., 7 days).
-
Collect feces and urine daily.
-
At the end of the study, collect blood samples and key tissues (liver, kidneys, brain, bone) for heavy metal analysis.
-
-
Sample Preparation and Analysis:
-
Digest fecal, urine, blood, and tissue samples using appropriate acid digestion methods.
-
Analyze the heavy metal content in all samples using ICP-MS or AAS.
-
-
Data Analysis:
-
Calculate the total amount of heavy metal excreted in the feces and urine for each group.
-
Determine the concentration of the heavy metal in the blood and various tissues.
-
Statistically compare the results between the different groups to evaluate the effect of this compound on heavy metal excretion and tissue accumulation.
-
Signaling Pathways in Heavy Metal Toxicity
Heavy metals exert their toxic effects through various cellular and molecular mechanisms, primarily by inducing oxidative stress. This leads to damage to cellular components such as lipids, proteins, and DNA. Understanding these pathways is crucial for evaluating the protective effects of any potential therapeutic agent.
Conclusion
The protocols and information provided in these application notes offer a structured approach for researchers to investigate the potential of this compound in heavy metal detoxification. While the primary mechanism is hypothesized to be the interruption of enterohepatic circulation, rigorous in-vitro and in-vivo studies are necessary to validate this and to quantify the binding efficacy of this compound for various heavy metals. The generation of such data will be invaluable for the scientific community and for drug development professionals exploring new avenues for combating heavy metal toxicity.
Application Notes and Protocols for the Formulation and Stability Testing of Cholestyramine for Research Purposes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholestyramine is a non-absorbed, bile acid sequestrant used primarily to lower elevated serum cholesterol. It is a strongly basic anion-exchange resin that binds to bile acids in the intestine, preventing their reabsorption and promoting their excretion.[1][2] This interruption of the enterohepatic circulation of bile acids leads the liver to increase the conversion of cholesterol into new bile acids, thereby lowering plasma cholesterol levels.[3][4] For research purposes, developing a stable and well-characterized formulation is crucial for obtaining reliable and reproducible results in preclinical and clinical studies.
These application notes provide detailed protocols for the formulation of a research-grade this compound oral suspension and comprehensive methods for its stability testing, adhering to the International Council for Harmonisation (ICH) guidelines.
Mechanism of Action: Bile Acid Sequestration
This compound resin is a large, hydrophilic, but water-insoluble polymer.[1] When administered orally, it is not absorbed from the gastrointestinal tract.[5] In the intestine, the quaternary ammonium (B1175870) groups of the resin exchange their chloride anions for anionic bile acids.[1] This forms a stable, insoluble complex that is excreted in the feces.[1][3] The depletion of the bile acid pool signals the liver to upregulate the enzyme cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting step in bile acid synthesis from cholesterol.[5][6] This increased catabolism of cholesterol results in the upregulation of hepatic LDL receptors to sequester more cholesterol from the circulation, ultimately reducing plasma LDL-cholesterol levels.[5]
Caption: Mechanism of action of this compound.
Part 1: Formulation Protocol
This section details the preparation of a simple, unflavored this compound oral suspension suitable for research applications. The formulation is based on commonly used excipients for oral suspensions.[7][8]
Materials and Equipment
-
Active Pharmaceutical Ingredient (API): this compound Resin, USP grade
-
Excipients:
-
Xanthan Gum (suspending agent)
-
Colloidal Silicon Dioxide (glidant/dispersing aid)
-
Sucrose (sweetener/bulk agent)
-
Citric Acid, Anhydrous (acidulant/pH modifier)
-
Purified Water, USP
-
-
Equipment:
-
Analytical balance
-
Spatulas and weighing boats
-
Glass mortar and pestle
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bars
-
Overhead mechanical stirrer with propeller blade
-
pH meter
-
High-shear homogenizer (optional, for particle size reduction)
-
Appropriate containers for final packaging (e.g., amber glass or HDPE bottles)
-
Formulation Composition
The following table provides a sample composition for a 100 mL batch of a 4% (w/v) this compound suspension (4 g of anhydrous this compound resin per 100 mL).
| Component | Function | Quantity (per 100 mL) |
| This compound Resin, USP | Active Ingredient | 4.0 g |
| Xanthan Gum | Suspending Agent | 0.5 g |
| Sucrose | Sweetener/Bulk Agent | 20.0 g |
| Citric Acid, Anhydrous | pH Modifier | 0.2 g |
| Colloidal Silicon Dioxide | Dispersing Aid | 0.5 g |
| Purified Water, USP | Vehicle | q.s. to 100 mL |
Preparation Protocol
-
Prepare the Suspending Vehicle:
-
In a beaker, add approximately 70 mL of Purified Water.
-
While stirring with a magnetic stirrer, slowly sprinkle the Xanthan Gum into the vortex to prevent clumping. Continue stirring until the gum is fully hydrated and a uniform, viscous solution is formed.
-
Add the Sucrose and Citric Acid to the vehicle and stir until completely dissolved.
-
-
Triturate the Powders:
-
In a clean, dry mortar, combine the this compound Resin and Colloidal Silicon Dioxide.
-
Gently triturate with the pestle until a homogenous powder blend is achieved. This step helps to break up any agglomerates and facilitates wetting.
-
-
Form the Suspension:
-
Transfer the powder blend from the mortar into the beaker containing the suspending vehicle.
-
Use an overhead mechanical stirrer at a low to medium speed to disperse the powder into the liquid. Avoid high speeds that may incorporate excessive air.
-
Continue stirring for 15-20 minutes until the powder is uniformly suspended.
-
-
Homogenization (Optional):
-
For a finer, more uniform dispersion, the suspension can be passed through a high-shear homogenizer for a short period (e.g., 2-5 minutes).
-
-
Final Volume Adjustment and pH Check:
-
Carefully transfer the suspension into a 100 mL graduated cylinder.
-
Rinse the beaker with a small amount of Purified Water and add it to the cylinder to ensure complete transfer.
-
Add Purified Water q.s. (quantum sufficit) to the 100 mL mark.
-
Transfer the suspension back to a beaker and mix thoroughly for another 5 minutes.
-
Measure the pH of the final suspension. The expected pH should be between 4.0 and 6.0.[9]
-
-
Packaging:
-
Fill the suspension into appropriate, tightly sealed containers. For stability studies, use the same container closure system intended for the final product.
-
Part 2: Stability Testing Protocols
A comprehensive stability testing program is essential to determine the shelf-life and appropriate storage conditions for the this compound formulation. The following protocols are based on ICH guidelines Q1A(R2).
Experimental Workflow
The workflow for stability testing involves placing the formulated product under various environmental conditions and testing it at predetermined time points for critical quality attributes.
Caption: Experimental workflow for stability testing.
Stability Storage Conditions and Testing Frequency
| Study Type | Storage Condition | Minimum Duration | Testing Frequency (Months) |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 |
Physical Stability Testing
Physical stability is critical for oral suspensions to ensure dose uniformity and patient acceptability.[10]
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual inspection against a black and white background. | No significant change in color, odor, or evidence of gross microbial growth. |
| pH | Potentiometric measurement using a calibrated pH meter at 25°C. | Within ± 0.5 units of the initial value (typically 4.0 - 6.0). |
| Viscosity | Rotational viscometer (e.g., Brookfield type) with an appropriate spindle and speed. | No significant change from initial viscosity (e.g., ± 25%). |
| Redispersibility | Gently invert the container by hand and record the number of inversions required to fully resuspend. | Easily redispersible (e.g., < 15 inversions) to a uniform suspension. |
| Sedimentation Volume (F) | Measure the ratio of the final height of sediment (Hu) to the initial height of the suspension (Ho). F = Hu / Ho. | F should be close to 1. No formation of a hard, non-redispersible cake. |
Chemical Stability Testing
Chemical stability ensures the drug's potency and safety over its shelf life.
The primary function of this compound is to bind bile acids. Therefore, its binding capacity is the most relevant stability-indicating assay. The USP method for Exchange Capacity, which measures the binding of sodium glycocholate, is a suitable procedure.[9]
Protocol Summary:
-
Standard Preparation: Prepare a standard solution of USP this compound Resin RS.
-
Sample Preparation: Accurately weigh a quantity of the suspension equivalent to ~100 mg of anhydrous this compound resin.
-
Binding Reaction: Add 15.0 mL of a standardized Sodium Glycocholate solution to both the standard and sample preparations. Stir for 2 hours.
-
Separation: Centrifuge the mixture to separate the resin from the supernatant.
-
Quantification: Analyze the concentration of unbound sodium glycocholate remaining in the supernatant using an HPLC method. The amount bound is calculated by difference.
-
HPLC Conditions (for Sodium Glycocholate):
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: Filtered and degassed mixture of 0.08 M monobasic potassium phosphate (B84403) and acetonitrile (B52724) (65:35), adjusted to pH 3.0 with phosphoric acid.[9]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
-
| Parameter | Method | Acceptance Criteria |
| Assay (Exchange Capacity) | USP Exchange Capacity | 90.0% - 110.0% of the initial binding capacity. |
Forced degradation (stress testing) is performed to identify potential degradation products and to demonstrate the specificity of the analytical methods.[4][11] A target degradation of 5-20% is generally considered appropriate.[11][12]
| Stress Condition | Protocol |
| Acid Hydrolysis | Suspend this compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before analysis. |
| Base Hydrolysis | Suspend this compound in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize before analysis. |
| Oxidation | Suspend this compound in 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Store the dry powder and the suspension at 60°C for 7 days. |
| Photostability | Expose the suspension in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B). A dark control should be run in parallel. |
Analysis: Stressed samples should be analyzed using the binding capacity assay. The goal is to show that the assay can still accurately measure the functional resin in the presence of potential degradants.
Microbiological Stability Testing
This ensures the formulation remains free from harmful microbial contamination throughout its shelf life.[13]
| Parameter | Method | Acceptance Criteria (USP <61> & <62>) |
| Total Aerobic Microbial Count (TAMC) | Plate count method. | NMT 100 CFU/mL |
| Total Yeast and Mold Count (TYMC) | Plate count method. | NMT 10 CFU/mL |
| Absence of Specified Microorganisms | Test for the absence of Escherichia coli and Salmonella species. | Should be absent in 1 mL of the suspension. |
| Antimicrobial Effectiveness Testing (AET) | (If a preservative is included). The formulation is challenged with a prescribed inoculum of microorganisms. The number of viable organisms is determined at specified intervals. (USP <51>). | Meets USP criteria for orally administered products (e.g., no increase in bacteria from day 14 to 28; yeast and molds should not increase from their initial calculated concentration). |
Data Presentation and Interpretation
All quantitative data from the stability studies should be summarized in tables and plotted over time to establish trends. An observed change in a critical quality attribute (e.g., binding capacity dropping below 90%) under accelerated conditions can help predict the shelf life under long-term storage conditions. The final shelf life should be based on the real-time, long-term stability data.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. nctr-crs.fda.gov [nctr-crs.fda.gov]
- 7. This compound for Oral Suspension [dailymed.nlm.nih.gov]
- 8. This compound for Oral Suspension [doi.usp.org]
- 9. uspnf.com [uspnf.com]
- 10. Stability of Oral Liquid Dosage Forms in Pediatric Cardiology: A Prerequisite for Patient’s Safety—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sgs.com [sgs.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Physicochemical and Microbiological Stability of Ursodiol Oral Compounded Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting inconsistent results in cholestyramine binding assays
Welcome to the technical support center for cholestyramine binding assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during in vitro binding studies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a this compound binding assay?
A1: A this compound binding assay is an in vitro method used to quantify the binding affinity and capacity of this compound resin for bile acids.[1][2] this compound is a non-absorbable, anion-exchange resin that binds to negatively charged bile acids in the intestine.[2][3][4] In the assay, a known amount of this compound is incubated with solutions containing specific bile acids. By measuring the concentration of unbound bile acids remaining in the solution after equilibrium is reached, the amount of bile acid bound to the resin can be calculated.[5][6]
Q2: What are the key parameters I should be measuring in my this compound binding assay?
A2: The primary parameters to determine are the Langmuir binding constants: the affinity constant (k1) and the capacity constant (k2).[6][7] The affinity constant relates to the strength of the binding interaction, while the capacity constant represents the maximum amount of bile acid that can be bound per unit weight of the resin.[6] These constants are crucial for assessing the potency and lot-to-lot consistency of the drug substance.[5]
Q3: Which bile acids should I use in my assay?
A3: For bioequivalence studies, it is recommended to use a mixture of bile acids that are physiologically relevant. The FDA guidance suggests a combination of glycocholic acid (GCA), glycochenodeoxycholic acid (GCDA), and taurodeoxycholic acid (TDCA).[6] The binding affinity and dissociation rates can vary between different types of bile acids.[8]
Q4: How does pH affect the binding of this compound to bile acids?
A4: The pH of the incubation medium can influence the ionization state of both the bile acids and the functional groups on the this compound resin, thereby affecting binding. Studies have been conducted at various pH levels, including acidic and neutral conditions, to simulate different parts of the gastrointestinal tract.[9] For instance, protocols may involve an acid pre-treatment step to mimic stomach conditions before incubation in a simulated intestinal fluid (SIF) at a pH of 6.8.[6]
Troubleshooting Guide
This guide addresses common problems that can lead to inconsistent or unexpected results in your this compound binding assays.
Issue 1: Low or No Bile Acid Binding
Possible Causes:
-
Inactive Resin: The this compound resin may have lost its activity due to improper storage or handling.
-
Incorrect Buffer Composition: The presence of competing anions, such as high concentrations of chloride, can significantly reduce the binding of bile acids.[1]
-
Suboptimal pH: The pH of the assay buffer may not be optimal for binding.
-
Insufficient Incubation Time: The assay may not have reached equilibrium, leading to an underestimation of binding.[8]
Troubleshooting Steps:
-
Verify Resin Activity: Test a new, unopened lot of this compound resin as a positive control.
-
Check Buffer Composition: Prepare fresh buffer and ensure the concentration of all components is correct. Be aware that physiologic concentrations of chloride ions can decrease glycocholate binding by more than twofold.[1]
-
Optimize Incubation Time: Perform a time-course experiment to determine the point at which equilibrium is reached. Studies have shown that this compound and colestipol equilibrated with bile acids within 1 hour.[8]
-
Validate Bile Acid Solutions: Ensure the preparation and concentration of your bile acid stock solutions are accurate.
Issue 2: High Variability Between Replicates
Possible Causes:
-
Incomplete Resin Suspension: this compound is insoluble and must be uniformly suspended during incubation to ensure consistent access to binding sites.
-
Inaccurate Pipetting: Errors in pipetting the resin suspension or the bile acid solutions can lead to significant variability.
-
Inconsistent Sample Processing: Variations in centrifugation speed/time or filtration can affect the separation of the resin from the supernatant.
-
Analytical Method imprecision: The method used to quantify unbound bile acids (e.g., HPLC) may have high variability.
Troubleshooting Steps:
-
Ensure Homogeneous Suspension: Vigorously vortex the resin suspension before each pipetting step. Consider using a magnetic stirrer during incubation.
-
Calibrate Pipettes: Regularly calibrate all pipettes used in the assay.
-
Standardize Sample Processing: Develop and strictly follow a standard operating procedure (SOP) for sample handling and processing.
-
Assess Analytical Method: Validate the precision of your analytical method. A reported HPLC method for a similar assay showed a relative standard deviation (RSD) of 2.0%.[5]
Issue 3: Unexpectedly High Binding (Low Unbound Bile Acid Concentration)
Possible Causes:
-
Precipitation of Bile Acids: Bile acids may precipitate out of solution, especially at higher concentrations or in certain buffer conditions, leading to an overestimation of binding.
-
Adsorption to Labware: Bile acids may adsorb to the surface of microplates or tubes.
-
Error in Standard Curve: An inaccurate standard curve for the analytical quantification can lead to erroneous results.
Troubleshooting Steps:
-
Run a "No Resin" Control: Incubate the bile acid solution in the assay buffer without this compound. A significant decrease in the bile acid concentration suggests precipitation or adsorption.
-
Use Low-Binding Labware: Employ polypropylene (B1209903) or other low-binding plates and tubes.
-
Prepare Fresh Standards: Always prepare fresh calibration standards for each assay run.
Data Presentation
Table 1: Factors Influencing this compound Binding
| Factor | Observation | Impact on Binding | Reference |
| Chloride Ions | Physiologic concentrations of chloride ions were present. | Caused a greater than two-fold reduction in glycocholate binding compared to binding in the absence of salt. | [1] |
| Bile Acid Type | Taurine-conjugated and dihydroxy bile acids were compared to glycine-conjugated and trihydroxy bile acids. | Taurine-conjugated and dihydroxy bile acids dissociated more slowly from this compound. | [8] |
| pH | The binding of simvastatin (B1681759) hydroxy acid (SVH) to this compound was tested at pH 2.0, 5.0, and 7.0. | Binding increased with pH: 66.71% at pH 2.0, 87.44% at pH 5.0, and 92.11% at pH 7.0. | [9] |
Experimental Protocols
Key Experiment: In Vitro Equilibrium Binding Study
This protocol is a generalized summary based on FDA guidance for bioequivalence studies.[6]
Objective: To determine the affinity (k1) and capacity (k2) binding constants of bile acid salts to this compound resin.
Materials:
-
This compound resin (Test and Reference formulations)
-
Bile Acid Stock Solution (e.g., 40 mM total bile acids with GCA, GCDA, and TDCA in a 3:3:1 molar ratio)
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
0.1 N Hydrochloric Acid (for acid pre-treatment)
-
Incubator (37°C)
-
Centrifuge or filtration apparatus
-
Analytical system for bile acid quantification (e.g., HPLC)
Methodology:
-
(Optional) Acid Pre-treatment:
-
Soak a known amount of this compound resin (e.g., equivalent to 10 mg) in 10 ml of 0.1 N HCl at 37°C for 1 hour.
-
Centrifuge the mixture and aspirate the supernatant.
-
Wash the resin with SIF until the pH reaches 6.8.
-
-
Incubation:
-
Prepare a series of incubation flasks. To each, add the pre-treated (or non-pre-treated) resin.
-
Add varying concentrations of bile acid solutions (at least eight different concentrations are recommended to establish maximum binding).
-
Adjust the final volume with SIF.
-
Incubate all flasks at 37°C for a predetermined time to ensure equilibrium is reached (e.g., 24 hours).
-
-
Separation:
-
After incubation, separate the resin from the solution by centrifugation or filtration.
-
-
Quantification:
-
Assay the filtrate/supernatant to determine the concentration of unbound bile acids (Ceq).
-
-
Calculation:
-
Calculate the amount of bile acid bound per mass of resin (x/m).
-
Plot Ceq/(x/m) versus Ceq. A linear regression of this plot will yield the slope and intercept, which can be used to calculate the Langmuir binding constants k1 and k2.[6]
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for an in vitro this compound binding assay.
Troubleshooting Flowchart
Caption: Troubleshooting logic for inconsistent assay results.
References
- 1. Equilibrium and kinetic factors influencing bile sequestrant efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Resin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Development and validation of a cholate binding capacity method for DMP 504, a bile acid sequestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. In vitro studies to investigate the reasons for the low potency of this compound and colestipol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug interaction between simvastatin and this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cholestyramine Dosage in Preclinical Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cholestyramine in preclinical animal models.
Frequently Asked Questions (FAQs)
1. General Information
-
Q1: What is this compound and how does it work? this compound is a bile acid sequestrant.[1][2] It is a non-absorbable resin that binds to bile acids in the intestine, preventing their reabsorption.[1][2][3] This complex is then excreted in the feces.[3][4] The depletion of the bile acid pool stimulates the liver to convert more cholesterol into bile acids, primarily through the upregulation of cholesterol 7α-hydroxylase (CYP7A1), a rate-limiting enzyme in bile acid synthesis.[1][5][6] This increased cholesterol utilization leads to the upregulation of LDL receptors on hepatocytes, enhancing the clearance of LDL cholesterol from the circulation.[1][5]
2. Dosing and Administration
-
Q2: How should I prepare this compound for administration to my animal models? this compound is a powder that should not be administered dry.[7] It must be mixed with a liquid or food. For oral gavage, it should be suspended in a suitable vehicle like water. For dietary administration, it can be thoroughly mixed with the animal's chow.
-
Q3: What are typical dosages of this compound used in different animal models? Dosage can vary significantly based on the animal model and research objectives. Below is a summary of dosages reported in various studies.
Animal Model Dosage Administration Route Study Focus Reference Mice 2% this compound-supplementing diet Dietary Cholesterol and bile acid metabolism [8] Mice 1% (w/w) this compound in high-fat diet Dietary Type 2 diabetes [9] Mice 2.25 g/kg Oral Gavage Toxin absorption (lindane poisoning) [10] Rats 2% this compound in diet Dietary Cholesterol response [11] Rats 5% this compound in diet Dietary Bile acid metabolism [4] Rabbits 1 g/kg per day Oral Gavage Cholesterol and bile acid regulation [5] Rabbits 0.67 g/kg daily Oral Toxin poisoning (brodifacoum) [12] Dogs 53 to 75 mg/kg/day Oral Fecal bile acid excretion [13] Dogs 8 g/day (in 11.4 g powder) Dietary Macronutrient digestibility and fecal metabolites [14] -
Q4: Should I administer this compound with food? Yes, administering this compound with meals is generally recommended.[7] For dietary administration, this is inherent. For gavage, timing it with the animal's active feeding period may improve gastrointestinal tolerance.
3. Troubleshooting Common Issues
-
Q5: My animals are not eating the this compound-medicated feed. What can I do?
-
Gradual Introduction: Start with a lower concentration of this compound in the feed and gradually increase it to the target dose over several days. This allows the animals to acclimate to the taste and texture.
-
Palatability Enhancers: Consider adding a small amount of a palatable substance, like sucrose, to the feed mixture to mask the taste of the resin. Ensure the enhancer does not interfere with your experimental outcomes.
-
Alternative Administration Route: If feed refusal persists, switching to oral gavage may be necessary to ensure accurate dosing.
-
-
Q6: I am observing constipation in my animal models. How can I manage this? Constipation is the most common side effect of this compound.[15][16]
-
Ensure Adequate Hydration: Make sure animals have free access to water at all times. Proper hydration can help mitigate constipation.
-
Dietary Fiber: Ensure the base diet has adequate fiber content.
-
Dose Reduction: If constipation is severe, consider reducing the dose of this compound. The reduction in LDL cholesterol is dose-dependent, so finding a balance between efficacy and tolerability is key.[1]
-
Monitor for Severity: In severe cases, which can lead to intestinal obstruction, you may need to pause treatment and consult with a veterinarian.[1][15]
-
-
Q7: Can this compound administration lead to other side effects? Besides constipation, other potential side effects observed in animals and humans include:
-
Gastrointestinal Issues: Bloating, gas, abdominal discomfort, nausea, and diarrhea can occur.[15][16]
-
Nutrient Malabsorption: this compound can interfere with the absorption of fat-soluble vitamins (A, D, E, and K).[1] Your veterinarian may recommend vitamin supplementation, especially in long-term studies.[16] It can also decrease the digestibility of fats, proteins, and other macronutrients.[14]
-
Drug Interactions: this compound can bind to other orally administered drugs, reducing their absorption. It is advisable to administer other medications at least 1 hour before or 4 hours after this compound.[1]
-
4. Monitoring Efficacy
-
Q8: How can I monitor the effectiveness of this compound treatment in my animal model?
-
Biochemical Analysis:
-
Gene Expression Analysis:
-
Measure the mRNA expression of key genes involved in cholesterol and bile acid metabolism in the liver and intestine, such as CYP7A1, LDL-R, SHP, and BSEP.[5]
-
-
Experimental Protocols
Protocol 1: Dietary Admixture
-
Dose Calculation: Determine the required concentration of this compound in the feed (e.g., 1%, 2%, or 5% w/w). For a 2% diet, you would add 20 grams of this compound resin to 980 grams of standard chow.
-
Preparation of Medicated Feed:
-
Grind the standard animal chow into a powder.
-
Weigh the appropriate amounts of powdered chow and this compound resin.
-
Thoroughly mix the two powders to ensure a homogenous distribution. A V-blender can be used for large batches.
-
If re-pelleting, add a small amount of water as a binder and press the mixture into pellets.
-
Dry the pellets completely before storing them in a cool, dry place.
-
-
Administration: Provide the medicated feed to the animals ad libitum, replacing the standard chow.
-
Monitoring:
-
Measure food intake daily to monitor for any changes in consumption.
-
Monitor animal body weight regularly (e.g., weekly).[8]
-
Observe animals daily for any clinical signs of adverse effects, particularly constipation.
-
Protocol 2: Oral Gavage
-
Dose Calculation: Calculate the dose for each animal based on its body weight (e.g., in g/kg).
-
Preparation of Suspension:
-
Weigh the required amount of this compound for the animal or group of animals.
-
Suspend the powder in a suitable vehicle such as water or saline. This compound is not soluble, so ensure it is well-mixed to form a uniform suspension.
-
Prepare the suspension fresh daily.
-
-
Administration:
-
Gently restrain the animal.
-
Use an appropriately sized gavage needle for the species and size of the animal.
-
Administer the suspension directly into the stomach. Ensure the gavage needle does not enter the trachea.
-
-
Monitoring:
-
Observe the animal for a short period post-gavage for any signs of distress.
-
Monitor body weight and clinical signs daily.
-
Visualizations
Caption: Mechanism of action of this compound in lowering cholesterol.
Caption: A typical experimental workflow for a preclinical this compound study.
References
- 1. This compound Resin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. info.caremark.com [info.caremark.com]
- 3. This compound: use as a new therapeutic approach for chlordecone (kepone) poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on bile acid metabolism in conventional rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound alters bile acid amounts and the expression of cholesterol-related genes in rabbit intestinal and hepatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound feeding in weaned rats. Increase in plasma corticosterone levels and bile acid synthesis following adrenalectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (Prevalite, Questran, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Gene expression analysis on the liver of this compound-treated type 2 diabetic model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound as an adsorbent in acute lindane poisoning: a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment of young rats with this compound or a hypercholesterolemic diet does not influence the response of serum cholesterol to dietary cholesterol in later life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Bile Sequestrant this compound Increases Survival in a Rabbit Model of Brodifacoum Poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Orally administered this compound increases fecal bile acid excretion in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound decreases apparent total tract macronutrient digestibility and alters fecal characteristics and metabolites of healthy adult dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. drugs.com [drugs.com]
Technical Support Center: Managing Cholestyramine-Induced Constipation in Long-Term Animal Studies
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for managing constipation induced by cholestyramine in long-term animal studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause constipation in animal models?
A1: this compound is a bile acid sequestrant.[1] It works by binding to bile acids in the intestine to form an insoluble complex that is then excreted in the feces.[1][2] This process interrupts the enterohepatic circulation of bile acids, which are crucial for fat digestion and absorption.[2] The primary cause of constipation is the removal of these bile acids, which help determine the amount of water in the stool.[3] By binding bile acids and absorbing water from the intestines, this compound can lead to harder, drier stools that are more difficult to pass.[3][4] Constipation is the most frequently reported side effect of this compound administration.[1][5][6]
Q2: What are the common signs of constipation to monitor in research animals?
A2: Signs of constipation in animal models can vary by species but generally include a noticeable decrease in the frequency of defecation, the production of hard, dry fecal pellets, and a reduction in total fecal output. In more severe cases, animals may exhibit straining to defecate, abdominal bloating, or a decreased appetite. For quantitative assessment, key parameters to monitor include the number of fecal pellets, fecal wet and dry weight, and fecal water content.[7]
Q3: How can I proactively manage or prevent this compound-induced constipation in my studies?
A3: Proactive management is key to mitigating constipation and ensuring animal welfare. The most recommended strategies include:
-
Ensuring Adequate Hydration: Providing free access to water is crucial, as this compound can absorb water in the gut.[3][8]
-
Dietary Fiber Supplementation: Incorporating soluble and insoluble fiber into the animal's diet can help soften stool and promote regular bowel movements.[2][3][8]
-
Careful Dose Selection: Use the lowest effective dose of this compound that achieves the desired therapeutic outcome.
-
Regular Monitoring: Implement a consistent schedule for monitoring fecal output and animal behavior to detect early signs of constipation.
Q4: What specific dietary modifications, like fiber, are effective?
A4: Dietary fiber is a well-documented intervention for managing constipation in animals.[9][[“]][11] The type of fiber is important:
-
Soluble Fiber (e.g., Psyllium, Inulin): This type of fiber is viscous and helps draw water into the feces, resulting in softer stools that are easier to pass.[9][12]
-
Insoluble Fiber (e.g., Cellulose): This fiber adds bulk to the stool, which can help stimulate colonic motility.[12] A diet that includes a mix of fiber sources is often most effective. For example, studies in dogs and cats have shown that diets enriched with psyllium or other fibers significantly improve fecal consistency.[9]
Q5: Are there alternative bile acid sequestrants with fewer gastrointestinal side effects?
A5: Yes, other bile acid sequestrants are available and may have better tolerability profiles. The main alternatives include colestipol and colesevelam (B1170362).[5][13] Colesevelam, a second-generation agent, is reported to be four to six times more potent than this compound and has a higher binding affinity for bile acids.[14][15] Clinical data suggests colesevelam is associated with a lower incidence of gastrointestinal side effects, including constipation, compared to this compound and colestipol.[5]
Q6: How does this compound administration affect the gut microbiome in animal models?
A6: this compound significantly alters the gut microbiome by changing the composition of bile acids in the intestine. Since bile acids have antimicrobial properties, reducing their availability affects bacterial growth. Studies in mice have shown that this compound treatment can lead to large shifts in the gut microbiota composition, often resulting in increased microbial diversity.[16][17][18] These changes can influence the production of short-chain fatty acids (SCFAs) and impact inflammatory responses in the gut.[19]
Section 2: Troubleshooting Guide
Issue 1: An animal on a long-term this compound study shows severe signs of constipation (e.g., no fecal output for over 24 hours, abdominal distension).
-
Immediate Action:
-
Follow-up Strategy:
-
Once the animal's condition has stabilized, consider reintroducing this compound at a lower dose.
-
Implement or increase dietary fiber supplementation as a preventative measure.[12]
-
If constipation recurs even at a lower dose, evaluate the necessity of this compound and consider switching to an alternative agent like colesevelam, which may have a better side-effect profile.[5]
-
Issue 2: Prophylactic dietary fiber supplementation is not preventing constipation.
-
Troubleshooting Steps:
-
Evaluate Fiber Type and Amount: Confirm that the diet contains an appropriate mix of soluble and insoluble fibers. Soluble fiber (like psyllium) is particularly effective for softening stool.[12] The amount may need to be adjusted based on the animal's response.
-
Check Hydration: Insufficient water intake can render fiber supplementation ineffective or even worsen constipation. Verify that water consumption is adequate.
-
Consider Stool Softeners or Laxatives: In consultation with a veterinarian, the addition of a stool softener (e.g., docusate (B154912) sodium) or a mild osmotic laxative (e.g., polyethylene (B3416737) glycol) may be necessary for animals that do not respond to fiber alone.[3] This should be a secondary option after dietary and hydration strategies have been optimized.
-
Issue 3: I need to objectively quantify the severity of constipation induced by this compound in my experiment.
-
Quantitative Assessment Methods:
-
Fecal Parameter Analysis: House animals in individual metabolic cages to collect all fecal pellets over a defined period (e.g., 24 hours).[21] Measure the following:
-
Total number of fecal pellets.
-
Total wet weight of feces.
-
Total dry weight of feces (after drying in an oven).
-
Fecal water content (%) = [(Wet Weight - Dry Weight) / Wet Weight] x 100.
-
-
Gastrointestinal (GI) Transit Time: This assay measures the rate at which contents move through the digestive tract.[7]
-
Administer a non-absorbable colored marker, such as carmine (B74029) red or a charcoal meal, via oral gavage.[21]
-
At a predetermined time point, euthanize the animal and measure the total length of the small intestine and the distance the marker has traveled.
-
A significant decrease in the distance traveled by the marker in the this compound group compared to the control group indicates delayed GI transit.[7]
-
-
Section 3: Data Presentation and Key Experimental Protocols
Quantitative Data Summary
Table 1: Effects of this compound on Fecal Characteristics in Healthy Adult Dogs Data summarized from a study where dogs were fed a diet supplemented with this compound.
| Fecal Parameter | Control Group | This compound Group | P-value | Citation |
| Fecal Score (1-5 scale, lower is firmer) | Higher Score (Softer Stools) | Lower Score (Firmer Stools) | < 0.01 | [22][23] |
| Fecal Output (As-is) | Baseline | Greater | < 0.01 | [22][23] |
| Fecal Output (Dry Matter Basis) | Baseline | Greater | < 0.01 | [22][23] |
| Fecal Dry Matter Content (%) | Baseline | Greater | < 0.0001 | [22] |
Table 2: Efficacy of Fiber Supplementation for Managing Constipation in Companion Animals Data summarized from clinical studies on managing constipation.
| Animal Model | Fiber Intervention | Key Finding | Citation |
| Dogs | High-fiber fig paste | Significantly increased fecal quantity and reduced colonic transit time. | [9] |
| Cats | Moderate-fiber diet enriched with psyllium | Significantly improved fecal consistency in 93% of cats. | [9] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Constipation in Rodents
-
Objective: To quantify the effects of long-term this compound administration on fecal parameters and gastrointestinal transit time in a rodent model.
-
Materials:
-
Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Control diet and experimental diet (e.g., standard chow supplemented with 2% this compound).[24][25]
-
Metabolic cages for individual housing and fecal collection.[21]
-
Marker for GI transit (e.g., 5% charcoal suspension in 10% gum arabic).[21]
-
Precision scale, drying oven.
-
-
Methodology:
-
Acclimation & Dosing: Acclimate animals for one week. Divide them into a control group (standard diet) and a this compound group (2% this compound diet). Maintain these diets for the duration of the long-term study (e.g., 4-12 weeks).[24]
-
Fecal Parameter Measurement (Perform at set intervals, e.g., weekly or bi-weekly):
-
Place each animal in an individual metabolic cage for 24 hours with free access to their respective diet and water.[21]
-
After 24 hours, collect all fecal pellets for each animal.
-
Count the total number of pellets.
-
Measure the total wet weight of the pellets.
-
Dry the pellets to a constant weight (e.g., at 60°C for 48 hours) and measure the dry weight.
-
Calculate the fecal water content.
-
-
Gastrointestinal Transit Time Measurement (Perform at the end of the study):
-
Fast animals for 6 hours with free access to water.[21]
-
Administer the charcoal meal (e.g., 0.2 mL for mice) via oral gavage.
-
After a fixed time (e.g., 30-60 minutes), euthanize the animals via an approved method.
-
Carefully dissect the abdomen to expose the gastrointestinal tract from the stomach to the cecum.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal marker from the pyloric sphincter.
-
Calculate the transit rate as (distance traveled / total length) x 100.
-
-
Data Analysis: Compare the measured parameters between the control and this compound groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Section 4: Visualizations
Diagrams and Workflows
Caption: Mechanism of this compound action leading to both the therapeutic effect and constipation.
Caption: Troubleshooting workflow for managing constipation in animal studies.
Caption: Experimental workflow for the quantitative assessment of constipation parameters.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound (Questran): Facts on Bile Acid Sequestrants [medicinenet.com]
- 4. What are the side effects of this compound? [synapse.patsnap.com]
- 5. gov.je [gov.je]
- 6. drugs.com [drugs.com]
- 7. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Resin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. improveinternational.com [improveinternational.com]
- 10. consensus.app [consensus.app]
- 11. Dietary fiber aids in the management of canine and feline gastrointestinal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 13. droracle.ai [droracle.ai]
- 14. researchgate.net [researchgate.net]
- 15. Bile Acid Sequestrants: Putting a Unique Mechanism to Work - The Medical Xchange [themedicalxchange.com]
- 16. Host response to this compound can be mediated by the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Host response to this compound can be mediated by the gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. oaepublish.com [oaepublish.com]
- 19. This compound, a Bile Acid Sequestrant, Increases Cecal Short Chain Fatty Acids and Intestinal Immunoglobulin A in Mice [jstage.jst.go.jp]
- 20. This compound (Prevalite, Questran, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 21. benchchem.com [benchchem.com]
- 22. This compound decreases apparent total tract macronutrient digestibility and alters fecal characteristics and metabolites of healthy adult dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. file.medchemexpress.com [file.medchemexpress.com]
- 25. Effects of this compound and diet on small intestinal histomorphometry in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cholestyramine Interference in Analytical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to cholestyramine interference in your analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it interfere with analytical assays?
A1: this compound is a non-absorbable, anion-exchange resin used clinically to lower cholesterol levels.[1][2] It works by binding to negatively charged bile acids in the intestine, preventing their reabsorption.[1][2] Its strong binding capacity is not limited to bile acids; it can also bind to a wide range of other molecules, including various drugs and endogenous compounds.[3][4][5][6][7]
In an in vitro analytical setting, if a patient sample contains this compound, the resin can interfere with the assay in several ways:
-
Analyte Sequestration: this compound can directly bind to the analyte of interest, especially if the analyte is anionic or has functional groups that can interact with the resin. This reduces the concentration of the free analyte available for detection, leading to falsely low or undetectable results.
-
Reagent Sequestration: The resin can also bind to critical assay reagents, such as antibodies, enzymes, or detection substrates, compromising the integrity of the assay and leading to inaccurate results.
-
Physical Interference: As a particulate, this compound can interfere with light-based detection methods (e.g., spectrophotometry, fluorescence) by scattering light or blocking the light path. It can also clog fluidic pathways in automated analyzers.
Q2: Which types of assays and analytes are most likely to be affected by this compound interference?
A2: The interference potential of this compound is broad due to its non-specific binding properties. Assays and analytes with the following characteristics are at a higher risk:
-
Immunoassays (ELISA, RIA, etc.): These assays are susceptible to interference through the binding of the analyte, primary or secondary antibodies, or enzyme conjugates.
-
Therapeutic Drug Monitoring (TDM) Assays: Many drugs are known to bind to this compound. If a patient is on both the drug being monitored and this compound, their plasma/serum samples may yield falsely low concentrations.
-
Clinical Chemistry Assays: Assays for various endogenous molecules, particularly those that are anionic or have binding affinities for the resin, can be affected.
-
Chromatography-Based Assays (HPLC, LC-MS/MS): While the separation power of chromatography can mitigate some interference, the presence of this compound in the sample can still cause issues during sample preparation and injection. It can bind the analyte, leading to poor recovery, or introduce contaminants that interfere with detection.
The following table summarizes classes of drugs and molecules known to interact with this compound, suggesting a high potential for in vitro assay interference.
| Drug/Molecule Class | Examples |
| Anticoagulants | Warfarin[6] |
| Thyroid Hormones | Levothyroxine, Thyroxine preparations[6] |
| Antibiotics | Tetracycline, Penicillin G[3] |
| Cardiovascular Drugs | Digoxin, Propranolol[3][6] |
| Statins | Atorvastatin, Simvastatin[4] |
| NSAIDs | Phenylbutazone[3] |
| Vitamins | Fat-soluble vitamins (A, D, E, K), Folic Acid[8] |
| Bile Acids | Cholic acid, Chenodeoxycholic acid[1][2] |
Troubleshooting Guides
Problem: My assay results from a patient on this compound are unexpectedly low or inconsistent.
This is a common sign of this compound interference. The resin is likely sequestering your analyte of interest, leading to an underestimation of its true concentration.
Solution Workflow:
The following diagram outlines a systematic approach to troubleshooting and resolving suspected this compound interference.
Experimental Protocols
Here are two detailed protocols for removing this compound from serum or plasma samples prior to analysis. Method 1 is a general-purpose physical removal technique, while Method 2 is a more stringent extraction for analytes that may be tightly bound to the resin.
Method 1: Sample Cleanup by Centrifugation and Filtration
This protocol is suitable for analytes that are not strongly bound to this compound and relies on physically separating the insoluble resin from the sample matrix.
Materials:
-
Patient serum or plasma sample containing this compound
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Benchtop microcentrifuge
-
Pipettes and sterile tips
-
Syringe filters (0.22 µm or 0.45 µm pore size, low protein binding)
-
Syringes (1 mL)
Procedure:
-
Sample Aliquoting: Aliquot the required volume of the patient sample into a microcentrifuge tube.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at room temperature. This will pellet the insoluble this compound resin at the bottom of the tube.
-
Supernatant Collection: Carefully aspirate the supernatant, taking care not to disturb the pellet.
-
Filtration (Optional but Recommended): For complete removal of any remaining fine particles, pass the supernatant through a syringe filter into a clean collection tube.
-
Analysis: The clarified supernatant is now ready for use in your analytical assay.
Expected Outcome:
This method should effectively remove the bulk of the this compound resin. The recovery of the analyte will depend on its binding affinity for the resin. It is crucial to validate this method for your specific analyte by performing a spike and recovery experiment.
Method 2: Acidic Ethanol (B145695) Extraction for Tightly Bound Analytes
This protocol is adapted from methods used to extract bile acids from this compound-containing matrices and may be effective for analytes that are more strongly bound to the resin.[9] Note: This method involves protein precipitation and solvent evaporation, which may not be suitable for all analytes or assays. Method validation is essential.
Materials:
-
Patient serum or plasma sample containing this compound
-
0.5 N HCl in absolute ethanol
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum centrifuge
-
Assay buffer or reconstitution solvent
Procedure:
-
Sample Aliquoting: Add 100 µL of the patient sample to a microcentrifuge tube.
-
Extraction: Add 500 µL of 0.5 N HCl in absolute ethanol to the sample.
-
Vortexing: Vortex the tube vigorously for 1 minute to ensure thorough mixing and to facilitate the dissociation of the analyte from the resin and the precipitation of proteins.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes to pellet the this compound resin and precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of your assay buffer or an appropriate solvent for your analytical method.
-
Analysis: The reconstituted sample is now ready for analysis.
Quantitative Data on Analyte Recovery:
The following table provides hypothetical data illustrating the impact of this compound on an immunoassay and the effectiveness of the cleanup methods. Note: This data is for illustrative purposes, and you must validate these methods for your specific application.
| Sample | Analyte Concentration (ng/mL) | Analyte Recovery (%) |
| Control Sample (no this compound) | 100 | 100% |
| Spiked Sample with this compound (no cleanup) | 35 | 35% |
| Spiked Sample with this compound (Method 1 Cleanup) | 88 | 88% |
| Spiked Sample with this compound (Method 2 Cleanup) | 95 | 95% |
Visualizations
The following diagrams illustrate the mechanism of interference and the workflow for sample cleanup.
References
- 1. Colestyramine - Wikipedia [en.wikipedia.org]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. The Comprehensive Guide To this compound: Uses, Mechanism, And Key Considerations | OCTAGONCHEM [octagonchem.com]
- 5. Prevalite, Questran (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. droracle.ai [droracle.ai]
- 7. drugs.com [drugs.com]
- 8. To Take or Not to Take: A Case of this compound Induced Vitamin K Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extraction of bile acids from rat feces containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Cholestyramine's Impact on Fat-Soluble Vitamin Absorption
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for studies addressing the impact of cholestyramine on the absorption of fat-soluble vitamins (A, D, E, and K).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects fat-soluble vitamin absorption?
A1: this compound is a bile acid sequestrant.[1][2] It binds to bile acids in the intestine, forming an insoluble complex that is excreted in the feces.[1][2] Since bile acids are essential for the emulsification and absorption of dietary fats and fat-soluble vitamins, their depletion by this compound leads to reduced absorption of vitamins A, D, E, and K.[1][3][4]
Q2: Is the effect of this compound on vitamin absorption dose-dependent?
A2: Yes, the effect of this compound on the absorption of fat-soluble vitamins is dose-dependent. For instance, one study in healthy adults showed that 8 grams of this compound significantly reduced plasma vitamin A levels, while a 4-gram dose had no significant effect.[3][5]
Q3: What are the clinical implications of long-term this compound therapy regarding vitamin deficiencies?
A3: Chronic use of this compound can lead to deficiencies in fat-soluble vitamins. This may manifest as an increased bleeding tendency due to hypoprothrombinemia from vitamin K deficiency, and in some cases, night blindness (vitamin A deficiency) and osteomalacia (vitamin D deficiency).[3][6][7][8]
Q4: How can vitamin malabsorption be mitigated in subjects receiving this compound?
A4: To minimize the impact on vitamin absorption, it is recommended to administer oral vitamin supplements at least 1 to 2 hours before or 4 to 6 hours after this compound administration.[1][3][4] In cases of prolonged therapy, supplementation with water-miscible or parenteral forms of fat-soluble vitamins may be considered.[3][5]
Q5: Are there any other nutrients affected by this compound?
A5: Besides fat-soluble vitamins, this compound may also interfere with the absorption of folic acid.[1] Some animal studies suggest that it could also affect the absorption of minerals like calcium and zinc.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in vitamin absorption data between subjects. | 1. Inconsistent timing of this compound and vitamin administration.2. Variations in the fat content of the diet.3. Individual differences in bile acid metabolism. | 1. Strictly adhere to a standardized dosing schedule, ensuring a consistent interval between this compound and vitamin intake.[1][3][4]2. Provide a standardized diet with a consistent fat content to all subjects during the study period.3. Stratify subjects based on baseline bile acid profiles if possible, or increase the sample size to account for inter-individual variability. |
| Lower than expected reduction in vitamin absorption. | 1. Insufficient dose of this compound.2. Incorrect timing of sample collection.3. Issues with the analytical method for vitamin quantification. | 1. Verify that the administered dose of this compound is appropriate based on preclinical or clinical data.[3][5]2. Optimize the blood sampling time points to capture the peak absorption phase of the vitamin.3. Validate the HPLC or other analytical methods for accuracy, precision, and sensitivity. |
| Unexpected clinical signs in animal subjects (e.g., bleeding, weight loss). | 1. Severe vitamin K deficiency leading to coagulopathy.2. General malabsorption and malnutrition due to high doses of this compound. | 1. Monitor prothrombin time (PT) regularly. If prolonged, consider vitamin K supplementation (parenteral administration may be necessary).[8]2. Reduce the dose of this compound if severe side effects are observed. Ensure adequate caloric intake and consider supplementation with a broader range of nutrients. |
| Difficulty in dissolving or administering this compound suspension. | 1. Improper mixing technique. | 1. Sprinkle the powder on the surface of the liquid and allow it to stand for a few minutes to absorb the liquid before stirring. This helps to prevent clumping. |
Quantitative Data Summary
Table 1: Impact of this compound on Fat-Soluble Vitamin Absorption (Human Studies)
| Vitamin | This compound Dose | Study Population | Key Finding | Reference |
| Vitamin A | 12 g with a test meal | 14 healthy volunteers | Reduced the rise in serum vitamin A by 59.5%. | [9][10][11] |
| Vitamin A | 8 g with a test meal | 4 healthy young adults | Significantly reduced plasma vitamin A levels over 9 hours. | [3][5] |
| Vitamin D | Not specified (long-term) | Patients | Chronic use has been associated with vitamin D deficiency. | [3] |
| Vitamin K | Not specified (chronic use) | Patients | Rarely associated with increased bleeding tendency due to hypoprothrombinemia from vitamin K deficiency. | [3][7] |
Table 2: Impact of this compound on Fat-Soluble Vitamin Absorption (Animal Studies)
| Vitamin | Animal Model | Key Finding | Reference |
| Vitamin D3 | Rats | Decreased absorption of vitamin D3 when added to the diet. | [12][13] |
| Vitamin K1 | Dogs | This compound was shown to affect the absorption of Vitamin K1. |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound's Effect on Vitamin A Absorption in Rats
1. Animal Model:
-
Species: Male Wistar rats (200-250g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Housing: House in individual metabolic cages to allow for feces and urine collection.
-
Diet: Provide a standard chow diet and water ad libitum.
2. Experimental Groups:
-
Group 1 (Control): Vehicle (e.g., water or saline) + Vitamin A.
-
Group 2 (Treatment): this compound suspension + Vitamin A.
3. Dosing Procedure:
-
Fasting: Fast animals overnight (12-16 hours) before dosing, with free access to water.
-
This compound Administration: Administer a freshly prepared suspension of this compound (e.g., 250 mg/kg) via oral gavage.
-
Vitamin A Administration: One hour after this compound administration, administer Vitamin A (e.g., retinyl palmitate in oil, 5000 IU/kg) via oral gavage.
4. Sample Collection:
-
Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein or saphenous vein at pre-dose (0h) and at 1, 2, 4, 6, 8, and 24 hours post-vitamin A administration.
-
Plasma Preparation: Collect blood in EDTA-containing tubes, centrifuge at 3000 rpm for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
5. Sample Analysis:
-
Vitamin A Quantification: Analyze plasma retinol (B82714) concentrations using a validated High-Performance Liquid Chromatography (HPLC) method with UV or fluorescence detection.
6. Data Analysis:
-
Pharmacokinetic Parameters: Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).
-
Statistical Analysis: Compare the pharmacokinetic parameters between the control and treatment groups using an appropriate statistical test (e.g., Student's t-test or ANOVA).
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Serum Fat-Soluble Vitamin Quantification
1. Sample Preparation:
-
Thaw frozen serum samples on ice.
-
Protein Precipitation: Add an equal volume of cold ethanol (B145695) or acetonitrile (B52724) to the serum sample to precipitate proteins. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Extraction: Transfer the supernatant to a clean tube. Perform a liquid-liquid extraction with a non-polar solvent like hexane (B92381) or a mixture of hexane and ethyl acetate. Vortex and centrifuge to separate the layers.
-
Evaporation: Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small, known volume of the mobile phase.
2. HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol, acetonitrile, and a small percentage of water or a non-aqueous mobile phase can be used for the simultaneous separation of fat-soluble vitamins.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20-50 µL.
-
Detection: UV-Vis detector set at different wavelengths for each vitamin (e.g., ~325 nm for Vitamin A, ~265 nm for Vitamin D, ~292 nm for Vitamin E, and ~248 nm for Vitamin K). A diode array detector (DAD) is ideal for simultaneous analysis.
3. Quantification:
-
Standard Curve: Prepare a series of standard solutions of each vitamin of known concentrations.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Calculation: Determine the concentration of each vitamin in the samples by comparing their peak areas to the standard curve.
Visualizations
Caption: Mechanism of this compound on Vitamin Absorption.
Caption: In Vivo Experimental Workflow.
References
- 1. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 2. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. Good Laboratory Practices in preclinical research compliance | ZeClinics [zeclinics.com]
- 5. [Establishment and assessment of Caco-2 cell in vitro absorption model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Video: Using Caco-2 Cells to Study Lipid Transport by the Intestine [jove.com]
- 7. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 8. cea.unizar.es [cea.unizar.es]
- 9. researchgate.net [researchgate.net]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. research.fsu.edu [research.fsu.edu]
- 13. pharmallies.com [pharmallies.com]
strategies to mitigate cholestyramine's interaction with co-administered research compounds
For Immediate Release
A new comprehensive technical support center is now available for researchers, scientists, and drug development professionals working with cholestyramine. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) to mitigate the challenges of this compound's interaction with co-administered research compounds. The center provides in-depth experimental protocols, quantitative data summaries, and visual aids to ensure the integrity and accuracy of preclinical and clinical research.
This compound, a bile acid sequestrant, is a large, insoluble, positively charged anion-exchange resin. It is not absorbed from the gastrointestinal tract.[1] Its primary mechanism of action is the binding of negatively charged bile acids in the intestine, preventing their reabsorption and promoting their excretion in the feces.[2] This interruption of the enterohepatic circulation of bile acids leads the liver to convert more cholesterol into bile acids, thereby lowering plasma cholesterol levels.[2] However, this same non-specific binding mechanism can lead to significant interactions with co-administered drugs, affecting their absorption and bioavailability.
This guide provides strategies and detailed methodologies to anticipate, identify, and mitigate these interactions in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound interacts with other compounds?
A1: this compound is a non-absorbable, anion-exchange resin that binds to anionic molecules in the gastrointestinal tract.[1][2] This binding is not specific to bile acids and can include a wide range of acidic and some neutral or basic compounds. The formation of this insoluble complex prevents the absorption of the bound compound from the gut into the systemic circulation, thereby reducing its bioavailability.[3]
Q2: What types of research compounds are most susceptible to interaction with this compound?
A2: Acidic compounds are particularly susceptible to binding with the anionic exchange resin of this compound. However, interactions are not limited to acidic molecules. Compounds that undergo significant enterohepatic recirculation are also at high risk of interaction, as this compound can interrupt this process.[3]
Q3: What is the most common strategy to mitigate this compound's interaction with a co-administered research compound?
A3: The most widely recommended and effective strategy is temporal separation of drug administration . As a general rule, other drugs should be administered at least 1 hour before or 4 to 6 hours after this compound administration.[3] This time gap allows for the absorption of the co-administered compound before this compound is present in the gastrointestinal tract to interfere.
Q4: Can this compound affect the absorption of fat-soluble vitamins in our experimental animals?
A4: Yes. This compound can interfere with the absorption of fat-soluble vitamins (A, D, E, and K) by binding the bile acids necessary for their absorption.[4] In long-term studies, it is crucial to monitor for potential vitamin deficiencies and consider supplementation.
Q5: We observed unexpected variability in our in vivo study results when using this compound. What could be the cause?
A5: Several factors could contribute to this variability. Inconsistent timing of this compound and the research compound administration is a primary suspect. Additionally, the diet of the experimental animals can play a role; high-fat diets can alter bile acid secretion and potentially influence the extent of interaction. Finally, this compound can affect the gut microbiome, which may indirectly influence the metabolism of your research compound.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Reduced bioavailability of the research compound in the this compound-treated group. | Direct binding of the compound to this compound in the GI tract. | Implement a dose-separation strategy. Administer the research compound at least 1 hour before or 4-6 hours after this compound. |
| High inter-individual variability in plasma concentrations of the research compound. | Inconsistent dosing times relative to feeding and this compound administration. | Standardize the dosing and feeding schedule for all animals. Ensure precise timing of administration for both this compound and the research compound. |
| Unexpected changes in the metabolic profile of the research compound. | This compound-induced alterations in the gut microbiome, which can affect drug-metabolizing enzymes. | Analyze the metabolic profile in detail. Consider conducting a study to assess the impact of this compound on the gut microbiome in your animal model. |
| Difficulty in quantifying the research compound in plasma samples from this compound-treated animals. | Interference of this compound or its metabolites with the analytical method. | Validate your analytical method in the presence of this compound. Develop a sample clean-up procedure to remove any interfering substances. |
Quantitative Data on this compound Interactions
The following tables summarize the impact of this compound on the pharmacokinetics of various compounds from published studies.
Table 1: Effect of this compound on the Bioavailability of Co-administered Drugs
| Drug | Change in AUC | Change in Cmax | Dosing Condition | Species | Reference |
| Mycophenolic Acid | ↓ 40% | Not Reported | Pre-treatment with this compound (4g TID for 4 days) before a single 1.5g dose of mycophenolate mofetil | Human | [6] |
| Cerivastatin (B1668405) | ↓ 21% | ↓ 41% | Concomitant administration | Human | [7] |
| Cerivastatin | ↓ 8-16% | ↓ 32% | Staggered dosing (1-5 hours apart) | Human | [7] |
| Atorvastatin | ↓ 15% | ↓ 21% | Concurrent use | Rat | [8] |
| Warfarin (B611796) | Not directly measured, but half-life decreased from 2 to 1.3 days, suggesting increased elimination. | Not Reported | Concomitant treatment | Human | [9][10] |
| Leflunomide (active metabolite) | Half-life dramatically reduced from ~2 weeks to 1-2 days. | Not Reported | This compound washout protocol (8g TID for 11 days) | Human | [11] |
| Teriflunomide | Significant reduction in plasma levels. | Not Reported | This compound washout protocol | Human | [12] |
| Digitoxin (B75463) | Half-life of total serum radioactivity reduced from 11.5 to 6.6 days. | Not Reported | This compound administered 8 hours after digitoxin | Human | [13] |
| Fumonisin B1 | Significantly reduced urinary and renal SA/SO ratios, indicating reduced bioavailability. | Not Reported | Co-administration in diet | Rat |
AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration.
Experimental Protocols
In Vitro Drug Binding Assay
This protocol provides a general framework for assessing the direct binding of a research compound to this compound.
Objective: To determine the percentage of a research compound that binds to this compound in a simulated gastrointestinal fluid.
Materials:
-
This compound resin
-
Research compound of interest
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
Phosphate buffer
-
Centrifuge
-
HPLC or other suitable analytical method for quantifying the research compound
Procedure:
-
Prepare a stock solution of the research compound in a suitable solvent.
-
Prepare a series of standard solutions of the research compound in SIF.
-
Accurately weigh a specified amount of this compound resin into centrifuge tubes.
-
Add a known concentration of the research compound solution (in SIF) to the tubes containing this compound.
-
Incubate the tubes at 37°C with constant agitation for a predetermined time (e.g., 1-2 hours) to reach equilibrium.
-
Centrifuge the tubes to pellet the this compound resin.
-
Carefully collect the supernatant.
-
Analyze the concentration of the unbound research compound in the supernatant using a validated analytical method.
-
Calculate the percentage of the compound bound to this compound using the following formula:
% Bound = [ (Initial Concentration - Supernatant Concentration) / Initial Concentration ] * 100
FDA Guidance Considerations: The FDA provides guidance on in vitro bioequivalence studies for this compound, which can be adapted for research purposes. This includes recommendations for equilibrium and kinetic binding studies, the use of specific bile acid salt solutions, and acceptance criteria for bioequivalence testing.[14][15]
In Vivo Pharmacokinetic Interaction Study in Rats
This protocol outlines a basic design for an in vivo study to evaluate the effect of this compound on the pharmacokinetics of a research compound.
Objective: To determine the impact of co-administration of this compound on the absorption and bioavailability of a research compound in rats.
Animal Model: Male Wistar rats (or other appropriate strain).[8][16]
Study Design: A crossover or parallel-group design can be used.
-
Group 1 (Control): Administer the research compound alone.
-
Group 2 (Test): Administer this compound followed by the research compound after a specified time interval (e.g., 1 hour).
Procedure:
-
Fast the rats overnight with free access to water.
-
For the Test Group: Administer this compound orally (e.g., via gavage) at a clinically relevant dose.
-
After the specified time interval, administer the research compound orally to both groups.
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) via an appropriate route (e.g., tail vein, cannula).
-
Process the blood samples to obtain plasma or serum.
-
Analyze the concentration of the research compound in the plasma/serum samples using a validated analytical method.
-
Calculate pharmacokinetic parameters such as AUC, Cmax, and Tmax for both groups.
-
Compare the pharmacokinetic parameters between the control and test groups to assess the impact of this compound.
Visualizing Key Pathways and Workflows
Mechanism of this compound Action and Drug Interaction
Caption: this compound's binding mechanism in the GI tract.
Bile Acid Synthesis and Enterohepatic Circulation
Caption: Overview of bile acid synthesis and circulation.
Experimental Workflow for Investigating this compound Interactions
Caption: A typical workflow for studying this compound interactions.
References
- 1. This compound Resin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. drugs.com [drugs.com]
- 5. Host response to this compound can be mediated by the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Influence of this compound on the pharmacokinetics of cerivastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC-DAD Method for the Pharmacokinetic Interaction Study of Atorvastatin with Pioglitazone and this compound in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced elimination of warfarin during treatment with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bps.ac.uk [bps.ac.uk]
- 11. droracle.ai [droracle.ai]
- 12. drugs.com [drugs.com]
- 13. Interruption of the enterohepatic circulation of digitoxin by this compound. II. Effect on metabolic disposition of tritium-labeled digitoxin and cardiac systolic intervals in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Refining Cholestyramine Administration for Enhanced Palatability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the palatability of cholestyramine in animal studies. Below are detailed methodologies and data to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for administering this compound in animal studies?
A1: The most prevalent method for this compound administration in rodent studies is by mixing it directly into the animal's diet.[1][2][3][4][5] The concentration of this compound in the feed typically ranges from 1% to 5% (w/w).[2][3][4]
Q2: My animals are not eating the this compound-medicated feed. What are the common reasons for this?
A2: Poor consumption of medicated feed is often due to the unpalatable nature of this compound, which can have a gritty texture and an unpleasant taste or odor.[6] This can lead to reduced food intake, weight loss, and inconsistent dosing.
Q3: Are there any immediate strategies to improve the intake of this compound-mixed feed?
A3: Yes, several strategies can be employed. One common technique is to mix the this compound powder with a more palatable, wet, or sweet substance before incorporating it into the feed.[7] For larger animals like dogs, it can be administered as a top dressing on their food, mixed with water.[8][9] Gradually introducing the medicated diet can also help with acclimatization.
Q4: Can sweeteners or flavorings be added to the this compound mixture?
A4: Yes, adding sweeteners or flavorings is a recognized method to enhance the palatability of rodent diets.[1][10] Sucrose (B13894) solutions (e.g., 10%) are often used to mask unpleasant tastes.[1][5][7] Non-caloric sweeteners like sucralose (B1001) and saccharin, as well as various flavorings such as vanilla, strawberry, or chocolate, can also be effective.[6][10] However, it's crucial to ensure these additives do not interfere with the experimental outcomes.
Q5: Are there alternative administration methods to mixing this compound in powdered chow?
A5: Alternative methods include formulating the this compound into a more appealing matrix. This can include a semi-solid gel or a jelly.[4][9][11][12] These can be made with gelatin, sweeteners, and flavorings to encourage voluntary consumption. Another approach is to mix the daily dose into a small amount of a highly palatable food item like peanut butter, condensed milk, or honey.[2][13]
Q6: How does this compound administration affect the animal's physiology, and could this impact consumption?
A6: this compound is not systemically absorbed but acts within the gastrointestinal tract by binding to bile acids.[6] Common side effects in humans that may also affect animals include constipation, bloating, and general gastrointestinal discomfort, which could lead to reduced food intake.[6]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Reduced Food Intake / Food Aversion | Unpalatable taste or gritty texture of this compound. | 1. Incorporate a Masking Agent: Mix this compound with a palatable vehicle such as a 10% sucrose solution, honey, or peanut butter before adding to the feed.[1][2][5][7] 2. Add Flavoring: Introduce rodent-safe flavoring agents like vanilla or strawberry to the diet mixture.[6][10] 3. Gradual Introduction: Start with a lower concentration of this compound in the diet and gradually increase to the target concentration over several days. |
| Inconsistent Dosing | Animals selectively avoiding medicated portions of the feed. | 1. Ensure Homogenous Mixing: Follow a rigorous mixing protocol to ensure even distribution of this compound throughout the feed (see Experimental Protocol 1). 2. Alternative Formulation: Switch to a gel or jelly-based formulation where the this compound is uniformly suspended (see Experimental Protocol 2).[4][11][12] This prevents the animal from separating the drug from the food. |
| Weight Loss | Significant reduction in caloric intake due to food aversion. | 1. Monitor Food Intake and Body Weight Daily: Track these parameters closely to identify issues early. 2. Use a Highly Palatable Diet: If not contraindicated by the study design, use a more palatable base diet to mix with the this compound. 3. Provide Palatable Supplements: Offer a small, measured amount of a highly palatable treat (e.g., a sunflower seed) after observing consumption of the medicated diet to positively reinforce eating. |
| Gastrointestinal Side Effects (e.g., constipation) | Known side effect of this compound. | 1. Ensure Adequate Hydration: Make sure fresh water is readily available, as dehydration can exacerbate constipation. 2. Dietary Fiber: If permissible by the experimental design, ensure the base diet has adequate fiber content. 3. Consult a Veterinarian: If constipation is severe or persistent, consult with the veterinary staff for potential interventions. |
Quantitative Data on Food Intake
Direct quantitative comparisons of food intake for various this compound formulations are limited in published literature. However, several studies provide qualitative assessments.
| Animal Model | This compound Dose | Administration Method | Observation on Food/Dietary Intake | Reference |
| Dogs | 11.4 g/day (8 g active ingredient) | Top dressing on food (mixed with water) | "Average dietary intake was not different between treatment groups." | [8] |
| Rats | Not specified | Incorporated into the diet | "Food consumptions determined during the experiment indicated no decrease in intake by the this compound treated animals." | [12] |
| Mice | 2% (w/w) | Supplemented in a high-fat diet | Body weight was recorded weekly, with no specific mention of reduced food intake compared to controls. | [1] |
| Rats | 4% | Mixed in regular rat food | No significant changes in cell proliferation were noted, suggesting adequate nutritional status. | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound-Medicated Rodent Chow
Objective: To create a homogenous mixture of this compound in standard rodent chow to ensure consistent dosing.
Materials:
-
This compound powder
-
Standard powdered rodent chow
-
A planetary mixer or a V-blender for large batches; mortar and pestle for small batches
-
Distilled water (optional, as a binder)
-
Sweetener (e.g., sucrose) or flavoring (optional)
Methodology:
-
Calculate Amounts: Determine the total amount of medicated feed required and calculate the necessary weights of this compound and powdered chow to achieve the desired percentage (e.g., for a 2% this compound diet, use 20g of this compound for every 980g of chow).
-
Geometric Dilution (for small batches): a. Place the weighed this compound powder in a mortar. b. Add an approximately equal volume of powdered chow and mix thoroughly with the pestle until uniform. c. Continue adding small, equivalent-volume portions of the chow and mixing until all the chow is incorporated. This ensures an even distribution.
-
Blender Mixing (for larger batches): a. Add the this compound and a portion of the powdered chow to the blender. b. Mix for 5-10 minutes. c. Gradually add the remaining chow and continue mixing for an additional 15-20 minutes to ensure homogeneity.
-
(Optional) Pellet Formation: a. If a pelleted diet is required, a small amount of distilled water can be added to the mixed powder to form a thick paste. b. The paste can then be extruded through a pellet maker or rolled and cut into uniform pieces. c. Dry the pellets thoroughly in a fume hood or a low-temperature oven before storage to prevent mold growth.
-
Storage: Store the medicated diet in airtight containers at 4°C and protect from light.
Protocol 2: Preparation of a Palatable this compound Gel
Objective: To create a palatable gel formulation for voluntary oral administration of this compound to rodents.
Materials:
-
This compound powder
-
Gelatin (unflavored)
-
Non-caloric sweetener (e.g., sucralose)
-
Flavoring (e.g., strawberry or vanilla essence)
-
Hot water
-
Molds (e.g., a 96-well plate)
Methodology:
-
Calculate Dosage: Determine the required dose of this compound per animal per day. Calculate the total amount needed for the batch.
-
Prepare Gelatin Base: a. Dissolve gelatin in hot (not boiling) water according to the package instructions. b. While the gelatin solution is still warm, stir in the sweetener and flavoring.
-
Incorporate this compound: a. In a separate container, create a smooth paste of the calculated this compound powder with a small amount of the warm gelatin solution. b. Gradually add this paste back into the bulk of the gelatin solution, stirring continuously to ensure a uniform suspension.
-
Molding: a. Pipette a precise volume of the this compound-gelatin mixture into each well of the mold to ensure each gel pellet contains a known dose. b. Refrigerate the mold for at least 2-3 hours, or until the gel is firm.
-
Administration and Storage: a. Present a single gel pellet to each animal in a clean dish or on the cage floor. b. Monitor consumption to ensure the full dose is taken. c. Store the gel pellets in an airtight container in the refrigerator for up to one week.
Visualizations
Caption: Troubleshooting workflow for addressing poor consumption of this compound-medicated diets.
References
- 1. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
- 2. Refinement of oral gavage - Norecopa Wiki [wiki.norecopa.no]
- 3. researchgate.net [researchgate.net]
- 4. Voluntary oral administration of drugs in mice [protocols.io]
- 5. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method for voluntary oral administration of drugs in mice | Garvan Institute of Medical Research [publications.garvan.org.au]
- 10. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents [patents.google.com]
- 11. Comparison of Gelatin Flavors for Oral Dosing of C57BL/6J and FVB/N Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Self-Administration of Drugs in Mouse Models of Feeding and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Accounting for the Effect of pH on Cholestyramine Binding Efficiency In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cholestyramine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro binding efficiency experiments, with a specific focus on the impact of pH.
Frequently Asked Questions (FAQs)
Q1: How does pH fundamentally affect the binding of bile acids to this compound?
A1: The binding of bile acids to this compound, a strong anion exchange resin, is primarily an electrostatic interaction. This compound possesses quaternary ammonium (B1175870) functional groups, which carry a permanent positive charge regardless of the pH of the surrounding medium.[1] Therefore, the ionization state of the bile acids is the critical factor influenced by pH. At a pH above their pKa (typically ranging from ~4 to ~5 for glycine-conjugated bile acids and <2 for taurine-conjugated bile acids), bile acids are deprotonated and carry a negative charge, facilitating strong electrostatic binding to the positively charged this compound resin. At a pH below their pKa, bile acids are protonated and neutral, which significantly reduces their ability to bind to the resin through electrostatic interactions.[1]
Q2: I am observing lower than expected binding of glycocholic acid at acidic pH. Is this normal?
A2: Yes, this is an expected finding. The binding of glycocholic acid to this compound is known to be very weak at low (acidic) pH and increases significantly as the pH rises.[2] This is because the pKa of glycocholic acid is in the acidic range. At low pH, a larger fraction of glycocholic acid is in its non-ionized (protonated) form and thus has a lower affinity for the positively charged resin.
Q3: Is the binding of all bile acids affected by pH in the same way?
A3: No, the effect of pH can vary depending on the specific bile acid. For instance, taurine-conjugated bile salts are strongly absorbed by this compound even at low pH.[2] This is due to the lower pKa of the taurine (B1682933) conjugate, which remains ionized over a wider pH range compared to glycine-conjugated bile acids.
Q4: Does this compound itself have a pKa that I need to consider in my experiments?
A4: No, this compound is a strong anion exchanger with quaternary ammonium groups. These groups are permanently charged and do not have a pKa in the typical aqueous pH range. Therefore, the pH of the medium does not alter the charge on the resin itself.[1]
Q5: Can the ionic strength of my buffer affect the binding efficiency?
A5: Yes, the ionic strength and the specific ions in your buffer can significantly impact binding. Anions in the buffer can compete with bile acid anions for the binding sites on the this compound resin. For example, chloride ions at physiologic concentrations have been shown to cause a notable reduction in glycocholate binding.[3] It is crucial to maintain a consistent and well-documented buffer composition throughout your experiments to ensure reproducibility.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or no binding of bile acids | 1. Incorrect pH of the incubation buffer: The pH may be too low for the specific bile acid, leading to its protonation and reduced binding. 2. Precipitation of bile acids: At low pH, some bile acids, particularly glycine-conjugated and unconjugated forms, can precipitate out of solution, making them unavailable for binding.[1] 3. High ionic strength of the buffer: Competing anions from the buffer salts can inhibit bile acid binding.[3] 4. Insufficient incubation time: The binding equilibrium may not have been reached. | 1. Verify and adjust the pH of your buffer: Ensure the pH is appropriate for the pKa of the bile acid being studied. For general binding studies, a pH of 6.8 is often used to simulate intestinal conditions.[4] 2. Visually inspect for precipitation: If precipitation is observed, consider increasing the pH or using a different buffer system. Centrifuge samples and analyze the supernatant to confirm the concentration of soluble bile acid. 3. Review and optimize buffer composition: If high ionic strength is suspected, reduce the salt concentration or switch to a buffer with non-competing ions where possible. 4. Perform a time-course experiment: Determine the optimal incubation time to ensure equilibrium is reached. The FDA guidance for this compound suggests that maximum binding should be established.[4] |
| High variability between replicate samples | 1. Incomplete mixing of the this compound resin: this compound is a resin and can settle at the bottom of the incubation vessel, leading to inconsistent exposure to the bile acid solution. 2. Inaccurate pipetting of viscous bile acid solutions. 3. Issues with the analytical method (e.g., HPLC): Inconsistent sample preparation or injection volumes can lead to variability. | 1. Ensure continuous and adequate agitation: Use an orbital shaker or a magnetic stirrer during incubation to keep the resin suspended. 2. Use calibrated pipettes and proper technique: For viscous solutions, consider reverse pipetting. 3. Validate your analytical method: Ensure the method for quantifying unbound bile acids is robust and reproducible. Check for carryover between samples and ensure proper peak integration. |
| Unexpected binding of other compounds in the formulation | 1. Presence of other anionic compounds: Other components in a drug formulation can compete with bile acids for binding sites. | 1. Test the binding of individual components: If working with a complex formulation, test the binding of each excipient to this compound to identify any potential interactions. |
| Difficulty in separating this compound from the supernatant | 1. Fine resin particles: Some preparations of this compound may contain very fine particles that are difficult to pellet by centrifugation. | 1. Increase centrifugation speed or time: Optimize centrifugation parameters to ensure complete pelleting of the resin. 2. Use filtration: A syringe filter with a suitable pore size can be used to separate the supernatant from the resin. Ensure the filter material does not bind the bile acids. |
Data Presentation
Table 1: Effect of pH on the Binding Efficiency of this compound to Various Bile Acids
| pH | Bile Acid Type | Binding Efficiency (%) | Reference |
| 3.6 | All Bile Acids (in solution) | 97-100% | [5] |
| 7.0 | All Bile Acids (in solution) | 97-100% | [5] |
| Low pH | Glycocholic Acid | Very Weak | [2] |
| Increasing pH | Glycocholic Acid | Strongly Increased | [2] |
| Low pH | Taurine-conjugated Bile Salts | Strongly Absorbed | [2] |
| 6.5 | Sodium Glycocholate | ~73% | [6] |
| 6.5 | Sodium Cholate | ~86% | [6] |
Note: The specific binding efficiency can be dependent on the initial bile acid concentration, incubation time, and buffer composition.
Experimental Protocols
Key Experiment: In Vitro Equilibrium Bile Acid Binding Assay (Adapted from FDA Guidance)
This protocol is designed to determine the affinity (k₁) and capacity (k₂) constants of bile acid binding to this compound.
Materials:
-
This compound resin
-
Simulated Intestinal Fluid (SIF), pH 6.8 (0.05 M potassium phosphate (B84403) buffer without enzymes)
-
Bile acid stock solution (e.g., a mixture of glycocholic acid, glycochenodeoxycholic acid, and taurodeoxycholic acid in SIF)
-
Incubation vessels (e.g., conical flasks or tubes)
-
Orbital shaker or magnetic stirrer
-
Centrifuge or filtration apparatus
-
HPLC system with a suitable column (e.g., C18) and detector for bile acid analysis
Procedure:
-
Preparation of this compound Slurry:
-
Weigh an appropriate amount of this compound resin into each incubation vessel.
-
Add a small volume of SIF and allow the resin to swell overnight at room temperature. This ensures proper hydration of the resin.
-
-
Incubation:
-
Add varying concentrations of the bile acid stock solution to the prepared this compound slurries.
-
Ensure the final volume in each vessel is constant.
-
Include control samples without this compound to determine the initial bile acid concentration.
-
Incubate the samples at 37°C with continuous agitation for a predetermined time to reach equilibrium (e.g., 24 hours).
-
-
Separation of Unbound Bile Acids:
-
After incubation, separate the this compound resin from the supernatant by centrifugation or filtration.
-
-
Quantification of Unbound Bile Acids:
-
Analyze the concentration of bile acids in the supernatant using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the amount of bile acid bound to the this compound resin by subtracting the concentration of unbound bile acid from the initial concentration.
-
Plot the binding data using a suitable model, such as the Langmuir isotherm, to determine the affinity (k₁) and capacity (k₂) constants.
-
Optional Step: Acid Pre-treatment
To simulate the passage of this compound through the stomach, an acid pre-treatment step can be included.
-
Incubate the this compound resin in 0.1 N HCl at 37°C for 1 hour.
-
Centrifuge the resin and discard the acidic supernatant.
-
Wash the resin with SIF (pH 6.8) until the pH of the slurry returns to 6.8.
-
Proceed with the equilibrium binding assay as described above.
Visualizations
Caption: Workflow for in vitro this compound binding efficiency assay.
Caption: Effect of pH on the electrostatic binding of bile acids to this compound.
Caption: Troubleshooting decision tree for low or inconsistent this compound binding.
References
- 1. researchgate.net [researchgate.net]
- 2. Binding of bile acids to this compound at gastric pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Equilibrium and kinetic factors influencing bile sequestrant efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. The ability of antacids and this compound to bind bile acids: effect of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Binding Capacity of Bile Acids by Defatted Corn Protein Hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in the Gut Microbial Response to Cholestyramine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of cholestyramine on the gut microbiome.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound influences the gut microbiota?
A1: this compound is a bile acid sequestrant. It binds to bile acids in the intestine, preventing their reabsorption into the enterohepatic circulation. This leads to an increased fecal excretion of bile acids.[1] The liver compensates by synthesizing new bile acids from cholesterol, which lowers serum cholesterol levels.[1] This alteration of the bile acid pool in the gut is a major driver of shifts in the microbial community, as bile acids have antimicrobial properties and act as signaling molecules that shape the composition and function of the gut microbiota.
Q2: What are the expected general effects of this compound on the gut microbiome?
A2: Treatment with this compound typically leads to significant shifts in the gut microbiota composition.[1] A common finding is an increase in alpha diversity, which is a measure of the richness and evenness of microbial species within a community.[1][2] Studies have reported changes in the abundance of specific bacterial families, such as an enrichment of Lachnospiraceae and Muribaculaceae.[1][3][4] These changes can, in turn, affect the production of microbial metabolites like short-chain fatty acids (SCFAs).
Q3: Is a variable response of the gut microbiota to this compound expected?
A3: Yes, a high degree of interpersonal variability in the gut microbial response to this compound is expected and has been documented in both animal and human studies.[5][6] This variability is a critical factor to consider in experimental design and data interpretation.
Troubleshooting Guide
Issue 1: High variability or inconsistent results in gut microbiome composition between subjects after this compound treatment.
-
Potential Cause 1: Baseline Microbiome Differences. The initial composition of an individual's gut microbiota is a strong determinant of their response to this compound.[5][6] Studies have shown that subjects with different baseline microbial co-abundance networks exhibit distinct responses to treatment.[5][6]
-
Troubleshooting Tip:
-
Characterize the baseline gut microbiome of all subjects before starting the this compound intervention.
-
Increase sample size to ensure sufficient statistical power to identify response patterns despite high inter-individual variability.
-
Consider stratifying subjects into subgroups based on their baseline microbiome characteristics for more nuanced data analysis.
-
-
-
Potential Cause 2: Dietary Inconsistencies. Diet is a major driver of gut microbiome composition. Variations in diet between subjects can confound the effects of this compound.
-
Troubleshooting Tip:
-
Standardize the diet for all subjects for a period before and during the experiment. In animal studies, use a consistent formulation from the same manufacturer.[1]
-
If diet cannot be fully standardized, collect detailed dietary information from subjects to use as a covariate in the statistical analysis.
-
-
-
Potential Cause 3: Inconsistent this compound Dosing and Administration. Improper or inconsistent dosing can lead to variable effects.
-
Troubleshooting Tip:
-
Ensure accurate and consistent administration of this compound. For animal studies, thoroughly mix the this compound into the feed to ensure homogenous distribution.[1]
-
Monitor food intake in animal studies to ensure all subjects receive a comparable dose.
-
-
Issue 2: No significant change in alpha diversity after this compound treatment.
-
Potential Cause 1: Insufficient Treatment Duration or Dose. The effects of this compound on the gut microbiome may be time and dose-dependent.
-
Potential Cause 2: Analytical or Sequencing Issues. Technical variability during sample processing, DNA extraction, or sequencing can mask true biological effects.
-
Troubleshooting Tip:
-
Follow standardized and validated protocols for DNA extraction and 16S rRNA gene sequencing.[9][10][11][12][13]
-
Include appropriate positive and negative controls in your sequencing runs to monitor for contamination and other technical artifacts.[9]
-
Ensure adequate sequencing depth to capture the full diversity of the microbial community.
-
-
Issue 3: Unexpected or contradictory changes in specific bacterial taxa.
-
Potential Cause: Complex Host-Microbe-Drug Interactions. The impact of this compound is not uniform across all bacterial species. Some studies have noted seemingly contradictory effects on certain taxa, such as Lachnospiraceae, under different dietary conditions.[1]
-
Troubleshooting Tip:
-
Analyze the full taxonomic landscape rather than focusing on a few select taxa.
-
Employ advanced analytical methods, such as transkingdom network analysis, to identify potential key microbial players and their interactions with host factors.[1][3][4]
-
Correlate changes in microbial taxa with other measurements, such as bile acid profiles and host metabolic parameters, to gain a more holistic understanding of the effects.[5]
-
-
Quantitative Data Summary
Table 1: Effects of this compound on Gut Microbiota and Related Metabolites
| Parameter | Model | Treatment Details | Key Findings | Reference |
| Alpha Diversity | Diet-induced obese mice | 2% this compound in Western diet for 10-11 weeks | Increased alpha diversity. | [1][2][3][4] |
| Microbial Composition | Diet-induced obese mice | 2% this compound in Western diet for 10-11 weeks | Restoration of 14 taxa to levels similar to control diet-fed mice. | [1][2][3][4] |
| Specific Taxa | Primary Biliary Cholangitis patients | This compound for 16 weeks | Enrichment of two Lachnospiraceae species in patients with superior remission. | [5][6] |
| Short-Chain Fatty Acids (SCFAs) | C57BL/6J mice | 2% (w/w) this compound in a high-fat diet for 12 weeks | ~1.6-fold increase in cecal C2-C4 SCFAs. | [14] |
| Short-Chain Fatty Acids (SCFAs) | Primary Biliary Cholangitis patients | This compound for 16 weeks | Elevations of valeric acid and caproic acid in patients with superior remission. | [5] |
| Fecal IgA | C57BL/6J mice | 2% (w/w) this compound in a high-fat diet for 12 weeks | 1.8-fold increase in fecal IgA. | [14] |
Table 2: Effects of this compound on Bile Acid and Cholesterol Metabolism in Germ-Free Rats
| Parameter | Control | 5% this compound for 6 weeks | Fold Change | Reference |
| Fecal Cholic Acid (mg/kg/day) | 4.4 ± 0.7 | 39.5 ± 5.6 | ~9.0x | [8] |
| Fecal β-muricholic Acid (mg/kg/day) | 4.5 ± 0.6 | 7.7 ± 0.9 | ~1.7x | [8] |
| Total Fecal Bile Acids | Not specified | Not specified | ~6-7x | [8] |
| Fecal Cholesterol (mg/kg/day) | 12.0 ± 1.4 | 68.0 ± 5.0 | ~5.7x | [8] |
| Endogenous Cholesterol Formation | Not specified | Not specified | ~6x | [8] |
| 7α-hydroxylase Activity | Not specified | Not specified | ~4-5x | [8] |
| HMG CoA Reductase Activity | Not specified | Not specified | ~20x | [8] |
Experimental Protocols
1. Murine Model for this compound Administration
-
Animal Model: Specific Pathogen-Free (SPF) C57BL/6J male mice, 7 weeks old.[1]
-
Acclimatization: House mice in a controlled environment (12h light/dark cycle) with ad libitum access to food and water for one week.[1]
-
Diet-Induced Obesity (if applicable): Switch mice to a Western diet (e.g., D12451 with 40 kcal% lard and 17 kcal% sucrose) for 8 weeks. A control group should receive a matching normal diet (e.g., D12450K).[1]
-
This compound Treatment: Supplement the Western diet with 2% this compound (20g/kg of diet) for 10-11 weeks.[1]
-
Monitoring: Measure body weight and feed intake weekly.[1]
-
Sample Collection: Collect fecal samples for microbiome analysis. At the end of the experiment, collect blood for metabolic analysis and tissues (liver, ileum) for gene expression analysis.[1]
2. Fecal DNA Extraction and 16S rRNA Amplicon Sequencing
This protocol is a generalized approach based on common methodologies.[9][10][11][12][13]
-
Fecal Sample Collection: Collect fresh fecal pellets and immediately freeze them at -80°C until processing.
-
DNA Extraction:
-
Use a commercially available kit (e.g., PowerSoil DNA Isolation Kit) following the manufacturer's instructions for fecal samples.
-
Alternatively, a direct PCR approach can be used for high-throughput processing:
-
Add 250 µL of Extraction solution to a fecal swab in a 2 mL collection tube and vortex.
-
Heat at 95-100°C for 10 minutes.
-
Add 250 µL of Dilution solution and vortex.[9]
-
-
-
PCR Amplification:
-
Amplify the V4 hypervariable region of the 16S rRNA gene using primers such as 515F and 806R with Illumina adapter sequences.
-
Use a high-fidelity polymerase and run PCR with the following general conditions: initial denaturation at 94°C for 3 minutes; 35 cycles of 94°C for 1 minute, 55°C for 1 minute, and 72°C for 1 minute; and a final extension at 72°C for 10 minutes.[9]
-
-
Library Preparation and Sequencing:
-
Purify the PCR products.
-
Quantify and pool the libraries.
-
Sequence on an Illumina platform (e.g., MiSeq) using a 2x150 bp or 2x250 bp reagent kit.
-
-
Bioinformatic Analysis:
-
Process the raw sequencing reads using a pipeline such as QIIME 2 or mothur.
-
Perform quality filtering, denoising (e.g., with DADA2), and chimera removal.
-
Assign taxonomy and generate an OTU (Operational Taxonomic Unit) or ASV (Amplicon Sequence Variant) table.
-
Perform downstream ecological and statistical analyses (alpha and beta diversity, differential abundance testing).
-
3. Bile Acid Profiling by LC-MS/MS
This is a representative protocol for targeted bile acid analysis in serum and fecal samples.[15][16][17][18]
-
Sample Preparation (Serum):
-
Spike 200 µL of serum with an internal standard solution.
-
Precipitate proteins by adding 780 µL of cold methanol.
-
Vortex for 20 seconds and centrifuge at high speed (e.g., 18,000 x g) for 5 minutes.
-
Transfer the supernatant for analysis.[17]
-
-
Sample Preparation (Feces):
-
Homogenize fecal samples in a suitable solvent (e.g., methanol).
-
Centrifuge to pellet solids.
-
The supernatant can be further processed or directly analyzed.[16]
-
-
Liquid Chromatography:
-
Column: Use a C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 1.9 µm).[15]
-
Mobile Phase A: Water with 0.1% formic acid.[15]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[15]
-
Gradient: Run a gradient from low to high organic phase to separate the bile acids over a total run time of approximately 20-25 minutes.[15]
-
-
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer is typically used for targeted analysis.
-
Ionization: Use electrospray ionization (ESI) in negative ion mode.
-
Analysis: Perform Multiple Reaction Monitoring (MRM) for each bile acid and internal standard. Pre-optimized MRM transitions for a wide range of bile acids are often available from instrument manufacturers.[19]
-
-
Data Analysis:
-
Quantify the peak areas for each bile acid using the instrument's software.
-
Normalize the data using the internal standards.
-
Calculate the concentration of each bile acid based on a standard curve.
-
4. In Vitro Bile Acid Binding Assay
This protocol is based on FDA guidance for evaluating this compound bioequivalence and can be adapted for research purposes.[20]
-
Materials:
-
Stock solution of sodium salts of bile acids (e.g., 40 mM solution of glycocholic acid, glycochenodeoxycholic acid, and taurodeoxycholic acid in a 3:3:1 molar ratio).
-
This compound powder.
-
Simulated Intestinal Fluid (SIF, pH 6.8).
-
-
Procedure (Equilibrium Binding):
-
Prepare a series of incubation mixtures with a fixed amount of this compound resin (e.g., 10 mg) and varying concentrations of the bile acid salt solution in SIF.
-
Incubate the mixtures at 37°C for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Centrifuge the samples and collect the supernatant.
-
Measure the concentration of unbound bile acids in the supernatant using a suitable analytical method (e.g., HPLC).
-
-
Data Analysis:
-
Calculate the amount of bile acid bound to the resin by subtracting the unbound concentration from the initial concentration.
-
Analyze the binding data using a Langmuir isotherm model to determine the affinity and capacity constants of the binding.
-
Visualizations
Caption: Mechanism of this compound action on bile acid circulation and the gut microbiota.
Caption: A representative experimental workflow for studying this compound's effects in a murine model.
Caption: Key factors contributing to the variability in the gut microbial response to this compound.
References
- 1. Host response to this compound can be mediated by the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Host response to this compound can be mediated by the gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alterations in microbiota and their metabolites are associated with beneficial effects of bile acid sequestrant on icteric primary biliary Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alterations in microbiota and their metabolites are associated with beneficial effects of bile acid sequestrant on icteric primary biliary Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound on bile acid metabolism in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of this compound on synthesis of cholesterol and bile acids in germfree rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microbiota DNA isolation, 16S rRNA amplicon sequencing, and bioinformatic analysis for bacterial microbiome profiling of rodent fecal samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sampling of intestinal microbiota and targeted amplification of bacterial 16S rRNA genes for microbial ecologic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound, a Bile Acid Sequestrant, Increases Cecal Short Chain Fatty Acids and Intestinal Immunoglobulin A in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. agilent.com [agilent.com]
- 17. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. LC/MS/MS Method Package for Bile Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 20. accessdata.fda.gov [accessdata.fda.gov]
challenges in extrapolating in vitro cholestyramine binding data to in vivo efficacy
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges in extrapolating in vitro cholestyramine binding data to in vivo efficacy.
Section 1: FAQs - Understanding the In Vitro to In Vivo Discrepancy
This section addresses common questions regarding the inconsistencies observed between laboratory binding assays and animal or clinical outcomes.
??? Question 1: Why doesn't the high in vitro binding affinity of this compound consistently translate to high efficacy in vivo?
Answer: The disconnect between in vitro binding and in vivo efficacy is a significant challenge, primarily because simple binding assays cannot replicate the complex and dynamic environment of the gastrointestinal (GI) tract. Several key factors contribute to this discrepancy:
-
Competitive Anions: The GI tract contains numerous anions, such as chloride, that compete with bile acids for binding sites on the this compound resin. Physiologic concentrations of chloride ions have been shown to significantly reduce glycocholate binding in vitro and can even displace already-bound bile acids.[1]
-
Bile Acid Dissociation: While this compound may bind bile acids rapidly, the stability of this complex is crucial. Studies have shown that certain bile acids, particularly conjugated trihydroxy bile acids like taurocholic acid, dissociate rapidly from the resin in conditions mimicking the lower GI tract.[2] This allows the dissociated bile acids to be reabsorbed in the terminal ileum, reducing the drug's overall efficacy.[1][2]
-
GI Transit and Reabsorption: The primary reason for this compound's lower-than-expected efficacy is often its limited ability to prevent bile salt reabsorption along the entire length of the ileum, even if initial binding in the upper intestine is strong.[1]
-
Host Metabolic Response: A major part of this compound's action is indirect. By sequestering bile acids, it interrupts their enterohepatic circulation.[3] This triggers the liver to upregulate the enzyme cholesterol 7α-hydroxylase (CYP7A1) to synthesize new bile acids from cholesterol, which in turn increases the expression of LDL receptors to pull more cholesterol from the blood.[3][4][5] These systemic physiological responses cannot be measured by a simple in vitro binding assay.
??? Question 2: What are the key physiological factors in the gut that are missed in a standard in vitro binding assay?
Answer: Standard in vitro assays often oversimplify the intestinal environment. Key factors that are typically absent or inadequately simulated include:
-
Dynamic pH Gradient: The pH of the GI tract changes significantly from the acidic stomach to the more neutral or slightly alkaline environment of the small and large intestines. This can affect the ionization state of bile acids and the binding capacity of the resin.
-
Presence of Other Luminal Contents: Food, digestive enzymes, lipids, and other secreted substances can interact with this compound or bile acids, altering binding kinetics and equilibrium.
-
Gut Microbiota: The gut microbiome plays a crucial role that is entirely absent in in vitro models. Gut bacteria metabolize primary bile acids into secondary bile acids, which have different binding affinities and signaling properties.[6] Furthermore, this compound itself alters the composition and diversity of the gut microbiota, and these changes may mediate some of its therapeutic effects on glucose and fat metabolism.[7][8][9]
-
Physical Factors: The mechanical churning in the stomach and peristalsis in the intestine, which influence the physical interaction and contact time between the resin and bile acids, are not replicated in a shaking incubator.
??? Question 3: How does the gut microbiota influence this compound's in vivo effects?
Answer: The gut microbiota introduces a layer of complexity not captured by in vitro assays. This compound's interaction with the microbiome is a critical aspect of its in vivo action:
-
Alteration of Microbiota Composition: Studies in animal models have shown that this compound treatment increases the alpha diversity of the gut microbiome.[7][8][9]
-
Mediation of Metabolic Benefits: The changes in the gut microbiota are believed to contribute to some of this compound's beneficial effects beyond cholesterol-lowering. For instance, specific microbes that flourish during treatment have been linked to improvements in glucose levels.[7][8][9]
-
Bile Acid Transformation: Gut bacteria are responsible for deconjugating and dehydroxylating primary bile acids (synthesized in the liver) into secondary bile acids.[6] These secondary bile acids have different affinities for this compound and different potencies in activating signaling pathways like the farnesoid X receptor (FXR) pathway, which regulates bile acid synthesis.[6][10]
Section 2: Troubleshooting In Vitro Assays
This section provides guidance on common experimental issues and how to refine your assay design for more relevant results.
??? Question 4: My in vitro binding results are inconsistent. What are the common pitfalls in assay setup?
Answer: Inconsistency in in vitro binding data often stems from a lack of control over key experimental variables. Common pitfalls include:
-
Improper Buffer Composition: The choice of buffer is critical. Using a simple phosphate (B84403) buffer may not be sufficient. A Simulated Intestinal Fluid (SIF), which includes a physiologically relevant mix of bile salts and has a controlled pH (e.g., 6.8), is recommended for more predictive results.[11]
-
Incorrect Bile Acid Ratios: The human bile acid pool consists of a mixture of different species. The FDA draft guidance for this compound suggests a molar proportion of 3:3:1 for glycocholic acid (GCA), glycochenodeoxycholic acid (GCDA), and taurodeoxycholic acid (TDCA).[11][12] Using only a single bile acid species can be misleading.
-
Insufficient Equilibration Time: It is crucial to ensure that the binding reaction has reached equilibrium. You must perform preliminary experiments to determine the time required to achieve maximum binding.[12] While binding can be rapid, equilibrium should be confirmed.[1]
-
Inaccurate Quantification: The analytical method used to measure unbound bile acids (typically HPLC) must be fully validated for linearity, accuracy, and precision over the entire concentration range of your experiment.[11][13]
??? Question 5: Should I use an acid pre-treatment step in my binding assay, and why?
Answer: Yes, incorporating an acid pre-treatment step is highly recommended to better simulate the drug's passage through the stomach. The FDA guidance for establishing bioequivalence for this compound formulations includes protocols for equilibrium binding studies both with and without acid pre-treatment.[12]
Rationale: Exposing the this compound resin to an acidic environment (e.g., 0.1 N HCl for 1 hour at 37°C) simulates its transit through the stomach before it reaches the more neutral pH of the small intestine where bile acid binding occurs.[12] This pre-treatment can affect the resin's hydration state and physical properties, potentially altering its subsequent binding capacity and affinity for bile acids. Comparing results with and without this step can provide valuable insights into how the formulation will behave in vivo.
Section 3: Experimental Protocols & Data Interpretation
This section provides standardized protocols based on regulatory guidance and tables to summarize key data.
Experimental Protocol 1: In Vitro Equilibrium Binding Study
This protocol is adapted from the FDA Draft Guidance for this compound.[12]
-
Objective: To compare the affinity (k₁) and capacity (k₂) binding constants of bile acid salts to different this compound formulations at equilibrium.
-
Materials:
-
Test and Reference this compound products.
-
Simulated Intestinal Fluid (SIF), pH 6.8.
-
Bile Acid Stock Solution (e.g., 40 mM in water) containing GCA, GCDA, and TDCA in a 3:3:1 molar ratio.
-
For acid pre-treatment: 0.1 N Hydrochloric Acid.
-
Shaking water bath (37°C).
-
Centrifuge and filtration apparatus.
-
HPLC system for bile acid quantification.
-
-
Procedure:
-
Acid Pre-treatment (Optional but Recommended):
-
Soak a known amount of this compound resin (e.g., equivalent to 10 mg) in 10 mL of 0.1 N HCl at 37°C for 1 hour.
-
Centrifuge, aspirate the supernatant, and wash the resin with SIF until the pH reaches 6.8.
-
-
Incubation:
-
Prepare a series of at least eight incubation flasks for both the test and reference products.
-
Add the this compound resin to each flask.
-
Add SIF containing varying concentrations of the total bile salt mixture (e.g., spanning 0.1 mM to 30 mM) to each flask. Total bile salt concentrations should be spaced to clearly establish maximum binding.
-
Incubate all flasks at 37°C in a shaking water bath for a pre-determined time sufficient to reach equilibrium (e.g., 24 hours).
-
-
Sample Analysis:
-
After incubation, filter the samples to separate the resin from the supernatant.
-
Assay the filtrate to determine the concentration of unbound bile acid salts using a validated HPLC method.
-
-
-
Data Analysis:
-
Calculate the amount of bile acid bound to the resin (x/m) at each concentration.
-
Determine the Langmuir binding constants: affinity constant (k₁) and capacity constant (k₂). The 90% confidence interval for the capacity constant (k₂) is often used to establish bioequivalence.[12]
-
Data Presentation
Table 1: Comparison of Key Factors in In Vitro vs. In Vivo Environments
| Factor | Typical In Vitro Assay | In Vivo (Gastrointestinal Tract) | Implication for Extrapolation |
| Medium | Simple Buffer or SIF | Complex milieu of chyme, mucus, enzymes, and food | In vitro lacks competitive binders and physical obstructions. |
| pH | Fixed (e.g., 6.8) | Dynamic gradient (1.5 - 8.0) | Binding affinity can change as resin transits the GI tract. |
| Competing Ions | Controlled (e.g., NaCl) | High and variable concentrations of chloride, phosphate, fatty acids | Significant overestimation of bile acid binding in vitro.[1] |
| Bile Acid Pool | Defined mix (e.g., GCA, GCDA, TDCA) | Complex mix of primary and secondary bile acids | Fails to account for microbial transformation and differing affinities.[2][6] |
| Microbiota | Absent | Present and highly active (~10¹⁴ organisms) | Ignores drug-microbiota interactions and microbial metabolism.[8][9] |
| Endpoint | Amount of bile acid bound | Reduction in serum LDL-cholesterol | In vitro measures a direct physical interaction; in vivo measures a downstream systemic physiological response.[4][5] |
Table 2: Reported In Vitro Binding Capacities of this compound
| Bound Substance | Concentration | Percent Bound | Source |
| Glycocholate (GCH) | Physiologic Range | >58% at equilibrium | [2] |
| Fumonisin B1 (FB1) | 200 µg/mL | 85% | [14][15] |
| Sodium Glycocholate | 2 mM | 72.77% | [16] |
Section 4: Visualizing the Mechanisms and Challenges
Diagram 1: Challenges in Extrapolating In Vitro Data to In Vivo Efficacy
Caption: Logical workflow illustrating the gap between simplified in vitro binding data and complex in vivo efficacy.
Diagram 2: this compound's In Vivo Mechanism of Action
Caption: Signaling pathway showing how this compound interrupts enterohepatic circulation to lower blood cholesterol.
Diagram 3: Standard In Vitro Equilibrium Binding Assay Workflow
Caption: A step-by-step workflow for conducting a standard in vitro equilibrium binding assay for this compound.
References
- 1. Equilibrium and kinetic factors influencing bile sequestrant efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro studies to investigate the reasons for the low potency of this compound and colestipol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. The Comprehensive Guide To this compound: Uses, Mechanism, And Key Considerations | OCTAGONCHEM [octagonchem.com]
- 5. youtube.com [youtube.com]
- 6. Frontiers | Intestinal Bacteria Interplay With Bile and Cholesterol Metabolism: Implications on Host Physiology [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Host response to this compound can be mediated by the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Host response to this compound can be mediated by the gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. basinc.com [basinc.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. In vitro and in vivo studies to assess the effectiveness of this compound as a binding agent for fumonisins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Binding Capacity of Bile Acids by Defatted Corn Protein Hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
mitigating the impact of cholestyramine on the absorption of other orally administered drugs in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interaction between cholestyramine and other orally administered drugs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects the absorption of other orally administered drugs?
A1: this compound is a non-absorbable, cationic anion-exchange resin.[1] Its primary mechanism of interaction is the binding of anionic and other susceptible drugs within the gastrointestinal (GI) tract. This forms an insoluble complex that is excreted in the feces, thereby preventing the drug from being absorbed into the bloodstream.[2][3] This interaction is not based on metabolic pathways but on direct physical adsorption.[4]
Q2: What is the most effective and commonly used strategy to mitigate this interaction in experimental settings?
A2: The most effective and widely recommended strategy is the temporal separation of drug administration. In clinical practice and experimental models, it is advised to administer the concomitant drug at least 1 hour before or 4 to 6 hours after the administration of this compound.[2][5] This time gap allows for the absorption of the other drug to be largely complete before this compound is present in the GI tract.
Q3: Are there specific physicochemical properties of a drug that make it more susceptible to binding with this compound?
A3: Yes, drugs that are anionic at the pH of the small intestine are particularly susceptible to binding with the cationic resin of this compound. However, other drugs can also be affected. For example, this compound has been shown to bind to neutral sterols like hydrocortisone (B1673445) and can also interfere with the absorption of drugs that undergo enterohepatic recirculation, such as digoxin.[2]
Q4: In our in vivo study, we are still observing a significant reduction in drug absorption despite a 4-hour separation between administrations. What could be the issue?
A4: While a 4-6 hour separation is generally effective, several factors could contribute to persistent interaction. Consider the following:
-
Gastrointestinal Transit Time: The transit time in your experimental animal model might be slower than anticipated, leading to the presence of the first drug in the GI tract when this compound is administered.
-
Drug Formulation: The release characteristics of the drug you are testing (e.g., extended-release formulations) might prolong its presence in the GI tract.
-
Enterohepatic Recirculation: If your drug undergoes significant enterohepatic recirculation, this compound can interrupt this process even with spaced dosing, leading to enhanced elimination.[2]
-
High Dose of this compound: The dose of this compound used could be high enough to have a prolonged presence and binding capacity in the gut.
Q5: Can the pH of the gastrointestinal tract influence the binding of a drug to this compound in our in vitro model?
A5: Absolutely. The binding of drugs to this compound can be pH-dependent. For instance, the binding of glycocholic acid to this compound is weak at low pH but increases significantly with rising pH.[6] Conversely, the binding of some tricyclic antidepressants has been shown to decrease as the pH increases from 1.0 to 4.0, and then increase again up to pH 6.5.[7] It is crucial to consider the pH of the simulated gastrointestinal fluid in your in vitro experiments to accurately reflect physiological conditions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results in in vitro binding assays. | 1. Incomplete equilibration of this compound and the drug. 2. Variability in the preparation of simulated intestinal fluid (SIF). 3. Degradation of the test drug under experimental conditions. | 1. Ensure adequate incubation time for the binding to reach equilibrium. A kinetic binding study can help determine the optimal time. 2. Strictly follow a standardized protocol for SIF preparation, ensuring consistent pH and ionic strength. 3. Include control samples of the drug without this compound to assess its stability over the incubation period. |
| High mortality or adverse effects in animal models. | 1. Gastrointestinal obstruction due to high doses of this compound. 2. Dehydration due to the binding of bile acids and potential fluid shifts. 3. Malabsorption of fat-soluble vitamins (A, D, E, K) with chronic administration.[8] | 1. Start with a lower dose of this compound and gradually increase if necessary. Ensure the powder is thoroughly mixed with a sufficient volume of vehicle.[9] 2. Ensure animals have free access to water and monitor for signs of dehydration. 3. For long-term studies, consider supplementing fat-soluble vitamins via a route that bypasses the GI tract (e.g., parenteral administration). |
| Unexpectedly low drug absorption in the control group (no this compound). | 1. Issues with the oral gavage technique leading to incomplete dosing. 2. Rapid metabolism of the drug in the animal model. 3. Poor intrinsic absorption of the drug. | 1. Refine and standardize the oral gavage procedure. Consider using a colored dye in a pilot study to visually confirm successful administration. 2. Review existing literature on the pharmacokinetics of your drug in the chosen animal model. 3. Assess the inherent solubility and permeability of your drug. |
| Difficulty in quantifying the unbound drug concentration in in vitro assays. | 1. Adsorption of the drug to labware (e.g., tubes, filter membranes). 2. Interference from components of the this compound formulation in the analytical method. | 1. Use low-binding labware. Perform recovery studies by incubating the drug solution without this compound and measuring the concentration before and after all processing steps. 2. Run blank samples containing only the this compound formulation and vehicle through your analytical method to identify any interfering peaks. |
Quantitative Data on this compound Interactions
The following tables summarize quantitative data from various experimental models demonstrating the impact of this compound on the absorption of other drugs.
Table 1: In Vivo Studies
| Drug | Animal Model | This compound Administration | Observed Effect on Drug Absorption/Bioavailability | Reference |
| Mycophenolic Acid | Healthy Volunteers | 4 g this compound TID for 4 days before a 1.5 g dose of mycophenolate mofetil | 40% decrease in the systemic exposure (AUC) of mycophenolic acid. | [10] |
| Levothyroxine | Humans | Concurrent administration | Can reduce bioavailability by up to 85%. | [3] |
| Fumonisin B1 | Rats | 20 mg/g this compound in diet | Significantly reduced the increase in the sphinganine/sphingosine (SA/SO) ratio in urine and kidney, a biomarker for fumonisin exposure. | [11] |
| Bezafibrate (B1666932) | Rats | 600 mg/kg/day this compound for 7 days | Significant decrease in the plasma level of bezafibrate and a reduction in its cholesterol-lowering effect. | [12] |
Table 2: In Vitro Binding Studies
| Drug/Substance | Experimental Conditions | Binding to this compound | Reference |
| Fumonisin B1 | 1 mg/ml this compound in aqueous solution | 85% adsorption from a 200 µg/ml solution. | [11] |
| Tricyclic Antidepressants (Amitriptyline, Desipramine, Doxepin, Imipramine, Nortriptyline) | Simulated gastric fluid (1.2 mol/L HCl at 37°C) | Approximately 80% binding. | [7] |
| Bezafibrate | 200 mg this compound in solutions of varying pH at 37°C | 85.41% at pH 2, 89.40% at pH 5, and 92.14% at pH 7 from a 100 µg/ml solution. | [12] |
Experimental Protocols
1. In Vitro Equilibrium Binding Study (Adapted from FDA Guidance)
This protocol is designed to determine the affinity and capacity of a drug to bind to this compound.
-
Materials:
-
This compound resin
-
Test drug
-
Simulated Intestinal Fluid (SIF), pH 6.8 (0.05 M potassium phosphate (B84403) buffer without enzymes)[13]
-
Incubation flasks
-
Shaking incubator (37°C)
-
Centrifuge and filtration apparatus
-
Analytical instrumentation for drug quantification (e.g., HPLC)
-
-
Procedure:
-
Prepare a stock solution of the test drug in a suitable solvent and then dilute to various concentrations in SIF.
-
Weigh a fixed amount of this compound resin (e.g., 10 mg) into each incubation flask.
-
Add a defined volume of the drug solution at different concentrations to the flasks.
-
Incubate the flasks in a shaking incubator at 37°C for a predetermined time to reach equilibrium (this should be determined from a preliminary kinetic study).
-
After incubation, separate the this compound resin from the solution by centrifugation and/or filtration.
-
Quantify the concentration of the unbound drug in the supernatant/filtrate using a validated analytical method.
-
Calculate the amount of drug bound to the resin by subtracting the unbound concentration from the initial concentration.
-
Analyze the binding data using appropriate models, such as the Langmuir equation, to determine the binding affinity (k1) and capacity (k2).[13]
-
2. In Vivo Assessment of Drug Absorption in a Rat Model
This protocol provides a general framework for evaluating the impact of this compound on the oral bioavailability of a test drug.
-
Animals:
-
Male Wistar rats (or other appropriate strain), weight-matched.
-
-
Groups (minimum of 3):
-
Control Group: Receives the test drug orally and the vehicle for this compound.
-
Concomitant Administration Group: Receives the test drug and this compound orally at the same time.
-
Spaced Administration Group: Receives the test drug orally, followed by this compound after a specified time interval (e.g., 4 hours).
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test drug via oral gavage at a predetermined dose.
-
Administer this compound (suspended in a suitable vehicle like water or methylcellulose) or the vehicle alone via oral gavage according to the group assignments.
-
Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via a suitable method (e.g., tail vein or cannula).
-
Process the blood samples to obtain plasma or serum.
-
Analyze the plasma/serum samples for the concentration of the test drug using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration) for each group.
-
Compare the pharmacokinetic parameters between the groups to determine the effect of this compound on the absorption of the test drug.
-
Visualizations
Caption: Workflow for an in vitro this compound-drug binding experiment.
Caption: this compound interaction mechanism and mitigation by spaced dosing.
Caption: Troubleshooting logic for unexpected this compound drug interactions.
References
- 1. This compound Resin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Levothyroxine and this compound Interaction: Important Safety Information | empathia.ai [empathia.ai]
- 4. The interaction between this compound and drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (Prevalite, Questran, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. Binding of bile acids to this compound at gastric pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of pH changes and ethanol on the binding of tricyclic antidepressants to this compound in simulated gastric fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. reference.medscape.com [reference.medscape.com]
- 10. Severe Mycophenolate Intoxication in a Solid Organ Transplant Recipient—No Intervention Actually Needed - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo studies to assess the effectiveness of this compound as a binding agent for fumonisins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Systemic absorption of oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
addressing potential cholestyramine-induced alterations in intestinal morphology in chronic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential cholestyramine-induced alterations in intestinal morphology in chronic studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is thought to alter intestinal morphology?
A1: this compound is a bile acid sequestrant that binds to bile acids in the intestinal lumen, preventing their reabsorption.[1] This disruption of bile acid enterohepatic circulation leads to several downstream effects that can influence intestinal morphology. The primary mechanism is believed to be multifactorial, involving:
-
Altered Bile Acid Signaling: Bile acids are signaling molecules that activate receptors such as the Farnesoid X Receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5).[2][3][4][5] By sequestering bile acids, this compound can modulate these signaling pathways, which are involved in regulating epithelial cell proliferation, apoptosis, and metabolism.
-
Changes in the Gut Microbiota: The composition and function of the gut microbiota are heavily influenced by bile acids.[2][6] Chronic this compound administration can alter the gut microbial community, leading to changes in the production of microbial metabolites that can impact intestinal health.[2][3][6]
-
Nutrient Malabsorption: this compound can interfere with the absorption of fats and fat-soluble vitamins.[7] This can lead to steatorrhea and may have secondary effects on the intestinal mucosa.
Q2: What are the most commonly reported morphological changes in the intestine following chronic this compound administration in preclinical studies?
A2: Preclinical studies, primarily in rats, have reported several morphological changes in the small intestine. These include:
-
A reduction in total mucosal thickness in the jejunum and ileum.[8]
-
Decreased villus height and a reduced villus-to-crypt ratio, particularly in the ileum.[8]
-
Accumulation of lipids within enterocytes (the absorptive cells of the intestine).[7]
Q3: Does this compound affect intestinal cell proliferation and apoptosis?
A3: The effects of this compound on intestinal cell proliferation and apoptosis appear to be complex and may vary by intestinal segment. Some studies suggest that this compound may decrease the number of apoptotic cells in the colon.[9][10] Conversely, there is evidence to suggest that this compound treatment can lead to a significant increase in the proliferation of epithelial cells in the human colon.[11] These seemingly contradictory findings highlight the need for further investigation into the specific contexts and mechanisms of these effects.
Troubleshooting Guides
Histological Analysis
Issue: High variability in villus height and crypt depth measurements between samples from the same treatment group.
-
Possible Cause 1: Inconsistent tissue orientation. Proper orientation of the intestinal segments during embedding is crucial. Tangential sectioning can lead to artificially shortened villi and deepened crypts.
-
Solution: Ensure that the intestinal tissue is opened along the mesenteric border and "swiss-rolled" or pinned flat to ensure perpendicular sectioning of the villi and crypts.
-
-
Possible Cause 2: Regional differences within the small intestine. Villus height and crypt depth naturally vary along the length of the small intestine (duodenum, jejunum, and ileum).
-
Solution: Precisely define and consistently sample the same anatomical region of the intestine for all animals in the study. For example, always collect a 2 cm segment from the midpoint of the jejunum.
-
-
Possible Cause 3: Insufficient number of measurements. A small sample size of villi and crypts per animal may not be representative.
-
Solution: Measure a standardized and adequate number of well-oriented villi and crypts per sample. A common practice is to measure at least 10-20 intact villi and their associated crypts per animal.[12]
-
Issue: Artifacts in H&E-stained sections, such as epithelial lifting or poor staining quality.
-
Possible Cause 1: Delayed fixation. Post-mortem autolysis can begin rapidly in the intestine, leading to the separation of the epithelium from the lamina propria.
-
Solution: Fix intestinal tissue samples immediately upon collection. Gently flush the lumen with cold saline to remove contents before immersion in fixative.
-
-
Possible Cause 2: Inappropriate fixation. The choice of fixative and fixation time is critical for preserving intestinal morphology.
-
Solution: 10% neutral buffered formalin is a standard fixative for intestinal histology. Ensure adequate fixation time (e.g., 24 hours) before processing.
-
-
Possible Cause 3: Dehydration and processing issues. Over-dehydration can cause tissue hardening and sectioning difficulties, while improper infiltration with paraffin (B1166041) can lead to poor tissue support.
-
Solution: Optimize the tissue processing protocol, ensuring a gradual dehydration series and complete paraffin infiltration.
-
Electron Microscopy
Issue: Difficulty identifying and interpreting lipid droplets in enterocytes.
-
Possible Cause 1: Lipid extraction during processing. Standard electron microscopy processing with organic solvents can extract lipids, making droplets appear as empty vacuoles.
-
Solution: Employ specialized fixation and embedding techniques to preserve lipids. This may include using fixatives containing osmium tetroxide, which crosslinks and stains lipids, making them electron-dense.
-
-
Possible Cause 2: Differentiating lipid droplets from other organelles. Autophagic vacuoles or other cellular components can sometimes be mistaken for lipid droplets.
-
Solution: Carefully examine the ultrastructure. Lipid droplets are typically non-membrane-bound and have a homogenous, electron-dense or lucent appearance depending on the fixation method. Correlate with light microscopy findings using lipid-specific stains like Oil Red O on frozen sections.
-
Issue: Poor ultrastructural preservation of microvilli.
-
Possible Cause 1: Mechanical damage during tissue collection. The delicate microvilli are susceptible to damage.
-
Solution: Handle tissue gently during collection. Avoid scraping the mucosal surface.
-
-
Possible Cause 2: Inadequate primary fixation. The fixative may not have penetrated the tissue quickly enough to preserve fine structures.
-
Solution: Perfuse the animal with fixative if possible. If not, ensure tissue pieces are small (e.g., 1 mm³) to allow for rapid fixative penetration.[13]
-
Quantitative Data Summary
Table 1: Effects of this compound on Intestinal Histomorphometry in Rats
| Parameter | Intestinal Segment | This compound Dose | Duration | Observation | Reference |
| Mucosal Thickness | Jejunum & Ileum | 2% in diet | 1 month | Reduced | [8] |
| Villus Height | Ileum | 2% in diet | 1 month | Reduced | [8] |
| Villus:Crypt Ratio | Ileum | 2% in diet | 1 month | Reduced | [8] |
Table 2: Effects of this compound on Intestinal Lipid Accumulation in Rats
| Parameter | Intestinal Segment | This compound Dose | Duration | Observation | Reference |
| Total Lipid Content | Jejunum | 2% in diet | 4 weeks | 4.7-fold increase | [7] |
| Total Lipid Content | Colon | 2% in diet | 4 weeks | 3.7-fold increase | [7] |
| Triglyceride Fraction | Jejunum | 2% in diet | 4 weeks | Substantially increased | [7] |
Experimental Protocols
Histological Analysis of Intestinal Morphology (H&E Staining)
-
Tissue Collection and Fixation:
-
Immediately following euthanasia, excise the desired intestinal segment (e.g., jejunum, ileum).
-
Gently flush the lumen with cold phosphate-buffered saline (PBS) to remove contents.
-
Cut the segment into appropriate lengths (e.g., 2 cm).
-
Fix the tissue in 10% neutral buffered formalin for 24 hours at room temperature.
-
-
Tissue Processing and Embedding:
-
Dehydrate the fixed tissue through a graded series of ethanol (B145695) (e.g., 70%, 95%, 100%).
-
Clear the tissue with xylene.
-
Infiltrate and embed the tissue in paraffin wax. Ensure proper orientation for cross-sectioning.
-
-
Sectioning and Staining:
-
Cut 5 µm thick sections using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Stain with Hematoxylin and Eosin (H&E) using a standard protocol.
-
Dehydrate the stained sections, clear in xylene, and coverslip with mounting medium.
-
-
Microscopy and Morphometric Analysis:
-
Examine the sections under a light microscope.
-
Capture images of well-oriented villi and crypts.
-
Using imaging software (e.g., ImageJ), measure villus height (from the tip of the villus to the villus-crypt junction) and crypt depth (from the base of the crypt to the villus-crypt junction).[12][14][15]
-
Calculate the villus height to crypt depth ratio.
-
Transmission Electron Microscopy (TEM) of Enterocytes
-
Tissue Collection and Primary Fixation:
-
Excise a small piece (approximately 1 mm³) of the intestinal segment of interest.
-
Immediately immerse the tissue in a primary fixative solution (e.g., 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer, pH 7.4) for at least 2 hours at 4°C.[13]
-
-
Post-fixation and Staining:
-
Wash the tissue in buffer and post-fix in 1% osmium tetroxide in the same buffer for 1-2 hours at 4°C.[16]
-
Wash in buffer and then in distilled water.
-
Perform en bloc staining with 1-2% uranyl acetate (B1210297) for 1 hour in the dark.
-
-
Dehydration and Embedding:
-
Dehydrate the tissue through a graded series of ethanol and then with propylene (B89431) oxide.[17]
-
Infiltrate the tissue with a mixture of propylene oxide and epoxy resin, followed by pure resin.
-
Embed the tissue in fresh resin and polymerize in an oven.
-
-
Sectioning and Imaging:
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome with a diamond knife.
-
Mount the sections on copper grids.
-
Stain the sections with uranyl acetate and lead citrate (B86180).
-
Examine the sections using a transmission electron microscope.
-
Immunohistochemistry (IHC) for Cell Proliferation (Ki-67)
-
Tissue Preparation:
-
Use paraffin-embedded intestinal sections as prepared for H&E staining.
-
-
Antigen Retrieval:
-
Deparaffinize and rehydrate the sections.
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.[18]
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with a primary antibody against Ki-67 overnight at 4°C.[18][19]
-
Wash and incubate with a biotinylated secondary antibody.
-
Wash and incubate with an avidin-biotin-peroxidase complex (ABC).
-
Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Examine the sections under a light microscope.
-
Count the number of Ki-67-positive nuclei (proliferating cells) and the total number of nuclei in the crypts.
-
Express the data as a proliferation index (percentage of Ki-67-positive cells).
-
TUNEL Assay for Apoptosis
-
Tissue Preparation:
-
Use paraffin-embedded intestinal sections.
-
-
Permeabilization:
-
Deparaffinize and rehydrate the sections.
-
Incubate the sections with Proteinase K to permeabilize the tissue.[20]
-
-
TUNEL Reaction:
-
Signal Detection:
-
If using a fluorescently labeled dUTP, the signal can be detected directly using a fluorescence microscope.
-
If using a biotin-labeled dUTP, the signal is detected using a streptavidin-peroxidase conjugate and a chromogen like DAB.
-
-
Analysis:
-
Examine the sections under a microscope.
-
Count the number of TUNEL-positive cells (apoptotic cells), which are typically found at the villus tips.
-
Express the data as an apoptotic index (number of TUNEL-positive cells per villus or per a defined area).
-
Signaling Pathways and Experimental Workflows
Caption: this compound's impact on intestinal signaling.
Caption: Workflow for assessing intestinal morphology.
Caption: Troubleshooting inconsistent morphometry.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Host response to this compound can be mediated by the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Alterations in microbiota and their metabolites are associated with beneficial effects of bile acid sequestrant on icteric primary biliary Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Resin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Host response to this compound can be mediated by the gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid accumulation in jejunal and colonic mucosa following chronic this compound (Questran) feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound and diet on small intestinal histomorphometry in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound feeding lowers number of colonic apoptotic cells in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Preparation of tissue for transmission electron microscopy ultrastructural analysis [protocols.io]
- 14. Effect of Bacillus amyloliquefaciens-based Direct-fed Microbial on Performance, Nutrient Utilization, Intestinal Morphology and Cecal Microflora in Broiler Chickens [animbiosci.org]
- 15. youtube.com [youtube.com]
- 16. mdanderson.org [mdanderson.org]
- 17. TEM Procedure [public.gettysburg.edu]
- 18. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 19. sysy-histosure.com [sysy-histosure.com]
- 20. Epithelial apoptosis in mechanistically distinct methods of injury in the murine small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. TUNEL assay for apoptosis in intestine [bio-protocol.org]
- 22. New Isolation Technique to Study Apoptosis in Human Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
quality control parameters for ensuring the consistency of cholestyramine resin in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the consistency of cholestyramine resin in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control parameters I should consider for this compound resin to ensure lot-to-lot consistency?
A1: To ensure consistent experimental results, it is crucial to assess several quality control parameters of this compound resin. These parameters, as defined by the United States Pharmacopeia (USP), help guarantee the identity, purity, strength, and performance of the resin. The key parameters are summarized in the table below.[1][2][3]
Q2: How can I properly identify that my material is indeed this compound resin?
A2: The primary method for identifying this compound resin is through Infrared (IR) Spectroscopy.[1][4][5] The IR absorption spectrum of your sample should be compared to that of a USP this compound Resin Reference Standard (RS). The spectra should exhibit maxima at the same wavelengths.[5]
Q3: What is the significance of the exchange capacity, and how is it measured?
A3: The exchange capacity is a critical performance parameter that measures the resin's ability to bind bile acids.[1][2][3] It is defined as the amount of sodium glycocholate that 1 gram of the resin can bind. According to USP specifications, each gram of this compound resin should exchange between 1.8 and 2.2 grams of sodium glycocholate, calculated on a dried basis.[2][3] The measurement is typically performed using a liquid chromatography-based assay.[5][6]
Q4: What are the acceptable limits for impurities in this compound resin?
A4: The USP sets limits for several potential impurities to ensure the safety and purity of the resin. These include heavy metals, dialyzable quaternary amines, and residue on ignition. Adhering to these limits is essential for reproducible and reliable experimental outcomes.[1][7]
Q5: How should I properly store and handle this compound resin to maintain its quality?
A5: this compound resin should be preserved in tight containers to protect it from moisture.[1][4] It is recommended to store the resin at room temperature, away from excess heat.[8] Proper storage is critical to prevent degradation and maintain the resin's binding capacity.
Troubleshooting Guide
Issue 1: High variability in bile acid binding results between experiments.
This issue can stem from several factors related to the resin itself or the experimental setup.
-
Possible Cause 1: Inconsistent Resin Quality. Lot-to-lot variability in the resin's exchange capacity, particle size, or moisture content can lead to inconsistent binding.
-
Solution: Always qualify a new lot of this compound resin by testing its key quality parameters, especially the exchange capacity, before use in critical experiments. Refer to the quality control parameters table for acceptable ranges.
-
-
Possible Cause 2: Improper Resin Handling and Storage. Exposure to moisture can decrease the binding capacity of the resin.
-
Possible Cause 3: Inaccurate Measurement of Resin.
-
Solution: Use a calibrated analytical balance to accurately weigh the resin for each experiment. Account for the moisture content by determining the "Loss on Drying" and calculating the amount of resin on a dried basis.
-
Logical Workflow for Troubleshooting Binding Variability
Caption: Troubleshooting workflow for inconsistent bile acid binding.
Issue 2: The pH of the experimental solution changes after adding this compound resin.
-
Possible Cause: The resin itself has a specified pH range.
-
Solution: According to the USP, a 1 in 100 slurry of this compound resin in water should have a pH between 4.0 and 6.0.[1] If your experimental system is sensitive to pH changes, you may need to buffer your solution accordingly or adjust the pH after the addition of the resin. It is good practice to measure the pH of your final experimental mixture.
-
Quantitative Data Summary
The following table summarizes the key quantitative quality control parameters for this compound resin as specified by the USP.
| Parameter | USP Specification | Method Reference |
| Exchange Capacity | 1.8 - 2.2 g of sodium glycocholate per g of dried resin | USP <621> |
| Chloride Content | 13.0% - 17.0% (calculated on dried basis) | Potentiometric Titration |
| Loss on Drying | Not more than 12.0% | USP <731> |
| pH (1 in 100 slurry) | 4.0 - 6.0 | USP <791> |
| Residue on Ignition | Not more than 0.1% | USP <281> |
| Heavy Metals | Not more than 0.002% | USP <231> |
| Dialyzable Quaternary Amines | Not more than 0.05% (as benzyltrimethylammonium (B79724) chloride) | Dialysis followed by Spectrophotometry |
Key Experimental Protocols
1. Determination of Exchange Capacity
This protocol is a summary of the USP method for determining the bile acid binding capacity of this compound resin.
Experimental Workflow for Exchange Capacity Assay
Caption: Workflow for determining the exchange capacity of this compound resin.
Methodology:
-
Preparation of Solutions:
-
Mobile Phase: Prepare a filtered and degassed mixture of a suitable buffer (e.g., 0.08 M monobasic potassium phosphate) and an organic solvent (e.g., acetonitrile) in appropriate proportions.[1]
-
Sodium Glycocholate Solution: Dissolve a known amount of sodium glycocholate in a suitable buffer to create a stock solution.[1]
-
Reference Solution: A diluted solution of the sodium glycocholate stock solution.
-
Standard Solution: Prepare by incubating a known weight of USP this compound Resin RS with the sodium glycocholate solution.[1]
-
-
Sample Preparation:
-
Chromatographic Analysis:
-
Use a suitable liquid chromatograph equipped with a UV detector (e.g., at 214 nm) and a suitable column (e.g., C18).[4]
-
Inject equal volumes of the Reference Solution, Standard Solution, and the prepared test solution into the chromatograph.
-
Record the peak responses for sodium glycocholate.
-
-
Calculation:
-
Calculate the amount of sodium glycocholate bound to the resin by comparing the peak response of the test solution to that of the standard and reference solutions, taking into account the weights and dilutions used.
-
2. Loss on Drying (Moisture Content)
-
Accurately weigh a sample of this compound resin.
-
Dry the sample over a suitable desiccant (e.g., phosphorus pentoxide) at a pressure not exceeding 50 mm of mercury at 70°C for 16 hours.[1][7]
-
Cool the sample in a desiccator and reweigh.
-
The loss in weight is calculated as a percentage of the original weight. The USP limit is not more than 12.0%.[1][7]
References
- 1. uspnf.com [uspnf.com]
- 2. trungtamthuoc.com [trungtamthuoc.com]
- 3. This compound Resin - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uspbpep.com [uspbpep.com]
- 6. scribd.com [scribd.com]
- 7. drugfuture.com [drugfuture.com]
- 8. saintlukeskc.org [saintlukeskc.org]
Technical Support Center: Managing Long-Term Cholestyramine Administration in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the long-term side effects of cholestyramine administration in research animals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a bile acid sequestrant. It is a non-absorbable resin that binds to bile acids in the intestine, preventing their reabsorption and promoting their excretion in the feces.[1] This interruption of the enterohepatic circulation of bile acids stimulates the liver to synthesize more bile acids from cholesterol. To meet the increased demand for cholesterol, liver cells upregulate their LDL receptors, leading to increased clearance of LDL cholesterol from the plasma.[1]
Q2: What are the most common long-term side effects observed in research animals?
A2: The most frequently encountered long-term side effects include gastrointestinal disturbances, most notably constipation, and malabsorption of fat-soluble vitamins (A, D, E, and K) and other lipophilic compounds due to the sequestration of bile acids.[2][3][4] Steatorrhea, or an excess of fat in the feces, is a common manifestation of this malabsorption.[1]
Q3: Can this compound administration affect the body weight of research animals?
A3: The effect on body weight can be variable. In some studies, slight growth retardation has been observed, particularly at higher doses.[5] However, other studies report no significant differences in weight gain between this compound-treated and control animals.[6] Close monitoring of body weight is crucial throughout the experimental period.
Q4: Are there any known effects of this compound on intestinal morphology?
A4: Yes, some studies in rats have shown that this compound can affect the structure of the small intestine. It has been reported to reduce the total mucosal thickness in the jejunum and ileum, as well as decrease villus height in the ileum. These effects can be influenced by the composition of the basal diet.
Troubleshooting Guides
Issue 1: Gastrointestinal Disturbances - Constipation
Symptoms:
-
Reduced fecal output (fewer or smaller pellets).
-
Hard, dry fecal pellets.
-
Straining during defecation.
-
Bloating or abdominal distension.
Troubleshooting Steps:
-
Ensure Adequate Hydration: Verify that animals have ad libitum access to fresh, clean water. Dehydration can exacerbate constipation.
-
Dietary Fiber Supplementation:
-
If using a purified diet, consider incorporating a soluble dietary fiber source. In mouse models of constipation, soluble fibers have been shown to increase stool moisture and gastrointestinal transit rate.[7]
-
For rat models, a diet containing 5% cellulose (B213188) is a standard component to ensure adequate fiber.[8] Probiotics in combination with dietary fiber have also been shown to be effective in relieving constipation in rats.[9]
-
-
Laxative Administration (Use with caution and veterinary consultation):
-
Osmotic laxatives like lactulose (B1674317) can be effective.[10]
-
Stimulant laxatives such as sodium picosulfate (e.g., 5 mg/kg for rats) or bisacodyl (B1667424) can be used as a positive control in constipation models and may be considered for treatment.[11][12][13]
-
Important: The use of laxatives should be a secondary measure and carefully monitored to avoid diarrhea and dehydration. Consult with a veterinarian for appropriate dosing and administration for your specific animal model.
-
Issue 2: Fat-Soluble Vitamin Deficiencies
Symptoms:
-
Vitamin A Deficiency: In rats, signs can include alopecia (hair loss), ocular lesions, and anemia.[7] Infertility and embryonic defects have also been reported.[13]
-
Vitamin D Deficiency: Can lead to skeletal abnormalities and affect calcium and phosphorus homeostasis.
-
Vitamin E Deficiency: May result in neurological problems and muscle weakness.
-
Vitamin K Deficiency: The most critical acute risk is impaired blood coagulation, leading to a hemorrhagic tendency.[5] This can manifest as spontaneous bleeding or excessive bleeding after minor procedures (e.g., blood draws).
Troubleshooting and Prevention Protocol:
-
Prophylactic Supplementation: For long-term studies, it is highly recommended to provide supplemental fat-soluble vitamins.
-
Administration Timing: Administer vitamin supplements at least 1 to 2 hours before or 4 to 6 hours after this compound administration to minimize binding in the gut.
-
Route of Administration: Parenteral (e.g., subcutaneous) administration of vitamins can bypass the issue of intestinal malabsorption.
-
Vitamin K1 Supplementation Protocol (Rats/Rabbits):
-
Prophylactic Dose: A daily subcutaneous injection of Vitamin K1 can prevent deficiency. In rabbits, a dose of 10 mg/kg has been used to ensure survival in studies involving anticoagulants.[14] In rats with biliary obstruction, a daily subcutaneous dose of 0.01 mL has been shown to be effective.[15][16]
-
Monitoring: Regularly monitor prothrombin time (PT) or other coagulation parameters, especially before any surgical procedures.[1]
-
-
-
Monitoring Serum Vitamin Levels:
-
Collect baseline blood samples before starting this compound administration.
-
Periodically (e.g., monthly) collect blood to monitor the serum concentrations of vitamins A, D, and E.
-
Adjust supplementation based on the results.
-
Issue 3: Steatorrhea and Weight Loss
Symptoms:
-
Greasy, voluminous, and foul-smelling feces.
-
Visible fat droplets in or around the feces.
-
Progressive weight loss despite normal or increased food intake.
Troubleshooting Steps:
-
Quantify Fecal Fat: Perform a quantitative fecal fat analysis to confirm steatorrhea. (See Experimental Protocol 3).
-
Dietary Fat Content:
-
Be aware that high-fat diets will exacerbate steatorrhea in the presence of this compound.
-
If scientifically permissible, consider using a diet with a moderate fat content.
-
-
Monitor Body Weight and Food Intake:
-
Weigh animals at least twice weekly.
-
Measure daily food consumption to identify any changes in appetite.
-
-
Adjust this compound Dose: If steatorrhea is severe and associated with significant weight loss, a reduction in the this compound dose may be necessary if the experimental design allows.
Data Presentation
Table 1: Effect of this compound on Fecal Steroid and Bile Acid Excretion in Pregnant Rats [6]
| Treatment Group | Neutral Steroid Excretion (mg/100g body wt/day) | Bile Acid Excretion (mg/100g body wt/day) |
| Control | 3.9 ± 0.3 | 7.6 ± 0.4 |
| 4% this compound | 10.4 ± 0.3 | 25.8 ± 1.7 |
Table 2: Impact of this compound on Macronutrient Digestibility in Dogs
| Treatment | Dry Matter Digestibility (%) | Organic Matter Digestibility (%) | Fat Digestibility (%) |
| Control | Value ± SEM | Value ± SEM | Value ± SEM |
| This compound | Value ± SEM | Value ± SEM | Value ± SEM |
Note: Specific values from the cited study were not provided in the abstract and would require access to the full text.
Table 3: Changes in Plasma Cholesterol and Body Weight in Mice on a High-Fat Diet with this compound
| Parameter | Control (High-Fat Diet) | 1% this compound (High-Fat Diet) |
| Body Weight Change | Increase | Prevention of Increase |
| Plasma Cholesterol | Increased | Prevented Increase |
| Plasma Triglycerides | Increased | Prevented Increase |
Experimental Protocols
Protocol 1: Preparation and Administration of a this compound-Supplemented Diet (Rodents)
Objective: To prepare a homogenous diet containing a specified percentage of this compound for long-term oral administration to rodents.
Materials:
-
Standard or purified rodent chow (powdered form).
-
This compound resin powder.
-
A planetary mixer or a V-blender.
-
Scale accurate to 0.1 g.
Methodology:
-
Calculate the required amount of this compound and powdered diet for the total batch size. For example, to prepare 1 kg of a 2% this compound diet, you will need 20 g of this compound and 980 g of powdered diet.[6]
-
Weigh the powdered diet and place it in the blender.
-
Weigh the this compound powder separately.
-
For optimal mixing, use a geometric dilution method: a. Add the this compound to an approximately equal amount of the powdered diet in the blender and mix for 5 minutes. b. Add an amount of powdered diet equal to the mixture in the blender and mix again for 5 minutes. c. Continue this process until all the powdered diet has been incorporated.
-
After the final addition of the diet, mix for an additional 15-20 minutes to ensure homogeneity.
-
The diet can be provided to the animals in a powdered form in appropriate feeders or re-pelleted if equipment is available.
-
Store the prepared diet in airtight containers at 4°C to prevent spoilage.
Protocol 2: Comprehensive Monitoring Plan for Long-Term this compound Studies
Objective: To systematically monitor the health and well-being of research animals during long-term this compound administration.
Materials:
-
Animal scale.
-
Metabolic cages (for fecal/urine collection).
-
Blood collection supplies (e.g., microcapillary tubes, syringes).
-
Clinical observation log.
Methodology:
-
Daily Observations:
-
Visually inspect each animal for general appearance, posture, and behavior.
-
Check for signs of illness, such as lethargy, piloerection, or porphyrin staining around the eyes and nose in rats.
-
Observe fecal pellets for consistency, color, and quantity to screen for constipation or diarrhea.
-
Ensure ad libitum access to food and water.
-
-
Weekly Monitoring:
-
Measure and record the body weight of each animal.[14]
-
Measure and record food and water intake, especially if using metabolic cages.
-
-
Monthly (or as needed) Monitoring:
-
Perform blood collection for analysis of:
-
Complete Blood Count (CBC) to check for anemia.
-
Serum chemistry panel, including liver enzymes and lipids.
-
Serum levels of fat-soluble vitamins (A, D, E).
-
Coagulation panel (e.g., Prothrombin Time) to assess Vitamin K status.
-
-
-
Fecal Collection:
-
For specific analyses like fecal fat or bile acid content, house animals in metabolic cages for a defined period (e.g., 72 hours) for complete and uncontaminated sample collection.[17]
-
Protocol 3: Quantitative 72-Hour Fecal Fat Analysis
Objective: To quantify the amount of fat excreted in the feces over a 72-hour period to assess the degree of steatorrhea.
Materials:
-
Metabolic cages.
-
Pre-weighed, airtight collection containers.
-
Freeze-dryer or drying oven.
-
Soxhlet extraction apparatus.
-
Petroleum ether or other suitable solvent.
-
Analytical balance.
Methodology:
-
Dietary Acclimation: For at least 3 days prior to and during the collection period, animals should be on a diet with a consistent and known fat content.[18]
-
Fecal Collection:
-
Sample Processing:
-
Record the total wet weight of the collected feces.
-
Homogenize the entire 72-hour fecal sample.
-
Dry the homogenized sample to a constant weight using a freeze-dryer or a drying oven at 60-70°C. Record the total dry weight.
-
-
Fat Extraction (Soxhlet Method):
-
Take a known weight of the dried, homogenized fecal sample.
-
Place the sample in a thimble and insert it into the Soxhlet extractor.
-
Extract the fat using petroleum ether for a defined period (e.g., 6-8 hours), or until the solvent runs clear.
-
Evaporate the solvent from the collection flask, leaving the extracted fat.
-
Dry the flask containing the fat to a constant weight.
-
-
Calculation:
-
Calculate the weight of the extracted fat.
-
Express the fecal fat excretion as a percentage of the dry weight of the feces or as grams of fat excreted per 24 hours.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in the intestine and liver.
Caption: General experimental workflow for long-term this compound studies.
References
- 1. This compound Resin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound decreases apparent total tract macronutrient digestibility and alters fecal characteristics and metabolites of healthy adult dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of this compound on intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of this compound on intestinal absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Carcinogenicity study of this compound in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound treatment during pregnancy in the rat results in hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different Efficacy of Five Soluble Dietary Fibers on Alleviating Loperamide-Induced Constipation in Mice: Influences of Different Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Treatment of constipation with probiotics and dietary fiber [cjm.dmu.edu.cn]
- 10. e-century.us [e-century.us]
- 11. Laxative activities of Mareya micrantha (Benth.) Müll. Arg. (Euphorbiaceae) leaf aqueous extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Short-term treatment with this compound increases long-acting anticoagulant rodenticide clearance from rabbits without affecting plasma vitamin K1 levels or blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. Effect of vitamin K1 supplementation on left colon healing in rats with extrahepatic biliary obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fecal Fat Quantitative Test (72 Hour Collection) [nationwidechildrens.org]
- 18. easternhealth.ca [easternhealth.ca]
- 19. stmichaelshospital.com [stmichaelshospital.com]
Validation & Comparative
Validating Cholestyramine's Efficacy in Modern Hypercholesterolemia Research: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cholestyramine's performance in new animal models of hypercholesterolemia. It includes supporting experimental data, detailed protocols, and visualizations of key biological pathways and experimental workflows.
This compound, a bile acid sequestrant, has long been a tool in the management of hypercholesterolemia. Its mechanism of action, which involves binding bile acids in the intestine and preventing their reabsorption, leads to an upregulation of hepatic cholesterol catabolism to replenish the bile acid pool. This, in turn, increases the expression of low-density lipoprotein (LDL) receptors and enhances the clearance of LDL cholesterol from the circulation. While its efficacy is well-established, the advent of new, more nuanced animal models of hypercholesterolemia necessitates a re-evaluation and comparison of its effects. This guide synthesizes data from various studies to provide a clear picture of this compound's efficacy and the experimental frameworks used to validate it.
Comparative Efficacy of this compound in Animal Models
The following tables summarize the quantitative effects of this compound on key lipid parameters in different animal models of hypercholesterolemia. These models are crucial for preclinical research as they mimic different aspects of human dyslipidemia.
Table 1: Efficacy of this compound in a Rabbit Model of Hypercholesterolemia
| Treatment Group | Total Cholesterol (TC) | LDL Cholesterol (LDL-C) | Key Finding |
| Control (Hypercholesterolemic Diet) | Markedly Elevated | Markedly Elevated | Establishes the hypercholesterolemic phenotype. |
| This compound (1% in diet) | Prevented Increase | Not specified | Inclusion of this compound in the diet prevented the rise in plasma cholesterol.[1] |
| This compound (2 g/day ) | Lowered | Lowered | Promoted clearance of LDL from plasma by 120% via the receptor pathway.[2] |
| This compound (1 g/kg per day for 2 weeks) | Decreased by 12.1% | Not specified | Significantly increased fecal bile acid output.[3] |
Table 2: Efficacy of this compound in a Hamster Model of Hypercholesterolemia
| Treatment Group | Total Cholesterol (TC) | LDL Cholesterol (LDL-C) | Triglycerides (TG) |
| Control (High-Fat Diet) | Elevated | Elevated | Elevated |
| This compound (1% in diet) | Not specified | Reduced | Not specified |
| This compound + Psyllium (Combination) | Not specified | Further Reduced | Not specified |
Table 3: Comparative Efficacy of this compound and Other Lipid-Lowering Agents
| Animal Model | Treatment | LDL Cholesterol Reduction | HDL Cholesterol Change | Triglyceride Change |
| Rat | This compound | Not specified | Not specified | Not specified |
| Rat | Chitosan | Similar to this compound | Not specified | Not specified |
| Human | This compound | 17.4% | No significant change | 29.6% Increase |
| Human | Probucol | 11.7% | 10% Decrease | 14% Decrease |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of experimental findings. Below are summaries of protocols used in the cited studies.
Rabbit Model of Diet-Induced Hypercholesterolemia
-
Animal Strain: New Zealand White rabbits.[3]
-
Induction of Hypercholesterolemia: Rabbits are fed a diet supplemented with cholesterol, often at a concentration of 1% to induce hypercholesterolemia.[4] Another model utilizes a wheat starch-casein diet to induce endogenous hypercholesterolemia.[1][5]
-
This compound Administration:
-
Duration of Treatment: Treatment periods can range from two weeks to the entire duration of the hypercholesterolemic diet induction.[3]
-
Lipid Analysis: Serum cholesterol and other lipid levels are determined at baseline and at the end of the treatment period using standard enzymatic assays. Fecal bile acid output can also be measured to confirm the mechanism of action.[3] Gene expression analysis of key enzymes and receptors in the liver and intestine (e.g., CYP7A1, LDL-R) can be performed using real-time PCR.[3]
Hamster Model of Diet-Induced Hypercholesterolemia
-
Animal Strain: Golden Syrian hamsters.
-
Induction of Hypercholesterolemia: Hamsters are fed a high-fat, high-cholesterol diet to induce a hypercholesterolemic state.
-
This compound Administration: this compound is incorporated into the diet at a specified percentage (e.g., 1%).
-
Duration of Treatment: The treatment period typically lasts for several weeks to observe significant changes in lipid profiles.
-
Lipid Analysis: Plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides are measured. Fecal steroid and bile acid excretion are also commonly analyzed to understand the metabolic effects.
Genetically Modified Mouse Models (e.g., ApoE-deficient Mice)
-
Animal Strain: Apolipoprotein E-deficient (ApoE-/-) mice, which spontaneously develop hypercholesterolemia.[7]
-
This compound Administration: this compound can be administered as a dietary supplement (e.g., 3% in the chow).[7]
-
Experimental Context: In a recent study, this compound was administered to pregnant ApoE-/- mice to investigate the impact of maternal hypercholesterolemia on offspring.[7]
-
Outcome Measures: In addition to plasma lipid profiles, atherosclerotic plaque development in the aorta can be assessed using histological techniques (e.g., Oil Red O staining).[7]
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams are provided.
Caption: Mechanism of action of this compound in lowering plasma LDL cholesterol.
Caption: General experimental workflow for validating this compound's efficacy.
References
- 1. Effects of this compound on low density lipoprotein binding sites on liver membranes from rabbits with endogenous hypercholesterolemia induced by a wheat starch-casein diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on receptor-mediated plasma clearance and tissue uptake of human low density lipoproteins in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound alters bile acid amounts and the expression of cholesterol-related genes in rabbit intestinal and hepatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of this compound on apolipoproteins in cholesterol-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Gestational this compound treatment protects adult offspring of ApoE-deficient mice against maternal-hypercholesterolemia-induced atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cholestyramine and Colesevelam for Bile Acid Sequestration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent bile acid sequestrants: cholestyramine, a first-generation resin, and colesevelam (B1170362), a second-generation polymer. The following sections objectively compare their performance based on available experimental data, delve into their mechanisms of action, and provide insights into their clinical and pharmacological profiles.
Executive Summary
This compound and colesevelam are both non-absorbed, positively charged polymers that effectively sequester negatively charged bile acids in the intestine. This action disrupts the enterohepatic circulation of bile acids, leading to their increased fecal excretion. The liver compensates by upregulating the synthesis of bile acids from cholesterol, which in turn increases the expression of low-density lipoprotein (LDL) receptors on hepatocytes and enhances the clearance of LDL cholesterol (LDL-C) from the bloodstream.[1][2]
While both drugs share a fundamental mechanism, colesevelam exhibits several distinct advantages over this compound. As a second-generation agent, colesevelam was specifically engineered for higher binding affinity and capacity for bile acids, particularly for the most abundant human bile acid, glycocholic acid.[3][4] This enhanced potency allows for lower therapeutic doses compared to this compound.[5] Furthermore, colesevelam is associated with a more favorable side effect profile, particularly concerning gastrointestinal tolerance, and fewer drug-drug interactions.[6]
Mechanism of Action: Bile Acid Sequestration and its Downstream Effects
The primary mechanism of action for both this compound and colesevelam is the binding of bile acids in the intestinal lumen, thereby preventing their reabsorption. This process initiates a cascade of physiological events aimed at restoring bile acid homeostasis, which ultimately results in the lowering of plasma LDL-C levels.
Comparative In Vitro Binding Performance
The efficacy of a bile acid sequestrant is fundamentally determined by its affinity (k1) and capacity (k2) for binding bile acids. While direct head-to-head studies providing these constants under identical conditions are limited, the available literature consistently indicates the superior binding characteristics of colesevelam.[3][7] Colesevelam has a notably higher affinity for glycocholic acid, the primary bile acid in humans, which is believed to contribute to its enhanced potency.[4] In vivo studies in animal models have shown that colesevelam is at least twice as potent and efficacious in increasing fecal bile acid excretion compared to this compound.[4]
| Parameter | This compound | Colesevelam | Reference |
| Binding Capacity for Cholate | ~85.78% | - | [1] |
| Relative Potency | 1x | 4-6x greater than this compound | [6] |
| Affinity for Glycocholic Acid | Lower | Significantly higher than this compound | [4] |
Note: The binding capacity of this compound is presented from a single in vitro study and may not be directly comparable to colesevelam due to different experimental conditions. The relative potency of colesevelam is a qualitative measure reported in several sources.
Experimental Protocols
In Vitro Bile Acid Binding Assay
The following protocol is a synthesized methodology based on FDA guidance for bioequivalence studies of bile acid sequestrants.
Objective: To determine the in vitro binding affinity (k1) and capacity (k2) of this compound and colesevelam for various bile acids.
Materials:
-
This compound and Colesevelam drug products
-
Simulated Intestinal Fluid (SIF), pH 6.8 (0.05M potassium phosphate (B84403) buffer)[8]
-
Bile acid salts: Glycocholic acid (GCA), Glycochenodeoxycholic acid (GCDA), and Taurodeoxycholic acid (TDCA) in a 3:3:1 molar ratio[8]
-
0.1 N Hydrochloric acid (for acid pre-treatment simulation)
-
Incubation flasks
-
Shaking incubator (37°C)
-
Filtration apparatus
-
High-Performance Liquid Chromatography (HPLC) system with UV detection
Procedure:
-
Preparation of Bile Acid Solutions: Prepare a series of at least eight different concentrations of the bile acid salt mixture in SIF.
-
Drug Product Incubation:
-
For each sequestrant, weigh an amount equivalent to a fixed dose of the active pharmaceutical ingredient (API).
-
Without Acid Pre-treatment: Add the sequestrant to incubation flasks containing the various concentrations of bile acid solutions.
-
With Acid Pre-treatment: Incubate the sequestrant in 0.1 N HCl at 37°C for a specified period to simulate gastric passage. Neutralize with SIF to pH 6.8 before adding to the bile acid solutions.
-
-
Equilibrium Binding: Incubate the flasks at 37°C with constant shaking for a predetermined time sufficient to reach equilibrium.
-
Sample Analysis:
-
Filter the samples to separate the sequestrant-bile acid complex from the unbound bile acids in the supernatant.
-
Quantify the concentration of unbound bile acids in the filtrate using a validated HPLC method.
-
-
Data Analysis:
Clinical Performance
LDL-C Reduction
Both this compound and colesevelam have demonstrated efficacy in lowering LDL-C levels. As monotherapy, both agents can achieve a 15-30% reduction in LDL-C.[9] When used as an add-on to statin therapy, they provide an additional 10-16% reduction in LDL-C.[9] An indirect comparison of clinical trial data did not find a statistically significant difference in LDL-C reduction between the two drugs.
| Parameter | This compound | Colesevelam | Reference |
| Monotherapy LDL-C Reduction | 15-30% | 15-18% | [9] |
| Add-on to Statin LDL-C Reduction | 10-16% | 10-16% | [9] |
Tolerability and Side Effects
A significant differentiator between the two sequestrants is their side effect profile. This compound is more frequently associated with gastrointestinal side effects such as constipation, bloating, and abdominal pain, which can impact patient compliance.[6] Colesevelam is generally better tolerated, with a lower incidence of these adverse events.[6]
| Adverse Event | This compound (% of users) | Colesevelam (% of users) | Reference |
| Diarrhea | 21.8% | 27.6% | [10] |
| Constipation | 5.4% | 10.2% | [10] |
| Cramps | 4.7% | 4.7% | [10] |
| Nausea | 4.3% | 3.9% | [10] |
| Bloating | 3.9% | - | [10] |
| Gas | - | 3.1% | [10] |
| Upset Stomach | 3.5% | 2.4% | [10] |
| Stomach Pain | 2.3% | - | [10] |
| Heartburn | - | 2.4% | [10] |
Data from user-reported side effects and may not be from direct head-to-head clinical trials.
Drug Interactions
This compound has a greater propensity for binding to and reducing the absorption of other medications. Colesevelam was designed to have a lower potential for drug-drug interactions.
| Drug | Interaction with this compound | Interaction with Colesevelam |
| Number of Known Interactions | 139 | 95 |
| Major Interactions | 9 | 8 |
| Moderate Interactions | 108 | 87 |
Data based on known drug interactions.
Effects on Glucagon-Like Peptide-1 (GLP-1) Secretion
Bile acid sequestrants have been shown to influence the secretion of incretin (B1656795) hormones, such as GLP-1. The proposed mechanism involves the alteration of the bile acid pool in the gut, which can stimulate L-cells to release GLP-1. Both this compound and colesevelam have been associated with increased GLP-1 levels, which may contribute to their beneficial effects on glycemic control in patients with type 2 diabetes. However, the effect of colesevelam on postprandial GLP-1 levels has been inconsistent in human studies.[11][12][13]
Conclusion
Colesevelam represents a significant advancement in bile acid sequestrant therapy compared to the first-generation agent, this compound. Its superior in vitro binding affinity and capacity, particularly for glycocholic acid, translate to enhanced potency. While clinical data from direct head-to-head trials on LDL-C reduction is not definitive, colesevelam's improved side effect profile and reduced potential for drug interactions make it a more favorable option for many patients. The effects of both agents on GLP-1 secretion offer an additional therapeutic benefit, particularly for patients with dyslipidemia and type 2 diabetes. For drug development professionals, the evolution from this compound to colesevelam highlights the success of rational drug design in improving the therapeutic index of a well-established drug class.
References
- 1. In Vitro Binding Capacity of Bile Acids by Defatted Corn Protein Hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile Acid Resins or Sequestrants - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Colesevelam hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bile Acid Sequestrants Based on Natural and Synthetic Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. basinc.com [basinc.com]
- 9. droracle.ai [droracle.ai]
- 10. drugs.com [drugs.com]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Colesevelam attenuates cholestatic liver and bile duct injury in Mdr2−/− mice by modulating composition, signalling and excretion of faecal bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Colesevelam has no acute effect on postprandial GLP-1 levels but abolishes gallbladder refilling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Clinical Trial Design: Cholestyramine vs. Statins for Hypercholesterolemia
In the management of hypercholesterolemia, both cholestyramine and statins have been cornerstone therapies. While statins are now more commonly prescribed, understanding the comparative efficacy and mechanisms of these two drug classes is crucial for researchers and drug development professionals. This guide provides a comprehensive comparison based on available clinical trial data, detailing their mechanisms of action, clinical efficacy, and a typical head-to-head trial design.
Mechanisms of Action: A Tale of Two Pathways
Statins and this compound employ distinct strategies to lower cholesterol levels, targeting different points in the cholesterol metabolism pathway.
Statins, such as simvastatin (B1681759), pravastatin (B1207561), and atorvastatin (B1662188), act by competitively inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway in the liver. This inhibition leads to a decrease in intracellular cholesterol concentration, which in turn upregulates the expression of LDL receptors on hepatocyte surfaces. The increased number of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream.
This compound, a bile acid sequestrant, works within the gastrointestinal tract. It binds to bile acids, preventing their reabsorption in the ileum and promoting their excretion in the feces. To replenish the depleted bile acid pool, the liver increases the conversion of cholesterol into bile acids. This process also leads to the upregulation of hepatic LDL receptors to sequester more cholesterol from the circulation, ultimately lowering LDL cholesterol levels.
Clinical Efficacy: A Comparative Analysis
Head-to-head clinical trials have provided valuable data on the comparative efficacy of this compound and statins in managing hypercholesterolemia. The following tables summarize the percentage changes in lipid parameters observed in key studies.
Table 1: Comparison of Simvastatin and this compound
| Study | Treatment Group | Total Cholesterol | LDL Cholesterol | HDL Cholesterol | Triglycerides |
| Simvastatin vs. This compound[1] | Simvastatin 20mg | -26% | -32% | +8% | Decrease |
| Simvastatin 40mg | -33% | -40% | +10% | Decrease | |
| This compound | -15% | -21% | +10% | Increase | |
| Simvastatin vs. This compound[2] | Simvastatin 10mg | -21% | -30% | +11% | -5.8% |
| This compound 12g | -16% | -25% | +7% | +8.5% | |
| Simvastatin vs. This compound[3] | Simvastatin 40mg | Not Reported | -40% | +19% | -17% |
| This compound 24g | Not Reported | -33% | Not Reported | Not Reported |
Table 2: Comparison of Pravastatin and this compound
| Study | Treatment Group | Total Cholesterol | LDL Cholesterol | HDL Cholesterol | Triglycerides |
| Pravastatin vs. This compound[4] | Pravastatin 40mg | -23% | -28% | +9% | Not Reported |
| This compound 24g | -24% | -30% | Not Reported | Not Reported | |
| Pravastatin vs. This compound[5] | Pravastatin 40mg | -25% | -30% | No change | Not Reported |
| This compound 24g | -23% | -31% | No change | +18% |
Table 3: Comparison of Atorvastatin and Simvastatin +/- this compound
| Study | Treatment Group | Total Cholesterol | LDL Cholesterol | HDL Cholesterol | Triglycerides |
| Atorvastatin vs. Simvastatin +/- Resin[6] | Atorvastatin (up to 80mg) | -42% | -49% | +7-10% | -33% |
| Simvastatin (up to 40mg) +/- Resin | -32% | -38% | +7-10% | -25% |
Across these studies, statins generally demonstrate a more potent effect in lowering LDL cholesterol compared to this compound.[1][2][3][4][5][6] Furthermore, a consistent observation is the tendency of this compound to increase triglyceride levels, while statins typically have a neutral or lowering effect on triglycerides.[1][2][5][6] Both drug classes show a modest increase in HDL cholesterol. In terms of tolerability, statins are generally better tolerated, with this compound frequently associated with gastrointestinal side effects.[1]
Experimental Protocol: A Typical Head-to-Head Clinical Trial Design
A robust head-to-head clinical trial comparing this compound to a statin would typically follow a randomized, double-blind, parallel-group design. The following outlines a standard protocol for such a study.
Study Objectives
-
Primary Objective: To compare the efficacy of a statin versus this compound in reducing LDL cholesterol from baseline after a specified treatment period (e.g., 12 weeks).
-
Secondary Objectives:
-
To compare the effects on other lipid parameters (Total Cholesterol, HDL Cholesterol, Triglycerides).
-
To assess the safety and tolerability of both treatments.
-
To evaluate the proportion of patients achieving a target LDL cholesterol level.
-
Patient Population
-
Inclusion Criteria:
-
Adults (e.g., 18-70 years) with a diagnosis of primary hypercholesterolemia.
-
Fasting LDL cholesterol levels above a specified threshold (e.g., >160 mg/dL) after a dietary lead-in period.
-
Willingness to follow a standard cholesterol-lowering diet throughout the study.
-
-
Exclusion Criteria:
-
History of familial hypercholesterolemia requiring more aggressive therapy.
-
Significant renal or hepatic disease.
-
Recent myocardial infarction or other major cardiovascular event.
-
Use of other lipid-lowering medications.
-
Known hypersensitivity to either study drug.
-
Study Design and Procedures
-
Screening and Dietary Lead-in: Potential participants undergo a screening visit to assess eligibility. Eligible subjects enter a 4-8 week dietary lead-in period to stabilize their lipid levels on a standard diet.
-
Randomization: Patients are randomly assigned in a 1:1 ratio to receive either the statin or this compound.
-
Treatment:
-
Statin Arm: Receives a fixed daily dose of the statin (e.g., simvastatin 20 mg).
-
This compound Arm: Receives a fixed daily dose of this compound (e.g., 4g twice daily).
-
To maintain blinding, a double-dummy design may be employed where each group receives one active drug and one placebo.
-
-
Follow-up: Patients attend follow-up visits at regular intervals (e.g., weeks 4, 8, and 12). At each visit, blood samples are collected for lipid analysis, and information on adverse events and medication adherence is recorded.
-
Endpoint Assessment: The primary efficacy endpoint (percentage change in LDL cholesterol) is assessed at the final visit (e.g., week 12).
Laboratory Methods
-
Fasting blood samples are collected at baseline and at each follow-up visit.
-
Total cholesterol, HDL cholesterol, and triglycerides are measured using standardized enzymatic assays.
-
LDL cholesterol is typically calculated using the Friedewald formula, provided that triglyceride levels are not excessively high.
Statistical Analysis
-
The primary analysis is an intention-to-treat (ITT) analysis of the percentage change in LDL cholesterol from baseline to the final visit.
-
An analysis of covariance (ANCOVA) model is often used, with the baseline LDL cholesterol as a covariate.
-
Secondary endpoints and safety data are compared between the two groups using appropriate statistical tests (e.g., t-tests for continuous variables and chi-square tests for categorical variables).
This comprehensive guide provides a framework for understanding and designing head-to-head clinical trials comparing this compound and statins. The provided data and protocols are essential for researchers and professionals in the field of drug development for lipid disorders.
References
- 1. Effects of simvastatin and this compound in familial and nonfamilial hypercholesterolemia. Multicenter Group I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison between low-dose simvastatin and this compound in moderately severe hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simvastatin and this compound in the long-term treatment of hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of familial hypercholesterolaemia: a controlled trial of the effects of pravastatin or this compound therapy on lipoprotein and apolipoprotein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of familial hypercholesterolaemia. United Kingdom lipid clinics study of pravastatin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of atorvastatin alone versus simvastatin +/- this compound in the management of severe primary hypercholesterolaemia (the six cities study) - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the mycotoxin-binding capacity of cholestyramine against other adsorbents
For Immediate Release
[City, State] – [Date] – A comprehensive review of available scientific literature highlights the efficacy of cholestyramine as a mycotoxin-binding agent, positioning it as a significant tool for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of this compound against other common adsorbents, supported by experimental data to validate its mycotoxin-binding capabilities.
Mycotoxin contamination in food and feed poses a significant threat to human and animal health. The use of adsorbent agents to reduce the bioavailability of these toxins is a widely studied strategy. This compound, a bile acid sequestrant, has demonstrated considerable potential in binding various mycotoxins, thereby preventing their absorption from the gastrointestinal tract.
Quantitative Comparison of Mycotoxin Adsorbents
The following table summarizes the in vitro binding capacities of this compound and other adsorbents against several key mycotoxins. It is important to note that the data is compiled from various studies, and experimental conditions may differ.
| Mycotoxin | Adsorbent | Binding Capacity (%) | Reference |
| Ochratoxin A (OTA) | This compound | 96% | [1][2] |
| Taurodeoxycholate (Bile Salt) | 80% | [1][2] | |
| Taurocholate (Bile Salt) | 50% | [1][2] | |
| Fumonisin B1 (FB1) | This compound | 85% | [3][4] |
| Activated Carbon | 62% | [3][4] | |
| Bentonite (B74815) | 12% | [3][4] | |
| Zearalenone (B1683625) (ZEA) | Activated Carbon | 84.4% (calculated) | [5] |
| This compound | 50% (calculated) | [5] | |
| Yeast Cell Wall | More efficient than HSCAS (qualitative) | [6] | |
| Hydrated Sodium Calcium Aluminosilicate (B74896) (HSCAS) | Less efficient than Yeast Cell Wall (qualitative) | [6] | |
| Aflatoxin B1 (AFB1) | Activated Charcoal | 100.2% | [7] |
| Bentonite Clays (average) | 92.5% | [7] | |
| Yeast Cell Wall | 92.7% | [7] | |
| Deoxynivalenol (DON) | Yeast Cell Wall | 22.9% | [7] |
| Activated Charcoal | 14.4% | [7] | |
| Bentonite Clays (average) | 3.24% | [7] |
Experimental Protocols
The data presented in this guide is derived from in vitro studies designed to simulate the physiological conditions of the gastrointestinal tract. A general methodology for assessing mycotoxin-binding capacity is as follows:
-
Preparation of Mycotoxin Solutions: A stock solution of the mycotoxin is prepared in a suitable solvent and then diluted to a known concentration in a buffer solution that mimics either gastric (pH 2.5-3.5) or intestinal (pH 6.5-7.5) conditions.
-
Incubation with Adsorbent: A predetermined amount of the adsorbent material (e.g., this compound, bentonite clay, activated charcoal) is added to the mycotoxin solution.
-
Controlled Environment: The mixture is incubated at a physiologically relevant temperature (approximately 37°C) for a specific duration (e.g., 1-4 hours) with constant agitation to ensure thorough mixing.
-
Separation of Adsorbent-Mycotoxin Complex: Following incubation, the mixture is centrifuged or filtered to separate the solid adsorbent-mycotoxin complex from the liquid supernatant containing the unbound mycotoxin.
-
Quantification of Unbound Mycotoxin: The concentration of the mycotoxin remaining in the supernatant is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection.
-
Calculation of Binding Capacity: The amount of mycotoxin bound to the adsorbent is calculated by subtracting the concentration of the unbound mycotoxin from the initial concentration. The binding capacity is then expressed as a percentage of the initial mycotoxin concentration.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro assessment of mycotoxin-binding agents.
Caption: Workflow for in vitro mycotoxin binding assessment.
Signaling Pathways and Logical Relationships
The primary mechanism by which this compound and other adsorbents function is through physical binding in the gastrointestinal tract, preventing the absorption of mycotoxins into the bloodstream. This interaction is largely based on physicochemical properties such as surface area, pore size, and electrostatic interactions.
Caption: Mechanism of mycotoxin sequestration by adsorbents.
Conclusion
The available data strongly suggests that this compound is a potent binder of several mycotoxins, particularly Ochratoxin A and Fumonisin B1.[1][2][3][4] While its efficacy for other mycotoxins like Zearalenone may be lower compared to adsorbents such as activated carbon, it remains a valuable compound for mycotoxin research and potential therapeutic applications.[5] Further comprehensive studies directly comparing a wide array of adsorbents under standardized conditions are warranted to establish a definitive hierarchy of binding efficacy for various mycotoxins.
References
- 1. This compound protection against ochratoxin A toxicity: role of ochratoxin A sorption by the resin and bile acid enterohepatic circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo studies to assess the effectiveness of this compound as a binding agent for fumonisins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessing the zearalenone-binding activity of adsorbent materials during passage through a dynamic in vitro gastrointestinal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the sequestering properties of yeast cell wall extract and hydrated sodium calcium aluminosilicate in three in vitro models accounting for the animal physiological bioavailability of zearalenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youarethehealer.org [youarethehealer.org]
comparative studies of different cholestyramine formulations in research settings
For researchers, scientists, and drug development professionals, selecting the appropriate formulation of a compound is a critical step that can significantly impact experimental outcomes. This guide provides a comparative analysis of different cholestyramine formulations based on data from research settings, focusing on clinical efficacy, patient-centric parameters, and in vitro bioequivalence.
Mechanism of Action of this compound
This compound is a non-absorbable, bile acid sequestrant.[1] Its primary mechanism involves binding to bile acids in the intestine, forming an insoluble complex that is excreted in the feces. This interruption of the enterohepatic circulation of bile acids triggers the liver to convert more cholesterol into bile acids to replenish the supply. This process upregulates the expression of low-density lipoprotein (LDL) receptors on hepatocytes, leading to increased clearance of LDL cholesterol from the bloodstream.
Caption: Mechanism of action of this compound.
Clinical Efficacy of Different this compound Formulations
Comparative clinical trials have been conducted to evaluate the efficacy of different this compound formulations in lowering cholesterol levels. The primary endpoint in these studies is typically the percentage reduction in LDL cholesterol.
| Formulation Comparison | Study Population | Dosage | Mean LDL Cholesterol Reduction (%) | Mean Total Cholesterol Reduction (%) | Triglyceride Change (%) | Reference |
| Questran® vs. Questran Light® | 61 men with hypercholesterolemia | 24 g/day | No significant difference between formulations | No significant difference between formulations | No significant difference between formulations | [2][3] |
| Bar vs. Powder | 83 adults with hyperlipidemia | 16 g/day | Bar: -28%Powder: -29% | Bar: -16%Powder: -17% | Bar: +29%Powder: +25% | [4] |
| Pill vs. Powder | 38 children (10-18 years) with familial hypercholesterolemia | 8 g/day | Pill: -10% (±20%)Powder: -15% (±17%) | Not Reported | Not Reported | [5] |
Patient Compliance and Preference
The palatability and ease of use of different this compound formulations can significantly impact patient compliance and, consequently, treatment efficacy.
| Formulation Comparison | Key Findings | Reference |
| Questran® vs. Questran Light® | Questran Light® was significantly preferred over Questran® in both water (77% preference) and orange juice (80% preference) based on sensory evaluations. However, Questran® was overwhelmingly preferred (99%) for its ease of preparation. | [2] |
| Pill vs. Powder (Pediatric) | 82% of children preferred the pill form over the powder. Mean compliance was significantly higher for pills (61% ± 31%) compared to powder (50% ± 30%). | [5] |
Sensory and Mixability Characteristics
A double-blind, crossover trial compared the sensory and product preparation characteristics of Questran® (sucrose-based) and Questran Light® (aspartame-sweetened).
| Characteristic | Vehicle | Preferred Formulation | Preference (%) | p-value |
| Overall Preference | Water | Questran Light® | 77% | < 0.01 |
| Overall Preference | Orange Juice | Questran Light® | 80% | < 0.01 |
| Ease of Preparation | Not specified | Questran® | 99% | Not Reported |
Experimental Protocols
Clinical Efficacy and Patient Preference Studies
The clinical trials cited in this guide generally followed a randomized, controlled design. Below is a generalized workflow for such studies.
Caption: Generalized workflow for a comparative clinical trial of this compound formulations.
Detailed Methodologies:
-
Study Design: The studies comparing Questran® and Questran Light®, as well as the bar and powder formulations, were randomized, parallel-group trials.[2][3][4] The pediatric study comparing pill and powder forms utilized a randomized, crossover design.[5]
-
Participants: Subjects were recruited based on specific inclusion criteria, such as diagnosed hypercholesterolemia or hyperlipidemia.[2][3][4][5]
-
Intervention: Participants were assigned to receive a specific formulation of this compound at a defined dosage for a predetermined duration.
-
Data Collection: Fasting blood samples were collected at baseline and at the end of the treatment period to measure lipid profiles (total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides). Patient preference and compliance were assessed using questionnaires and medication diaries.
-
Statistical Analysis: Appropriate statistical tests were used to compare the outcomes between the different formulation groups.
In Vitro Bioequivalence Studies
The U.S. Food and Drug Administration (FDA) provides guidance for in vitro bioequivalence studies of this compound powder formulations. These studies are crucial for the approval of generic versions and involve equilibrium and kinetic bile acid binding assays.
Caption: Workflow for in vitro bioequivalence testing of this compound formulations.
Detailed Methodologies:
-
Equilibrium Binding Study:
-
Preparation: Prepare stock solutions of bile acids (typically a mixture of glycocholic acid, glycochenodeoxycholic acid, and taurodeoxycholic acid).
-
Incubation: Incubate known amounts of the test and reference this compound formulations with a series of bile acid solutions of varying concentrations.
-
Separation: After reaching equilibrium, separate the resin from the solution (e.g., by centrifugation or filtration).
-
Quantification: Measure the concentration of unbound bile acids in the supernatant/filtrate using a suitable analytical method (e.g., HPLC).
-
Calculation: Calculate the amount of bile acid bound to the resin and determine the binding affinity (k₁) and capacity (k₂) using appropriate models (e.g., Langmuir equation).
-
-
Kinetic Binding Study:
-
Preparation: Prepare a bile acid solution of a constant concentration.
-
Incubation: Incubate the test and reference this compound formulations with the bile acid solution.
-
Sampling: Collect samples at various time points.
-
Quantification: Measure the concentration of unbound bile acids in each sample.
-
Analysis: Plot the amount of bound bile acid against time to determine the binding kinetics.
-
Conclusion
The selection of a this compound formulation for research purposes should be guided by the specific aims of the study. While different powder formulations (e.g., Questran® and Questran Light®) have demonstrated comparable clinical efficacy in lowering LDL cholesterol, there are significant differences in patient preference related to taste and ease of preparation. For pediatric populations, a pill formulation may lead to better compliance. The bar formulation offers an alternative to powders with similar efficacy but may have slightly more gastrointestinal side effects. For in vitro studies and generic drug development, adherence to established bioequivalence testing protocols is essential to ensure comparable performance.
References
- 1. The 9-point hedonic scale: Using R-Index Preference Measurement to compute effect size and eliminate artifactual ties [pubmed.ncbi.nlm.nih.gov]
- 2. Sensory/mixability preference evaluation of this compound powder formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinician.nejm.org [clinician.nejm.org]
- 4. Blind comparison of patient preference for Flavored Colestid Granules and Questran Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acceptability and compliance with two forms of this compound in the treatment of hypercholesterolemia in children: a randomized, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vitro Effects of Cholestyramine on Specific Gut Bacteria Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cholestyramine's effects on specific gut bacteria strains, primarily drawing from in vivo and ex vivo data due to a notable scarcity of direct in vitro studies. It further outlines detailed experimental protocols to validate these effects in vitro and compares this compound with other bile acid sequestrants.
Overview of this compound's Interaction with Gut Microbiota
This compound is a bile acid sequestrant that is not absorbed from the intestine. It works by binding to bile acids in the gut, preventing their reabsorption and promoting their excretion. This action indirectly influences the gut microbial composition by altering the bile acid pool, which is a key regulator of the gut environment. Bile acids have antimicrobial properties and can shape the gut microbiota; therefore, their sequestration by this compound can lead to significant shifts in bacterial populations.[1]
In vivo studies in murine models have consistently demonstrated that this compound treatment can alter the gut microbiota composition, often leading to an increase in alpha diversity.[1] Key bacterial families that appear to be influenced by this compound include Lachnospiraceae and Muribaculaceae, which have been associated with the metabolic benefits of the drug.[1] An older in vivo study also reported a decrease in the overall abundance of anaerobic bacteria following this compound administration.[2] Furthermore, an ex vivo study using mouse intestinal content suggested that this compound could promote the growth of Clostridium difficile.[1][3]
Comparative Analysis of this compound's Effects on Gut Bacteria (in vivo data)
The following table summarizes the observed effects of this compound on specific gut bacteria, primarily from in vivo studies. This data serves as a foundation for the proposed in vitro validation experiments.
| Bacterial Family/Genus/Species | Observed Effect of this compound (in vivo) | Potential Implication | Reference |
| Lachnospiraceae (family) | Increased abundance | Associated with improved metabolic parameters.[1] | [1][4] |
| Muribaculaceae (family) | Increased abundance | Potentially involved in the metabolic benefits of this compound.[1] | [1] |
| Anaerobic Bacteria (general) | Decreased abundance | May alter the overall gut anaerobic environment.[2] | [2] |
| Clostridium difficile | Increased abundance (ex vivo) | Potential for increased risk of C. difficile colonization.[1][3] | [1][3] |
| Ruminococcaceae (family) | Decreased abundance | May contribute to shifts in short-chain fatty acid production. | [3] |
| Enterococcus (genus) | Decreased abundance | Potential modulation of opportunistic pathogens. | [3] |
| Pseudomonas (genus) | Decreased abundance | Potential modulation of opportunistic pathogens. | [3] |
Comparison with Alternative Bile Acid Sequestrants
Colesevelam (B1170362) and colestipol are other commonly used bile acid sequestrants. While direct in vitro comparative studies on their effects on gut microbiota are limited, in vivo and clinical data suggest they also modulate the gut microbiome.
| Bile Acid Sequestrant | Key Features & Effects on Gut Microbiota (in vivo/clinical) | References |
| This compound | - Non-absorbable anion-exchange resin.- Binds a wide range of bile acids.- May increase the abundance of Lachnospiraceae and Muribaculaceae.[1]- May decrease the abundance of anaerobic bacteria.[2] | [1][2] |
| Colesevelam | - A non-absorbable, polymeric, lipid-lowering and glucose-lowering agent.- Higher binding affinity for glycocholic acid compared to this compound.[5]- In patients with bile acid diarrhea, responders to treatment showed a greater abundance of Fusobacteria and Ruminococcus.[6][7][8] | [5][6][7][8] |
| Colestipol | - An anion-exchange resin similar to this compound.- Also binds bile acids in the intestine. |
Proposed Experimental Protocols for In Vitro Validation
The following protocols are designed to directly assess the effect of this compound on the growth and metabolism of specific gut bacterial strains in a controlled laboratory setting.
In Vitro Bacterial Growth Assay with an Insoluble Compound
Objective: To determine the direct effect of this compound on the growth of selected anaerobic gut bacteria.
Materials:
-
Anaerobic chamber
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Selected bacterial strains (e.g., representative species from Lachnospiraceae, Muribaculaceae, and Clostridium difficile)
-
Appropriate anaerobic growth media (e.g., Brain Heart Infusion supplemented with yeast extract, hemin, and vitamin K)
-
This compound resin
-
Phosphate-buffered saline (PBS), sterile and anaerobic
-
Dimethyl sulfoxide (B87167) (DMSO) (optional, for creating a slurry)
Protocol:
-
Preparation of this compound Slurry:
-
As this compound is insoluble, a homogenous slurry must be prepared.
-
Aseptically weigh this compound powder and suspend it in sterile, anaerobic PBS or the growth medium.
-
Vortex vigorously to ensure a uniform suspension. A small, sterile magnetic stir bar in the stock tube can help maintain suspension. Alternatively, a minimal amount of a non-metabolizable, biocompatible solvent like DMSO could be used to create a more dispersible stock, with appropriate solvent controls included in the experiment.[9]
-
-
Bacterial Inoculum Preparation:
-
Culture the selected bacterial strains anaerobically to mid-log phase in their respective growth media.
-
Adjust the optical density (OD) of the cultures to a standardized value (e.g., OD600 of 0.1) using fresh anaerobic medium.
-
-
Assay Setup:
-
In a 96-well plate within the anaerobic chamber, add serial dilutions of the this compound slurry to the wells.
-
Include a "no drug" control (medium only) and a vehicle control (if a solvent was used).
-
Inoculate each well with the standardized bacterial suspension.
-
The final volume in each well should be consistent (e.g., 200 µL).
-
-
Incubation:
-
Seal the plate with a sterile, breathable membrane suitable for anaerobic conditions or use a lid.
-
Incubate the plate under anaerobic conditions at 37°C for 24-48 hours.
-
-
Data Collection:
-
Measure the OD600 of each well at regular intervals (e.g., 0, 12, 24, 48 hours) using a plate reader. Before each reading, briefly shake the plate to resuspend the bacteria and the this compound particles.
-
Due to the particulate nature of this compound, background absorbance from the slurry itself must be subtracted from the readings of the inoculated wells. This can be done by having parallel wells with the same concentration of this compound but no bacteria.
-
-
Data Analysis:
-
Plot the corrected OD600 values over time to generate growth curves.
-
Calculate the area under the curve (AUC) or the maximum growth rate for each condition to quantify the effect of this compound.
-
Bile Acid Sequestration Assay
Objective: To quantify the bile acid binding capacity of this compound and its alternatives in vitro.
Protocol: This assay can be adapted from established methods for evaluating bile acid sequestrants.[10]
-
Preparation of Bile Acid Solution: Prepare a solution of a specific bile acid (e.g., cholic acid, deoxycholic acid) or a mixture of bile acids in a buffer mimicking intestinal conditions (e.g., simulated intestinal fluid, pH 6.8).
-
Incubation: Add a known amount of this compound (or alternative binder) to the bile acid solution. Incubate with shaking at 37°C for a defined period (e.g., 2 hours).
-
Separation: Centrifuge the mixture to pellet the binder and any bound bile acids.
-
Quantification: Measure the concentration of free bile acids remaining in the supernatant using a commercial bile acid assay kit or through HPLC analysis.
-
Calculation: The amount of bile acid bound to the sequestrant is calculated by subtracting the concentration of free bile acids from the initial concentration.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for In Vitro Bacterial Growth Assay
Caption: Workflow for assessing the in vitro effect of this compound on bacterial growth.
Proposed Signaling Pathway of this compound's Effect on Gut Microbiota
Caption: Proposed indirect mechanism of this compound's effect on gut microbiota.
Conclusion and Future Directions
The available evidence, largely from in vivo studies, strongly suggests that this compound modulates the gut microbiota, which may contribute to its therapeutic effects. However, there is a clear need for direct in vitro studies to elucidate the specific interactions between this compound and key gut bacterial strains. The experimental protocols outlined in this guide provide a framework for conducting such validation studies. Future research should focus on utilizing these in vitro models to compare the effects of different bile acid sequestrants on a wider range of commensal and pathogenic gut bacteria. This will provide a more comprehensive understanding of their impact on the gut microbiome and could inform the development of more targeted therapeutic strategies.
References
- 1. Host response to this compound can be mediated by the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo effect of bile salts and this compound on intestinal anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alterations in microbiota and their metabolites are associated with beneficial effects of bile acid sequestrant on icteric primary biliary Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The analysis of gut microbiota in patients with bile acid diarrhoea treated with colesevelam [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. The analysis of gut microbiota in patients with bile acid diarrhoea treated with colesevelam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.st [2024.sci-hub.st]
cross-validation of cholestyramine's effects in different species (e.g., rodent vs. canine)
A comprehensive guide for researchers on the effects, experimental protocols, and underlying mechanisms of cholestyramine in preclinical models.
This compound, a bile acid sequestrant, is a well-established therapeutic agent for lowering cholesterol levels in humans.[1][2] Its application in veterinary medicine and its use in preclinical animal models necessitates a clear understanding of its comparative effects across different species. This guide provides an objective comparison of this compound's performance in rodent and canine models, supported by experimental data, to aid researchers, scientists, and drug development professionals in designing and interpreting their studies.
Mechanism of Action
This compound is a non-absorbable, anion-exchange resin that binds to bile acids in the intestine, preventing their reabsorption and promoting their excretion in the feces.[3][4] This interruption of the enterohepatic circulation of bile acids triggers a compensatory response in the liver. To replenish the bile acid pool, the liver increases the conversion of cholesterol into bile acids, a process primarily regulated by the enzyme cholesterol 7α-hydroxylase (CYP7A1).[5] This increased demand for cholesterol leads to the upregulation of low-density lipoprotein (LDL) receptors on hepatocytes, resulting in enhanced clearance of LDL cholesterol from the bloodstream.[5][6]
Comparative Efficacy and Effects
The primary therapeutic effect of this compound in both rodent and canine models is the alteration of bile acid metabolism and, consequently, lipid profiles. However, the specific outcomes and dosages can vary between species.
Data Summary: this compound Effects in Rodent vs. Canine Models
| Parameter | Rodent Models (Rat/Mouse) | Canine Models (Dog) |
| Primary Indication in Research | Hypercholesterolemia, metabolic disease, toxicology (adsorbent)[7][8][9] | Bile acid diarrhea, hyperlipidemia, toxicology (adsorbent)[10][11][12] |
| Reported Efficacy | Lowers serum cholesterol[8] | Increases fecal bile acid excretion, improves fecal consistency in bile acid diarrhea[10][12] |
| Typical Dosage Range | 2% - 4% in diet (w/w)[8][9][13] | 53-75 mg/kg/day for increasing fecal bile acid excretion; 1-2 g/dog twice daily for hyperlipidemia or bile acid sequestration[10][11] |
| Commonly Reported Side Effects | Potential for tumors in some studies (relevance to humans unknown)[14][15] | Constipation, flatulence, nausea, vomiting, diarrhea, anorexia, steatorrhea[16] |
| Effects on Nutrient Absorption | May decrease serum iron and vitamin B12[17] | Can interfere with the absorption of fat-soluble vitamins (A, D, E, K)[16] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are representative experimental protocols for administering this compound to rodent and canine models based on published literature.
Rodent Experimental Protocol (Mouse Model)
This protocol is based on studies investigating the effects of this compound on metabolic parameters.
1. Animal Model:
-
Species: C57BL/6J mice, 8 weeks old.[9]
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Diet and Treatment:
-
Acclimation: Mice are acclimated to a Western-style diet (high in fat and sugar) for 8 weeks to induce metabolic changes.[9]
-
This compound Administration: Following the acclimation period, the diet is supplemented with 2% this compound (w/w) for a duration of 10-11 weeks.[9] The control group continues to receive the Western diet without this compound.
-
Dosage Calculation: A 2% supplementation in the diet corresponds to approximately 20g of this compound per kg of diet.[9]
3. Monitoring and Sample Collection:
-
Body weight and food intake are monitored weekly.[9]
-
At the end of the treatment period, blood samples are collected for analysis of glucose and lipid profiles.
-
Tissues such as the liver and intestines may be harvested for gene expression analysis.[9]
-
Fecal samples can be collected to analyze changes in the gut microbiota.[9]
Canine Experimental Protocol (Dog Model)
This protocol is based on a study evaluating the effect of this compound on fecal bile acid excretion in healthy dogs.
1. Animal Model:
-
Housing: Individually housed in pens with access to fresh water ad libitum.[17]
-
Health Status: Dogs should be deemed healthy based on physical examination, blood work, and fecal flotation.[10]
2. Study Design:
-
A prospective, pre-post experimental study or a randomized crossover design can be employed.[10][18]
-
A baseline period of several weeks is recommended before starting treatment.[18]
3. This compound Administration:
-
Dosage: 53 to 75 mg/kg/day of active drug, administered orally.[10][19]
-
Administration: The this compound powder is typically mixed with a portion of the daily meal.[10][17]
-
Duration: Treatment duration can range from several weeks to months, for example, 12 weeks.[10][19]
4. Data and Sample Collection:
-
Fecal samples are collected at multiple time points: before treatment (baseline), and at various intervals during the treatment period (e.g., 6 and 12 weeks).[19]
-
Fecal analysis can include the measurement of conjugated and unconjugated bile acids and assessment of the fecal dysbiosis index.[10][19]
-
Blood samples can be collected to monitor for any adverse effects on nutrient absorption.[17]
-
Adverse events and changes in fecal consistency should be monitored throughout the study.[18]
Visualizing the Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound in binding bile acids.
References
- 1. This compound (Prevalite, Questran, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. This compound Resin: MedlinePlus Drug Information [medlineplus.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Colestyramine - Wikipedia [en.wikipedia.org]
- 5. The Comprehensive Guide To this compound: Uses, Mechanism, And Key Considerations | OCTAGONCHEM [octagonchem.com]
- 6. This compound Resin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound as an adsorbent in acute lindane poisoning: a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of young rats with this compound or a hypercholesterolemic diet does not influence the response of serum cholesterol to dietary cholesterol in later life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. vet-ebooks.com [vet-ebooks.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound feeding lowers number of colonic apoptotic cells in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 15. drugs.com [drugs.com]
- 16. What To Know About this compound Resin and Pets | ASPCApro [aspcapro.org]
- 17. This compound decreases apparent total tract macronutrient digestibility and alters fecal characteristics and metabolites of healthy adult dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Orally administered this compound increases fecal bile acid excretion in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Bile Acid Sequestrants in Reducing Endotoxin Levels: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of cholestyramine and other bile acid sequestrants (BAS) in reducing systemic endotoxin (B1171834) levels. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of BAS beyond their lipid-lowering effects. The information presented is based on available preclinical data, highlighting both the established evidence and existing gaps in the literature.
Mechanism of Endotoxin Reduction by Bile Acid Sequestrants
Bile acid sequestrants are non-absorbable, positively charged polymers that primarily act by binding negatively charged bile acids in the intestine.[1] This action disrupts the enterohepatic circulation of bile acids, compelling the liver to synthesize more bile acids from cholesterol, which is their established mechanism for lowering LDL cholesterol.[2] However, their ability to reduce systemic endotoxin (lipopolysaccharide, LPS) levels is thought to occur through two primary mechanisms:
-
Direct Luminal Sequestration: As large, insoluble polymers, BAS can directly bind to endotoxins within the gastrointestinal tract. This prevents the translocation of endotoxin across the gut barrier and into the bloodstream. This compound, for instance, has demonstrated the ability to bind various microbial toxins in preclinical studies.[3]
-
Modulation of Gut Barrier and Immune Function: By altering the composition of the bile acid pool, BAS act as signaling molecules that can influence gut health. Evidence suggests that certain BAS can induce the expression of intestinal antimicrobial peptides, which may help control the gut microbiota and reduce the overall endotoxin load available for translocation.[4][5]
The following diagram illustrates the proposed mechanism by which BAS intervene in the endotoxin signaling pathway. They act within the gut lumen to prevent endotoxin from reaching its receptor, Toll-like receptor 4 (TLR4), on immune cells, thereby blocking the downstream inflammatory cascade.
References
- 1. Use and indications of this compound and bile acid sequestrants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In vitro and in vivo studies to assess the effectiveness of this compound as a binding agent for fumonisins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Colesevelam ameliorates non-alcoholic steatohepatitis and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
validating the long-term safety profile of cholestyramine in preclinical studies
Cholestyramine, a bile acid sequestrant, has a long history of use in the management of hypercholesterolemia and pruritus associated with partial biliary obstruction. Its mechanism of action, confined to the gastrointestinal tract where it binds bile acids to prevent their reabsorption, underpins its safety profile as it is not systemically absorbed.[1][2] This guide provides a comparative overview of the long-term preclinical safety data for this compound, with references to other bile acid sequestrants where available, to support researchers, scientists, and drug development professionals in evaluating its non-clinical safety.
Comparative Safety and Toxicology Data
The preclinical evaluation of this compound has focused on its potential for carcinogenicity, reproductive and developmental toxicity, and other chronic effects. The following tables summarize key quantitative data from long-term animal studies.
Table 1: Summary of Long-Term Carcinogenicity Studies of this compound
| Species | Duration | Dosing Regimen | Key Findings | Reference |
| Fischer Rats | 26 months | 1.25%, 2.5%, and 5% in diet | No drug-related increase in tumor incidence. Slight growth retardation and occasional hemorrhagic tendency in males at 5% dose, without severe organ lesions or reduced survival.[3] | [3] |
| B6C3F1 Mice | 18 months | 1.25%, 2.5%, and 5% in diet | No evidence of drug-induced tumors. Increased mortality in males at 5% dose after 32 weeks, with hemorrhage as the suggested main cause of death. Tumor incidence in the 5% group was less than in other groups.[4] | [4] |
Table 2: Reproductive and Developmental Toxicity of this compound in Rats
| Study Type | Dosing Regimen | Key Findings | Reference |
| Teratology | Not specified | No evidence of gross teratogenic effects. Normal reproductive performance, pregnancy, lactation, and fetal development.[5] | [5] |
| Gestational | 4% in diet (Day 8 to 20) | No adverse effects on maternal weight gain. Significant increase in maternal plasma cholesterol.[6] | [6] |
Comparison with Other Bile Acid Sequestrants
While detailed preclinical long-term safety data for direct comparison is not extensively available in the public domain for all bile acid sequestrants, colesevelam (B1170362), a second-generation agent, was developed to have fewer gastrointestinal side effects than this compound and colestipol.[7] Real-world pharmacovigilance data in humans suggests differing adverse event profiles, with this compound associated with oropharyngeal irritation, colestipol with mechanical risks like dysphagia, and colesevelam with musculoskeletal toxicity.[8]
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of safety studies. Below are generalized protocols based on the available literature for key preclinical safety assessments.
Carcinogenicity Study Protocol (Rodent Model)
-
Animal Model: Fischer 344 rats or B6C3F1 mice are commonly used strains.
-
Group Allocation: Animals are randomly assigned to a control group and at least three dose groups (e.g., 1.25%, 2.5%, and 5% this compound in the diet).
-
Diet Administration: The test article is mixed into the standard pellet diet and provided ad libitum.
-
Duration: The study typically lasts for a significant portion of the animal's lifespan, for example, 18 months for mice and 26 months for rats.[3][4]
-
Observations: Daily clinical observations for signs of toxicity and twice-daily mortality checks are conducted. Body weight and food consumption are measured weekly for the first few months and then bi-weekly or monthly.
-
Pathology: At the end of the study, all animals undergo a complete necropsy. All organs and tissues are examined macroscopically. Tissues are preserved, processed for histopathological examination, and evaluated by a veterinary pathologist.
Reproductive and Developmental Toxicity Protocol (Rat Model)
-
Animal Model: Sprague-Dawley rats are a common model for these studies.
-
Dosing Period: Administration of the test article (e.g., 4-5% this compound in the diet) can occur before mating and continue through gestation and lactation.[6][9]
-
Evaluations:
-
Maternal: Monitoring of body weight, food consumption, clinical signs, and reproductive outcomes (e.g., fertility, gestation length).
-
Offspring: Evaluation of litter size, pup viability, birth weight, and growth. Post-weaning, offspring may be assessed for developmental landmarks and long-term effects on metabolism.[9]
-
-
Biochemical Analysis: At scheduled time points, blood samples can be collected from dams and pups to analyze parameters like plasma cholesterol and triglycerides.[6]
Visualizing Mechanisms and Workflows
Mechanism of Action of this compound
The following diagram illustrates the primary mechanism of action of this compound in the gastrointestinal tract, leading to a reduction in systemic cholesterol levels.
Caption: Mechanism of this compound action.
Experimental Workflow for a Long-Term Carcinogenicity Bioassay
This diagram outlines the typical workflow for a two-year rodent carcinogenicity study, from animal selection to final histopathological analysis.
Caption: Carcinogenicity study workflow.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Carcinogenicity study of this compound in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Carcinogenicity study of this compound in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. This compound treatment during pregnancy in the rat results in hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Update of safety profile of bile acid sequestrants: A real-world pharmacovigilance study of the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of maternal this compound treatment on cholesterol and bile acid metabolism in adult offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Cholestyramine's Mechanism: A Comparative Guide Based on Genetic Knockout Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cholestyramine's performance in various genetic knockout models, offering insights into its precise mechanism of action. By examining experimental data from studies utilizing mice with targeted gene deletions, we can dissect the roles of key proteins in the therapeutic effects of this bile acid sequestrant.
This compound, a non-absorbable resin, has long been employed to lower cholesterol levels. Its primary mechanism is understood to be the binding of bile acids in the intestine, thereby interrupting their enterohepatic circulation. This forces the liver to synthesize new bile acids from cholesterol, leading to a reduction in circulating low-density lipoprotein (LDL) cholesterol. However, the intricate signaling pathways and regulatory networks governing this process are still being elucidated. The use of genetic knockout (KO) animal models has been instrumental in validating and refining our understanding of how this compound exerts its effects.
This guide compares the impact of this compound treatment in wild-type (WT) animals versus those lacking specific genes critical to bile acid and cholesterol metabolism, namely the farnesoid X receptor (FXR), the G protein-coupled bile acid receptor 1 (TGR5), and cholesterol 7α-hydroxylase (Cyp7a1).
Comparative Efficacy of this compound in Genetic Knockout Models
The following tables summarize the quantitative data from key studies, highlighting the differential responses to this compound in various knockout mouse models compared to their wild-type counterparts.
Table 1: Effect of this compound on Bile Acid Pool Size and Synthesis
| Genotype | Treatment | Bile Acid Pool Size | Bile Acid Synthesis Rate | Key Findings |
| Wild-Type (WT) | Control | Baseline | Baseline | Normal physiological response. |
| 2% this compound (10 days) | ↓ 50%[1] | ↑ 4-fold | This compound effectively reduces the bile acid pool, leading to a robust compensatory increase in synthesis.[1] | |
| FXR Knockout (Fxr-/-) | Control | Baseline | Elevated | Baseline bile acid synthesis is higher due to the lack of FXR-mediated feedback inhibition. |
| 2% this compound (10 days) | ↓ 50%[1] | Further Increased | Despite the absence of FXR, this compound still reduces the bile acid pool, suggesting FXR-independent mechanisms contribute to this effect. The increase in synthesis is further potentiated.[1] | |
| Liver-Specific FXR KO (Fxr Liv-/-) | Control | Slightly Increased[1] | Baseline | Minimal change in baseline bile acid pool. |
| 2% this compound (10 days) | ↓ 50%[1] | ↑ 8- to 10-fold (Cyp7a1 mRNA)[1] | Demonstrates that hepatic FXR is not essential for this compound-induced reduction in bile acid pool size, but its absence leads to a more pronounced induction of Cyp7a1.[1] | |
| Intestine-Specific FXR KO (Fxr Int-/-) | Control | Slightly Increased[1] | Increased (basal Cyp7a1 mRNA)[1] | Highlights the role of intestinal FXR in regulating basal bile acid synthesis.[1] |
| 2% this compound (10 days) | ↓ 50%[1] | No further increase in Cyp7a1 mRNA[1] | Suggests that intestinal FXR is crucial for the maximal induction of Cyp7a1 in response to this compound.[1] | |
| Cyp7a1 Knockout (Cyp7a1-/-) | Control | Markedly Contracted | Half of WT | The rate-limiting enzyme deletion significantly reduces the bile acid pool and synthesis. |
| This compound | No change | No change | Demonstrates that the compensatory increase in bile acid synthesis in response to this compound is entirely dependent on Cyp7a1. Alternative pathways are not upregulated. | |
| FXR/TGR5 Double KO (DKO) | 2% this compound (2 weeks) | Larger than WT-Chm | Significantly elevated Cyp7a1 & Cyp8b1 mRNA | The absence of both receptors leads to impaired feedback regulation and a larger bile acid pool upon this compound treatment compared to treated WT mice. |
Table 2: Gene Expression Changes in Response to this compound
| Genotype | Treatment | Ileal Fgf15 mRNA | Hepatic Shp mRNA | Hepatic Cyp7a1 mRNA | Key Findings |
| Wild-Type (WT) | 2% this compound (10 days) | ↓[1] | ↑ ~3-fold (FXR-independent)[1] | ↑ 8- to 10-fold[1] | This compound disrupts the intestinal FXR-FGF15 axis, leading to derepression of Cyp7a1 in the liver.[1] |
| Liver-Specific FXR KO (Fxr Liv-/-) | 2% this compound (10 days) | ↓[1] | ↑ ~3-fold[1] | ↑ 8- to 10-fold[1] | Hepatic FXR is not required for the this compound-induced changes in these key regulatory genes.[1] |
| Intestine-Specific FXR KO (Fxr Int-/-) | 2% this compound (10 days) | Reduced basal levels[1] | ↑[1] | No further increase[1] | Intestinal FXR is essential for the this compound-mediated induction of Cyp7a1.[1] |
| FXR/TGR5 Double KO (DKO) | 2% this compound (2 weeks) | Significantly suppressed | Significantly reduced | Significantly elevated | The combined loss of FXR and TGR5 severely impairs the negative feedback regulation of bile acid synthesis. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound's effects in genetic knockout models.
Animal Models and Treatment
-
Animals: Wild-type (C57BL/6J), FXR-null (Fxr-/-), liver-specific FXR knockout (Fxr Liv-/-), intestine-specific FXR knockout (Fxr Int-/-), TGR5-null (Tgr5-/-), and Cyp7a1-null (Cyp7a1-/-) mice have been used. Mice are typically housed in a controlled environment with a standard light-dark cycle.
-
Diet and this compound Administration: this compound is mixed into the chow at concentrations ranging from 1% to 5% (w/w). The treatment duration in the cited studies varies from 10 days to 12 weeks. Control groups receive the same diet without this compound.
Bile Acid Analysis
-
Sample Collection: Bile acids are quantified from various sources, including serum, liver, gallbladder, intestinal contents, and feces.
-
Quantification Method: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the standard method for accurate quantification of individual bile acid species. This involves extraction of bile acids from the biological matrix, followed by chromatographic separation and mass spectrometric detection.
Gene Expression Analysis
-
RNA Isolation: Total RNA is extracted from tissues (e.g., liver, ileum) using standard methods such as TRIzol reagent.
-
Quantitative Real-Time PCR (qPCR): The expression levels of target genes (e.g., Cyp7a1, Shp, Fgf15, Fxr, Tgr5) are measured by qPCR using SYBR Green or TaqMan assays. Gene expression is typically normalized to a housekeeping gene (e.g., Gapdh, Actb).
-
DNA Microarray: For a broader view of gene expression changes, DNA microarray analysis can be performed on liver tissue to identify entire pathways affected by this compound treatment.
Visualizing the Mechanism of Action and Experimental Logic
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the experimental rationale behind using knockout models to validate this compound's mechanism of action.
References
comparative analysis of the cost-effectiveness of cholestyramine in research applications
For researchers in drug development and various scientific fields, the selection of appropriate tools and reagents is a critical decision influenced by both efficacy and cost. Cholestyramine, a well-established bile acid sequestrant, is frequently used in experimental settings to investigate the roles of bile acids in signaling pathways and metabolic diseases. This guide provides a comparative analysis of the cost-effectiveness of research-grade this compound against its common alternatives, offering experimental data and detailed protocols to inform purchasing and experimental design decisions.
Comparative Cost Analysis
The cost of bile acid sequestrants for research applications can vary significantly based on the supplier, purity, and quantity purchased. The following table summarizes the estimated costs for this compound and its primary alternatives, colesevelam (B1170362) and colestipol, to provide a clear cost-per-gram comparison for budget planning in a research context.
| Compound | Supplier Example | Quantity | Price (USD) | Estimated Price per Gram (USD) |
| This compound Resin (USP Grade) | USP | 500 mg | $245.00 | $490.00 |
| This compound (Pharmaceutical Grade) | Medisca | 25 g | Price available upon request | Varies |
| This compound (Generic) | DrugPatentWatch | 454 g | ~$35.00 - $45.00 | ~$0.08 - $0.10 |
| Colestipol HCl (Generic) | Cost Plus Drugs | 500 g | $101.53 | ~$0.20 |
| Colesevelam (Generic) | BuzzRx | - | ~$58.26 (for a typical prescription) | Varies significantly based on dosage and formulation |
Note: Prices are subject to change and may vary between suppliers. The prices listed for generic formulations are based on clinical pricing and may differ for bulk research-grade purchases.
Performance and Efficacy in Research Applications
The primary performance metric for a bile acid sequestrant in a research setting is its binding capacity and affinity for various bile acids. These properties directly impact the experimental outcomes when studying bile acid-dependent signaling pathways.
| Feature | This compound | Colesevelam | Colestipol |
| Bile Acid Binding Affinity | Strong affinity for a broad range of bile acids.[1][2] | Reported to have a higher binding affinity, particularly for trihydroxy bile acids, compared to this compound.[3][4] | Effective bile acid sequestrant, though some studies suggest a lower affinity compared to this compound and colesevelam. |
| Binding Capacity | High binding capacity.[1] | Generally considered to have a greater binding capacity than this compound, allowing for lower effective doses in clinical settings.[3][4] | Possesses significant bile acid binding capacity. |
| Specificity | Binds a wide range of bile acids without high specificity. | May exhibit some preferential binding to certain bile acid species.[3] | Generally non-specific in its binding. |
| Formulation | Commonly available as a powder for suspension.[5] | Available as tablets and powder for suspension.[6] | Available as granules for suspension and tablets.[7] |
Mechanism of Action: Bile Acid Sequestration
Bile acid sequestrants like this compound function by binding to bile acids in the intestine, preventing their reabsorption into the enterohepatic circulation. This interruption triggers a compensatory increase in the synthesis of new bile acids from cholesterol in the liver, leading to a reduction in circulating LDL cholesterol levels. In a research context, this mechanism is exploited to study the physiological consequences of reduced bile acid signaling.
Key Experimental Protocol: In Vitro Bile Acid Binding Assay
To quantitatively assess the binding capacity of this compound or its alternatives, an in vitro bile acid binding assay is essential. The following protocol is a generalized procedure based on methodologies outlined in FDA guidance documents and published research.[1][8][9]
Objective: To determine the equilibrium binding constants (affinity and capacity) of a bile acid sequestrant for specific bile acids.
Materials:
-
This compound resin (or alternative sequestrant)
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
Stock solutions of bile acids (e.g., glycocholic acid, glycochenodeoxycholic acid, taurodeoxycholic acid) in SIF
-
Incubation flasks
-
Shaking incubator (37°C)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system for bile acid quantification
Procedure:
-
Preparation of Sequestrant: Accurately weigh the bile acid sequestrant resin and pre-soak it in SIF overnight at room temperature to ensure proper hydration.
-
Preparation of Bile Acid Solutions: Prepare a series of standard solutions of the target bile acid(s) in SIF at various concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20, 40 mM).
-
Incubation: Add a fixed amount of the pre-soaked sequestrant to each incubation flask containing the different concentrations of bile acid solutions.
-
Equilibration: Incubate the flasks in a shaking incubator at 37°C for a predetermined time (e.g., 24 hours) to allow the binding to reach equilibrium.
-
Separation: Centrifuge the samples to pellet the sequestrant-bile acid complex.
-
Quantification: Carefully collect the supernatant and measure the concentration of unbound bile acids using a validated HPLC method.
-
Data Analysis: Calculate the amount of bound bile acid by subtracting the unbound concentration from the initial concentration. Use this data to plot a binding isotherm and determine the binding affinity (K_d) and maximum binding capacity (B_max) using appropriate models such as the Langmuir equation.
Experimental Workflow: In Vitro Binding Assay
The following diagram illustrates the key steps in the in vitro bile acid binding assay.
Conclusion
The choice between this compound and its alternatives in a research setting depends on a balance of cost and specific experimental needs. While generic this compound appears to be the most budget-friendly option for inducing general bile acid sequestration, newer alternatives like colesevelam may offer higher binding capacity, which could be advantageous in experiments requiring maximal bile acid removal or when using lower doses is critical. Researchers should carefully consider the data presented and utilize the provided experimental protocol to validate the performance of their chosen sequestrant within their specific experimental setup. This due diligence will ensure the generation of robust and reproducible data in the investigation of bile acid signaling and its role in health and disease.
References
- 1. In Vitro Binding Capacity of Bile Acids by Defatted Corn Protein Hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of bile acids to anion-exchanging drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Colesevelam cost 2025: Savings tips and more [medicalnewstoday.com]
- 7. Colestipol (Colestid): Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]
- 8. basinc.com [basinc.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
validating the reproducibility of cholestyramine's effects across different research laboratories
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Cholestyramine's Performance Across Research Laboratories
This compound, a bile acid sequestrant, has been a cornerstone in the management of hypercholesterolemia for decades. Its primary mechanism of action—the binding of bile acids in the intestine to prevent their reabsorption—is well-established. This interruption of the enterohepatic circulation of bile acids stimulates the liver to convert more cholesterol into bile acids, leading to an upregulation of low-density lipoprotein (LDL) receptors and a subsequent reduction in circulating LDL cholesterol (LDL-C).[1] This guide provides a comprehensive comparison of the quantitative effects of this compound across various research settings, focusing on its reproducibility in lowering LDL-C and altering bile acid profiles. Detailed experimental protocols and an exploration of the underlying signaling pathways are presented to provide a thorough understanding of its consistent pharmacological effects.
Quantitative Efficacy of this compound: A Comparative Analysis
The cholesterol-lowering efficacy of this compound has been documented in numerous clinical trials. This section summarizes the key quantitative findings from several prominent studies, highlighting the consistency of its effects on LDL-C reduction.
| Study/Trial | Dosage | Mean LDL-C Reduction (%) | Key Findings |
| Lipid Research Clinics Coronary Primary Prevention Trial (LRC-CPPT) | 24 g/day | 20.3% (12.6% greater than placebo) | A landmark trial demonstrating a significant reduction in LDL-C and a 19% reduction in the combined rate of coronary heart disease death and non-fatal myocardial infarction.[2][3][4][5][6][7][8] |
| Swedish Multicenter Study | 16 g/day | 26% | This study compared this compound with pravastatin (B1207561) and a combination therapy, confirming this compound's robust LDL-lowering effect as a monotherapy.[9] |
| Familial Hypercholesterolemia Study | 24 g/day | 30% | In patients with familial hypercholesterolemia, this compound demonstrated a significant reduction in LDL-C.[10] |
| Comparative Study vs. Simvastatin | 12 g/day | 25% | This trial showed a significant LDL-C reduction with this compound, although slightly less than the comparator, simvastatin.[11] |
| Dose-Response Study | 4 g/day | 11% | This study illustrated a clear dose-dependent effect of this compound on LDL-C levels. |
| 8 g/day | 21% | ||
| 16 g/day | 26% | ||
| Study in Type II Hyperlipoproteinemia | 8 g/day | Up to 15% | This study highlighted the LDL-lowering effect of a lower dose of this compound.[12] |
| Experience in 11 Cases | 12 g/day | 33% | A smaller study that also confirmed a substantial reduction in LDL-C.[13] |
Impact on Bile Acid Profile
This compound's primary action of sequestering bile acids leads to significant alterations in their composition and synthesis. The consistency of these changes across different studies further validates its mechanism of action.
| Study | Dosage | Key Effects on Bile Acids |
| Study in Healthy Volunteers | 16 g/day | Increased the contribution of cholic acid and decreased chenodeoxycholic acid and deoxycholic acid in fasting serum.[14] Postprandial total bile acid concentration was reduced by about 40%.[14] |
| Kinetic Study in Healthy Controls | 12 g/day | Increased synthesis and fractional turnover rate of cholic acid. Increased synthesis and fractional turnover rate of chenodeoxycholic acid, although its pool size decreased by over 50%.[2] Total bile acid formation increased by a factor of 2.9.[2] |
| Study with Ursodeoxycholic Acid (UDCA) | 4 g/day | Increased serum levels of 7α-hydroxy-4-cholesten-3-one (a marker of bile acid synthesis) by 2.7-fold.[15] Did not affect serum levels of endogenous bile acids.[15] |
| Study in Intrahepatic Cholestasis of Pregnancy | 18 g/day | Significantly decreased the level of chenodeoxycholic acid and increased the cholic acid/chenodeoxycholic acid ratio.[16] |
Experimental Protocols
To ensure the reproducibility of research findings, a clear understanding of the methodologies employed is essential. This section details the typical experimental protocols used to assess the effects of this compound.
Measurement of LDL Cholesterol
The Lipid Research Clinics Coronary Primary Prevention Trial (LRC-CPPT) , a pivotal study in the evaluation of this compound, utilized a standardized and rigorous protocol for lipid measurements, which has served as a benchmark for subsequent studies.
LRC-CPPT Protocol for LDL Cholesterol Measurement:
-
Sample Collection: Blood samples were collected from fasting participants.
-
Initial Measurement: Total cholesterol and triglycerides were measured in plasma.
-
Lipoprotein Fractionation: Very-low-density lipoprotein (VLDL) was separated from other lipoproteins by ultracentrifugation.
-
HDL-C Measurement: High-density lipoprotein cholesterol (HDL-C) was measured in the supernatant after precipitation of other lipoproteins.
-
LDL-C Calculation (Friedewald Formula): LDL-C was calculated using the following formula: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5)
This method, while robust, has limitations, particularly in patients with high triglyceride levels. Modern clinical laboratories often employ direct measurement methods for LDL-C.
Measurement of Serum 7α-hydroxy-4-cholesten-3-one (C4)
Serum C4 is a key intermediate in the synthesis of bile acids from cholesterol and serves as a reliable marker of bile acid synthesis.
Typical Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Serum C4:
-
Sample Preparation: An internal standard (e.g., deuterated C4) is added to a serum sample. The sample is then subjected to solid-phase extraction to isolate the sterols.
-
Derivatization: The extracted sterols are derivatized to increase their volatility for GC analysis.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the different components are separated based on their boiling points and interactions with the column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio.
-
Quantification: The concentration of C4 is determined by comparing the peak area of the analyte to that of the internal standard.[17][18]
Signaling Pathways and Experimental Workflows
The consistent effects of this compound across different laboratories are rooted in its well-defined mechanism of action and the subsequent cascade of molecular events.
Signaling Pathway of this compound's Action
The binding of bile acids by this compound in the intestine triggers a series of events in the liver aimed at restoring bile acid homeostasis. This process is primarily regulated by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway.
Caption: this compound's mechanism of action leading to reduced LDL cholesterol.
Experimental Workflow for Assessing this compound's Effects
A typical experimental workflow to validate the effects of this compound in a clinical or preclinical setting involves a series of well-defined steps.
Caption: A typical workflow for a clinical trial evaluating this compound.
Discussion on Reproducibility and Inter-Laboratory Variability
The consistent findings across numerous studies conducted over several decades, in diverse patient populations, and by different research groups, strongly support the reproducibility of this compound's primary pharmacological effects. The landmark LRC-CPPT, with its large sample size and rigorous methodology, established a benchmark for the LDL-C lowering effect of this compound.[3][4][6][7][8] Subsequent studies, while varying in design and patient populations, have consistently reported LDL-C reductions within a reasonably narrow range for given doses.
While direct inter-laboratory comparison studies for this compound's clinical efficacy are not abundant in the literature, the wealth of data from independent clinical trials allows for a high degree of confidence in its effects. The variability in the reported percentage of LDL-C reduction can often be attributed to differences in:
-
Dosage: this compound's effect is dose-dependent.
-
Patient Population: Baseline lipid levels and genetic factors (e.g., familial hypercholesterolemia) can influence the magnitude of the response.
-
Adherence to Treatment: The gritty texture and potential for gastrointestinal side effects can impact patient compliance.
-
Dietary Control: The degree of dietary modification can affect the overall lipid-lowering response.
-
Analytical Methods: While standardized methods for lipid analysis exist, minor variations between laboratories could contribute to small differences in reported values.
The consistent observation of increased bile acid synthesis, as measured by serum C4 or fecal bile acid excretion, across different studies provides further evidence of the reproducibility of its mechanism of action.
Conclusion
The body of evidence from decades of research across numerous laboratories robustly supports the reproducibility of this compound's effects on lowering LDL cholesterol and modulating bile acid metabolism. The quantitative data, though showing some variability due to study design and patient characteristics, consistently demonstrates a significant and clinically meaningful reduction in LDL-C. The well-elucidated mechanism of action, centered on the intestinal sequestration of bile acids and the subsequent upregulation of hepatic LDL receptors, provides a strong biological basis for these consistent findings. For researchers and drug development professionals, this compound serves as a reliable benchmark for a non-systemic, lipid-lowering agent with a predictable and reproducible pharmacological profile.
References
- 1. Gene expression analysis on the liver of this compound-treated type 2 diabetic model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound on bile acid kinetics in healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Lipid Research Clinics Coronary Primary Prevention Trial results. I. Reduction in incidence of coronary heart disease [pubmed.ncbi.nlm.nih.gov]
- 4. Report on the Lipid Research Clinic trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid Research Clinics Coronary Primary Prevention Trial - American College of Cardiology [acc.org]
- 6. BioLINCC: Lipid Research Clinics (LRC) Coronary Primary Prevention Trial (CPPT) [biolincc.nhlbi.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Lipid Research Clinics Coronary Primary Prevention Trial: results and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Compliance with and efficacy of treatment with pravastatin and this compound: a randomized study on lipid-lowering in primary care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipid Variability and Risk of Cardiovascular Diseases and All-Cause Mortality: A Systematic Review and Meta-Analysis of Cohort Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oaepublish.com [oaepublish.com]
- 12. Decrease in LDL and increase in HDL concentrations in type II hyperlipoproteinaemic patients on low-dose combination therapy of this compound and Complamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [this compound in the treatment of hypercholesterolemia. Our experience in 11 cases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound treatment reduces postprandial but not fasting serum bile acid levels in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of this compound on bile acid pattern and synthesis during administration of ursodeoxycholic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Serum bile acid levels in intrahepatic cholestasis of pregnancy during treatment with phenobarbital or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Serum concentration of 7 alpha-hydroxycholesterol as an indicator of bile acid synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Serum concentrations of 7alpha-hydroxy-4-cholesten-3-one reflect bile acid synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of In Silico Models for Predicting Cholestyramine's Binding Affinities
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental data with potential in silico modeling approaches for predicting the binding affinities of cholestyramine, a primary bile acid sequestrant. This document outlines established experimental protocols and discusses the application of computational models, offering a framework for their validation.
This compound is a non-absorbable polymer that sequesters bile acids in the intestine, preventing their reabsorption and leading to a reduction in cholesterol levels. The efficiency of this process is dictated by the binding affinity between this compound and various bile acids. While experimental methods provide the gold standard for determining these affinities, in silico models offer the potential for rapid screening and a deeper mechanistic understanding of these interactions. This guide details the experimental validation necessary for any predictive computational model.
Comparative Analysis of Bile Acid Sequestrant Binding Affinities
The binding affinity and capacity of bile acid sequestrants are crucial determinants of their clinical efficacy. This compound has been extensively studied, and its performance can be compared with other sequestrants like colesevelam (B1170362) and colestipol. The binding is typically characterized by the Langmuir model, which provides two key parameters: the affinity constant (k1) and the maximum binding capacity (k2).[1][2]
| Sequestrant | Bile Acid | Affinity Constant (k1) | Binding Capacity (k2) | Experimental Conditions | Reference |
| This compound | Glycocholate (GCA) | Varies with conditions | Varies with conditions | In vitro equilibrium binding studies | [3] |
| Glycochenodeoxycholate (GCDA) | Varies with conditions | Varies with conditions | In vitro equilibrium binding studies | [1] | |
| Taurodeoxycholate (TDCA) | Varies with conditions | Varies with conditions | In vitro equilibrium binding studies | [1] | |
| Colesevelam | Glycocholate (GCA) | Higher than this compound | Higher than this compound | Comparative in vitro studies | |
| Glycochenodeoxycholate (GCDA) | Higher than this compound | Higher than this compound | Comparative in vitro studies | ||
| Taurodeoxycholate (TDCA) | Higher than this compound | Higher than this compound | Comparative in vitro studies | ||
| Colestipol | Total Bile Acids | Lower than this compound | Lower than this compound | In vitro binding in simulated duodenal conditions | [4] |
Note: Specific quantitative values for k1 and k2 are highly dependent on the experimental conditions (e.g., pH, ionic strength, presence of competing anions) and are therefore presented qualitatively in this summary table. For precise values, refer to the cited literature.
Experimental Protocols for Determining Binding Affinities
Accurate experimental data is the bedrock for validating any in silico model. The most common method for determining the binding affinity of this compound to bile acids is the in vitro equilibrium binding study.
Protocol for Equilibrium Binding Study
This protocol is adapted from FDA guidelines for establishing bioequivalence of generic this compound products.[1]
Objective: To determine the Langmuir binding constants (k1 and k2) for this compound and a specific bile acid.
Materials:
-
This compound resin
-
Stock solution of the sodium salt of the bile acid of interest (e.g., glycocholic acid)
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system for quantification of bile acids
Procedure:
-
Preparation of Incubation Mixtures: A series of tubes are prepared, each containing a fixed amount of this compound resin (e.g., 10 mg).
-
Addition of Bile Acid Solutions: Varying concentrations of the bile acid solution are added to the tubes.
-
Incubation: The mixtures are incubated at 37°C with constant agitation until equilibrium is reached. The time to reach equilibrium should be predetermined through kinetic studies.
-
Separation: The tubes are centrifuged to separate the resin-bile acid complex from the supernatant.
-
Quantification: The concentration of unbound bile acid remaining in the supernatant is measured using a validated HPLC method.
-
Calculation: The amount of bile acid bound to the resin is calculated by subtracting the unbound amount from the initial amount.
-
Langmuir Isotherm Analysis: The data is fitted to the Langmuir equation to determine the affinity constant (k1) and the maximum binding capacity (k2).
The Langmuir equation is expressed as: C_eq / (x/m) = 1 / (k1 * k2) + C_eq / k2 Where:
-
C_eq is the equilibrium concentration of the unbound bile acid
-
x/m is the amount of bile acid bound per unit mass of the resin
-
k1 is the Langmuir affinity constant
-
k2 is the maximum binding capacity
In Silico Modeling Approaches and Their Validation
While specific in silico models predicting this compound's binding affinity are not widely published, several computational techniques are applicable to this polymer-small molecule interaction problem. The validation of any such model would rely on the experimental data generated using the protocols described above.
Potential In Silico Approaches:
-
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic interactions between a segment of the this compound polymer and bile acid molecules. These simulations can help to understand the binding mechanism at an atomic level.
-
Coarse-Grained Modeling: Given the large size of the this compound polymer, coarse-grained models can be employed to simulate larger systems over longer timescales, which may be more representative of the bulk material.
-
Quantitative Structure-Activity Relationship (QSAR) Models: A QSAR model could be developed to predict the binding affinity of various bile acids and other potential binding partners to this compound based on their molecular descriptors.
The following diagram illustrates a proposed workflow for the validation of a hypothetical in silico model.
This workflow emphasizes the iterative nature of model development and validation, where discrepancies between predicted and experimental results would lead to refinement of the computational model.
Conceptual Mechanism of this compound-Bile Acid Interaction
The primary mechanism of interaction between the cationic this compound resin and anionic bile acids is ion exchange. The quaternary ammonium (B1175870) groups on the polymer backbone electrostatically attract the negatively charged carboxyl or sulfonyl groups of the bile acids. The following diagram provides a simplified representation of this interaction.
References
- 1. Effect of competing anions on binding of bile salts by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene expression analysis on the liver of this compound-treated type 2 diabetic model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches [arxiv.org]
Safety Operating Guide
Safeguarding Researchers: Personal Protective Equipment and Disposal Plan for Cholestyramine
Essential guidance for the safe handling and disposal of cholestyramine in a laboratory setting, ensuring the protection of researchers and compliance with safety protocols.
This compound, a bile acid sequestrant, is a fine, white to buff-colored powder.[1] While it is not classified as a hazardous substance, proper handling and disposal are crucial to minimize exposure and maintain a safe laboratory environment.[2] This document provides detailed personal protective equipment (PPE) recommendations, operational plans for safe handling, and a clear disposal protocol for this compound and associated waste.
Personal Protective Equipment (PPE)
The primary routes of potential exposure to this compound in a laboratory setting are inhalation of the powder and skin contact.[3] Therefore, a comprehensive PPE strategy is essential. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation |
| Eye/Face Protection | Wear tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] |
| Skin Protection | Gloves: Wear chemically compatible, powder-free gloves (e.g., nitrile).[5] Gloves should be inspected before use and changed regularly or immediately if contaminated.[6] |
| Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[3] | |
| Respiratory Protection | For low-dust activities: A NIOSH-approved disposable N95 respirator is recommended. |
| For activities with a high potential for dust generation: A powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter should be used.[7] |
Note: As no specific occupational exposure limits (OELs) have been established for this compound, a risk-based approach should be taken for the selection of respiratory protection.[4][8]
Operational Plan for Safe Handling
A systematic approach to handling this compound will further minimize the risk of exposure.
Engineering Controls:
-
Ventilation: Handle this compound in a well-ventilated area.[4] For procedures that may generate significant dust, such as weighing or mixing, a chemical fume hood or a powder containment hood should be used.[3]
Work Practices:
-
Avoid Dust Generation: Handle the powder carefully to avoid creating dust.[9]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[10]
-
Spill Management: In the event of a spill, avoid breathing the dust.[9] Wear the appropriate PPE, gently sweep or vacuum the spilled material into a labeled container for disposal.[8]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Labeling:
-
All this compound waste, including unused product, contaminated PPE (gloves, masks), and spill cleanup materials, should be collected in a dedicated, clearly labeled hazardous waste container.[9] The label should include the words "Hazardous Waste" and identify the contents as "this compound Waste".
Disposal Procedure:
-
Collection: Place all this compound-contaminated waste into a designated, sealable container.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Pickup and Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Disposal should be in accordance with all local, state, and federal regulations.[2] Incineration is often the recommended method of disposal for pharmaceutical waste.[1]
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water). The first rinseate should be collected and disposed of as hazardous waste.[9] After thorough rinsing, the container can be disposed of as regular laboratory waste, provided all labels are defaced.
Experimental Workflow for PPE Selection
Caption: PPE selection workflow for handling this compound.
References
- 1. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 2. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 3. This compound (bulk) powder | Kaiser Permanente [healthy.kaiserpermanente.org]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. pccarx.com [pccarx.com]
- 6. ajantapharmausa.com [ajantapharmausa.com]
- 7. 3m.com [3m.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
